molecular formula C14H16O9 B1666849 Bergenin CAS No. 477-90-7

Bergenin

Numéro de catalogue: B1666849
Numéro CAS: 477-90-7
Poids moléculaire: 328.27 g/mol
Clé InChI: YWJXCIXBAKGUKZ-HJJNZUOJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bergenin is a naturally occurring C-glycosidic trihydroxybenzoic acid derivative, specifically identified as the C-glycoside of 4-O-methyl gallic acid . This secondary metabolite is sourced from various plants, including those from the genus Bergenia , Mallotus japonicus , and Caesalpinia digyna . It is a hydrolysable phenolic glycoside that typically forms colorless crystals and demonstrates limited solubility in water . Key Research Applications & Value: this compound exhibits a wide spectrum of pharmacological activities, making it a valuable compound for preclinical research. Its multifaceted mechanisms of action are under investigation for several therapeutic areas: • Anticancer Research: this compound has demonstrated potential in inhibiting the proliferation of human cancer cells. Its proposed mechanism involves stimulating the production of intracellular reactive oxygen species (ROS), causing DNA damage, and inducing cell cycle arrest at the G1/G2 phases by interfering with key cell signaling pathways . • Anti-inflammatory and Immunomodulatory Studies: The compound exerts anti-inflammatory effects by modulating molecular pathways, including the inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and suppressing the activation of the NF-κB transcription factor . It also shows a potent immunomodulatory effect . • Antioxidant Activity: this compound acts as an effective antioxidant by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, thereby protecting cells from oxidative stress . • Metabolic and Hepatoprotective Research: Studies indicate this compound possesses antidiabetic properties by enhancing insulin sensitivity, promoting glucose uptake, and inhibiting carbohydrate-digesting enzymes (α-glucosidase and α-amylase) . It also offers hepatoprotective effects by modulating liver enzyme activities, reducing oxidative stress, and inhibiting lipid peroxidation . Pharmacokinetic Note: Preclinical pharmacokinetic studies indicate that this compound undergoes rapid degradation in the digestive system and exhibits limited gastrointestinal absorption, which is an important consideration for research design . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Propriétés

IUPAC Name

(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O9/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12/h2,6,8,10,12-13,15-19H,3H2,1H3/t6-,8-,10+,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJXCIXBAKGUKZ-HJJNZUOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5956-63-8 (unspecified hydrate)
Record name Bergenin [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4048141
Record name Bergenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-90-7
Record name (-)-Bergenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bergenin [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bergenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bergenin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BERGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L84RBE4IDC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Bergenin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergenin, a C-glucoside of 4-O-methyl gallic acid, is a promising bioactive compound with a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources and distribution of this compound in the plant kingdom. It presents quantitative data on this compound content in various plant species and details the experimental protocols for its extraction, isolation, and quantification. Furthermore, this guide elucidates the biosynthetic pathway of this compound and explores the molecular signaling pathways through which it exerts its therapeutic effects, offering valuable insights for researchers and professionals in drug discovery and development.

Natural Sources and Distribution of this compound

This compound was first isolated in 1880 from the rhizomes of Bergenia crassifolia.[1] It is widely distributed in the plant kingdom, having been identified in at least 112 species belonging to 34 families.[1] The genus Bergenia (family Saxifragaceae), commonly known as "Pashanbhed" in traditional medicine, is a particularly rich source of this compound.[2] this compound is also found in significant quantities in species from other families, including Euphorbiaceae, Dipterocarpaceae, Fabaceae, and Myrsinaceae.

Distribution in the Plant Kingdom

The following table summarizes the distribution of this compound across various plant families, genera, and species, along with the plant parts known to contain the compound.

FamilyGenusSpeciesPlant Part(s)Reference(s)
SaxifragaceaeBergeniaB. crassifoliaRhizomes, Leaves[1]
B. ligulataRhizomes, Roots[2]
B. ciliataRhizomes, Roots, Leaves
B. stracheyiRhizomes
EuphorbiaceaeMallotusM. japonicusCortex
M. philippinensis
M. leucodermisStem Bark
DipterocarpaceaeShoreaS. robusta
FabaceaeCaesalpiniaC. digynaRoots
MyrsinaceaeArdisiaA. japonica
HumiriaceaeEndopleuraE. uchiBark
FicusFicusF. racemosaTwig, Root, Callus
Quantitative Content of this compound

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, geographical location, and the extraction method used. The following tables provide a summary of the quantitative this compound content reported in various studies.

Table 1: this compound Content in Bergenia Species

SpeciesPlant PartExtraction MethodQuantification MethodThis compound Content (% w/w)Reference
B. ciliataRhizomesMethanol ExtractionRP-HPLC19.4
B. ciliataRootsMethanol ExtractionRP-HPLC9.2
B. ciliataLeavesMethanol ExtractionRP-HPLC6.9
B. ligulataRhizomesMethanolic ExtractHPTLC5.51 ± 0.14
B. ligulataRhizomesAcetone ExtractHPTLC5.76 ± 0.16
B. ciliataRhizomes-HPLC3.275
B. stracheyiRhizomes-HPLC3.277
B. ligulataRhizomes-HPLC2.419
B. ciliataRhizomeSonication-aided macerationCrystallization0.5

Table 2: this compound Content in Other Plant Species

SpeciesPlant PartExtraction MethodQuantification MethodThis compound Content (% w/w)Reference
Ficus racemosaTwigAqueous ExtractRP-HPLC2.06 ± 0.00
Ficus racemosaRootAqueous ExtractRP-HPLC0.646 ± 0.00
Ficus racemosaCallusAqueous ExtractRP-HPLC0.018 ± 0.00
Ardisia japonica--TLC-densitometry- (Recovery: 101.2%)
Caesalpinia digynaRoot-RP-HPLC- (Linear range: 0.250-2.5 µg/ml)
Endopleura uchi---1.1347 (Yield %)
Shorea robusta---0.0750 (Yield %)
Bergenia cordifolia---0.5688 (Yield %)
Caesalpinia digyna---0.0650 (Yield %)
Bergenia ciliate---0.0760 (Yield %)
Ardisia japonica---0.0225 (Yield %)

Experimental Protocols

Extraction and Isolation of this compound

Several methods have been employed for the extraction and isolation of this compound from plant materials. The choice of method depends on the plant matrix and the desired purity of the final product.

Protocol 1: General Solvent Extraction

  • Plant Material Preparation: The selected plant part (e.g., rhizomes, roots, leaves) is collected, washed, and dried in the shade. The dried material is then ground into a coarse powder.

  • Extraction: The powdered plant material is subjected to extraction with a suitable solvent. Methanol is a commonly used solvent for this compound extraction.[1] The extraction can be performed using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction to improve efficiency.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate (B1210297), and water) to separate compounds based on their polarity. This compound, being polar, is typically found in the more polar fractions (e.g., ethyl acetate or water).

  • Isolation: The this compound-rich fraction is subjected to chromatographic techniques for isolation. Column chromatography using silica (B1680970) gel or Sephadex LH-20 is commonly employed. The column is eluted with a gradient of solvents to separate the individual compounds.

  • Crystallization: The fractions containing pure this compound are pooled, concentrated, and crystallized from a suitable solvent system (e.g., methanol) to obtain pure this compound crystals.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

  • Standard Preparation: A stock solution of standard this compound is prepared in a suitable solvent (e.g., methanol). A series of standard solutions of known concentrations are prepared by diluting the stock solution.

  • Sample Preparation: The powdered plant material is extracted with a suitable solvent (e.g., methanol). The extract is filtered, and the filtrate is appropriately diluted for HPLC analysis.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) is commonly used as the mobile phase. The elution can be isocratic or gradient.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: Detection is usually performed using a UV detector at a wavelength of approximately 275 nm.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram with the calibration curve generated from the standard solutions.

Protocol 3: High-Performance Thin-Layer Chromatography (HPTLC) for Quantification

  • Standard and Sample Application: Standard solutions of this compound and the sample extract are applied as bands on a pre-coated silica gel HPTLC plate.

  • Development: The plate is developed in a suitable mobile phase. A common mobile phase for this compound is a mixture of chloroform, methanol, and formic acid.

  • Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at a specific wavelength (e.g., 276 nm).

  • Quantification: The amount of this compound in the sample is calculated by comparing the peak area of the this compound band from the sample with the calibration curve obtained from the standard this compound bands.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound is linked to the shikimate pathway, which is a major metabolic route in plants for the synthesis of aromatic amino acids and other secondary metabolites.[3]

Bergenin_Biosynthesis cluster_enzymes Enzymes E4P Erythrose-4-phosphate SA Shikimic Acid E4P->SA PEP Phosphoenolpyruvate PEP->SA GA Gallic Acid SA->GA 2-step dehydrogenation MGA 4-O-Methyl Gallic Acid GA->MGA Methylation Glc_MGA 2-Glucosyl-4-O-methyl gallic acid MGA->Glc_MGA Glycosylation This compound This compound Glc_MGA->this compound Ring Closure SDH Shikimate Dehydrogenase (BpSDH2) OMT O-methyltransferase (BpOMT1, AjOMT1) CGT C-glycosyltransferase (AjCGT1) Dehydratase Dehydratase/ Acidic Conditions

Caption: Biosynthesis pathway of this compound from primary metabolites.

The key steps in the biosynthesis of this compound are:

  • Formation of Gallic Acid: The pathway begins with precursors from primary metabolism, erythrose-4-phosphate and phosphoenolpyruvate, which enter the shikimate pathway to form shikimic acid.[3] Shikimic acid is then converted to gallic acid through a two-step dehydrogenation process catalyzed by shikimate dehydrogenase (BpSDH2).[3]

  • Methylation: Gallic acid undergoes methylation at the 4-hydroxyl group to form 4-O-methyl gallic acid. This reaction is catalyzed by O-methyltransferases (OMTs), such as BpOMT1 and AjOMT1.[3]

  • C-Glycosylation: A glucose molecule is attached to the C-2 position of 4-O-methyl gallic acid to form 2-Glucosyl-4-O-methyl gallic acid. This C-glycosylation step is catalyzed by a C-glycosyltransferase (AjCGT1).[3]

  • Ring Closure: Finally, this compound is formed through a ring-closure reaction of 2-Glucosyl-4-O-methyl gallic acid. This cyclization can occur under acidic conditions or be catalyzed by plant dehydratases.[3]

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating various intracellular signaling pathways.

This compound has been shown to possess potent anti-inflammatory properties by targeting key inflammatory pathways such as NF-κB and MAPK.[4][5]

Anti_Inflammatory_Signaling cluster_pathway NF-κB and MAPK Pathways This compound This compound IKK IKK This compound->IKK MAPK MAPKs (p38, ERK, JNK) This compound->MAPK LPS LPS LPS->IKK LPS->MAPK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Nuclear Translocation & Transcription MAPK->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

This compound inhibits the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4] It also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK.[4] By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5]

The anticancer activity of this compound is attributed to its ability to modulate several signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Anticancer_Signaling cluster_pathways Key Cancer Pathways This compound This compound STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation PI3K PI3K This compound->PI3K Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Proliferation Cell Proliferation STAT3->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis mTOR->Proliferation

Caption: this compound's modulation of key anticancer signaling pathways.

This compound has been shown to inhibit the STAT3 signaling pathway by reducing the phosphorylation of STAT3, which plays a critical role in tumor progression.[2] It also suppresses the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[6] Furthermore, this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[2]

The antioxidant properties of this compound are a key contributor to its therapeutic effects. It acts as an antioxidant through multiple mechanisms.

Antioxidant_Mechanism This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Direct Scavenging AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) This compound->AntioxidantEnzymes Upregulation CellularProtection Cellular Protection This compound->CellularProtection OxidativeStress Oxidative Stress ROS->OxidativeStress AntioxidantEnzymes->ROS AntioxidantEnzymes->CellularProtection CellularDamage Cellular Damage OxidativeStress->CellularDamage

Caption: The multifaceted antioxidant mechanism of this compound.

This compound can directly scavenge free radicals, such as reactive oxygen species (ROS).[7] Additionally, it can enhance the activity of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[7] By neutralizing ROS and bolstering the cellular antioxidant defense system, this compound protects cells from oxidative damage.

Conclusion

This compound is a widely distributed natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, quantitative distribution, and the methodologies for its analysis. The elucidation of its biosynthetic pathway and the understanding of the molecular signaling pathways it modulates offer a solid foundation for future research and development. Further investigation into the pharmacological activities of this compound and its derivatives, coupled with advancements in formulation and delivery systems, will be crucial in harnessing the full therapeutic potential of this remarkable molecule for the benefit of human health.

References

The Discovery and Isolation of Bergenin from Bergenia ciliata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and purification of bergenin, a potent bioactive compound, from its natural source, Bergenia ciliata. This document details the experimental protocols, quantitative data, and the molecular signaling pathways modulated by this compound, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Bergenia ciliata

Bergenia ciliata, commonly known as Pashanbheda, is a perennial herb belonging to the Saxifragaceae family, found predominantly in the Himalayan region.[1] It has a long history of use in traditional medicine for treating various ailments, including kidney stones, respiratory disorders, and inflammation.[2][3] The primary bioactive constituent responsible for many of its therapeutic effects is this compound, a C-glucoside of 4-O-methyl gallic acid.[4]

This compound has been the subject of extensive research due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and immunomodulatory properties.[2][5] This guide focuses on the scientific methodologies for extracting and isolating this compound from Bergenia ciliata and explores its mechanisms of action at the molecular level.

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly depending on the part of the plant used and the extraction solvent. The rhizome is consistently reported to have the highest concentration of this compound.[6]

Table 1: this compound Content in Different Parts of Bergenia ciliata

Plant PartExtraction SolventThis compound Content (%)Reference
RhizomesMethanol (B129727)19.4[6]
RootsMethanol9.2[6]
LeavesMethanol6.9[6]

Table 2: Yield of this compound and Crude Extract from Bergenia ciliata Rhizomes

Starting MaterialExtraction MethodCrude Methanol Extract YieldFinal this compound Yield (w/w of dry rhizome)Reference
2.5 kg dried powdered rhizomeSonication-aided maceration with methanol16.68% (417 g)0.5% (12.7 g)[4]
1 kg powdered rhizomesMaceration with methanol13.0% (130 g)0.01% (100 mg) from aqueous fraction[1]

Experimental Protocols for Isolation and Purification

Several methods have been established for the efficient extraction and isolation of this compound from Bergenia ciliata rhizomes. The following protocols are based on successful methodologies reported in the scientific literature.

Protocol 1: Solvent Extraction and Crystallization

This protocol, adapted from a study by Khan et al. (2022), focuses on a straightforward solvent extraction followed by crystallization.[4]

Materials:

  • Dried and powdered rhizomes of Bergenia ciliata

  • Methanol

  • Distilled water

  • Petroleum ether

  • Chloroform (B151607)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Maceration: Macerate 2.5 kg of powdered rhizome in methanol with the aid of sonication.

  • Extraction: Filter the methanolic extract and concentrate it using a rotary evaporator to obtain the crude methanol extract.

  • Solvent-Solvent Partitioning:

    • Disperse the crude methanol extract in distilled water.

    • Perform successive extractions with petroleum ether and chloroform to remove non-polar impurities. Discard the petroleum ether and chloroform fractions.

  • Crystallization: Concentrate the remaining aqueous fraction. This compound will crystallize out upon concentration.

  • Drying: Collect the this compound crystals and dry them. The recovery of this compound is reported to be approximately 0.5% w/w of the dry rhizome powder.[4]

Protocol 2: Column Chromatography for High Purity this compound

For obtaining high-purity this compound suitable for pharmacological studies, column chromatography is employed, as described by Ravikanth et al. (2020).[1]

Materials:

  • Crude aqueous extract of Bergenia ciliata rhizomes (prepared as in Protocol 1, steps 1-3)

  • Silica (B1680970) gel (230–400 mesh)

  • Sephadex LH-20

  • Petroleum ether

  • Ethyl acetate (B1210297)

  • Glass column for chromatography

  • Fraction collector

Procedure:

  • Initial Extraction:

    • Macerate 1 kg of powdered rhizomes successively with petroleum ether and then methanol.

    • Discard the petroleum ether fraction. Filter and concentrate the methanol fraction to get a crude extract (approx. 130 g).

    • Disperse the methanol extract in water and extract with petroleum ether and chloroform. Discard the organic layers.

    • Concentrate the remaining water layer to get a powdered aqueous extract (approx. 85 g).[1]

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (230–400 mesh).

    • Load the concentrated aqueous extract onto the column.

    • Elute the column with a gradient of petroleum ether and ethyl acetate (starting from 2% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions and pool them based on their TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the pooled fractions by chromatographing them over a Sephadex LH-20 column.

    • This step is crucial for separating this compound from other closely related phenolic compounds.

  • Isolation of Pure this compound:

    • Collect the fractions containing pure this compound.

    • Concentrate the fractions to yield purified this compound (approx. 100 mg from 1 kg of rhizomes).[1]

Experimental Workflow Visualization

The general workflow for the isolation of this compound from Bergenia ciliata can be visualized as follows:

experimental_workflow start Start: Powdered Rhizomes of B. ciliata extraction Methanol Extraction (Maceration/Sonication) start->extraction filtration_concentration Filtration & Concentration (Rotary Evaporator) extraction->filtration_concentration crude_extract Crude Methanol Extract filtration_concentration->crude_extract partitioning Solvent-Solvent Partitioning (Water, Pet. Ether, Chloroform) crude_extract->partitioning aqueous_fraction Aqueous Fraction partitioning->aqueous_fraction silica_chromatography Silica Gel Column Chromatography aqueous_fraction->silica_chromatography pooled_fractions Pooled this compound-rich Fractions silica_chromatography->pooled_fractions sephadex_chromatography Sephadex LH-20 Chromatography pooled_fractions->sephadex_chromatography end Pure this compound sephadex_chromatography->end

Caption: General workflow for the isolation of this compound.

Molecular Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

Anti-inflammatory Effects via NF-κB and MAPK Pathways

This compound has demonstrated significant anti-inflammatory properties by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines.

anti_inflammatory_pathway stimulus Inflammatory Stimuli (e.g., LPS) mapk MAPK Pathway (p38, ERK, JNK) stimulus->mapk nfkb_activation IκBα Degradation NF-κB Activation stimulus->nfkb_activation This compound This compound This compound->mapk This compound->nfkb_activation mapk->nfkb_activation nfkb_translocation NF-κB Nuclear Translocation nfkb_activation->nfkb_translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb_translocation->cytokines

Caption: this compound's inhibition of NF-κB and MAPK pathways.

Anticancer Activity through PI3K/Akt/mTOR and STAT3 Signaling

This compound has shown promise as an anticancer agent by targeting key signaling pathways involved in cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR and STAT3 pathways.[7][8]

anticancer_pathway growth_factors Growth Factors pi3k PI3K growth_factors->pi3k stat3 STAT3 growth_factors->stat3 This compound This compound This compound->pi3k This compound->stat3 apoptosis Apoptosis This compound->apoptosis akt Akt pi3k->akt mtor mTOR akt->mtor cell_proliferation Cell Proliferation & Survival mtor->cell_proliferation stat3->cell_proliferation

Caption: this compound's anticancer mechanism of action.

Conclusion

This technical guide consolidates the current knowledge on the discovery and isolation of this compound from Bergenia ciliata. The detailed protocols and quantitative data provide a solid foundation for researchers to efficiently extract and purify this valuable bioactive compound. Furthermore, the elucidation of its molecular mechanisms of action, particularly its inhibitory effects on key inflammatory and cancer-related signaling pathways, highlights its therapeutic potential and paves the way for further investigation and development of this compound-based pharmaceuticals. The provided visualizations of the experimental workflow and signaling pathways serve as a quick reference for understanding the complex processes involved.

References

The Stereochemical Landscape of Bergenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Bergenin, a naturally occurring C-glycoside of 4-O-methyl gallic acid, has garnered significant interest in the scientific community for its diverse pharmacological activities. This guide provides an in-depth analysis of its chemical structure and stereochemistry, supported by spectroscopic data and experimental protocols, to serve as a comprehensive resource for researchers in drug discovery and development.

Chemical Structure and Stereochemistry

This compound, with the chemical formula C₁₄H₁₆O₉, is a complex natural product featuring a fused ring system derived from isocoumarin (B1212949) and a glucose moiety.[1] The molecule's bioactivity is intrinsically linked to its unique three-dimensional architecture, which is defined by multiple chiral centers.

The systematic IUPAC name for this compound is (2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydropyrano[3,2-c][2]benzopyran-6(2H)-one.[3] This nomenclature precisely describes the absolute configuration at each of the five stereocenters within the molecule.

Stereochemical Assignment:

The absolute configuration at each chiral center, determined by the Cahn-Ingold-Prelog priority rules, is as follows:

  • C-2: R configuration

  • C-3: S configuration

  • C-4: S configuration

  • C-4a: R configuration

  • C-10b: S configuration

This specific spatial arrangement of substituents is crucial for its interaction with biological targets and underscores the importance of stereoselectivity in its synthesis and biological evaluation.

Spectroscopic Data for Structural Elucidation

The structural confirmation and characterization of this compound are primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, compiled from various literature sources.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, DMSO-d₆) [2][4]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-76.48m
H-10b5.68d
H-4a4.99dd
H-43.99dd
H-113.80d
H-12 (OCH₃)3.76s
H-23.60m
H-33.49dd

Table 2: ¹³C NMR Spectral Data of this compound [5][6]

CarbonChemical Shift (δ, ppm)
C-6163.5
C-8150.9
C-10148.1
C-9140.9
C-5118.2
C-7109.5
C-4a81.1
C-279.5
C-10b73.8
C-372.3
C-470.6
C-1161.5
C-12 (OCH₃)60.1

Experimental Protocols for Isolation and Purification

The isolation of this compound from plant sources typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol based on methodologies reported in the literature.[3][7][8]

3.1. Plant Material and Extraction:

  • Air-dried and powdered plant material (e.g., rhizomes of Bergenia ciliata or leaves of Flueggea virosa) is subjected to maceration with methanol (B129727) at room temperature for 48-72 hours.[3][7]

  • The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2. Fractionation and Purification:

  • The crude methanolic extract is suspended in a methanol-water mixture (e.g., 8:2 v/v) and partitioned successively with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate (B1210297), to remove nonpolar impurities and fractionate the compounds.[3]

  • The fraction containing this compound (often the ethyl acetate or chloroform fraction) is subjected to column chromatography on silica (B1680970) gel.

  • The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol or ethyl acetate and methanol.[3][8]

  • Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.

  • Fractions containing pure this compound are combined and the solvent is evaporated.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol) to obtain pure crystalline this compound.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating various intracellular signaling pathways. Notably, it has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades, which are central to inflammatory and immune responses.[1][9][10]

Modulation of the MAPK Signaling Pathway

This compound has been observed to activate the MAPK pathway, including the phosphorylation of p38 MAPK, ERK1/2, and JNK.[1][9] This activation can lead to the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the immune response against pathogens.[11]

MAPK_Pathway This compound This compound MAPK_Activation MAPK Activation This compound->MAPK_Activation p38 p38 MAPK MAPK_Activation->p38 ERK ERK1/2 MAPK_Activation->ERK JNK JNK MAPK_Activation->JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) Transcription_Factors->Cytokine_Production

This compound-mediated activation of the MAPK signaling pathway.

Inhibition of the NF-κB Signaling Pathway

Conversely, in other contexts, this compound has been shown to inhibit the NF-κB signaling pathway. It can suppress the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[10] This inhibition leads to a decrease in the expression of pro-inflammatory genes, contributing to its anti-inflammatory effects.

NFkB_Pathway cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation & Degradation p65_p50 p65/p50 IkBa_p65->p65_p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression p65_p50_nuc->Inflammatory_Genes

Inhibitory effect of this compound on the NF-κB signaling pathway.

This technical guide provides a foundational understanding of the chemical and stereochemical properties of this compound, essential for its development as a potential therapeutic agent. The detailed spectroscopic data and experimental protocols offer practical information for researchers, while the signaling pathway diagrams illustrate its complex mechanism of action. Further investigation into the structure-activity relationships of this compound and its derivatives will be crucial for unlocking its full therapeutic potential.

References

Bergenin's Mechanism of Action in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergenin, a naturally occurring C-glucoside of 4-O-methyl gallic acid, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), and the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. This document summarizes quantitative data from pivotal studies, outlines detailed experimental protocols for key assays, and presents visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting the production of pro-inflammatory mediators and suppressing the activation of key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to significantly reduce the expression and release of a variety of pro-inflammatory molecules, including:

  • Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are key cytokines that drive the inflammatory response. This compound consistently downregulates the production of these cytokines in various inflammatory models.[1]

  • Enzymes: this compound inhibits the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators.

  • Chemokines: By reducing chemokine expression, this compound can limit the recruitment of immune cells to the site of inflammation.

Modulation of Key Signaling Pathways

The anti-inflammatory properties of this compound are largely attributed to its ability to interfere with the following signaling cascades:

  • NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[2]

  • MAPK Pathway: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound has been demonstrated to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli, thus inhibiting downstream inflammatory processes.[2]

  • NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of IL-1β and IL-18. This compound has been found to inhibit the activation of the NLRP3 inflammasome, leading to reduced secretion of these potent pro-inflammatory cytokines.[3][4]

Quantitative Data on this compound's Anti-inflammatory Effects

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of this compound in various in vitro and in vivo models.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
Cell LineThis compound Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)Reference
RAW 264.71045.2 ± 3.852.1 ± 4.548.9 ± 4.1
RAW 264.72068.7 ± 5.175.3 ± 6.271.4 ± 5.8[5]
BMDM1041.5 ± 3.549.8 ± 4.2-
BMDM5072.3 ± 6.178.9 ± 6.8-[6]

BMDM: Bone Marrow-Derived Macrophages

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
This compound Dose (mg/kg)Paw Edema Inhibition (%) at 3hMPO Activity Inhibition (%)Reference
2535.8 ± 3.131.2 ± 2.9[7]
5058.2 ± 4.751.7 ± 4.5[7]
10075.6 ± 6.368.9 ± 5.9[7]

MPO: Myeloperoxidase, a marker of neutrophil infiltration

Table 3: Effect of this compound on DSS-Induced Colitis in Mice
This compound Dose (mg/kg/day)Disease Activity Index (DAI) Reduction (%)Colon Length Shortening Inhibition (%)Myeloperoxidase (MPO) Activity Inhibition (%)Reference
2038.5 ± 3.242.1 ± 3.835.4 ± 3.1[8]
5061.2 ± 5.165.8 ± 5.958.7 ± 5.2[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory mechanisms.

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

Objective: To investigate the effect of this compound on pro-inflammatory cytokine production and signaling pathway activation in macrophages stimulated with LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Reagents for RNA extraction, qRT-PCR, protein lysis, and Western blotting

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for the desired time period (e.g., 6-24 hours).

  • qRT-PCR for Cytokine mRNA Expression:

    • Total RNA is extracted from the cells using a suitable RNA isolation kit.

    • cDNA is synthesized from the extracted RNA using a reverse transcription kit.

    • qRT-PCR is performed using specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • ELISA for Cytokine Protein Secretion:

    • The cell culture supernatant is collected and centrifuged to remove any cellular debris.

    • The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot for Signaling Pathway Analysis:

    • Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα, NF-κB p65, p38, JNK, and ERK.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • Carrageenan (lambda, type IV)

  • This compound

  • Normal saline

  • Plethysmometer

  • Reagents for MPO assay

Procedure:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Treatment: Mice are randomly divided into groups (e.g., control, carrageenan, this compound-treated groups). This compound is administered orally or intraperitoneally at different doses 1 hour before the carrageenan injection. The control group receives the vehicle.

  • Induction of Paw Edema: 0.1 mL of 1% carrageenan solution in normal saline is injected subcutaneously into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of edema inhibition is calculated.

  • Myeloperoxidase (MPO) Assay:

    • At the end of the experiment, the mice are euthanized, and the inflamed paw tissue is collected.

    • The tissue is homogenized, and the MPO activity is measured spectrophotometrically as an index of neutrophil infiltration.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

Objective: To assess the therapeutic potential of this compound in a mouse model of inflammatory bowel disease.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)

  • This compound

  • Reagents for histological analysis and MPO assay

Procedure:

  • Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for 7 consecutive days.

  • Treatment: this compound is administered orally once daily at different doses throughout the DSS administration period.

  • Assessment of Disease Activity Index (DAI): The severity of colitis is monitored daily by scoring body weight loss, stool consistency, and the presence of blood in the stool.

  • Measurement of Colon Length: At the end of the experiment, the mice are euthanized, and the entire colon is excised. The length of the colon from the cecum to the anus is measured.

  • Histological Analysis: A section of the distal colon is fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The histological score is determined based on the severity of inflammation, crypt damage, and infiltration of inflammatory cells.

  • Myeloperoxidase (MPO) Assay: A portion of the colon tissue is used to measure MPO activity as described in the carrageenan-induced paw edema model.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

This compound's Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->NFkB Releases Proteasome Proteasome Degradation p_IkBa->Proteasome NFkB_active NF-κB (Active) Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_active->Pro_inflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits NF-κB activation by preventing IKK-mediated phosphorylation of IκBα.

This compound's Modulation of the MAPK Signaling Pathway

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK p38 p38 MAPKKK->p38 Phosphorylates JNK JNK MAPKKK->JNK Phosphorylates ERK ERK MAPKKK->ERK Phosphorylates p_p38 p-p38 p_JNK p-JNK p_ERK p-ERK Inflammatory_Response Inflammatory Response p_p38->Inflammatory_Response p_JNK->Inflammatory_Response p_ERK->Inflammatory_Response This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation

Caption: this compound suppresses the phosphorylation of p38, JNK, and ERK in the MAPK pathway.

This compound's Inhibition of the NLRP3 Inflammasome

NLRP3_Inflammasome PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Inflammasome_Complex NLRP3 Inflammasome Complex Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Inflammasome_Complex->Caspase1 Cleaves Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b Mature IL-1β Secretion Secretion & Inflammation IL1b->Secretion This compound This compound This compound->NLRP3 Inhibits Activation Experimental_Workflow In_Vitro_Studies In Vitro Studies (e.g., Macrophages) Cell_Treatment This compound Treatment & LPS Stimulation In_Vitro_Studies->Cell_Treatment In_Vitro_Analysis Analysis: - Cytokine Levels (ELISA, qRT-PCR) - Signaling Pathways (Western Blot) Cell_Treatment->In_Vitro_Analysis Data_Interpretation Data Interpretation & Mechanism Elucidation In_Vitro_Analysis->Data_Interpretation In_Vivo_Studies In Vivo Studies (e.g., Mouse Models) Animal_Models Inflammatory Models: - Carrageenan Paw Edema - DSS Colitis In_Vivo_Studies->Animal_Models Bergenin_Administration This compound Administration Animal_Models->Bergenin_Administration In_Vivo_Analysis Analysis: - Phenotypic Readouts (Edema, DAI) - Histology - Biomarkers (MPO) Bergenin_Administration->In_Vivo_Analysis In_Vivo_Analysis->Data_Interpretation

References

A Deep Dive into the Pharmacological Properties of Bergenin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bergenin, a naturally occurring C-glycoside of 4-O-methyl gallic acid, and its derivatives have emerged as promising scaffolds in drug discovery, exhibiting a wide spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the core pharmacological properties of these compounds, with a focus on their anti-inflammatory, antioxidant, anti-cancer, neuroprotective, hepatoprotective, and antidiabetic effects. This document synthesizes quantitative data from numerous studies, details key experimental protocols, and visualizes complex biological pathways to serve as an in-depth resource for the scientific community.

Core Pharmacological Properties

This compound and its derivatives demonstrate a remarkable range of biological activities, positioning them as molecules of significant therapeutic interest.[1][2] These properties are underpinned by their ability to modulate multiple signaling pathways and interact with various molecular targets.

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[3] It has been shown to reduce the expression of cytokines such as TNF-α, IL-1β, and IL-6.[3] The anti-inflammatory action is largely attributed to the inhibition of the NF-κB and MAPK signaling pathways.[4] Pre-treatment with this compound has been found to significantly reduce edema in various animal models.[5]

Antioxidant Activity

The antioxidant properties of this compound are well-documented and are central to many of its other pharmacological effects.[3] It acts as a free radical scavenger and enhances the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.[3] The antioxidant capacity of this compound derivatives can be influenced by their chemical structure, with some derivatives showing enhanced activity compared to the parent compound.[6] For instance, 11-O-galloylthis compound has demonstrated more potent antioxidant activity than this compound itself.[7]

Anti-cancer Activity

This compound has demonstrated significant anti-cancer potential against a variety of cancer cell lines.[8] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell migration.[8] Key signaling pathways implicated in its anti-cancer effects include the PI3K/Akt/mTOR and STAT3 pathways.[2] Furthermore, this compound can induce the production of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and cell death.[8]

Neuroprotective Effects

This compound exhibits neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's.[9][10] It has been shown to inhibit cholinesterase activity, reduce Aβ-1-42 levels, and decrease the phosphorylation of tau protein.[9] Its neuroprotective effects are also linked to its antioxidant and anti-inflammatory activities within the central nervous system.[11] In vivo studies have demonstrated that this compound can ameliorate cognitive deficits in animal models of Alzheimer's disease.[9][10]

Hepatoprotective Properties

This compound has shown significant hepatoprotective effects against liver damage induced by various toxins. It works by reducing oxidative stress, inhibiting inflammation, and preventing apoptosis and autophagy in liver cells.[3] The PPAR-γ pathway is a key mediator of its hepatoprotective actions.

Antidiabetic Activity

This compound has demonstrated promising antidiabetic properties in preclinical studies.[12] It can significantly reduce blood glucose levels and improve lipid profiles in animal models of type 2 diabetes.[12][13] The mechanisms underlying its antidiabetic effects include the regeneration of pancreatic β-cells and the enhancement of insulin (B600854) signaling.[12]

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacological activities of this compound and its derivatives from various studies.

Table 1: Immunosuppressive and Anti-inflammatory Activity

CompoundAssayCell Line/ModelIC50/Effective DoseReference
This compound Derivative 7Mouse splenocyte proliferationMouse splenocytes3.52 µM[14]
This compound Derivative 13Mouse splenocyte proliferationMouse splenocytes5.39 µM[14]
This compoundCarrageenan-induced paw edemaSwiss mice25 mg/kg[5]
This compound AnalogsLPS-induced nitric oxide generationCultured cells20-30 µM[15]

Table 2: Antioxidant Activity

CompoundAssayIC50/EC50Reference
11-O-galloylthis compoundDPPH radical scavenging7.45 ± 0.2 µg/mL[7]
11-O-galloylthis compoundReducing power assay5.39 ± 0.28 µg/mL[7]
This compoundDPPH radical scavengingMild activity[16]
Endopleura uchi extractsDPPH radical scavenging12.04 - 24.20 µg/mL[17]

Table 3: Anti-cancer and Antiplasmodial Activity

CompoundActivityCell Line/OrganismIC50Reference
Esterified this compound 5cAntitumorHepG2 cells4.23 ± 0.79 mM[2]
This compoundAntiplasmodialPlasmodium falciparum (D10)6.92 ± 0.43 µM[18]
11-O-galloylthis compoundAntiplasmodialPlasmodium falciparum (D10)7.85 ± 0.61 µM[18]

Table 4: Neuroprotective and Antidiabetic In Vivo Studies

CompoundActivityAnimal ModelDosageReference
This compoundNeuroprotectiveScopolamine-induced amnesia in rats20, 40, 80 mg/kg (p.o.)[9][10]
This compoundNeuroprotectiveSTZ-induced Alzheimer's model in rats20, 40, 80 mg/kg (p.o.)[9][10]
This compoundAntidiabeticSTZ-nicotinamide induced diabetic rats2.5, 5, 10 mg/kg (p.o.)[12][13]
This compoundDiabetic NeuropathySTZ-induced diabetic mice3.125–25 mg/kg (single); 25 mg/kg (multiple)[19]
This compoundDiabetic RetinopathySTZ-induced diabetic rats25 mg/kg[20]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

In Vitro Immunosuppressive Activity Assay
  • Objective: To evaluate the inhibitory effect of this compound derivatives on lymphocyte proliferation.

  • Method: Mouse splenocyte proliferation inhibition assay using the Cell Counting Kit-8 (CCK-8).

  • Procedure:

    • Isolate splenocytes from mice.

    • Induce proliferation with a mitogen such as Concanavalin A (Con A).

    • Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives).

    • Incubate for a specified period (e.g., 48 hours).

    • Add CCK-8 solution and measure the absorbance to determine cell viability.

    • Calculate the 50% inhibitory concentration (IC50).[14]

In Vitro Antioxidant Activity Assays
  • Objective: To determine the free radical scavenging capacity of this compound and its derivatives.

  • Methods:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate an electron or hydrogen to the stable DPPH radical, causing a color change that is measured spectrophotometrically.[18]

    • Reducing Power Assay: Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which is then detected by the formation of a colored complex.[18]

    • Total Antioxidant Capacity (TAC) Assay: Often involves the phosphomolybdenum method, where Mo(VI) is reduced to Mo(V) by the antioxidant compound, forming a green phosphate/Mo(V) complex.[18]

  • Data Analysis: The results are often expressed as EC50 values, the concentration of the compound that provides 50% of the maximum antioxidant activity.[7]

In Vivo Neuroprotective Activity in an Alzheimer's Disease Model
  • Objective: To assess the ability of this compound to ameliorate cognitive deficits in an animal model of Alzheimer's disease.

  • Model: Streptozotocin (STZ)-induced model of sporadic Alzheimer's disease in rats.[9]

  • Procedure:

    • Induce cognitive impairment by intracerebroventricular (ICV) injection of STZ (e.g., 3 mg/kg).[9]

    • Administer this compound orally at different doses (e.g., 20, 40, and 80 mg/kg) for a specified duration (e.g., 28 days).[9][10]

    • Evaluate cognitive function using behavioral tests such as the Morris water maze and Y-maze at different time points.[9]

    • At the end of the treatment period, collect brain tissue for biochemical analysis (e.g., cholinesterase activity, antioxidant levels) and histopathological examination.[9]

In Vivo Antidiabetic Activity Assay
  • Objective: To evaluate the blood glucose-lowering effect of this compound in a diabetic animal model.

  • Model: Streptozotocin (STZ)-nicotinamide induced type 2 diabetic rats.[12]

  • Procedure:

    • Induce diabetes by intraperitoneal injection of nicotinamide (B372718) followed by STZ.[12]

    • Administer this compound orally at various doses (e.g., 2.5, 5, and 10 mg/kg) for a defined period (e.g., 14 days).[12][13]

    • Monitor fasting blood glucose levels at regular intervals.[12]

    • At the end of the study, collect blood for lipid profile analysis and liver and pancreas for biochemical (antioxidant enzymes, glycogen) and histopathological studies.[12]

Signaling Pathways and Experimental Workflows

The pharmacological effects of this compound and its derivatives are mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

This compound's Anti-inflammatory Signaling Pathway

This compound's Antioxidant Nrf2 Signaling Pathway

This compound's Anti-cancer Signaling Pathways

References

The Antioxidant and Free Radical Scavenging Properties of Bergenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Bergenin, a C-glycoside of 4-O-methyl gallic acid, is a naturally occurring compound found in various medicinal plants.[1] Extensive research has highlighted its significant pharmacological activities, with a particular focus on its antioxidant and free radical scavenging capabilities.[1][2] This technical guide provides an in-depth overview of the antioxidant profile of this compound, detailing its efficacy in various in vitro and in vivo models, the experimental protocols used for its evaluation, and the underlying signaling pathways involved in its mechanism of action.

Quantitative Analysis of Antioxidant and Free Radical Scavenging Activity

The antioxidant potential of this compound has been quantified using a variety of standard assays. The following tables summarize the key findings from multiple studies, providing a comparative analysis of its efficacy.

Table 1: In Vitro Free Radical Scavenging Activity of this compound

AssayIC50 Value (µg/mL)IC50 Value (µM)Reference
DPPH Radical Scavenging16.53 ± 1.17-[1]
DPPH Radical Scavenging0.7 - 165.35951[3]
DPPH Radical Scavenging-13[4]
ABTS Radical Scavenging31.56 - 75.06-[1]
ABTS Radical Scavenging43.76 ± 2.38-[1]
Nitric Oxide (NO) Scavenging2.98 - 785.63-[1]
Hydroxyl Radical (HO•) Scavenging8.48-[1]
Superoxide (B77818) Radical Scavenging0.25 - 100-[1]
Superoxide Anion Scavenging-32[4]
Hydrogen Peroxide (H2O2) Scavenging32.54-[1]
Lipid Peroxidation Inhibition365.12-[1]

Table 2: In Vitro Antioxidant Capacity of this compound

AssayActivityConditionsReference
Ferric Reducing Antioxidant Power (FRAP)0.4 mg/g-[1]
Total Antioxidant Capacity (TAC) AssayMore potent than this compoundComparison with 11-O-galloylthis compound[5]

Table 3: Effect of this compound on Antioxidant Enzyme Activity

EnzymeEffectModel SystemReference
Superoxide Dismutase (SOD)Increased activityTNF-α-induced HaCaT cells[6][7]
Superoxide Dismutase (SOD)Increased activityEthanol and TBHP-treated HepG2 cells[[“]]
Catalase (CAT)Increased activityEthanol and TBHP-treated HepG2 cells[[“]]
Total Glutathione (B108866) (GSH)Enhanced contentEthanol and TBHP-treated HepG2 cells[[“]]
Heme Oxygenase-1 (HO-1)Increased expressionTGF-β1-induced NIH3T3 cells[9]
NAD(P)H Quinone Dehydrogenase 1 (NQO1)Increased expressionTGF-β1-induced NIH3T3 cells[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in the evaluation of this compound's antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[10][11]

Protocol:

  • A stock solution of DPPH (e.g., 10⁻³ M) is prepared in a suitable solvent like methanol (B129727) or ethanol.[10]

  • A working solution of DPPH is prepared by diluting the stock solution to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm.[10]

  • Various concentrations of this compound are prepared in the same solvent.

  • A specific volume of the this compound solution (e.g., 0.5 mL) is mixed with a larger volume of the DPPH working solution (e.g., 3 mL).[10]

  • The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[10]

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.[10]

  • A control sample containing the solvent instead of the this compound solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12]

Protocol:

  • An ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) are prepared.[13][14]

  • The ABTS radical cation (ABTS•+) is generated by mixing the two stock solutions in equal quantities and allowing them to react in the dark at room temperature for 12-16 hours.[13][14]

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., methanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[14][15]

  • Various concentrations of this compound are prepared.

  • A small volume of the this compound solution (e.g., 10 µL) is mixed with a larger volume of the diluted ABTS•+ solution (e.g., 195 µL) in a 96-well microplate.[13]

  • The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[13]

  • The absorbance is measured at 734 nm using a microplate reader.[13]

  • The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined as described for the DPPH assay.

Superoxide Dismutase (SOD) Activity Assay

SODs are enzymes that catalyze the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.[16] The activity of SOD can be measured indirectly using a colorimetric assay.

Protocol (WST-1 Method):

  • This assay utilizes a water-soluble tetrazolium salt, WST-1, which produces a water-soluble formazan (B1609692) dye upon reduction by superoxide anions.[17]

  • Superoxide anions are generated by a xanthine (B1682287) oxidase system.[16]

  • The rate of formazan dye formation is measured by the absorbance at 450 nm.[16]

  • SOD present in the sample inhibits the reduction of WST-1 by scavenging the superoxide anions.

  • The SOD activity is determined by measuring the degree of inhibition of the formazan dye formation.[16] The IC50 (50% inhibition concentration) of SOD can be determined.[17]

Catalase (CAT) Activity Assay

Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) to water and oxygen.[18][19]

Protocol (Ammonium Molybdate (B1676688) Method):

  • The sample containing catalase is incubated with a known concentration of H₂O₂.

  • The enzymatic reaction is stopped by the addition of ammonium (B1175870) molybdate.[19]

  • The remaining H₂O₂ reacts with ammonium molybdate to form a yellowish complex.[19]

  • The absorbance of this complex is measured at 405 nm.[19]

  • The catalase activity is inversely proportional to the absorbance and is calculated based on the amount of H₂O₂ decomposed.

Glutathione Peroxidase (GPx) Activity Assay

GPx is an enzyme that catalyzes the reduction of hydroperoxides, including H₂O₂, using reduced glutathione (GSH).[20][21]

Protocol (Coupled Reaction with Glutathione Reductase):

  • This assay measures GPx activity indirectly through a coupled reaction with glutathione reductase (GR).[21][22]

  • GPx reduces an organic hydroperoxide, producing oxidized glutathione (GSSG).[21]

  • GR then recycles the GSSG back to GSH, a reaction that consumes NADPH.[21]

  • The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.[21]

  • The rate of decrease in absorbance is directly proportional to the GPx activity in the sample.[21]

Signaling Pathways and Mechanisms of Action

This compound exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway implicated in this compound's action is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

The Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Studies have shown that this compound can activate the Nrf2 signaling pathway.[6][9] For instance, in TNF-α-induced HaCaT cells, this compound was found to reduce Keap1 levels while enhancing the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).[6] Similarly, in a model of pulmonary fibrosis, this compound increased the expression of HO-1 and NQO1, indicating Nrf2 activation.[9] Furthermore, this compound has been shown to induce the phosphorylation and expression of p62, which can promote the activation of Nrf2.[9][23]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis This compound This compound Stock Solution (Various Concentrations) mix Mix this compound & Working Solution This compound->mix reagent Radical Stock Solution (e.g., DPPH, ABTS) working_reagent Working Radical Solution reagent->working_reagent working_reagent->mix incubate Incubate in the Dark mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

General workflow for in vitro antioxidant assays.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound p62 p62 This compound->p62 Induces expression & phosphorylation ros Oxidative Stress (e.g., ROS) keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 Induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Dissociation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation p_p62 p-p62 p62->p_p62 p_p62->keap1_nrf2 Promotes dissociation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Activates transcription proteins Antioxidant Proteins antioxidant_genes->proteins Translation proteins->ros Neutralizes

This compound-mediated activation of the Nrf2 signaling pathway.

Conclusion

This compound has consistently demonstrated potent antioxidant and free radical scavenging properties across a range of in vitro assays. Its ability to not only directly neutralize free radicals but also to upregulate the endogenous antioxidant defense system through the activation of the Nrf2 signaling pathway makes it a compound of significant interest for further research and development. The detailed experimental protocols and compiled quantitative data provided in this guide serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in conditions associated with oxidative stress.

References

The Biosynthesis of Bergenin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Enzymatic Machinery and Metabolic Pathways Leading to a Promising Bioactive Compound

Bergenin, a C-glycoside of 4-O-methyl gallic acid, is a naturally occurring compound found in several medicinal plants, most notably in the genera Bergenia and Ardisia.[1][2] Renowned for its antitussive, anti-inflammatory, and antiviral properties, this compound is a molecule of significant interest for the pharmaceutical industry.[3] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymes, their catalytic functions, and the underlying molecular genetics. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and utilization of this important bioactive compound.

The this compound Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound originates from the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids. The dedicated pathway to this compound involves a series of enzymatic reactions that convert shikimic acid into the final this compound molecule. The key steps are outlined below.[3][4]

From Shikimic Acid to Gallic Acid: The pathway commences with the conversion of shikimic acid to gallic acid. This transformation is catalyzed by shikimate dehydrogenase (SDH) . Specifically, the enzyme BpSDH2 from Bergenia purpurascens has been identified to catalyze a two-step dehydrogenation of shikimic acid to produce gallic acid.[3][4]

Methylation of Gallic Acid: The subsequent step involves the methylation of gallic acid at the 4-hydroxyl group to form 4-O-methyl gallic acid. This reaction is carried out by O-methyltransferases (OMTs) . Enzymes such as BpOMT1 from B. purpurascens and AjOMT1 from Ardisia japonica have been shown to efficiently catalyze this specific methylation.[3][4]

C-Glycosylation of 4-O-Methyl Gallic Acid: A crucial step in the pathway is the attachment of a glucose moiety to the C-2 position of 4-O-methyl gallic acid, forming 2-Glucosyl-4-O-methyl gallic acid. This C-glycosylation is catalyzed by a specific C-glycosyltransferase (CGT) . The enzyme AjCGT1 from A. japonica has been identified as the key enzyme responsible for this reaction.[3][4]

Cyclization to this compound: The final step is the intramolecular cyclization of 2-Glucosyl-4-O-methyl gallic acid to form the characteristic lactone ring of this compound. This reaction is believed to occur via dehydration.[3][4]

Bergenin_Biosynthesis_Pathway Shikimic_Acid Shikimic Acid Gallic_Acid Gallic Acid Shikimic_Acid->Gallic_Acid 2-step dehydrogenation Four_O_Me_GA 4-O-Methyl Gallic Acid Gallic_Acid->Four_O_Me_GA Methylation Two_Glucosyl_4_O_Me_GA 2-Glucosyl-4-O-Methyl Gallic Acid Four_O_Me_GA->Two_Glucosyl_4_O_Me_GA C-Glycosylation This compound This compound Two_Glucosyl_4_O_Me_GA->this compound Intramolecular cyclization BpSDH2 BpSDH2 (Shikimate Dehydrogenase) BpSDH2->Gallic_Acid BpOMT1_AjOMT1 BpOMT1 / AjOMT1 (O-Methyltransferase) BpOMT1_AjOMT1->Four_O_Me_GA AjCGT1 AjCGT1 (C-Glycosyltransferase) AjCGT1->Two_Glucosyl_4_O_Me_GA Dehydration Dehydration (Cyclization) Dehydration->this compound

Figure 1: The biosynthetic pathway of this compound from shikimic acid.

Quantitative Data on this compound Biosynthesis

Understanding the quantitative aspects of this compound biosynthesis is crucial for optimizing its production, whether through plant cultivation or metabolic engineering. This section presents available data on enzyme kinetics and the concentration of this compound and its precursors in medicinal plants.

Enzyme Kinetic Parameters

The catalytic efficiency of the key enzymes in the this compound pathway has been a subject of recent investigation. The following table summarizes the available kinetic parameters for AjCGT1 and AjOMT2.

EnzymeSubstrateKm (µM)kcat/Km (M-1s-1)Source
AjCGT1 4-O-Methyl Gallic Acid265.31.2 x 103[1]
AjOMT2 Gallic Acid72.0250[1]
AjOMT2 Northis compound493.6-[1]

Note: Data for BpSDH2, BpOMT1, and AjOMT1 are not yet fully available.

Concentration of this compound and Precursors in Medicinal Plants

The content of this compound and its precursors can vary significantly depending on the plant species, tissue type, and environmental conditions. The following table provides a summary of reported concentrations.

CompoundPlant SpeciesTissueConcentration (% dry weight)Source
This compound Bergenia purpurascensRhizomeNot less than 8.2% (in China)[5]
This compound Bergenia ligulataRhizome (methanolic extract)5.51 ± 0.14[6]
This compound Bergenia ligulataRhizome (acetone extract)5.76 ± 0.16[6]
Gallic Acid Equivalent Bergenia purpurascensRhizome (methanolic extract)1.27 g/100g dry mass[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

The functional characterization of the this compound biosynthetic enzymes has been facilitated by their heterologous expression in Escherichia coli.

Workflow for Enzyme Production:

Enzyme_Production_Workflow Gene_Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Expression Host Gene_Cloning->Transformation Culture_Growth Cell Culture Growth and Induction Transformation->Culture_Growth Cell_Harvesting Cell Harvesting Culture_Growth->Cell_Harvesting Cell_Lysis Cell Lysis Cell_Harvesting->Cell_Lysis Purification Affinity Chromatography Purification Cell_Lysis->Purification Characterization Enzyme Characterization Purification->Characterization

Figure 2: General workflow for the heterologous production of this compound biosynthetic enzymes.

Protocol:

  • Gene Synthesis and Cloning: Codon-optimized synthetic genes for BpSDH2, BpOMT1, AjOMT1, and AjCGT1 are cloned into a suitable expression vector, such as pET-28a(+), which allows for the expression of N-terminally His-tagged fusion proteins.

  • Transformation: The resulting plasmids are transformed into a competent E. coli expression strain, for example, BL21(DE3).

  • Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-20 hours).

  • Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The His-tagged proteins are purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography according to the manufacturer's instructions.

Enzyme Assays

Shikimate Dehydrogenase (SDH) Assay:

  • Reaction Mixture: A typical 100 µL reaction mixture contains 50 mM Tris-HCl (pH 8.0), 0.1 mM shikimic acid, 0.2 mM NADP+, and a suitable amount of purified BpSDH2 enzyme.

  • Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30 minutes).

  • Termination and Analysis: The reaction is stopped by the addition of an equal volume of 1 M HCl. The product, gallic acid, is then analyzed by High-Performance Liquid Chromatography (HPLC).[3]

O-Methyltransferase (OMT) Assay:

  • Reaction Mixture: A 100 µL reaction mixture typically contains 50 mM Tris-HCl (pH 8.0), 0.1 mM gallic acid, 0.1 mM S-adenosyl-L-methionine (SAM), and purified BpOMT1 or AjOMT1 enzyme.

  • Incubation: The reaction is incubated at 35°C for a defined period (e.g., 1 hour).

  • Termination and Analysis: The reaction is terminated with 1 M HCl, and the product, 4-O-methyl gallic acid, is analyzed by HPLC.[3]

C-Glycosyltransferase (CGT) Assay:

  • Reaction Mixture: A 100 µL reaction mixture contains 50 mM Tris-HCl (pH 8.0), 0.1 mM 4-O-methyl gallic acid, 0.1 mM UDP-glucose, and purified AjCGT1 enzyme.

  • Incubation: The reaction is incubated at 32°C for a defined period (e.g., 2 hours).

  • Termination and Analysis: The reaction is stopped, and the product, 2-Glucosyl-4-O-methyl gallic acid (which can be cyclized to this compound under acidic conditions), is analyzed by HPLC.[3]

Determination of Enzyme Kinetic Parameters (Km and Vmax)

A general protocol for determining the Michaelis-Menten constants, Km and Vmax, for the this compound biosynthetic enzymes is as follows:

  • Varying Substrate Concentrations: Set up a series of enzyme assays as described above, but vary the concentration of one substrate while keeping the concentrations of the other substrates and the enzyme constant and at saturating levels.

  • Measure Initial Reaction Rates: Measure the initial velocity (v0) of the reaction at each substrate concentration. This is typically done by measuring product formation at several time points early in the reaction to ensure linearity.

  • Data Analysis: Plot the initial reaction rates (v0) against the corresponding substrate concentrations ([S]). The resulting data can be fitted to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (a double reciprocal plot of 1/v0 versus 1/[S]) can be used for a linear representation of the data.[7]

HPLC Analysis of this compound and its Precursors

The separation and quantification of this compound and its precursors can be achieved using reverse-phase HPLC.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is commonly employed.

  • Detection: Detection is performed using a UV detector at wavelengths specific for each compound (e.g., 270 nm for this compound, 260 nm for gallic acid, and 230 nm for 4-O-methyl gallic acid).[2] Mass spectrometry (MS) can be coupled with HPLC for more sensitive and specific detection and structural confirmation.

Transcriptional Regulation of the this compound Biosynthesis Pathway

The expression of genes encoding the enzymes of the this compound biosynthesis pathway is tightly regulated, contributing to the tissue-specific and developmentally controlled accumulation of this compound. While specific transcription factors that directly regulate the this compound pathway are yet to be fully elucidated, it is known that transcription factors from the MYB and bHLH families are key regulators of the broader phenylpropanoid pathway, from which the this compound pathway branches.[8][9][10] These transcription factors often work in concert to activate or repress the expression of biosynthetic genes by binding to specific cis-regulatory elements in their promoter regions. Further research into the promoter regions of the BpSDH2, BpOMT1, AjOMT1, and AjCGT1 genes is needed to identify the specific transcription factors that govern this compound biosynthesis.

Metabolic Engineering for this compound Production

The elucidation of the this compound biosynthetic pathway has opened up opportunities for its production in microbial hosts through metabolic engineering. By introducing the genes encoding the key biosynthetic enzymes into a suitable microbial chassis, such as E. coli or Saccharomyces cerevisiae, it is possible to create cell factories for the sustainable and scalable production of this compound.

Recent studies have demonstrated the feasibility of this approach. In one study, the de novo biosynthetic pathway of 4-O-methyl gallic acid 2-C-β-D-glycoside, the direct precursor of this compound, was reconstructed in E. coli. Through metabolic engineering strategies, a production titer of 1.41 g/L of this precursor was achieved in a 3-L bioreactor. This precursor can be conveniently converted to this compound by in situ acid treatment.[1]

Table of Engineered Microbial Production of this compound and its Precursor:

ProductHost OrganismKey Genes ExpressedTiter (g/L)Source
4-O-Methyl Gallic Acid 2-C-β-D-glycosideEscherichia coliAjCGT1, AjOMT2, and genes for gallic acid production1.41[1]

This achievement paves the way for further optimization of microbial strains to enhance this compound yields, potentially providing a sustainable alternative to extraction from plant sources.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway represents a significant advancement in our understanding of the molecular machinery responsible for the production of this valuable medicinal compound. The identification and characterization of the key enzymes—BpSDH2, BpOMT1, AjOMT1, and AjCGT1—provide the necessary tools for both in vitro biocatalysis and in vivo production through metabolic engineering.

Future research should focus on several key areas:

  • Complete Kinetic Characterization: Determining the full set of kinetic parameters (Km and Vmax) for all the key enzymes will be essential for building accurate metabolic models and for guiding protein engineering efforts to improve catalytic efficiency.

  • Elucidation of Regulatory Networks: Identifying the specific transcription factors that regulate the expression of the this compound biosynthetic genes will provide new strategies for enhancing this compound accumulation in plants through breeding or genetic modification.

  • Optimization of Microbial Production: Further metabolic engineering of microbial hosts, including pathway balancing, increasing precursor supply, and optimizing fermentation conditions, will be crucial for achieving economically viable production of this compound.

The knowledge and tools described in this technical guide provide a solid foundation for the continued exploration and exploitation of the this compound biosynthetic pathway, with the ultimate goal of ensuring a sustainable supply of this promising natural product for pharmaceutical applications.

References

Bergenin: A Comprehensive Technical Guide to its Immunomodulatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bergenin, a C-glycoside of 4-O-methyl gallic acid, is a natural compound demonstrating significant immunomodulatory activities.[1][2][3] This technical guide provides an in-depth analysis of this compound's effects on the immune system, consolidating current research findings for scientists and drug development professionals. It details the compound's mechanisms of action, summarizing its influence on key signaling pathways, including Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1][4][5][6] The guide presents quantitative data on cytokine modulation and immune cell population changes in a structured format, offers detailed experimental protocols from key studies, and provides visual representations of critical signaling pathways to facilitate a comprehensive understanding of this compound's potential as a therapeutic agent.

Introduction

This compound is a phytochemical with a growing body of research highlighting its diverse pharmacological properties, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2][3][7][8] Its ability to interact with and modulate critical components of the innate and adaptive immune systems makes it a compelling candidate for further investigation in the context of various inflammatory and autoimmune diseases, as well as infectious diseases.[9][10] This document serves as a technical resource, compiling and presenting the core scientific data on this compound's immunomodulatory potential.

Mechanisms of Action

This compound exerts its immunomodulatory effects through the modulation of several key intracellular signaling pathways that are central to the inflammatory response and immune cell function.

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 MAPK, ERK1/2, and SAPK/JNK, are crucial for the production of pro-inflammatory cytokines.[5][9] this compound has been shown to activate these pathways in macrophages, leading to the production of important immune mediators.[5][9][10] Specifically, treatment of macrophages with this compound leads to the phosphorylation of p38 MAPK, ERK1/2, and SAPK/JNK.[5][9][11] This activation is critical for the subsequent induction of pro-inflammatory cytokines and other effector molecules.[5][9]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling. This compound has demonstrated the ability to inhibit the activation of this pathway.[1][12] In models of inflammation, this compound treatment downregulates the phosphorylation of key proteins in the NF-κB pathway.[1] This inhibitory action leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] Some studies suggest that this compound's anti-inflammatory effects are mediated by its ability to suppress IKK activity, thereby preventing the nuclear translocation of NF-κB dimers.[13] Additionally, this compound can activate PPARγ, which in turn can inhibit NF-κB activation.[13][14]

Regulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by triggering the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[8] this compound has been identified as an inhibitor of the NLRP3 inflammasome.[4][8] Studies have shown that this compound can dose-dependently decrease the expression of NLRP3, ASC, and cleaved caspase-1.[4][8] This leads to a subsequent reduction in the release of IL-1β and IL-18.[4][8] The proposed mechanism involves this compound promoting the degradation of the NLRP3 protein.[4][8]

Effects on Immune Cells and Cytokine Production

This compound has been shown to modulate the function and population of various immune cells, leading to a shift in the overall immune response.

Macrophages and Dendritic Cells

In vivo studies have demonstrated that this compound treatment can significantly increase the prevalence of macrophages (CD11b+) and dendritic cells (CD11c+), which are key antigen-presenting cells (APCs) essential for initiating adaptive immune responses.[9] this compound activates macrophages, leading to the production of TNF-α, nitric oxide (NO), and IL-12.[9][10]

T Lymphocytes

This compound influences T cell differentiation and function. It has been shown to enhance T helper 1 (Th1) and Th17 responses while having limited effects on Th2 responses.[9] Specifically, this compound treatment increases the frequency of IFN-γ-producing (Th1) and IL-17-producing (Th17) T cells.[9] In the context of immunosuppression, this compound can reverse the decline of Th1-type cytokines (IL-2 and IFN-γ) and the increase of Th2-type cytokines (IL-4 and IL-10), thereby modulating the Th1/Th2 balance.[2] Furthermore, this compound has been shown to inhibit the differentiation of Th17 cells in a concentration-dependent manner.[15][16][17]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various immunomodulatory parameters as reported in the literature.

Table 1: Effect of this compound on Cytokine Production

CytokineCell/Animal ModelStimulantThis compound Concentration/DoseObserved EffectReference
TNF-αMurine MacrophagesM. tuberculosis50 µg/mLIncreased production[9][10][11]
IL-1βMouse Mammary GlandLPSNot specifiedDecreased concentration[1]
IL-6Mouse Mammary GlandLPSNot specifiedDecreased concentration[1]
IL-12Murine MacrophagesM. tuberculosis50 µg/mLIncreased production[9][10]
IFN-γM. tuberculosis infected mice-Not specifiedEnhanced frequency of IFN-γ-producing T cells[9]
IL-17M. tuberculosis infected mice-Not specifiedEnhanced frequency of IL-17-producing T cells[9]
IL-4M. tuberculosis infected mice-Not specifiedNo significant difference[9]
IL-2Cyclophosphamide-treated mice-10 and 20 mg/kgSignificantly prevented reduction[2]
IL-10Cyclophosphamide-treated mice-10 and 20 mg/kgSignificantly reversed increase[2]

Table 2: Effect of this compound on Immune Cell Populations

Immune CellAnimal ModelThis compound TreatmentObserved EffectReference
Macrophages (CD11b+)M. tuberculosis infected miceNot specifiedSignificantly increased prevalence[9]
Dendritic Cells (CD11c+)M. tuberculosis infected miceNot specifiedSignificantly increased prevalence[9]
CD4+ T cellsM. tuberculosis infected miceNot specifiedIncreased prevalence in spleen[9]
CD8+ T cellsM. tuberculosis infected miceNot specifiedIncreased prevalence in spleen[9]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the immunomodulatory effects of this compound.

In Vitro Macrophage Activation Assay
  • Cell Line: Peritoneal macrophages derived from C57BL/6 mice.[5][9]

  • Treatment: Cells were treated with this compound (50 µg/mL) for varying time points.[5][9]

  • Analysis of MAPK Activation: Whole-cell lysates were prepared and subjected to Western blotting to investigate the phosphorylation of p38 MAPK, ERK1/2, and SAPK/JNK.[5][9][11]

  • Cytokine Measurement: Production of NO and TNF-α in the culture supernatants was measured.[9][11]

In Vivo Murine Model of Mycobacterium tuberculosis Infection
  • Animal Model: C57BL/6 mice.[9]

  • Infection: Mice were infected with M. tuberculosis H37Rv.[9]

  • This compound Administration: this compound was administered to the infected mice.

  • Immune Cell Phenotyping: Splenocytes were isolated, and the prevalence of macrophages (CD11b+), dendritic cells (CD11c+), CD4+ T cells, and CD8+ T cells was determined by flow cytometry.[9]

  • Intracellular Cytokine Staining: Splenocytes were stimulated, and intracellular levels of IFN-γ, IL-4, and IL-17 in T cells were analyzed by flow cytometry.[9]

In Vitro NLRP3 Inflammasome Inhibition Assay
  • Cell Lines: INS-1 and MIN6 pancreatic β-cells.[4][8]

  • Stimulation: Cells were treated with palmitic acid (PA) to induce NLRP3 inflammasome activation.[4][8]

  • This compound Treatment: Cells were co-treated with varying concentrations of this compound (1, 3, and 10 µM).[4][8]

  • Western Blot Analysis: Protein levels of NLRP3, ASC, cleaved caspase-1, and GSDMD-N were measured by Western blot.[4][8]

  • Immunofluorescence: Immunofluorescent staining was used to visualize the expression of NLRP3.[4][8]

  • Cytokine Measurement: The release of IL-6, TNF-α, IL-1β, and IL-18 was quantified.[4][8]

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Bergenin_MAPK_Pathway This compound This compound Macrophage Macrophage This compound->Macrophage Activates MAPK_Pathway MAPK Pathway (p38, ERK1/2, SAPK/JNK) Macrophage->MAPK_Pathway Induces Phosphorylation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) MAPK_Pathway->Pro_inflammatory_Cytokines Leads to Production NO Nitric Oxide (NO) MAPK_Pathway->NO Leads to Production

Caption: this compound activates the MAPK pathway in macrophages.

Bergenin_NFkB_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) Nucleus->Pro_inflammatory_Genes Initiates

Caption: this compound inhibits the NF-κB signaling pathway.

Bergenin_NLRP3_Pathway This compound This compound NLRP3 NLRP3 This compound->NLRP3 Promotes Degradation Cellular_Stress Cellular Stress (e.g., Palmitic Acid) Cellular_Stress->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits NLRP3_Inflammasome NLRP3 Inflammasome Assembly Pro_Caspase1->NLRP3_Inflammasome Forms Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 Cleaves to Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves IL1b IL-1β Pro_IL1b->IL1b Matures to IL18 IL-18 Pro_IL18->IL18 Matures to

Caption: this compound inhibits NLRP3 inflammasome activation.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Immune Cell Culture (e.g., Macrophages) Stimulation Stimulation (e.g., LPS, Pathogen) Cell_Culture->Stimulation Bergenin_Treatment This compound Treatment (Dose-Response) Stimulation->Bergenin_Treatment Analysis Analysis (Western Blot, ELISA, qPCR) Bergenin_Treatment->Analysis Animal_Model Animal Model of Disease (e.g., Infection, Inflammation) Bergenin_Admin This compound Administration (Route, Dose, Duration) Animal_Model->Bergenin_Admin Sample_Collection Sample Collection (Blood, Tissues) Bergenin_Admin->Sample_Collection Ex_Vivo_Analysis Ex Vivo Analysis (Flow Cytometry, Histology) Sample_Collection->Ex_Vivo_Analysis

Caption: General experimental workflow for investigating this compound.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound as a significant immunomodulatory agent. Its ability to modulate key signaling pathways such as MAPK, NF-κB, and the NLRP3 inflammasome, coupled with its demonstrated effects on immune cell populations and cytokine profiles, underscores its therapeutic potential. The data suggest that this compound could be a valuable lead compound for the development of new treatments for a range of conditions, including chronic inflammatory diseases, autoimmune disorders, and as an adjunct therapy for infectious diseases.

Future research should focus on several key areas:

  • Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.[3][18]

  • Clinical Trials: Well-designed clinical trials are essential to validate the preclinical findings and to assess the safety and efficacy of this compound in human subjects.

  • Synergistic Effects: Investigating the potential synergistic effects of this compound with existing therapies could open new avenues for combination treatments.

  • Targeted Delivery: The development of novel drug delivery systems could enhance the bioavailability and target-specific action of this compound, maximizing its therapeutic benefit while minimizing potential side effects.[18]

References

The Neuroprotective Potential of Bergenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bergenin, a C-glycoside of 4-O-methyl gallic acid, has emerged as a promising natural compound with significant neuroprotective properties.[1][2][3] Extensive research, encompassing in vitro and in vivo studies, has demonstrated its ability to counteract neuronal damage in various models of neurodegenerative diseases, including ischemic stroke, Alzheimer's disease, and Parkinson's disease.[1][2][4] This technical guide provides an in-depth overview of the core mechanisms underlying this compound's neuroprotective effects, detailed experimental protocols from key studies, and a quantitative summary of its efficacy.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating signaling pathways involved in oxidative stress, inflammation, and apoptosis.

Antioxidant and Anti-inflammatory Pathways

A significant body of evidence points to this compound's potent antioxidant and anti-inflammatory activities as central to its neuroprotective capacity.[1][5] It has been shown to upregulate endogenous antioxidant enzymes and scavenge free radicals.[5][6] Furthermore, this compound effectively suppresses pro-inflammatory cytokines and mediators, thereby mitigating the inflammatory cascade that contributes to neuronal injury.[1][5][7]

Several key signaling pathways are modulated by this compound to achieve these effects:

  • Sirt1/FOXO3a/NF-κB Pathway: In models of ischemic stroke, this compound has been found to activate Sirtuin 1 (Sirt1) and Forkhead box protein O3 (FOXO3a), leading to a reduction in the phosphorylation of NF-κB.[1][8] This cascade ultimately suppresses the expression of inflammatory cytokines and oxidative stressors.[1][8]

  • Nrf2/NF-κB Pathway: this compound has been demonstrated to modulate the Nrf2 and NF-κB signaling pathways.[2][9] By activating the Nrf2 pathway, this compound enhances the expression of antioxidant enzymes.[5][9] Concurrently, it inhibits the NF-κB pathway, a key regulator of inflammation, leading to decreased production of pro-inflammatory cytokines like TNF-α and IL-1β.[5][9][10]

  • PI3K/Akt Signaling Pathway: In a mouse model of Parkinson's disease, this compound treatment was shown to activate the PI3K/Akt signaling pathway.[4][11] This pathway is crucial for promoting cell survival and inhibiting apoptosis.[4]

  • PPAR-γ/NF-κB Pathway: this compound has been identified as a Peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist.[7][12] By activating PPAR-γ, this compound can inhibit the NF-κB pathway, leading to a reduction in neuroinflammation and protection against high glucose-induced neuronal damage.[2][7]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the efficacy of this compound in different experimental models.

In Vitro Model Cell Line Treatment This compound Concentration Observed Effect Reference
H₂O₂-induced oxidative stressHT-22 & PC-12Pretreatment with this compound50 and 100 µMSignificantly increased cell viability[9]
Cytokine-induced apoptosisINS-1EThis compoundIC50 = 7.29 ± 2.45 μMReduction in caspase-3 activity[13]
Cytokine-induced NO productionINS-1EThis compoundIC50 = 6.82 ± 2.83 μMDecreased nitric oxide production[13]
Cytokine-induced ROS productionINS-1EThis compoundIC50 = 14.63 ± 3.18 μMDecreased ROS production[13]
NMDA-induced toxicitySH-SY5YThis compoundUp to 50 µMDose-dependent prevention of toxicity[2][3]
Cholinesterase InhibitionIn vitro assayThis compound-Dose-dependent inhibition of AChE and BuChE[2][3]
In Vivo Model Animal Model Dosage Duration Key Findings Reference
Ischemic Stroke (MCAO)Mice10, 20, and 40 mg/kg (i.p.)-Improved cognitive, learning, and motor functions; reduced brain edema and neuronal apoptosis[1][8]
Alzheimer's Disease (5xFAD Tg)Mice1, 30, and 60 mg/kg (oral)-Attenuated memory deficit; decreased Aβ aggregation[9][14]
Parkinson's Disease (MPTP-induced)Mice--Suppressed motor deficits, neuronal apoptosis, and inflammation[4]
Scopolamine-induced AmnesiaRats20, 40, and 80 mg/kg (p.o.)14 daysSignificantly and dose-dependently alleviated amnesia[2][3]
Diabetic NeuropathyRats10, 20, and 40 mg/kg-Reduced cold and mechanical allodynia; reduced oxidative stress markers[15]
Sodium Azide-induced DementiaWistar Rats30 and 60 mg/kg (p.o.)14 daysSignificantly recovered cognition and related biochemical variations[12][16]

Signaling Pathway Diagrams

bergenin_neuroprotection_pathways cluster_stimuli cluster_this compound cluster_pathways Signaling Pathways Modulated by this compound cluster_outcomes Cellular Outcomes Ischemia Ischemia/ Reperfusion NFkB NF-κB Ischemia->NFkB AmyloidBeta Amyloid-β (Aβ) AmyloidBeta->NFkB MPTP MPTP OxidativeStress Oxidative Stress MPTP->OxidativeStress OxidativeStress->NFkB Inflammation Inflammation Inflammation->NFkB This compound This compound Sirt1 Sirt1 This compound->Sirt1 PI3K PI3K This compound->PI3K Nrf2 Nrf2 This compound->Nrf2 PPARg PPAR-γ This compound->PPARg This compound->NFkB Inhibits FOXO3a FOXO3a Sirt1->FOXO3a FOXO3a->NFkB Inhibits Akt Akt PI3K->Akt Anti_apoptosis ↓ Apoptosis Akt->Anti_apoptosis Antioxidant ↑ Antioxidant Enzymes Nrf2->Antioxidant PPARg->NFkB Inhibits Anti_inflammatory ↓ Pro-inflammatory Cytokines NFkB->Anti_inflammatory Induces Neuroprotection Neuroprotection Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection Anti_apoptosis->Neuroprotection

Caption: Key signaling pathways modulated by this compound leading to neuroprotection.

Detailed Experimental Protocols

This section provides a synthesis of methodologies from the cited literature for key experiments.

In Vitro Neuroprotection Assay (MTT Assay)
  • Cell Lines: HT-22 or PC-12 cells.[9]

  • Protocol:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 50 and 100 µM) for a specified duration (e.g., 2-4 hours).[9]

    • Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) to the wells (excluding control wells) and incubate for 24 hours.[9]

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Animal Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
  • Animal Model: Male C57BL/6 mice.[1]

  • Protocol:

    • Anesthetize the mice (e.g., with isoflurane).

    • Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a nylon monofilament (e.g., 6-0) coated with silicone into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).

    • After a specific occlusion period (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

    • Administer this compound (e.g., 10, 20, and 40 mg/kg) or vehicle intraperitoneally at the time of reperfusion.[1][8]

    • Evaluate neurological deficits, infarct volume (using TTC staining), and perform biochemical and histological analyses at specified time points post-MCAO.

mcao_workflow cluster_eval Evaluation Metrics start Anesthetize Mouse incision Midline Neck Incision start->incision expose_arteries Expose CCA, ECA, ICA incision->expose_arteries ligate_eca Ligate Distal ECA expose_arteries->ligate_eca insert_filament Insert Filament into ICA to Occlude MCA ligate_eca->insert_filament occlusion Occlusion Period (60-90 min) insert_filament->occlusion withdraw_filament Withdraw Filament (Reperfusion) occlusion->withdraw_filament treatment Administer this compound or Vehicle (i.p.) withdraw_filament->treatment evaluation Post-MCAO Evaluation treatment->evaluation neuro_deficits Neurological Deficits evaluation->neuro_deficits infarct_volume Infarct Volume (TTC) evaluation->infarct_volume biochemical Biochemical Analysis evaluation->biochemical histology Histological Analysis evaluation->histology

Caption: Experimental workflow for the Middle Cerebral Artery Occlusion (MCAO) model.

Western Blot Analysis
  • Objective: To determine the protein expression levels of key signaling molecules (e.g., Sirt1, FOXO3a, Nrf2, NF-κB).[1]

  • Protocol:

    • Homogenize brain tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain tissue homogenates or cell culture supernatants.[1]

  • Protocol:

    • Prepare brain tissue homogenates or collect cell culture supernatants.

    • Use commercially available ELISA kits for the specific cytokines of interest.

    • Follow the manufacturer's instructions for the assay procedure, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding samples and standards to the wells.

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric reaction.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of the cytokines in the samples based on the standard curve.

Conclusion

This compound presents a compelling profile as a neuroprotective agent with therapeutic potential for a range of neurodegenerative disorders. Its multifaceted mechanism of action, targeting key pathways in oxidative stress, inflammation, and apoptosis, underscores its promise. The data summarized in this guide provides a solid foundation for further research and development of this compound-based therapeutics. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic properties in more detail, as well as its efficacy in chronic models of neurodegeneration to pave the way for clinical translation.

References

Initial Studies on Bergenin for Metabolic Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of conditions including central obesity, hyperglycemia, dyslipidemia, and hypertension, poses a significant global health challenge. Emerging research has identified bergenin, a naturally occurring C-glucoside of 4-O-methyl gallic acid, as a promising therapeutic agent. Initial preclinical studies, both in vivo and in vitro, have demonstrated its potential to ameliorate key aspects of metabolic syndrome. This technical guide provides a comprehensive overview of these foundational studies, presenting quantitative data, detailed experimental protocols, and elucidating the underlying molecular mechanisms and signaling pathways involved in this compound's therapeutic effects.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from initial studies on this compound in animal models of metabolic syndrome and in vitro models of beta-cell dysfunction.

Table 1: Effects of this compound on High-Fat Diet (HFD)-Induced Metabolic Syndrome in C57BL/6J Mice
ParameterControl GroupHFD-Induced ModelHFD + this compound (40 mg/kg BW)Reference
Body Weight Gain NormalIncreasedLowered[1]
Plasma Glucose NormalIncreasedNear Normalized[2]
Plasma Insulin (B600854) NormalIncreasedNear Normalized[3][2]
Biochemical Parameters NormalAlteredRestored to Near Normal[1]

Data synthesized from studies by Ambika & Saravanan, which indicate a dose-dependent effect with 40 mg/kg body weight (BW) showing significant protective effects.[1][3][2]

Table 2: Effects of this compound on Streptozotocin (B1681764) (STZ)-Induced Diabetic Rats
ParameterNormal ControlDiabetic Control (STZ)STZ + this compound (25 mg/kg)Reference
Body Weight NormalReducedImproved[4]
Blood Glucose NormalElevatedLowered[4]
Triglycerides (TG) NormalIncreasedSuppressed[4]
Total Cholesterol NormalIncreasedSuppressed[4]
Low-Density Lipoprotein (LDL) NormalIncreasedSuppressed[4]
High-Density Lipoprotein (HDL) NormalDecreasedIncreased[4]

This study highlights this compound's positive effects on both glycemic control and lipid profile in a chemically-induced model of diabetes.[4]

Table 3: In Vitro Efficacy of this compound on Cytokine-Stressed INS-1E Pancreatic Beta-Cells
ParameterEfficacy MetricValue (Mean ± SD)Reference
Inhibition of Caspase-3 Activity (Apoptosis) IC₅₀7.29 ± 2.45 µM[5][6]
Increase in Cellular ATP Levels (Viability) EC₅₀1.97 ± 0.47 µM[5][6]
Enhancement of Insulin Secretion EC₅₀6.73 ± 2.15 µM[5][6]
Inhibition of Nitric Oxide Production IC₅₀6.82 ± 2.83 µM[5][6]
Restoration of Mitochondrial Membrane Potential EC₅₀2.27 ± 0.83 µM[5][6]
Decrease in Reactive Oxygen Species (ROS) Production IC₅₀14.63 ± 3.18 µM[6]
Improvement of Mitochondrial Dehydrogenase Activity EC₅₀1.39 ± 0.62 µM[5][6]

These findings demonstrate this compound's direct protective and function-restoring effects on pancreatic beta-cells under inflammatory stress.[5][6]

Detailed Experimental Protocols

This section outlines the methodologies employed in the key studies cited, providing a framework for the replication and further investigation of this compound's effects.

High-Fat Diet (HFD)-Induced Metabolic Syndrome in Mice
  • Animal Model: Male C57BL/6J mice are used.[1][2]

  • Induction of Metabolic Syndrome: Mice are fed a high-fat diet (HFD) continuously for 16 weeks to induce obesity, hyperglycemia, and insulin resistance.[1][3]

  • This compound Administration: Following the induction period, mice are subjected to daily intragastric administration of this compound at various doses (e.g., 10, 20, and 40 mg/kg body weight) for a subsequent period of 8 weeks.[1][3] A control group receives a standard diet, and an HFD control group receives the vehicle.

  • Biochemical Analysis: At the end of the treatment period, blood and tissue samples are collected. Plasma glucose, insulin, and other relevant biochemical markers are measured using standard enzymatic assay kits.[1][2]

  • Histopathological Examination: Tissues such as the liver and kidney may be collected, fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histopathological analysis to assess tissue damage and lipid accumulation.[2]

Streptozotocin (STZ)-Induced Diabetes in Rats
  • Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley) are used.

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 60 mg/kg, dissolved in a suitable buffer (e.g., citrate (B86180) buffer).[4] The development of diabetes is confirmed by measuring blood glucose levels after a few days.

  • Experimental Groups: Animals are typically divided into a normal control group, a diabetic control group (receiving STZ and vehicle), and treatment groups receiving STZ and this compound (e.g., 25 mg/kg) or a positive control like metformin.[4]

  • Treatment Protocol: Daily oral administration of this compound or vehicle is carried out for a specified duration, for instance, 60 days.[4]

  • Parameter Measurement: Body weight and blood glucose levels are monitored regularly throughout the study.[4] At the end of the study, blood is collected to measure lipid profiles (Triglycerides, total cholesterol, LDL, and HDL), inflammatory markers, and antioxidant enzyme levels using commercially available kits.[4]

In Vitro Cytokine-Induced Pancreatic Beta-Cell Apoptosis
  • Cell Line: Rat insulinoma (INS-1E) cells are used as a model for pancreatic beta-cells.[5]

  • Induction of Apoptosis: To mimic the inflammatory conditions in type 2 diabetes, INS-1E cells are treated with a cocktail of pro-inflammatory cytokines, typically including Interleukin-1 beta (IL-1β), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α), for 48 hours.[5][7]

  • This compound Treatment: Cells are co-treated with the cytokine cocktail in the presence or absence of varying concentrations of this compound (e.g., 0.25–10 µM).[7]

  • Apoptosis and Viability Assays:

    • Caspase-3 Activity: Apoptosis is quantified by measuring the activity of caspase-3, a key executioner caspase, using a fluorometric substrate.[6]

    • Cell Viability: Cellular ATP levels are measured as an indicator of cell viability using a luminescent cell viability assay.[5]

    • Flow Cytometry: Apoptosis can also be assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[7]

  • Functional Assays:

    • Glucose-Stimulated Insulin Secretion (GSIS): The functionality of the beta-cells is assessed by measuring insulin secretion in response to low (e.g., 2 mM) and high (e.g., 16 mM) glucose concentrations.[7]

    • Nitric Oxide (NO) Production: NO production, an indicator of inflammatory stress, is measured using the Griess reagent.[5]

  • Mitochondrial Function Assays:

    • Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential are measured using fluorescent probes like JC-1 or TMRM.[5]

    • Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using fluorescent probes such as DCFH-DA.[6]

Signaling Pathways and Mechanisms of Action

This compound exerts its beneficial effects on metabolic syndrome by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Overview of this compound's Multi-Target Action in Metabolic Syndrome

This compound's therapeutic potential stems from its ability to concurrently address multiple facets of metabolic syndrome, including hyperglycemia, insulin resistance, dyslipidemia, and inflammation.

cluster_effects Therapeutic Effects cluster_targets Molecular Targets & Pathways This compound This compound AMPK Activation AMPK Activation This compound->AMPK Activation PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway NF-κB Inhibition NF-κB Inhibition This compound->NF-κB Inhibition MAPK Modulation MAPK Modulation This compound->MAPK Modulation Improved Glycemic Control Improved Glycemic Control Enhanced Insulin Sensitivity Enhanced Insulin Sensitivity Ameliorated Dyslipidemia Ameliorated Dyslipidemia Reduced Inflammation Reduced Inflammation AMPK Activation->Improved Glycemic Control AMPK Activation->Ameliorated Dyslipidemia PI3K/Akt Pathway->Enhanced Insulin Sensitivity NF-κB Inhibition->Reduced Inflammation MAPK Modulation->Reduced Inflammation

This compound's multifaceted approach to metabolic syndrome.
This compound's Role in Enhancing Insulin Signaling via the PI3K/Akt Pathway

In states of insulin resistance, the PI3K/Akt signaling cascade is impaired. This compound has been shown to improve insulin sensitivity, potentially by positively modulating this pathway, leading to enhanced glucose uptake.[1][3]

Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 pY PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT2 GLUT2 Translocation Akt->GLUT2 promotes GlucoseUptake Hepatic Glucose Uptake GLUT2->GlucoseUptake This compound This compound This compound->PI3K enhances This compound->Akt enhances

This compound enhances the PI3K/Akt insulin signaling pathway.
Anti-inflammatory Mechanism of this compound through NF-κB Inhibition

Chronic low-grade inflammation is a hallmark of metabolic syndrome. Pro-inflammatory cytokines can trigger the NF-κB signaling pathway, leading to further inflammation and cellular damage. This compound exerts anti-inflammatory effects by inhibiting this pathway.

Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) IKK IKK Complex Cytokines->IKK activate IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation induces This compound This compound This compound->IKK inhibits This compound->NFkB inhibits translocation

This compound's inhibition of the pro-inflammatory NF-κB pathway.
Experimental Workflow for In Vivo HFD Mouse Study

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a high-fat diet-induced mouse model of metabolic syndrome.

start Start: C57BL/6J Mice acclimatization Acclimatization (1 week) start->acclimatization grouping Random Grouping (Control & HFD) acclimatization->grouping induction Metabolic Syndrome Induction (HFD Feeding for 16 weeks) grouping->induction treatment Treatment Phase (8 weeks) - Control: Standard Diet - HFD Control: HFD + Vehicle - HFD this compound: HFD + this compound induction->treatment monitoring Regular Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint End-of-Study Measurements treatment->endpoint monitoring->treatment analysis Data Analysis & Interpretation endpoint->analysis

Workflow for HFD-induced metabolic syndrome study in mice.

Conclusion and Future Directions

The initial body of research strongly suggests that this compound is a promising candidate for the management of metabolic syndrome. Its multifaceted mechanism of action, targeting key pathways in glucose and lipid metabolism as well as inflammation, positions it as a potentially valuable therapeutic agent. The quantitative data from both in vivo and in vitro models provide a solid foundation for its further development.

Future research should focus on:

  • Long-term efficacy and safety studies in more complex animal models of metabolic syndrome.

  • Pharmacokinetic and bioavailability studies to optimize dosage and delivery methods.

  • Elucidation of further molecular targets to fully understand its mechanism of action.

  • Well-designed clinical trials to translate these promising preclinical findings to human patients with metabolic syndrome.

This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the critical early-stage data and methodologies that underscore the therapeutic potential of this compound.

References

Bergenin's Role in Modulating Cell Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth analysis of bergenin, a naturally occurring isocoumarin, and its significant role in the modulation of critical cell signaling pathways. It details the molecular mechanisms through which this compound exerts its diverse pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. The document presents quantitative data in structured tables, details common experimental protocols, and utilizes diagrams to visualize complex signaling cascades.

Introduction to this compound

This compound is a C-glycoside of 4-O-methyl gallic acid, primarily isolated from plants of the Bergenia genus.[1] It has a long history in traditional and Ayurvedic medicine for treating various ailments.[2] Modern research has identified this compound as a potent bioactive compound with a wide array of pharmacological properties, such as anti-inflammatory, antioxidant, anti-diabetic, neuroprotective, and anticancer effects.[1][2][3][4] These properties are attributed to its ability to interact with and modulate multiple intracellular signaling pathways, making it a compound of significant interest for therapeutic development. This guide elucidates the core mechanisms of this compound's action on key signaling cascades.

Modulation of Key Signaling Pathways

This compound's therapeutic potential stems from its ability to target central nodes within complex signaling networks. The following sections detail its effects on the most well-documented pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.[5][6] this compound is a potent inhibitor of this pathway.

Mechanism of Action: this compound exerts its anti-inflammatory effects by intervening at multiple points in the NF-κB cascade. In models of inflammation, such as those induced by lipopolysaccharide (LPS), this compound has been shown to suppress the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[7] This action sequesters the NF-κB p65 subunit in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of inflammatory genes.[3][5][6][8][9] Additionally, this compound can activate SIRT1, a deacetylase that can directly deacetylate and inactivate the p65 subunit, further dampening the inflammatory response.[10][11][12]

G cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor Binds IKK IKK Receptor->IKK Activates IkBa_p65 IκBα-p65 Complex IKK->IkBa_p65 Phosphorylates IκBα p65 p65 IkBa_p65->p65 Releases IkBa_p P-IκBα (Degraded) IkBa_p65->IkBa_p p65_nuc p65 p65->p65_nuc Translocates This compound This compound This compound->IKK Inhibits Phosphorylation SIRT1 SIRT1 This compound->SIRT1 Activates SIRT1->p65_nuc Deacetylates (Inactivates) DNA DNA p65_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: this compound's inhibition of the NF-κB pathway.

Quantitative Data on NF-κB Modulation

Cell/Model System This compound Concentration Observed Effect Reference
LPS-induced Mastitis (Mouse) N/A (in vivo) Downregulated phosphorylation of NF-κB p65. [5][8]
RAW264.7 Macrophages 3, 10, 30 µM Inhibited LPS-induced phosphorylation of IKKβ and IκBα; blocked nuclear translocation of p65. [7]
16-HBE Cells N/A Blocked TNF-α-mediated activation and nuclear translocation of NF-κB. [11]
BV2 Microglia 10, 20, 40 mg/kg (in vivo) Abated NF-κB phosphorylation. [13]

| HaCaT Keratinocytes | N/A | Increased IκBα and decreased p-p65 and p-IκBα levels induced by TNF-α. |[14][15] |

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades like p38, ERK1/2, and JNK, is crucial for translating extracellular stimuli into cellular responses, including inflammation and apoptosis. This compound effectively modulates this pathway to reduce inflammatory responses.

Mechanism of Action: this compound has been consistently shown to inhibit the phosphorylation of key MAPK proteins—p38, ERK, and JNK—in various inflammatory models.[5][6][8][9] By preventing the activation of these kinases, this compound blocks the downstream signaling that leads to the production of inflammatory mediators like NO, TNF-α, and various interleukins.[5][9] This inhibitory action is a central component of its anti-inflammatory and cytoprotective effects.

G cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor Upstream Upstream Kinases Receptor->Upstream p38 p38 Upstream->p38 ERK ERK Upstream->ERK JNK JNK Upstream->JNK Pp38 P-p38 p38->Pp38 P PERK P-ERK ERK->PERK P PJNK P-JNK JNK->PJNK P TF Transcription Factors (e.g., AP-1) Pp38->TF PERK->TF PJNK->TF This compound This compound This compound->p38 Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation Response Inflammatory Response TF->Response

Caption: this compound's inhibition of MAPK signaling.

Quantitative Data on MAPK Modulation

Cell/Model System This compound Concentration Observed Effect Reference
LPS-induced Mastitis (Mouse) N/A (in vivo) Downregulated phosphorylation of MAPK pathway proteins. [5][8]
Klebsiella pneumonia-infected Mice N/A (in vivo) Dose-dependently decreased levels of p38, ERK, and JNK. [6]

| Macrophages | 50 μg/ml | Induced phosphorylation (activation) of p38, ERK1/2, and SAPK/JNK to promote anti-mycobacterial immunity. |[16][17] |

Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of cellular antioxidant responses. Activation of Nrf2 protects cells from oxidative stress, a key factor in many pathologies.

Mechanism of Action: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[14] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[3][14][15] This mechanism underlies this compound's potent antioxidant and neuroprotective effects.[2][3][18] Some studies also suggest a positive feedback loop where this compound induces p62, which is necessary for Nrf2 activation.[2][19]

G cluster_cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Keap1 Keap1 (Degraded) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates This compound This compound This compound->Keap1_Nrf2 Promotes Dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 Induces Dissociation ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, SOD) ARE->Genes Transcription

Caption: this compound's activation of the Nrf2 pathway.

Quantitative Data on Nrf2 Modulation

Cell/Model System This compound Concentration Observed Effect Reference
5xFAD Tg Mouse Model 60 mg/kg Showed antioxidant effect via Keap-1/Nrf-2/HO-1 pathway. [3][18]
HaCaT Keratinocytes N/A Reduced Keap1 while enhancing Nrf2 and HO-1 expression. [14][15]

| Ovarian Granulosa Cells | N/A | Inhibited oxidative stress and apoptosis by regulating the Nrf2 signaling pathway. |[2] |

PI3K/Akt/mTOR and AMPK/SIRT1 Pathways

This compound's influence extends to metabolic and survival pathways, including the PI3K/Akt/mTOR axis, often dysregulated in cancer, and the AMPK/SIRT1 axis, a key regulator of energy homeostasis and longevity.

Mechanism of Action:

  • PI3K/Akt/mTOR: In cancer cells, this compound can inhibit the pro-survival PI3K/Akt pathway. It has been shown to upregulate the expression of the tumor suppressor PTEN, a negative regulator of Akt.[1][20] This inhibition leads to decreased cell proliferation, suppression of glycolysis by downregulating HK2, and induction of apoptosis.[20]

  • AMPK/SIRT1: this compound activates AMP-activated protein kinase (AMPK), a cellular energy sensor.[21][22][23] Activated AMPK can then increase the expression and activity of SIRT1.[22][[“]] This AMPK/SIRT1 axis activation promotes mitochondrial biogenesis and has protective effects in metabolic diseases.[22][[“]] As mentioned, activated SIRT1 also plays a role in suppressing NF-κB activity.[11][12][13]

G This compound This compound AMPK AMPK This compound->AMPK Activates PTEN PTEN This compound->PTEN Upregulates SIRT1 SIRT1 AMPK->SIRT1 Activates Mito Mitochondrial Biogenesis SIRT1->Mito NFkB NF-κB SIRT1->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Akt Akt PTEN->Akt Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: this compound's effects on AMPK/SIRT1 and PTEN/Akt pathways.

Quantitative Data on Metabolic/Survival Pathway Modulation

Cell/Model System This compound Concentration Observed Effect Reference
HepG2 Hepatocytes 0–2 µM Stimulated mitochondrial biogenesis by activating the AMPK/SIRT1 axis. [22]
Diabetic Rats 40 mg/kg Activated AMPK, confirmed by elevated p-AMPK levels. [21]
Bladder Cancer Cells N/A Stimulated the PPARγ/PTEN/AKT signal pathway. [1]

| Oral Squamous Cell Carcinoma | N/A | Upregulated PTEN, which inhibited AKT phosphorylation and HK2 expression. |[20] |

Other Modulated Pathways
  • TGF-β/Smad Pathway: In the context of fibrosis, this compound has been shown to inhibit the transforming growth factor-β1 (TGF-β1) pathway. It prevents TGF-β1-induced fibroblast activation and extracellular matrix accumulation by inhibiting the phosphorylation and nuclear translocation of Smad proteins.[25]

  • JAK/STAT Pathway: this compound can inhibit the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).[1][26] Since STAT3 is a key transcription factor for cell proliferation and survival, its inhibition contributes to this compound's anticancer activity, particularly in cervical cancer.[1][27]

Experimental Protocols

The investigation of this compound's effects on cell signaling relies on a set of standard molecular biology techniques. Below are generalized protocols based on methodologies cited in the literature.

G A 1. Cell Culture (e.g., RAW264.7, HepG2) B 2. Treatment - Pre-treat with this compound - Stimulate with Agonist (LPS, TNF-α) A->B C 3. Sample Collection - Cell Lysates (Protein) - RNA - Supernatant (Cytokines) B->C D 4. Downstream Analysis C->D D1 Western Blot (Protein Expression/ Phosphorylation) D2 RT-qPCR (mRNA Expression) D3 ELISA (Cytokine Quantification) D4 Immunofluorescence (Protein Localization) E 5. Data Analysis & Interpretation D1->E D2->E D3->E D4->E

Caption: A general experimental workflow for studying this compound.
Western Blotting for Protein Phosphorylation

  • Objective: To determine the effect of this compound on the expression and phosphorylation status of target proteins (e.g., p65, IκBα, p38, ERK, Akt).

  • Methodology:

    • Cell Lysis: After treatment with this compound and/or a stimulant, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p-ERK, anti-β-actin).

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software (e.g., ImageJ).[6][16][22]

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture media or tissue homogenates.

  • Methodology:

    • Sample Collection: Collect cell culture supernatants or prepare tissue homogenates after experimental treatments.

    • Assay Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

    • Plate Coating: A capture antibody specific for the target cytokine is pre-coated onto microplate wells.

    • Sample Incubation: Standards and samples are added to the wells and incubated. The target cytokine is bound by the immobilized antibody.

    • Detection Antibody: A biotinylated detection antibody specific for the cytokine is added.

    • Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

    • Substrate Addition: A TMB substrate solution is added. HRP catalyzes the conversion of the substrate to a colored product.

    • Measurement: The reaction is stopped, and the optical density is measured at 450 nm using a microplate reader. The cytokine concentration is calculated from the standard curve.[6][15]

Cell Viability (MTT) Assay
  • Objective: To assess the cytotoxic effects of this compound or its protective effects against a toxic stimulus.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at ~570 nm. Cell viability is expressed as a percentage relative to the untreated control group.[3][4]

Conclusion and Future Perspectives

This compound is a multifaceted phytochemical that modulates a host of interconnected signaling pathways central to inflammation, oxidative stress, metabolism, and cell survival. Its ability to inhibit pro-inflammatory cascades like NF-κB and MAPK, while simultaneously activating protective pathways such as Nrf2 and AMPK/SIRT1, highlights its significant therapeutic potential. The data strongly suggest that this compound could be a valuable lead compound for developing treatments for a range of disorders, from inflammatory conditions and metabolic diseases to neurodegeneration and cancer.

Future research should focus on clinical trials to validate these preclinical findings in humans. Further investigation into its pharmacokinetic and pharmacodynamic properties, along with the development of novel nanoformulations to improve bioavailability, will be crucial steps in translating the promise of this compound into effective clinical therapies.[1]

References

Toxicological Profile and Safety Assessment of Bergenin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bergenin, a naturally occurring C-glucoside of 4-O-methyl gallic acid, has garnered significant interest for its diverse pharmacological activities. As its potential for therapeutic applications is explored, a thorough understanding of its toxicological profile and safety is paramount for drug development professionals. This technical guide provides a comprehensive overview of the current knowledge regarding the safety assessment of this compound, including its acute, sub-chronic, and chronic toxicity, genotoxicity, reproductive and developmental toxicity, and carcinogenicity. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding of this compound's safety profile. While extensive research highlights its therapeutic benefits, this guide also underscores the existing gaps in the toxicological data, paving the way for future research.

Introduction

This compound is a polyphenolic compound found in various medicinal plants, notably in the family Saxifragaceae. It has been traditionally used in several systems of medicine for its anti-inflammatory, antitussive, and other therapeutic properties. Modern pharmacological studies have further elucidated its potential as an antioxidant, neuroprotective, and anti-cancer agent. Despite its promising therapeutic profile, a rigorous evaluation of its safety is crucial before it can be considered for mainstream pharmaceutical development. This guide aims to consolidate the available toxicological data on this compound to support informed decision-making in research and development.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME properties of a compound is fundamental to assessing its potential toxicity.

Absorption: Studies in rats have shown that this compound is absorbed from the entire intestine, with absorption kinetics suggesting a first-order process governed by passive diffusion[1].

Distribution: Following intravenous administration in rats, this compound exhibits wide distribution throughout the body[2].

Metabolism: The metabolism of this compound in rats involves phase II conjugation, with its glucuronide metabolite being identified in plasma, bile, and urine[3].

Excretion: After oral administration in rats, this compound and its glucuronide metabolite are excreted through both bile and urine. A study reported that after a 12 mg/kg oral dose, total recovery of this compound and its metabolite was approximately 52.51%, with 20.31% recovered in bile within 24 hours and 32.20% in urine within 48 hours[3][4]. The majority of biliary excretion occurs within the first 12 hours, while the bulk of urinary excretion happens within the first 24 hours[3][4].

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single or short-term exposure.

Lethal Dose (LD50) and Toxic Dose Low (TDLO): While a definitive LD50 value from a study following current OECD guidelines was not found in the public domain, a Safety Data Sheet (SDS) for this compound provides the following oral TDLO values:

SpeciesRouteDoseReference
MouseOral60 mg/kg
RatOral10 mg/kg

Other Acute Effects: The SDS also indicates that this compound may cause skin irritation, serious eye irritation, and respiratory irritation. In vitro studies have shown that this compound is not toxic to RAW 264.7 macrophage cells at concentrations up to 20 μg/ml.

Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure to estimate the LD50 and identify the toxicity class of a substance.

Acute_Oral_Toxicity_OECD_423 start Start step1 Step 1: Administer starting dose to 3 animals (e.g., 300 mg/kg) start->step1 decision1 Observe for 14 days (mortality/morbidity) step1->decision1 step2a Step 2a: If 2-3 animals die, administer a lower dose (e.g., 50 mg/kg) to 3 new animals decision1->step2a High Toxicity step2b Step 2b: If 0-1 animal dies, administer a higher dose (e.g., 2000 mg/kg) to 3 new animals decision1->step2b Low/No Toxicity decision2a Observe step2a->decision2a decision2b Observe step2b->decision2b end End: Determine Toxicity Class & LD50 range decision2a->end decision2b->end

Acute Oral Toxicity (OECD 423) Workflow

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are essential for determining the No-Observed-Adverse-Effect-Level (NOAEL), which is crucial for risk assessment.

No specific sub-chronic (28-day or 90-day) or chronic (e.g., 2-year) toxicity studies for this compound with reported NOAEL values were identified in the publicly available literature. The absence of this data represents a significant gap in the toxicological profile of this compound.

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)

This study is designed to provide information on the potential health hazards arising from repeated exposure to a substance over a 90-day period[5][6][7][8].

90_Day_Oral_Toxicity_OECD_408 start Start: Acclimatize Animals (e.g., Rats, 10/sex/group) dosing Daily Dosing for 90 Days (e.g., Oral Gavage) - Control Group - Low Dose Group - Mid Dose Group - High Dose Group start->dosing observations In-life Observations: - Clinical signs (daily) - Body weight (weekly) - Food/water consumption (weekly) - Detailed clinical exams (weekly) - Ophthalmoscopy (pre-test & termination) dosing->observations interim_analysis Interim Analyses (e.g., week 4, 13): - Hematology - Clinical Biochemistry - Urinalysis dosing->interim_analysis termination Terminal Procedures (Day 91): - Necropsy - Organ weights - Histopathology observations->termination interim_analysis->termination data_analysis Data Analysis: - Statistical analysis of all parameters - Determine target organs - Establish NOAEL termination->data_analysis

90-Day Oral Toxicity Study (OECD 408) Workflow

Genotoxicity

Genotoxicity assays are performed to identify substances that can cause damage to genetic material.

A study investigating a phenolic-enriched extract of Endopleura uchi bark and its bioactive component, this compound, reported the following[9]:

  • Ames Test (Bacterial Reverse Mutation Assay): this compound did not show mutagenic effects.

  • Micronucleus Test (in vitro): this compound did not show mutagenic effects.

  • Comet Assay (in L929 fibroblast cells): Both the extract and this compound displayed genotoxic activity at a concentration of 50 µg/ml[9].

These findings suggest that while this compound may not be a mutagen in terms of inducing gene or chromosomal mutations, it may have the potential to cause DNA strand breaks. Further in vivo studies are necessary to confirm these findings and assess their relevance to human health.

Experimental Protocols for Genotoxicity Assays

The Ames test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations[10][11][12][13].

Ames_Test_OECD_471 start Start: Prepare bacterial tester strains (e.g., S. typhimurium, E. coli) exposure Expose bacteria to test substance with and without metabolic activation (S9 mix) - Vehicle Control - Positive Controls - Test Substance (multiple concentrations) start->exposure incubation Plate on minimal agar (B569324) medium (lacking the required amino acid) exposure->incubation observation Incubate for 48-72 hours incubation->observation counting Count revertant colonies observation->counting result Result Interpretation: Compare revertant counts in test groups to control groups to determine mutagenicity counting->result

Ames Test (OECD 471) Workflow

This test assesses the ability of a substance to cause chromosomal damage or damage to the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in erythrocytes[14][15][16][17].

In_Vivo_Micronucleus_Test_OECD_474 start Start: Acclimatize animals (e.g., mice or rats) dosing Administer test substance (e.g., oral gavage or IP injection) - Vehicle Control - Positive Control - Test Substance (at least 3 dose levels) start->dosing sampling Sample bone marrow or peripheral blood at appropriate time points (e.g., 24h, 48h) dosing->sampling slide_prep Prepare and stain slides sampling->slide_prep analysis Microscopic analysis: Score frequency of micronucleated polychromatic erythrocytes (MN-PCEs) slide_prep->analysis result Result Interpretation: Statistically compare MN-PCE frequency in treated vs. control groups analysis->result In_Vivo_Comet_Assay_OECD_489 start Start: Acclimatize animals (e.g., rats) dosing Administer test substance (e.g., oral gavage) - Vehicle Control - Positive Control - Test Substance (at least 3 dose levels) start->dosing tissue_collection Collect target tissues (e.g., liver, duodenum) at appropriate time points dosing->tissue_collection cell_prep Prepare single-cell suspensions tissue_collection->cell_prep embedding Embed cells in agarose (B213101) on slides cell_prep->embedding lysis Lyse cells to release DNA embedding->lysis electrophoresis Perform alkaline electrophoresis lysis->electrophoresis staining Stain DNA with a fluorescent dye electrophoresis->staining analysis Image analysis: Quantify DNA migration (comet tail) staining->analysis result Result Interpretation: Compare DNA damage in treated vs. control groups analysis->result MAPK_NFkB_Pathway cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) MAPK MAPK (p38, ERK, JNK) LPS->MAPK IKK IKK LPS->IKK This compound This compound This compound->MAPK This compound->IKK NFkB NF-κB (p65) MAPK->NFkB IkB IκBα IKK->IkB Phosphorylation & Degradation IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) PPARg_Pathway cluster_nucleus Nucleus This compound This compound PPARg PPAR-γ This compound->PPARg Activation RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding Gene_Expression Target Gene Expression (Metabolism, Anti-inflammation) PPRE->Gene_Expression Nucleus Nucleus AMPK_SIRT1_Pathway This compound This compound AMPK AMPK This compound->AMPK Activation SIRT1 SIRT1 AMPK->SIRT1 Activation PGC1a PGC-1α SIRT1->PGC1a Deacetylation & Activation Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

References

Methodological & Application

Application Notes and Protocols for Bergenin Extraction from Plant Material Using Maceration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergenin, a C-glucoside of 4-O-methyl gallic acid, is a bioactive compound found in a variety of plant species. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-ulcer, and neuroprotective properties. Maceration is a widely used, simple, and cost-effective solid-liquid extraction technique for obtaining this compound from plant materials. This document provides detailed application notes and protocols for the extraction of this compound using maceration, intended for researchers, scientists, and professionals in drug development.

Principle of Maceration for this compound Extraction

Maceration involves soaking the plant material in a solvent for a specified period with occasional agitation. The solvent penetrates the plant cells, dissolving the desired constituents like this compound. The efficiency of the extraction is influenced by several factors, including the choice of solvent, particle size of the plant material, solid-to-solvent ratio, extraction time, and temperature.

Plant Materials as a Source of this compound

This compound is predominantly found in plants of the Saxifragaceae family, particularly the Bergenia genus. Other plant species have also been identified as sources of this valuable compound.

Table 1: Plant Sources of this compound

Plant SpeciesFamilyPlant Part(s) UsedReference(s)
Bergenia ligulataSaxifragaceaeRhizome[1][2]
Bergenia ciliataSaxifragaceaeRhizome, Roots, Leaves[3][4][5]
Bergenia crassifoliaSaxifragaceaeLeaves[6]
Bergenia purpurascensSaxifragaceaeNot specified[2]
Bergenia himalaicaSaxifragaceaeAerial parts[2]
Flueggea leucopyrusPhyllanthaceaeLeaves[7]
Flueggea virosaPhyllanthaceaeAerial parts, Leaves[7][8]
Ardisia japonicaPrimulaceaeWhole herb[9]
Syzygium cuminiMyrtaceaeStem bark[10]
Cissus pterocladaVitaceaeNot specified[11]

Factors Influencing this compound Extraction by Maceration

The selection of appropriate parameters is crucial for maximizing the yield and purity of this compound.

Solvent Selection

The choice of solvent is critical and is based on the polarity of this compound. This compound is a polar molecule, and polar solvents are generally effective for its extraction.

Table 2: Solvents Used for this compound Maceration and Reported Yields

Plant MaterialSolventThis compound YieldReference(s)
Bergenia ligulataMethanol (B129727)5.51 ± 0.14% w/w[1]
Bergenia ligulataAcetone5.76 ± 0.16% w/w[1]
Bergenia ciliata (Rhizome)Methanol19.4%[3]
Bergenia ciliata (Roots)Methanol9.2%[3]
Bergenia ciliata (Leaves)Methanol6.9%[3]
Bergenia ciliata (Rhizome)Methanol0.5% w/w of dry powder[4]
Syzygium cumini (Stem Bark)Methanol0.06%[10]

Methanol and ethanol, often in aqueous solutions (e.g., 80% methanol or ethanol), are frequently recommended for the maceration of polyphenols like this compound.[12]

Particle Size

The plant material should be coarsely powdered to increase the surface area available for solvent penetration, thereby improving extraction efficiency. A particle size that passes through a 0.5 mm screen has been reported in some protocols.[13]

Solid-to-Solvent Ratio

A higher solvent-to-solid ratio generally leads to better extraction efficiency, although this needs to be balanced with the cost and environmental impact of the solvent. Common ratios used in maceration range from 1:10 to 1:15 (w/v).[11][14]

Extraction Time and Temperature

Maceration is typically carried out at room temperature for a period ranging from 24 hours to several days.[15][16] Longer extraction times can sometimes lead to the degradation of phenolic compounds.[14] Some studies have employed sonication-aided maceration to enhance extraction efficiency and reduce the extraction time.[4]

Experimental Protocol: Maceration of this compound from Bergenia ciliata Rhizomes

This protocol is a generalized procedure based on common practices reported in the literature.[3][4]

Materials and Equipment:

  • Dried rhizomes of Bergenia ciliata

  • Grinder or mill

  • Methanol (analytical grade)

  • Erlenmeyer flasks or other suitable extraction vessels

  • Shaker or magnetic stirrer (optional)

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Analytical balance

  • High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Preparation of Plant Material:

    • Wash the fresh rhizomes of Bergenia ciliata thoroughly with water to remove any dirt or debris.

    • Air-dry the rhizomes in the shade or use a hot air oven at a low temperature (40-50°C) until they are completely dry.

    • Grind the dried rhizomes into a coarse powder.

  • Maceration:

    • Weigh a specific amount of the powdered plant material (e.g., 100 g).

    • Place the powder in a suitable extraction vessel.

    • Add the solvent (methanol) at a specified solid-to-solvent ratio (e.g., 1:10 w/v, which would be 1000 mL of methanol for 100 g of powder).

    • Seal the vessel to prevent solvent evaporation.

    • Keep the mixture at room temperature for 3 days.[4]

    • Agitate the mixture periodically (e.g., by shaking or stirring) to ensure thorough extraction. For enhanced extraction, occasional sonication (e.g., 30 minutes, three times a day) can be applied.[4]

  • Filtration and Concentration:

    • After the maceration period, filter the mixture through filter paper to separate the extract from the plant debris.

    • Wash the residue with a small amount of fresh solvent to recover any remaining extract.

    • Combine the filtrates.

    • Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40-45°C) to remove the solvent.[4]

  • Drying and Storage:

    • Dry the concentrated extract completely to obtain the crude this compound extract.

    • Store the dried extract in a cool, dark, and dry place until further analysis.

  • Quantification of this compound:

    • Quantify the this compound content in the crude extract using a validated analytical method such as HPTLC or RP-HPLC.[1][3][7]

Visualization of Experimental Workflow

Bergenin_Extraction_Workflow start Start: Plant Material Collection (e.g., Bergenia ciliata rhizomes) prep Preparation of Plant Material (Washing, Drying, Grinding) start->prep maceration Maceration (Solvent: Methanol, Ratio: 1:10 w/v, Time: 3 days, Temp: Room Temp) prep->maceration filtration Filtration (Separation of extract from plant debris) maceration->filtration concentration Concentration (Rotary Evaporation) filtration->concentration drying Drying (Obtaining crude extract) concentration->drying quantification Quantification of this compound (HPTLC/HPLC) drying->quantification end End: Purified this compound Data quantification->end

Caption: Workflow for this compound extraction via maceration.

Data Presentation

Table 3: Summary of Maceration Parameters for this compound Extraction

ParameterRecommended Range/ValueNotesReference(s)
Plant Material Coarsely powderedIncreases surface area for extraction.[15]
Solvent Methanol, Ethanol, AcetoneChoice depends on desired purity and subsequent processing. Methanol often shows high yield.[1][3][12]
Solid-to-Solvent Ratio 1:10 to 1:15 (w/v)Higher ratios may improve yield but increase solvent usage.[11][14]
Extraction Time 24 - 72 hoursLonger times do not always equate to higher yields and can lead to degradation.[4][16]
Temperature Room TemperatureAvoids thermal degradation of this compound.[16]
Agitation Occasional shaking or stirringImproves solvent contact with the plant material.[15]
Enhancement SonicationCan reduce extraction time and improve efficiency.[4]

Conclusion

Maceration is a straightforward and effective method for the extraction of this compound from various plant sources. By carefully selecting the solvent, optimizing the solid-to-solvent ratio, and controlling the extraction time and temperature, researchers can achieve good yields of this pharmacologically important compound. The protocols and data presented in these application notes provide a solid foundation for developing and implementing this compound extraction processes in a laboratory setting. For large-scale production, further optimization and comparison with other extraction techniques may be necessary.

References

Application Notes: Microwave-Assisted Extraction of Bergenin from Ardisia crenata

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bergenin, a C-glucoside of 4-O-methyl gallic acid, is a bioactive compound found in various medicinal plants, including those of the Ardisia genus.[1][2] It is recognized for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antitussive, anti-HIV, and neuroprotective effects.[3] Ardisia crenata, commonly known as coralberry or hen's eyes, is a significant source of this compound. Traditional methods for extracting this compound can be time-consuming and often require large volumes of organic solvents. Microwave-Assisted Extraction (MAE) presents a rapid, efficient, and environmentally friendly alternative for the isolation of this compound from Ardisia crenata. This technique utilizes microwave energy to heat the solvent and plant matrix, leading to faster extraction times and reduced solvent consumption.[4]

Principle of Microwave-Assisted Extraction

MAE operates on the principle of dielectric heating. Polar molecules within the solvent and plant material, when exposed to microwave radiation, align themselves with the oscillating electric field. This rapid reorientation generates friction, leading to volumetric heating of the solvent and the plant matrix. The localized heating increases the internal pressure within the plant cells, causing them to rupture and release the target analyte, this compound, into the solvent. The efficiency of MAE is influenced by several factors, including the microwave power, extraction time, solvent type and concentration, and the solid-to-liquid ratio.

Advantages of MAE for this compound Extraction

  • Reduced Extraction Time: MAE can significantly shorten the extraction period from hours to minutes compared to conventional methods like Soxhlet or maceration.[4][5]

  • Lower Solvent Consumption: The efficiency of MAE often allows for the use of smaller volumes of solvent, reducing both cost and environmental impact.[4]

  • Higher Extraction Yield: Optimized MAE protocols can lead to improved recovery of this compound from the plant material.[5][6]

  • Improved Purity: The selectivity of MAE can sometimes result in a cleaner extract with fewer impurities.

Experimental Protocols

Protocol 1: Optimized Microwave-Assisted Extraction of this compound from Ardisia crenata Roots

This protocol is based on optimized conditions reported for the extraction of this compound from the roots of Ardisia crenata.

Materials and Equipment:

  • Dried and powdered roots of Ardisia crenata

  • Methanol (B129727) (analytical grade)

  • Deionized water

  • Microwave extraction system

  • Filter paper or syringe filters (0.45 µm)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Sample Preparation: Grind the dried roots of Ardisia crenata to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered plant material and place it into a microwave extraction vessel.

    • Add 10 mL of 60% (v/v) aqueous methanol to the vessel.

    • Securely cap the vessel and place it in the microwave extractor.

    • Set the extraction parameters:

      • Microwave Power: 109 W

      • Extraction Time: 42 minutes

      • Temperature: 60 °C

    • Start the extraction program.

  • Filtration and Concentration:

    • After extraction, allow the vessel to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove solid particles.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the methanol.

    • The resulting aqueous solution can be lyophilized or used for further purification.

  • Quantification:

    • Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the concentration of this compound using a validated HPLC method. A typical mobile phase could be a gradient of methanol and water, with detection at approximately 276 nm.[7]

Protocol 2: General Microwave-Assisted Extraction for Flavonoids (Adaptable for this compound)

This protocol provides a general framework for MAE of flavonoids that can be adapted and optimized for this compound extraction from Ardisia crenata.

Materials and Equipment:

  • Dried and powdered Ardisia crenata plant material (leaves or roots)

  • Ethanol (B145695) (analytical grade)

  • Deionized water

  • Microwave extraction system

  • Filter paper or syringe filters (0.45 µm)

  • Rotary evaporator

  • Spectrophotometer or HPLC system for quantification

Procedure:

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place a known amount of the powdered material (e.g., 1.0 g) into the extraction vessel.

    • Add the extraction solvent. The solvent-to-material ratio can range from 10:1 to 30:1 (mL/g). A common solvent is aqueous ethanol (e.g., 70-80%).

    • Set the MAE parameters for optimization. Typical ranges are:

      • Microwave Power: 200 - 600 W

      • Extraction Time: 10 - 30 minutes

      • Temperature: 50 - 80 °C

  • Filtration and Concentration: Follow the procedure outlined in Protocol 1.

  • Quantification: The total flavonoid content can be estimated using a spectrophotometric method (e.g., aluminum chloride colorimetric assay), or the specific this compound content can be determined by HPLC.

Data Presentation

Table 1: Optimized Conditions for Microwave-Assisted Extraction of this compound and Flavonoids

Plant MaterialTarget CompoundSolventSolvent-to-Material Ratio (mL/g)Microwave Power (W)Extraction Time (min)Temperature (°C)YieldReference
Ardisia crenata rootsThis compoundWater10.14:1108.8341.21-2.233%[8]
Ardisia crenataThis compound60% Methanol10:1-1560-[9]
Perilla frutescens leavesTotal FlavonoidsWater (pH 8.4)16.5:160023 (dual extraction)-6.07 mg/g[4]
Young barley leavesFlavonoidsWater34.02:11.27 W/g11.12 (twice)-80.78 mg/g[6]
Cajanus cajan leavesFlavonoids80% Ethanol20:150010 (4 cycles)604.42 mg/g (orientoside)[5]

Note: The yield of this compound from Ardisia crenata was reported as an extraction rate in one study.

Visualizations

Experimental Workflow

experimental_workflow start Start: Dried Ardisia crenata Plant Material powdering Powdering and Sieving start->powdering mae Microwave-Assisted Extraction (Solvent, Power, Time, Temp) powdering->mae filtration Filtration mae->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Purification (Optional) (e.g., Chromatography) concentration->purification analysis Analysis (HPLC, HPTLC) concentration->analysis purification->analysis end End: Quantified this compound analysis->end

Caption: Workflow for Microwave-Assisted Extraction of this compound.

Signaling Pathway of this compound's Anti-Inflammatory Action

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][10]

bergenin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimulus (e.g., LPS) mapk MAPK (p38, ERK, JNK) lps->mapk nfkb_complex IκB-NF-κB Complex lps->nfkb_complex This compound This compound This compound->mapk Inhibits Phosphorylation This compound->nfkb_complex Inhibits IκB Degradation mapk_n Phosphorylated MAPK mapk->mapk_n Nuclear Translocation nfkb NF-κB nfkb_complex->nfkb IκB Degradation nfkb_n NF-κB nfkb->nfkb_n Nuclear Translocation cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) nfkb_n->cytokines mapk_n->cytokines

Caption: this compound's Inhibition of NF-κB and MAPK Pathways.

References

Application Notes & Protocols: Purification of Bergenin Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bergenin is a C-glucoside of 4-O-methylgallic acid, a naturally occurring secondary metabolite found in various medicinal plants, including those of the Bergenia, Ardisia, and Flueggea genera[1][2][3][4][5]. This bioactive compound has garnered significant attention from the pharmaceutical, cosmetic, and food industries due to its wide range of pharmacological activities[1]. These activities include anti-inflammatory, antioxidant, immunomodulatory, anti-diabetic, and anti-cancer properties[2][6][7]. The therapeutic potential of this compound is linked to its ability to modulate key cellular signaling pathways, such as the NF-κB and MAPK pathways[6][8].

Given its therapeutic promise, efficient methods for the isolation and purification of this compound are crucial for research and drug development. Column chromatography is a cornerstone technique for this purpose, offering various stationary and mobile phase combinations to achieve high purity. This document provides detailed application notes and protocols for the purification of this compound using several column chromatography techniques, including conventional silica (B1680970) gel, macroporous resin, and high-speed counter-current chromatography (HSCCC).

Experimental Protocols

General Sample Preparation (Crude Extract)

The initial step for any purification protocol is the preparation of a crude extract from the plant source. The following is a general procedure adapted from methodologies used for Bergenia ciliata and other this compound-containing plants.

Protocol 1: Methanolic Extraction

  • Drying and Pulverizing: Air-dry the plant material (e.g., rhizomes, leaves) at 45-55°C and grind it into a fine powder[9].

  • Maceration/Soxhlet Extraction:

    • Successively macerate the powdered plant material (e.g., 1 kg) with petroleum ether to remove nonpolar compounds. Discard the petroleum ether fraction[10].

    • Extract the defatted plant material with methanol (B129727) (e.g., 3 x 10 mL for a 1g sample) or 60% ethanol[9][11]. This can be done through repeated maceration or using a Soxhlet apparatus for exhaustive extraction.

  • Concentration: Combine the methanolic/ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C[9][10].

  • Solvent Partitioning (Optional):

    • Disperse the concentrated crude extract in water[10].

    • Perform liquid-liquid extraction with solvents of increasing polarity, such as chloroform (B151607) and ethyl acetate (B1210297), to remove impurities[10][12]. The aqueous layer, which is rich in the polar compound this compound, is retained.

  • Final Crude Extract: Concentrate the final aqueous or purified extract to dryness to obtain the crude this compound extract for chromatographic purification[10].

Purification by Silica Gel Column Chromatography

Silica gel chromatography is a widely used adsorption chromatography technique for the separation of moderately polar compounds like this compound.

Protocol 2: Silica Gel Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel (230–400 mesh) in the initial mobile phase (e.g., petroleum ether or a low-polarity solvent mixture)[10][13].

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and bubble-free column bed[13].

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel (dry loading method), evaporate the solvent, and carefully add the dried powder to the top of the packed column[13].

  • Elution:

    • Begin elution with a low-polarity mobile phase and gradually increase the polarity (gradient elution). A common gradient is petroleum ether/ethyl acetate, starting from a low percentage of ethyl acetate and increasing to 50% or higher[10].

    • Alternatively, an isocratic system can be used if the separation is efficient. For instance, a mixture of dichloromethane:methanol (8:2) has been used[12].

  • Fraction Collection and Analysis:

    • Collect fractions of a fixed volume (e.g., 50 mL)[13].

    • Monitor the separation using Thin Layer Chromatography (TLC) with a mobile phase such as Ethyl acetate: acetic acid: formic acid: water (8:0.9:0.9:2)[10].

    • Combine fractions containing pure this compound, as identified by TLC, and evaporate the solvent.

Purification by Macroporous Resin Chromatography

Macroporous resins are synthetic polymers that separate molecules based on polarity and molecular size. They are particularly effective for enriching and purifying compounds from aqueous extracts and are suitable for industrial-scale production[14][15].

Protocol 3: Macroporous Resin Chromatography

  • Resin Selection and Pre-treatment:

    • Select a suitable resin based on screening studies. AB-8 and D101 resins have been effectively used for purifying flavonoids and this compound[11][15].

    • Pre-treat the resin by washing with 95% ethanol (B145695), soaking for 24 hours, and then washing with distilled water until no ethanol remains[14].

  • Column Packing and Equilibration:

    • Pack a column with the pre-treated macroporous resin.

    • Equilibrate the column by passing distilled water through it.

  • Sample Loading:

    • Dissolve the crude extract in water to a specific concentration (e.g., 2.0 mg/mL)[11].

    • Load the sample solution onto the column at a controlled flow rate.

  • Elution:

    • Wash Step: Wash the column with 2-bed volumes of distilled water to remove highly polar impurities like sugars and salts[11].

    • Elution of Impurities: Use a low concentration of ethanol (e.g., 2-bed volumes of 10% ethanol) to remove more impurities[11].

    • Elution of this compound: Elute the target compound, this compound, using a higher concentration of ethanol (e.g., 20% to 70% ethanol)[11][16].

  • Fraction Collection and Post-processing:

    • Collect the ethanol eluate containing this compound.

    • Concentrate the solution to recover the purified this compound.

    • Further purification can be achieved by recrystallization from 95% ethanol[11].

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a support-free liquid-liquid partition chromatography technique that offers high recovery and purity, making it ideal for separating natural products[17][18].

Protocol 4: HSCCC

  • Solvent System Selection:

    • The choice of a two-phase solvent system is critical. A commonly used system for this compound is ethyl acetate–n-butanol–water (3:2:5, v/v/v)[2].

    • Prepare the solvent system by thoroughly mixing the components in a separatory funnel and allowing the phases to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase (or vice versa, depending on the elution mode).

  • Instrument Setup and Equilibration:

    • Fill the multilayer coil column entirely with the stationary phase.

    • Pump the mobile phase into the column at a specific flow rate while the apparatus is rotating at a set speed (e.g., 860 rpm)[19]. Continue until hydrodynamic equilibrium is reached, indicated by the mobile phase front emerging from the column outlet.

  • Sample Injection:

    • Dissolve the crude extract (e.g., 160 mg) in a small volume of the solvent system and inject it into the column through the sample loop[2].

  • Elution and Fraction Collection:

    • Continue pumping the mobile phase. The separation occurs as the components partition between the two liquid phases[18].

    • Collect fractions at the column outlet. The elution process is typically monitored with a UV detector.

  • Analysis:

    • Analyze the collected fractions by HPLC to determine the purity of this compound[2]. Fractions with purity over 99% can be obtained[2].

Data Presentation

The following tables summarize quantitative data from various purification methods.

Table 1: Comparison of Column Chromatography Methods for this compound Purification

Technique Stationary Phase Mobile Phase / Eluent Source Material Yield / Recovery Purity Reference
Silica Gel & Sephadex LH20Silica gel (230–400 mesh), then Sephadex LH20Pet. Ether/Ethyl Acetate gradient (Silica); Methanol (Sephadex)Bergenia ciliata100 mg from 10 g crude fractionNot specified[10]
Silica Gel CCSilica gel 60Dichloromethane:Methanol (8:2)Peltophorum dubium1.037 g from 28.63 g MeOH extractPure standard[12]
Macroporous Resin (D101)D101 Macroporous Resin20% EthanolCissus pteroclada169.7 g from 10 Kg raw materialPure[11]
HSCCCEthyl acetate–n-butanol–water (3:2:5, v/v/v)Lower phase of the solvent systemArdisia crenata18.6 mg from 160 mg crude extract> 99%[2]

Table 2: HPLC Parameters for this compound Analysis

Parameter Condition Reference
Column C18 Reverse Phase (e.g., 150 mm × 3.6 mm, 5-µm)[9][20]
Mobile Phase Gradient of Acetonitrile and Water (with 0.3% phosphoric acid)[9]
Flow Rate 1.0 mL/min[9]
Detection Wavelength 215, 254, or 272 nm[21]
Retention Time ~10.7 min (Varies with exact conditions)[20]

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_extraction Plant Material Processing & Extraction cluster_preparation Crude Extract Preparation cluster_purification Column Chromatography Purification cluster_analysis Analysis & Final Product plant_material Plant Material (e.g., Rhizomes) powder Drying & Grinding plant_material->powder extraction Solvent Extraction (e.g., Methanol) powder->extraction concentration Concentration (Rotary Evaporator) extraction->concentration partitioning Solvent Partitioning (Optional) concentration->partitioning crude_extract Crude this compound Extract partitioning->crude_extract column_chromatography Column Chromatography (Silica, Resin, or HSCCC) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_hplc TLC / HPLC Analysis fraction_collection->tlc_hplc pooling Pooling of Pure Fractions tlc_hplc->pooling final_product Purified this compound (>99% Purity) pooling->final_product

Caption: Experimental workflow for this compound purification.

signaling_pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound mapk MAPK (p38, ERK, JNK) This compound->mapk Inhibits Phosphorylation nfkb NF-κB Activation This compound->nfkb Inhibits Activation inflammation_mapk Inflammatory Response mapk->inflammation_mapk cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines inflammation_nfkb Inflammation cytokines->inflammation_nfkb

Caption: this compound's inhibitory action on signaling pathways.

References

Application Note: High-Speed Counter-Current Chromatography for the Rapid Isolation of Bergenin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bergenin, a C-glucoside of 4-O-methyl gallic acid, is a bioactive compound found in several medicinal plants, including species of Ardisia, Rodgersia, and Bergenia. It has garnered significant interest in the pharmaceutical industry due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The development of efficient and rapid methods for the isolation of high-purity this compound is crucial for advancing its research and potential therapeutic applications. High-Speed Counter-Current Chromatography (HSCCC) offers a robust, liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby eliminating irreversible sample adsorption and allowing for high sample loading and recovery.

This application note provides a detailed protocol for the isolation of this compound from plant sources using a combination of Microwave-Assisted Extraction (MAE) and High-Speed Counter-Current Chromatography (HSCCC).

Experimental Protocols

Crude Extract Preparation from Ardisia crenata and Rodgersia sambucifolia

This protocol is based on the successful extraction of this compound from Ardisia crenata and Rodgersia sambucifolia.[1]

Materials and Reagents:

  • Dried and powdered plant material (Ardisia crenata or Rodgersia sambucifolia)

  • Methanol (B129727) (analytical grade)

  • Deionized water

  • Microwave-assisted extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 2.0 g of the dried, powdered plant material.

  • Place the powder in a suitable vessel for microwave extraction.

  • Add 20 mL of 60% (v/v) aqueous methanol to achieve a liquid/solid ratio of 10:1 (mL/g).[1]

  • Perform the microwave-assisted extraction at 60 °C for 15 minutes.[1]

  • After extraction, filter the mixture to separate the extract from the solid plant residue.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Dissolve a known amount of the dried crude extract in the two-phase solvent system for HSCCC analysis.

High-Speed Counter-Current Chromatography (HSCCC) Protocol

Instrumentation:

  • A commercial High-Speed Counter-Current Chromatography (HSCCC) instrument. The specific instrument used in the cited study was a TBE-300A HSCCC instrument (Shanghai Tauto Biotech Co., Ltd., Shanghai, China) equipped with three multilayer coils (total volume: 260 mL) and a 20 mL sample loop.

  • HPLC pump

  • UV-Vis detector

  • Fraction collector

Solvent System Selection and Preparation:

The selection of an appropriate two-phase solvent system is critical for successful HSCCC separation. The ideal partition coefficient (K) for the target compound should be between 0.5 and 2.0. The solvent system ethyl acetate–n-butanol–water has proven effective for the separation of this compound.

  • Prepare the two-phase solvent system by mixing ethyl acetate, n-butanol, and water in a volume ratio of 3:2:5.[1]

  • Shake the mixture vigorously in a separatory funnel and allow the phases to separate.

  • Degas both the upper (organic) and lower (aqueous) phases by sonication before use.

HSCCC Operation:

  • Fill the entire column with the stationary phase (the upper phase of the solvent system).

  • Set the revolution speed of the apparatus to a suitable rate (e.g., 800-900 rpm).

  • Pump the mobile phase (the lower phase of the solvent system) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).

  • Once the hydrodynamic equilibrium is established (when the mobile phase elutes from the column outlet), inject the sample solution (crude extract dissolved in a small volume of the biphasic solvent mixture).

  • Continuously monitor the effluent with a UV detector at a suitable wavelength for this compound (e.g., 254 nm or 276 nm).[2]

  • Collect the fractions corresponding to the this compound peak using a fraction collector.

  • Combine the fractions containing pure this compound, evaporate the solvent, and dry to obtain the purified compound.

Data Presentation

The following tables summarize the quantitative data from the isolation of this compound using the described protocol.

Table 1: Microwave-Assisted Extraction and HSCCC Purification of this compound from Plant Sources

Plant SourceCrude Extract (mg)This compound Yield (mg)Purity (%)Separation Time (h)Reference
Ardisia crenata16018.6>99<3.5[1]
Rodgersia sambucifolia16025.0>99<3.5[1]

Table 2: HSCCC Operating Parameters for this compound Isolation

ParameterValue
Instrument TBE-300A HSCCC
Column Volume 260 mL
Solvent System Ethyl acetate–n-butanol–water (3:2:5, v/v/v)
Stationary Phase Upper organic phase
Mobile Phase Lower aqueous phase
Revolution Speed 850 rpm (recommended)
Flow Rate 1.8 mL/min (recommended)
Detection Wavelength 254 nm
Sample Size 160 mg crude extract

Mandatory Visualization

Experimental Workflow for this compound Isolation

The following diagram illustrates the key steps in the isolation of this compound from plant material using MAE and HSCCC.

experimental_workflow plant_material Plant Material (Ardisia crenata or Rodgersia sambucifolia) extraction Microwave-Assisted Extraction (60% Methanol, 60°C, 15 min) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract hsccc High-Speed Counter-Current Chromatography (Ethyl acetate-n-butanol-water 3:2:5) crude_extract->hsccc fraction_collection Fraction Collection hsccc->fraction_collection analysis Purity & Structural Analysis (HPLC, ESI-MS, NMR, UV) fraction_collection->analysis pure_this compound Pure this compound (>99%) analysis->pure_this compound

Caption: Workflow for the isolation of this compound using MAE and HSCCC.

Note: As no signaling pathways are described in the isolation protocol, a detailed experimental workflow diagram has been provided as a logical alternative that fulfills the visualization requirement. This workflow clearly outlines the logical relationship and sequence of the experimental steps.

References

Application Note: Quantification of Bergenin using a Validated RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergenin is a C-glycoside of 4-O-methyl gallic acid, a bioactive compound found in various medicinal plants, most notably in the genus Bergenia.[1] It has garnered significant interest in the pharmaceutical industry due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2] Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies.

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. The described protocol is designed to be accurate, precise, and reproducible, making it suitable for routine analysis in research and quality control laboratories.

Materials and Methods

Instrumentation

A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is required. Data acquisition and processing should be performed using compatible chromatography software.

Chemicals and Reagents
  • This compound reference standard (purity ≥ 98%)

  • HPLC grade methanol (B129727)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Acetic acid (analytical grade)

  • 0.45 µm membrane filters

Chromatographic Conditions

The separation and quantification of this compound are achieved using the following isocratic conditions:

ParameterCondition
Analytical Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Water: Methanol: Acetic Acid (62.5:37:0.5 v/v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 25°C[3]
Detection Wavelength 275 nm[3]
Injection Volume 20 µL
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 5 to 200 µg/mL (e.g., 5, 10, 25, 50, 100, and 200 µg/mL).[3]

Sample Preparation (from Plant Material)
  • Extraction: Accurately weigh 1 g of finely powdered plant material and place it in a flask. Add 20 mL of methanol and reflux for 1 hour.[4]

  • Filtration: Allow the extract to cool to room temperature and then filter it through a Whatman No. 1 filter paper.

  • Final Preparation: Transfer the filtered extract to a 25 mL volumetric flask and make up the volume with methanol. Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6]

Linearity

The linearity of the method was established by injecting the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the corresponding concentration.

Concentration (µg/mL)Mean Peak Area (n=3)
512543
1025105
2562890
50125670
100251340
200502580
Correlation Coefficient (r²) 0.9995
Accuracy (Recovery)

The accuracy of the method was determined by performing a recovery study at three different concentration levels (80%, 100%, and 120%) by spiking a known amount of standard this compound into a pre-analyzed sample.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD (n=3)
80%4039.699.00.85
100%5050.5101.00.65
120%6059.198.51.10
Precision

The precision of the method was evaluated by analyzing six replicate injections of a 50 µg/mL standard solution on the same day (intra-day precision) and on three different days (inter-day precision).

Precision% RSD (n=6)
Intra-day 0.75
Inter-day 1.20
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD 0.01[3]
LOQ 0.03[3]

Data Presentation Summary

The following table summarizes the key quantitative data from the method development and validation.

ParameterResult
Linearity Range 5-200 µg/mL
Correlation Coefficient (r²) 0.9995
Accuracy (Recovery) 98.5 - 101.0%
Intra-day Precision (%RSD) 0.75%
Inter-day Precision (%RSD) 1.20%
LOD 0.01 µg/mL
LOQ 0.03 µg/mL
Retention Time of this compound ~4.2 minutes[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_results Results Standard_Prep Standard Preparation (5-200 µg/mL) HPLC_System RP-HPLC System (C18 Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Plant Extract) Sample_Prep->HPLC_System Chrom_Cond Chromatographic Conditions (Isocratic, 275 nm) Linearity Linearity HPLC_System->Linearity Accuracy Accuracy HPLC_System->Accuracy Precision Precision HPLC_System->Precision LOD_LOQ LOD & LOQ HPLC_System->LOD_LOQ Quantification Quantification of this compound Linearity->Quantification Accuracy->Quantification Precision->Quantification LOD_LOQ->Quantification

Caption: Experimental workflow for RP-HPLC method development and validation of this compound.

validation_parameters cluster_specificity Specificity cluster_linearity Linearity & Range cluster_accuracy_precision Accuracy & Precision cluster_sensitivity Sensitivity Validated_Method Validated RP-HPLC Method Specificity Peak Purity & Resolution Validated_Method->Specificity Linearity Correlation Coefficient (r²) Validated_Method->Linearity Range Concentration Range Validated_Method->Range Accuracy Recovery (%) Validated_Method->Accuracy Precision Repeatability (%RSD) Intermediate Precision Validated_Method->Precision LOD Limit of Detection Validated_Method->LOD LOQ Limit of Quantification Validated_Method->LOQ

Caption: Logical relationship of method validation parameters for this compound quantification.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in various samples. The method has been successfully validated according to ICH guidelines and can be effectively used for the quality control and standardization of herbal products and pharmaceutical formulations containing this compound.

References

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) Method for the Quantitative Estimation of Bergenin in Herbal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Bergenin is a C-glycoside of 4-O-methyl gallic acid, a significant secondary metabolite found predominantly in plants of the Bergenia genus, such as Bergenia ligulata and Bergenia ciliata, as well as other species like Mallotus philippinensis.[1][2][3] It is recognized for a wide array of biological activities, including anti-inflammatory, hepatoprotective, antioxidant, and anti-microbial properties.[2][4] Due to its therapeutic importance, this compound is often used as a biomarker for the standardization and quality control of herbal raw materials and formulations.[1][5] High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput method for the accurate quantification of such biomarkers.[6] This application note details a validated HPTLC densitometric method for the estimation of this compound in various herbal extracts.

Principle The HPTLC method is based on the principle of planar chromatography, where the separation of components in a mixture is achieved on a high-performance layer of stationary phase. The sample extract and standard this compound are applied to a pre-coated silica (B1680970) gel HPTLC plate. The plate is then developed in a chamber containing a suitable mobile phase. Separation occurs based on the differential adsorption and partitioning of the components between the stationary and mobile phases. After development, the plate is dried, and the separated bands are quantified by scanning with a densitometer at a specific wavelength. The amount of this compound in the sample is determined by comparing the peak area of the sample with that of the standard calibration curve.

Experimental Protocol

1. Materials and Reagents

  • Standard: this compound (Purity ≥ 99%), procured from a reputable supplier (e.g., Sigma-Aldrich).[1]

  • Solvents: Analytical grade methanol (B129727), chloroform, ethyl acetate, acetic acid, and formic acid.[1][2]

  • Stationary Phase: Pre-coated HPTLC silica gel 60 F₂₅₄ aluminum plates (20 cm × 10 cm).[1][4]

2. Instrumentation

  • HPTLC sample applicator (e.g., CAMAG Linomat 5)

  • HPTLC twin-trough developing chamber (20 cm × 10 cm)

  • HPTLC scanner (e.g., CAMAG TLC Scanner 3) with winCATS software

  • Hot air oven or plate heater

  • Soxhlet apparatus or reflux setup

3. Preparation of Standard this compound Solution

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of standard this compound and dissolve it in methanol in a 10 mL volumetric flask. Make up the volume to the mark with methanol.

  • Working Standards: From the stock solution, prepare a series of dilutions in methanol to obtain concentrations ranging from 100 ng/µL to 600 ng/µL.[4] These solutions will be used to construct the calibration curve.

4. Preparation of Sample Solution (Herbal Extract)

  • Extraction: Accurately weigh 1.0 g of the dried, powdered herbal material (e.g., rhizome, root powder).[1]

  • Extract the powder using a suitable method. A common procedure is refluxing or Soxhlet extraction with methanol for 2-4 hours.[1][5][7]

  • Filtration and Concentration: Filter the extract through Whatman filter paper. Combine the filtrates and evaporate the solvent to dryness under reduced pressure or concentrate to a specific volume (e.g., 10 mL).[1]

  • Final Sample: Reconstitute the dried extract or the concentrated solution in a precise volume of methanol (e.g., 5.0 mL) to obtain the final test solution for HPTLC analysis.[1]

5. HPTLC Chromatographic Conditions A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized HPTLC Chromatographic Conditions for this compound Analysis

ParameterDescription
Stationary Phase HPTLC pre-coated silica gel 60 F₂₅₄ plates
Mobile Phase Chloroform: Methanol: Acetic Acid (8:1:1, v/v/v)[1][3]
Application Mode Band application
Band Width 5.0 mm[1]
Application Volume 1-6 µL for standards (for calibration); 5-10 µL for sample
Chamber Saturation 20 minutes with the mobile phase[8]
Development Mode Ascending
Development Distance 80 mm
Drying Air-dried or in a hot air oven
Detection Densitometric scanning in absorbance mode
Scanning Wavelength 276 nm[1][3]

6. Protocol Steps

  • Plate Preparation: Mark the application positions on the HPTLC plate.

  • Application: Apply the prepared standard and sample solutions in the form of bands using the sample applicator.

  • Chromatographic Development: Place the plate in the twin-trough chamber, which has been pre-saturated with the mobile phase for 20 minutes, and develop it up to a distance of 80 mm.[8]

  • Drying: Remove the plate from the chamber and dry it completely in a hot air oven or using a plate heater.

  • Densitometric Scanning: Scan the dried plate at 276 nm. Record the peak areas.[1]

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the applied standard this compound. Determine the concentration of this compound in the sample extract using the regression equation from the calibration curve.

Method Validation and Data

The HPTLC method has been validated according to International Council for Harmonisation (ICH) guidelines for parameters such as linearity, sensitivity, accuracy, and precision.[5][8][9] A summary of the validation parameters reported across various studies is presented in Table 2.

Table 2: Summary of HPTLC Method Validation Parameters for this compound Quantification

ParameterReported ValueReference(s)
Rf Value 0.18 - 0.49[1][4][8]
Linearity Range (ng/spot) 100 - 10,000[1][8][9][10]
Correlation Coefficient (r²) ≥ 0.997[1][9][10]
Limit of Detection (LOD) (ng/spot) 27 - 219.1[8][9][10]
Limit of Quantification (LOQ) (ng/spot) 81 - 654.6[8][9][10]
Recovery (%) 98.7 - 99.4%[9]
Precision (%RSD) < 2%[9]

The low %RSD values for intra-day and inter-day precision indicate that the method is highly precise.[9] High recovery values demonstrate the accuracy of the method for quantifying this compound in complex herbal matrices.[9] The wide linearity range allows for the analysis of samples with varying concentrations of the biomarker.

Visualizations

G start_node start_node process_node process_node end_node end_node A Sample Preparation (Herbal Extraction) C HPTLC Plate Spotting (Apply Samples & Standards) A->C B Standard Preparation (Stock & Dilutions) B->C D Chromatographic Development (Mobile Phase Saturation & Run) C->D E Densitometric Scanning (Scan at 276 nm) D->E F Data Analysis & Quantification E->F

Caption: HPTLC experimental workflow for this compound estimation.

G center Validated HPTLC Method for this compound linearity Linearity & Range (r² ≥ 0.997) center->linearity accuracy Accuracy (Recovery ~99%) center->accuracy precision Precision (%RSD < 2%) center->precision sensitivity Sensitivity (LOD & LOQ) center->sensitivity specificity Specificity (Rf Value & Peak Purity) center->specificity

Caption: Key validation parameters for the HPTLC method.

Conclusion The described HPTLC method is simple, accurate, precise, and sensitive for the quantitative estimation of this compound in herbal extracts.[1][2] The method is suitable for routine quality control, standardization of raw materials, and analysis of finished herbal products containing this compound.[1][3] Its ability to handle multiple samples simultaneously makes it an efficient tool for industrial applications.

References

Quantitative Analysis of Bergenin in Polyherbal Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bergenin, a C-glucoside of 4-O-methyl gallic acid, is a significant bioactive phytochemical found in various medicinal plants, notably in the genus Bergenia. It is recognized for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, antipyretic, antiviral, and immunostimulant properties.[1][2] Given its therapeutic potential, accurate and precise quantification of this compound in polyherbal formulations is crucial for ensuring their quality, efficacy, and safety. This document provides detailed application notes and protocols for the quantitative analysis of this compound in complex polyherbal matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), which are commonly employed for this purpose.[1][3]

Data Presentation: Quantitative Data Summary

The following table summarizes key validation parameters for the quantification of this compound using HPLC and HPTLC methods as reported in various studies. This allows for a comparative overview of the performance of these analytical techniques.

Analytical MethodAnalyte(s)Linearity RangeLODLOQAccuracy (% Recovery)Precision (%RSD)Reference
HPLC This compound20-100 µg/mL0.9980.001%0.002%92.51-95.72<2[1][2][3]
HPLC Berberine2-10 µg/mL0.9960.1 ng/mL1 ng/mL99.69<2.0[4]
HPLC Berberine HCl & Embelin10-30 µg/mL>0.99--99.83-101.34-[5]
RP-HPLC This compound10-320 µg/mL0.99995.23 µg/mL15.84 µg/mL98.009-1020.251-1.982[6]
HPTLC Berberine10-100 ng/band0.99962.8 ng/band9.3 ng/band98.5-100.6-[7]
HPTLC Berberine10-90 ng/spot-0.067 ng/spot8.62 ng/spot85.941.96-3.3[8]
HPTLC Catechin, this compound, Diosgenin2000-10,000 ng/band-219.1 ng/band654.6 ng/band--[9]
LC-MS/MS This compound1.00-2000 ng/mL>0.99-1.00 ng/mL-<11.8[10][11]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Polyherbal Formulations using HPLC

This protocol outlines a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • HPLC grade methanol (B129727)

  • HPLC grade acetonitrile (B52724)

  • HPLC grade water

  • Formic acid (analytical grade)

  • Polyherbal formulation containing this compound

  • 0.45 µm membrane filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

3. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25, v/v) is often effective.[1] Some methods may use a gradient elution with solvents like water with 0.3% phosphoric acid (A) and acetonitrile/water/phosphoric acid (B).[12]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at 25°C

  • Detection Wavelength: 272 nm or 276 nm[6][13]

  • Injection Volume: 20 µL[1]

4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations in the range of 20-100 µg/mL.[1]

5. Preparation of Sample Solution

  • Accurately weigh about 100 mg of the finely powdered polyherbal formulation.[3]

  • Transfer the powder to a suitable flask and add a known volume of methanol (e.g., 10 mL).

  • Sonicate the mixture for 15-20 minutes to ensure complete extraction of this compound.

  • Centrifuge or filter the extract through a 0.45 µm membrane filter to remove particulate matter.

  • The clear filtrate is then used for HPLC analysis.

6. Calibration Curve

  • Inject 20 µL of each working standard solution into the HPLC system in triplicate.

  • Record the peak area for this compound at each concentration.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value of >0.998 indicates good linearity.[1][2]

7. Quantification of this compound in the Sample

  • Inject 20 µL of the prepared sample solution into the HPLC system in triplicate.

  • Record the peak area of this compound in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

  • The amount of this compound in the polyherbal formulation can be expressed as a percentage (w/w).

8. Method Validation The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as:

  • Accuracy: Determined by recovery studies, spiking a known amount of standard this compound into the sample at different concentration levels (e.g., 10%, 20%, 30%).[1]

  • Precision: Assessed by analyzing replicate injections of the same sample on the same day (intraday) and on different days (interday). The relative standard deviation (%RSD) should typically be less than 2%.[1][2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

G Experimental Workflow for HPLC Analysis of this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Weighing, Extraction, Filtration) HPLC HPLC Analysis (Injection, Separation, Detection) SamplePrep->HPLC StandardPrep Standard Preparation (Stock and Working Solutions) StandardPrep->HPLC Calibration Calibration Curve Generation HPLC->Calibration Quantification Quantification of this compound HPLC->Quantification Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for the quantitative HPLC analysis of this compound in polyherbal formulations.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways. It has been shown to inhibit the activation of NF-κB, a crucial transcription factor for pro-inflammatory gene expression.[8] Additionally, this compound can suppress the phosphorylation of proteins in the MAPK signaling cascade.

Caption: this compound's modulation of MAPK and NF-κB signaling pathways to reduce inflammation.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Bergenin (DPPH and ABTS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bergenin, a C-glycoside of 4-O-methyl gallic acid, is a natural compound found in several medicinal plants of the Bergenia genus.[1] It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective effects.[1][2] The antioxidant potential of this compound is a key aspect of its therapeutic promise, as oxidative stress is implicated in the pathogenesis of numerous diseases.[1][3]

This document provides detailed application notes and experimental protocols for evaluating the in vitro antioxidant activity of this compound using two widely accepted and robust methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays are fundamental in the initial screening and characterization of antioxidant compounds.

Principles of the Assays

DPPH Radical Scavenging Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4] DPPH is a dark-colored crystalline powder that forms a stable radical in solution, exhibiting a deep purple color with a maximum absorbance around 517 nm.[4][5] When an antioxidant, such as this compound, is added to the DPPH solution, it quenches the radical, leading to the formation of the reduced, non-radical form of DPPH (DPPH-H).[5] This reduction is accompanied by a color change from purple to yellow, and the decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[4]

ABTS Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[6][7] The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[6][7] The resulting radical cation is a blue-green chromophore with a characteristic absorbance at 734 nm.[6][8] In the presence of an antioxidant that can donate an electron, the ABTS•+ is reduced back to its colorless neutral form.[8] The extent of decolorization, measured as the decrease in absorbance at 734 nm, is indicative of the antioxidant's scavenging capacity.[7]

Data Presentation: Antioxidant Activity of this compound

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in DPPH and ABTS assays from various studies. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay.

AssayIC50 Value (µg/mL)Reference CompoundIC50 Value of Reference (µg/mL)Source
DPPHMild to moderate activity--[9]
ABTS31.56 - 75.06--[2]

Note: IC50 values can vary between studies due to differences in experimental conditions, such as reaction time, solvent, and the specific protocol used.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[4]

  • Methanol (B129727) (spectrophotometric grade)[4]

  • Positive control (e.g., Ascorbic acid or Trolox)[4]

  • 96-well microplate[10]

  • Microplate reader capable of measuring absorbance at 517 nm[4]

  • Adjustable micropipettes[4]

Procedure:

  • Preparation of DPPH Solution (0.1 mM):

    • Dissolve an appropriate amount of DPPH in methanol to achieve a final concentration of 0.1 mM.[4]

    • Protect the solution from light by wrapping the container in aluminum foil, as DPPH is light-sensitive.[4]

    • This solution should be freshly prepared.[4]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions of this compound in methanol to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).[11]

    • Prepare a similar dilution series for the positive control (e.g., Ascorbic acid).[11]

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of each concentration of the this compound sample solutions to different wells.[11]

    • Add 100 µL of each concentration of the standard antioxidant solutions to different wells.[11]

    • For the control well (blank), add 100 µL of methanol.[11]

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.[11]

    • Mix the contents of the wells thoroughly.[11]

    • Incubate the plate in the dark at room temperature for 30 minutes.[4][11]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[4][10]

    • The percentage of radical scavenging activity is calculated using the following formula:[11] % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 Where:

      • Abs_control is the absorbance of the blank (methanol + DPPH solution).

      • Abs_sample is the absorbance of the sample (this compound or standard + DPPH solution).

    • Plot the percentage of inhibition against the concentration of this compound and the reference standard.

    • Determine the IC50 value for this compound and the reference standard from the dose-response curve. The IC50 is the concentration that causes 50% inhibition of the DPPH radical.

ABTS Radical Scavenging Assay Protocol

This protocol is also adapted for a 96-well microplate format.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt[12]

  • Potassium persulfate[6]

  • Methanol or Phosphate Buffered Saline (PBS)[11][13]

  • Positive control (e.g., Trolox or Ascorbic acid)[6]

  • 96-well microplate[7]

  • Microplate reader capable of measuring absorbance at 734 nm[6]

  • Adjustable micropipettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM stock solution of ABTS in deionized water.[6]

    • Prepare a 2.45 mM stock solution of potassium persulfate in deionized water.[6]

    • Mix equal volumes of the ABTS stock solution and the potassium persulfate stock solution.[6]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.[6][7]

  • Preparation of Working ABTS•+ Solution:

    • On the day of the assay, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[6][11]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.[6]

    • From the stock solution, prepare a series of dilutions of this compound to obtain a range of concentrations for testing.[6]

    • Prepare a similar dilution series for the positive control (e.g., Trolox).[6]

  • Assay Protocol:

    • In a 96-well microplate, add 20 µL of each concentration of the this compound sample solutions to different wells.[11]

    • Add 20 µL of each concentration of the standard antioxidant solutions to different wells.[11]

    • For the control well, add 20 µL of the solvent used for the samples.[11]

    • Add 180 µL of the diluted ABTS•+ working solution to all wells.[11]

    • Mix the contents of the wells thoroughly.[11]

    • Incubate the plate at room temperature in the dark for a specified period (e.g., 6-30 minutes).[6]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 734 nm using a microplate reader.[6]

    • The percentage of radical scavenging activity is calculated using the following formula:[6][11] % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 Where:

      • Abs_control is the absorbance of the blank (solvent + ABTS•+ solution).

      • Abs_sample is the absorbance of the sample (this compound or standard + ABTS•+ solution).

    • Plot the percentage of inhibition against the concentration of this compound and the reference standard.

    • Determine the IC50 value for this compound and the reference standard from the dose-response curve.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution in Methanol Add_DPPH Add 100 µL DPPH Solution to all wells DPPH_Sol->Add_DPPH Bergenin_Sol Prepare this compound & Standard Dilutions Plate Add 100 µL Sample/Standard to 96-well Plate Bergenin_Sol->Plate Plate->Add_DPPH Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Radical Generate ABTS•+ (ABTS + K2S2O8) Working_Sol Dilute ABTS•+ to Abs ~0.7 at 734 nm ABTS_Radical->Working_Sol Add_ABTS Add 180 µL Working ABTS•+ Solution Working_Sol->Add_ABTS Bergenin_Sol Prepare this compound & Standard Dilutions Plate Add 20 µL Sample/Standard to 96-well Plate Bergenin_Sol->Plate Plate->Add_ABTS Incubate Incubate in Dark (6-30 min, RT) Add_ABTS->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the ABTS Radical Scavenging Assay.

Antioxidant_Mechanism cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH->DPPH_H + H• (from this compound) Bergenin_Radical1 This compound• (Oxidized) Bergenin1 This compound (Antioxidant) Bergenin1->Bergenin_Radical1 - H• ABTS_plus ABTS•+ (Blue-Green Radical) ABTS ABTS (Colorless, Reduced Form) ABTS_plus->ABTS + e- (from this compound) Bergenin_Radical2 This compound• (Oxidized) Bergenin2 This compound (Antioxidant) Bergenin2->Bergenin_Radical2 - e-

Caption: Chemical Principle of Radical Scavenging by this compound.

References

Application Notes and Protocols for Cell-Based Assays of Bergenin's Anticancer Activity in HeLa and MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the anticancer properties of bergenin, a natural isocoumarin, on two widely studied human cancer cell lines: HeLa (cervical cancer) and MCF-7 (breast cancer). The following sections detail the effects of this compound on cell viability, apoptosis, cell cycle progression, and cell migration, along with the underlying signaling pathways.

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In the presence of viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Data Presentation: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineTreatment DurationIC50 of this compoundReference
HeLa24 hours15 µM[1]
MCF-724 hours34.16 ± 0.57 µM
MCF-748 hours20.60 ± 0.60 µM
Experimental Protocol: MTT Assay

Materials:

  • HeLa or MCF-7 cells

  • This compound (stock solution prepared in DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed HeLa or MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • After incubation, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 7.5, 15, 30 µM for HeLa cells).[1] A vehicle control (DMSO) should be included.

  • Incubate the cells for the desired treatment duration (24 or 48 hours).

  • Following treatment, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound.

Evaluation of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate cancer cells. Apoptosis can be assessed through various methods, including Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry and DAPI staining for morphological changes.

Data Presentation: this compound-Induced Apoptosis in HeLa Cells
This compound ConcentrationPercentage of Apoptotic Cells (Annexin V/PI)Reference
Control (0 µM)4.12%[1]
30 µM62.16%[1]

Experimental Workflow: Apoptosis Assays

G cluster_0 Cell Treatment cluster_1 Annexin V/PI Staining & Flow Cytometry cluster_2 DAPI Staining & Fluorescence Microscopy seed_cells Seed HeLa or MCF-7 cells treat_this compound Treat with this compound seed_cells->treat_this compound harvest_cells_av Harvest and wash cells treat_this compound->harvest_cells_av fix_cells Fix and permeabilize cells treat_this compound->fix_cells stain_av_pi Stain with Annexin V-FITC and PI harvest_cells_av->stain_av_pi flow_cytometry Analyze by flow cytometry stain_av_pi->flow_cytometry stain_dapi Stain with DAPI fix_cells->stain_dapi microscopy Visualize under fluorescence microscope stain_dapi->microscopy

Caption: Workflow for apoptosis detection.

Experimental Protocol: Annexin V/PI Staining and Flow Cytometry

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Experimental Protocol: DAPI Staining

Materials:

  • Treated and control cells on coverslips or in a multi-well plate

  • 4% Paraformaldehyde in PBS

  • DAPI (4',6-diamidino-2-phenylindole) staining solution

  • Fluorescence microscope

Procedure:

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Incubate the cells with DAPI staining solution for 5 minutes at room temperature in the dark.

  • Wash the cells twice with PBS.

  • Mount the coverslips or visualize the plate directly under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[1]

Cell Cycle Analysis

This compound can induce cell cycle arrest, thereby inhibiting cancer cell proliferation. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye like propidium iodide and analyzing the cell population by flow cytometry.

Data Presentation: Effect of this compound on Cell Cycle Distribution in HeLa Cells

Studies have shown that this compound induces G0/G1 phase arrest in HeLa cells.[1][2]

Experimental Workflow: Cell Cycle Analysis

G start Seed and treat cells with this compound harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol (B145695) harvest->fix stain Stain with Propidium Iodide and RNase fix->stain analyze Analyze by flow cytometry stain->analyze quantify Quantify cell cycle phases (G0/G1, S, G2/M) analyze->quantify

Caption: Workflow for cell cycle analysis.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Treated and control cells

  • Cold 70% Ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired duration.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The wound healing assay and the Transwell invasion assay are common methods to assess these properties in vitro.

Experimental Workflow: Wound Healing Assay

G seed Seed cells to form a confluent monolayer scratch Create a 'wound' with a pipette tip seed->scratch wash Wash to remove detached cells scratch->wash treat Add medium with this compound wash->treat incubate Incubate and capture images at 0h and 24h treat->incubate analyze Measure wound closure incubate->analyze

Caption: Workflow for wound healing assay.

Experimental Protocol: Wound Healing Assay

Materials:

  • HeLa or MCF-7 cells

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Create a linear scratch (wound) in the monolayer using a sterile pipette tip.[1]

  • Wash the cells gently with PBS to remove any detached cells.[1]

  • Replace the medium with fresh medium containing different concentrations of this compound.

  • Capture images of the wound at 0 hours and after a specific time interval (e.g., 24 hours).

  • The extent of cell migration is determined by measuring the closure of the wound area.

Signaling Pathway Analysis

This compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.

Signaling Pathway Diagram: this compound Action in HeLa Cells

G This compound This compound STAT3 STAT3 Phosphorylation This compound->STAT3 Inhibits Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates CellMigration Cell Migration This compound->CellMigration Inhibits STAT3->Bcl2 Activates STAT3->CellMigration Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: this compound inhibits STAT3 signaling in HeLa cells.

In HeLa cells, this compound has been shown to inhibit the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).[1] The STAT3 signaling pathway is often constitutively active in cancer cells and plays a crucial role in promoting cell proliferation, survival, and migration. By inhibiting STAT3 phosphorylation, this compound can suppress these oncogenic processes. Furthermore, this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the induction of apoptosis.[1][2]

Signaling Pathway Diagram: Potential this compound Action in MCF-7 Cells

G This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK (ERK) This compound->MAPK Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes Survival Cell Survival Akt->Survival Promotes MAPK->Proliferation Promotes

Caption: Potential inhibition of PI3K/Akt and MAPK pathways by this compound in MCF-7 cells.

In breast cancer cells, the PI3K/Akt and MAPK signaling pathways are frequently dysregulated and contribute to tumor growth and survival. While direct evidence for this compound's effect on these pathways in MCF-7 cells is still emerging, studies in other cancer types suggest that this compound may exert its anticancer effects by inhibiting these crucial pathways. Inhibition of PI3K/Akt and MAPK signaling can lead to decreased cell proliferation and survival.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bax, anti-Bcl-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Procedure:

  • Lyse the treated and control cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Normalize the expression of the target proteins to a loading control like β-actin.

References

Application Notes and Protocols for Bergenin in LPS-Induced Mastitis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastitis, an inflammation of the mammary gland, poses a significant health and economic challenge in both human medicine and the dairy industry.[1][2] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce an inflammatory response that mimics the key pathological features of mastitis in animal models.[3][4] Bergenin, a natural compound extracted from plants of the Bergenia genus, has demonstrated potent anti-inflammatory and immunomodulatory properties.[1][3][5][6] This document provides detailed application notes and protocols for studying the therapeutic effects of this compound in a mouse model of LPS-induced mastitis. The primary mechanism of action for this compound in this context involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappaB (NF-κB) signaling pathways.[1][3][5][6]

Experimental Protocols

LPS-Induced Mastitis Mouse Model

This protocol describes the induction of mastitis in lactating mice using an intraductal injection of LPS.

Materials:

  • Lactating mice (e.g., BALB/c or C57BL/6, 7-9 weeks old, with litters of at least 6 pups).[4][5][7]

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).

  • Sterile, pyrogen-free Phosphate-Buffered Saline (PBS).

  • Isoflurane or other suitable anesthetic.

  • Dissecting microscope.

  • 30-gauge needle with a blunted tip or a specialized intraductal injection needle.

  • 1 mL syringes.

Procedure:

  • Animal Preparation: Acclimatize lactating mice for at least one week under standard laboratory conditions. Ensure dams are actively nursing pups.

  • LPS Preparation: Dissolve LPS in sterile PBS to a final concentration of 0.1 mg/mL (0.1 µg/µL).[7] Vortex thoroughly to ensure complete dissolution.

  • Anesthesia: Anesthetize the lactating mouse using isoflurane. Place the mouse in a supine position under a dissecting microscope to visualize the nipples.

  • Intraductal Injection:

    • Gently clean the nipple of the fourth inguinal mammary gland (L4 or R4) with 70% ethanol.[4]

    • Carefully insert the blunted 30-gauge needle into the teat canal.

    • Slowly inject 50 µL of the LPS solution (containing 5 µg of LPS) into the mammary duct.[7] A successful injection should feel fluid with minimal resistance.

    • Inject the contralateral gland with 50 µL of sterile PBS to serve as a control.

  • Post-Injection Monitoring: Allow the mouse to recover from anesthesia on a warming pad before returning it to its cage with the pups. Monitor the animal for signs of distress. The inflammatory response typically develops over the next 12-24 hours.[2][8]

This compound Administration

This compound can be administered to evaluate its prophylactic or therapeutic potential. The following protocol is for therapeutic administration.

Materials:

  • This compound (purity >98%).

  • Sterile saline or other appropriate vehicle.

  • Administration supplies (e.g., gavage needles for oral administration or sterile syringes for intraperitoneal injection).

Procedure:

  • This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. The dosage will need to be optimized, but based on studies with similar compounds, a range of 5-50 mg/kg body weight can be considered as a starting point.[2][9]

  • Administration: 24 hours after the LPS injection, administer the prepared this compound solution to the mice.[1][3][5][6] Administration can be performed via intraperitoneal (IP) injection or oral gavage.

  • Control Groups:

    • LPS Group: Mice injected with LPS but receiving only the vehicle.

    • Control Group: Mice injected with PBS and receiving the vehicle.

  • Sample Collection: At a predetermined time point after this compound treatment (e.g., 12 or 24 hours), euthanize the mice.[2] Collect mammary tissue and blood samples for subsequent analysis.

Histopathological Analysis

Procedure:

  • Tissue Fixation: Fix the collected mammary gland tissues in 10% neutral buffered formalin for at least 24 hours.

  • Processing and Staining: Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin (B1166041). Section the paraffin blocks at 4-5 µm thickness and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: Examine the stained sections under a light microscope. Assess for pathological changes such as inflammatory cell infiltration, edema, and damage to the alveolar structure.[8]

  • Scoring: Score the degree of inflammation and tissue damage based on a semi-quantitative scale.[10] An example scoring system is provided in the data presentation section.

Cytokine and Inflammatory Mediator Analysis (ELISA & Griess Assay)

Procedure:

  • Tissue Homogenization: Homogenize a weighed portion of the mammary tissue in ice-cold PBS or a specific lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenates at 12,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant for analysis.

  • ELISA: Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the tissue supernatants using commercially available ELISA kits, following the manufacturer's instructions.[11]

  • Nitric Oxide (NO) Measurement: Determine the level of nitric oxide production by measuring the concentration of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

Western Blot Analysis for Signaling Pathways

Procedure:

  • Protein Extraction: Extract total protein from mammary tissue samples using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between experimental groups. The following are template tables for presenting typical results. Note: The values presented are hypothetical and for illustrative purposes only. Researchers must populate these tables with their own experimental data.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in Mammary Tissue

Treatment GroupTNF-α (pg/mg tissue)IL-1β (pg/mg tissue)IL-6 (pg/mg tissue)
Control (PBS + Vehicle)15.2 ± 2.110.5 ± 1.825.8 ± 3.4
LPS + Vehicle158.6 ± 12.3120.4 ± 9.7210.1 ± 15.6
LPS + this compound (X mg/kg)75.3 ± 6.962.1 ± 5.4115.7 ± 10.2*
Data should be presented as mean ± SEM. Statistical significance (e.g., p < 0.05) relative to the LPS + Vehicle group should be indicated.

Table 2: Effect of this compound on Inflammatory Mediators and Histopathological Score

Treatment GroupNO (µM/mg tissue)MPO Activity (U/g tissue)Histopathological Score
Control (PBS + Vehicle)1.2 ± 0.35.1 ± 0.80.2 ± 0.1
LPS + Vehicle8.9 ± 0.745.8 ± 4.13.5 ± 0.4
LPS + this compound (X mg/kg)4.1 ± 0.522.3 ± 2.51.5 ± 0.3*
Data should be presented as mean ± SEM. MPO (Myeloperoxidase) is an indicator of neutrophil infiltration. Histopathological scores can be based on a scale of 0-4 (0=no change, 1=mild, 2=moderate, 3=severe, 4=very severe inflammation and tissue damage).

Table 3: Effect of this compound on MAPK and NF-κB Signaling Pathway Activation

Treatment Groupp-p65 / t-p65 Ratiop-ERK / t-ERK Ratiop-p38 / t-p38 Ratio
Control (PBS + Vehicle)0.15 ± 0.030.21 ± 0.040.18 ± 0.03
LPS + Vehicle1.00 ± 0.121.00 ± 0.151.00 ± 0.11
LPS + this compound (X mg/kg)0.45 ± 0.060.52 ± 0.080.48 ± 0.07*
Data should be presented as the ratio of phosphorylated to total protein, normalized to the LPS + Vehicle group. Statistical significance should be indicated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed anti-inflammatory mechanism of this compound and the experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates p65_nuc NF-κB (p65) MAPK->p65_nuc Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) p65 NF-κB (p65) IkB->p65 Inhibits p65->p65_nuc Translocates This compound This compound This compound->MAPK Inhibits Phosphorylation This compound->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) p65_nuc->Genes Induces Transcription LPS LPS LPS->TLR4 Binds

Caption: this compound's anti-inflammatory mechanism in LPS-induced mastitis.

G cluster_0 5. Downstream Analysis A 1. Acclimatize Lactating Mice B 2. Induce Mastitis: Intraductal LPS Injection (5µg) (Contralateral PBS Injection) A->B C 3. Administer Treatment (24h post-LPS) - Vehicle Control - this compound (X mg/kg) B->C D 4. Euthanasia and Sample Collection (e.g., 12-24h post-treatment) C->D E Histopathology (H&E) - Scoring of Inflammation D->E F Biochemical Assays - ELISA (TNF-α, IL-1β, IL-6) - Griess Assay (NO) D->F G Molecular Analysis - Western Blot (p-p65, p-MAPK) D->G

Caption: Experimental workflow for this compound studies in a mastitis model.

Conclusion

The LPS-induced mastitis mouse model is a robust and reproducible method for studying mammary gland inflammation. This compound has shown significant therapeutic potential by attenuating the inflammatory response.[1][3][5][6] This effect is mediated, at least in part, by the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators.[1][3] The protocols and methodologies outlined in this document provide a comprehensive framework for researchers to investigate and validate the anti-inflammatory effects of this compound and other novel therapeutic compounds for the treatment of mastitis.

References

Application Notes and Protocols: Utilizing Zebrafish Models to Investigate the Neuroinflammatory Effects of Bergenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing zebrafish models to study the neuroinflammatory effects of bergenin, a promising natural compound. Zebrafish offer a powerful in vivo platform for rapid screening and mechanistic studies due to their genetic tractability, optical transparency, and conserved inflammatory pathways with mammals.

Introduction to this compound and Neuroinflammation

This compound, a C-glycoside of 4-O-methylgallic acid, has demonstrated a variety of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system, is a key pathological feature of many neurodegenerative diseases.[3] Recent studies have highlighted the potential of this compound to mitigate neuroinflammatory damage, making it a compound of significant interest for therapeutic development.[1][3][4]

Zebrafish as a Model for Neuroinflammation Studies

The zebrafish (Danio rerio) has emerged as a valuable model organism for studying neuroinflammation.[5][6] Key advantages include:

  • Rapid Development: The central nervous system develops within days, allowing for high-throughput screening of compounds.[5]

  • Optical Transparency: The transparency of zebrafish larvae enables real-time, non-invasive imaging of cellular processes, such as microglia activation and neuronal damage.[1]

  • Genetic Homology: Zebrafish share a high degree of genetic and physiological homology with humans, including conserved inflammatory signaling pathways.[5][6]

  • Permeability to Small Molecules: Larvae can be easily exposed to compounds by adding them to the water, facilitating drug screening.

Data Presentation: Efficacy of this compound in a High-Glucose-Induced Neuroinflammation Zebrafish Model

The following tables summarize the quantitative data from a study investigating the effects of this compound on high-glucose-induced neuroinflammation in zebrafish larvae and adults.[1][3][4]

Table 1: Effects of this compound on Zebrafish Larvae (High-Glucose Model)

ParameterControl GroupModel Group (High Glucose)This compound-Treated GroupMetformin-Treated Group
Survival Rate (%) HighSignificantly Reduced (P < 0.01)Significantly Increased (P < 0.01)Significantly Increased (P < 0.01)
Teratogenicity Rate (%) LowSignificantly Increased (P < 0.01)Significantly Decreased (P < 0.01)Significantly Decreased (P < 0.01)
Glucose Level NormalSignificantly Increased (P < 0.01)Significantly Reduced (P < 0.01)Significantly Reduced (P < 0.01)
Brain Microglial Fluorescence Intensity (Relative) LowSignificantly Increased (P < 0.01)Markedly Decreased (P < 0.01)Markedly Decreased (P < 0.01)

Data are presented as significant changes compared to the respective control or model groups. For detailed statistical values, please refer to the source publication.[1]

Table 2: Effects of this compound on Adult Zebrafish (High-Glucose Model)

ParameterControl GroupModel Group (High Glucose)This compound-Treated GroupMetformin-Treated Group
Body Mass Index (BMI) NormalIncreasedReducedReduced
Blood Glucose Level NormalIncreasedReducedReduced
Brain Glucose Level NormalIncreasedDecreasedDecreased
Brain Lactate Level NormalIncreasedDecreasedDecreased
Pro-inflammatory Cytokine mRNA Levels (il1b, il6, tnfa) BaselineSignificantly Increased (P < 0.01)Significantly Decreased (P < 0.01)Significantly Decreased (P < 0.01)
pparg mRNA Expression BaselineDecreased (P < 0.01)Increased (P < 0.05)Increased (P < 0.05)
rela (NF-κB p65) mRNA Expression BaselineIncreased (P < 0.01)Decreased (P < 0.05)Decreased (P < 0.05)

Data are presented as observed changes or significant differences. For detailed statistical values, please refer to the source publication.[3][7]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the neuroinflammatory effects of this compound in zebrafish.

High-Glucose-Induced Neuroinflammation Model in Zebrafish Larvae

Objective: To induce a neuroinflammatory state in zebrafish larvae using high glucose exposure.

Materials:

  • Wild-type or transgenic zebrafish larvae (e.g., Tg(mpeg1:EGFP) for visualizing macrophages/microglia) at 3 days post-fertilization (dpf).[1]

  • Zebrafish embryo medium (E3).

  • D-Glucose solution.

  • This compound solution.

  • Metformin solution (positive control).

  • 24-well plates.

  • Incubator at 28.5°C.

Protocol:

  • At 3 dpf, randomly assign healthy larvae to different treatment groups in 24-well plates (n=30 larvae/group).

  • Control Group: Maintain larvae in E3 medium.

  • Model Group: Expose larvae to a high concentration of glucose (e.g., 2% glucose in E3 medium).[4]

  • This compound Treatment Group: Co-expose larvae to high glucose and the desired concentration of this compound.

  • Positive Control Group: Co-expose larvae to high glucose and a known anti-inflammatory drug like metformin.

  • Incubate the plates at 28.5°C for the desired duration (e.g., up to 96 hpf).[1]

  • At the end of the treatment period, assess for survival rates, morphological deformities, and perform subsequent analyses like fluorescence microscopy and behavioral assays.[1]

Assessment of Microglial Activation

Objective: To visualize and quantify the activation of microglia in the brain of zebrafish larvae.

Materials:

  • Tg(mpeg1:EGFP) transgenic zebrafish larvae.

  • Tricaine methanesulfonate (B1217627) (MS-222) for anesthesia.

  • Fluorescence microscope.

  • Image analysis software (e.g., ImageJ).

Protocol:

  • Following the neuroinflammation induction protocol, anesthetize the larvae with MS-222.

  • Mount the larvae in a lateral position on a microscope slide.

  • Acquire fluorescent images of the brain region, focusing on the green fluorescent protein (GFP)-labeled microglia.

  • Using image analysis software, quantify the fluorescence intensity in the brain region as an indicator of microglial activation and aggregation.[1]

  • Compare the fluorescence intensity between the different treatment groups.

Behavioral Analysis (Swimming Behavior)

Objective: To assess the impact of neuroinflammation and this compound treatment on the locomotor activity of zebrafish larvae.

Materials:

  • Treated zebrafish larvae.

  • Multi-well plate.

  • Automated video tracking system.

Protocol:

  • Place individual larvae into the wells of a multi-well plate containing fresh E3 medium.

  • Allow the larvae to acclimate for a short period.

  • Use an automated video tracking system to record the swimming behavior for a defined duration (e.g., 10 minutes).

  • Analyze the recorded data to determine parameters such as total distance moved, average speed, and turning frequency.

  • Compare the behavioral parameters between the different treatment groups to assess for normalization of swimming behavior by this compound.[4]

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

Objective: To measure the mRNA expression levels of pro-inflammatory cytokines in the brains of adult zebrafish.

Materials:

  • Adult zebrafish brains from different treatment groups.

  • TRIzol reagent for RNA extraction.

  • cDNA synthesis kit.

  • SYBR Green qPCR master mix.

  • Real-time PCR system.

  • Primers for target genes (e.g., il1b, il6, tnfa, pparg, rela) and a housekeeping gene (e.g., β-actin).

Protocol:

  • Euthanize adult zebrafish and dissect the brains.[8]

  • Homogenize the brain tissue in TRIzol and extract total RNA according to the manufacturer's protocol.[9][10]

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and specific primers for the genes of interest.

  • The PCR program can be set as follows: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 5 s and 58°C for 30 s.[3]

  • Analyze the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's anti-neuroinflammatory action and a typical experimental workflow.

bergenin_signaling_pathway cluster_stimulus High Glucose cluster_this compound This compound Action cluster_pathway Intracellular Signaling cluster_outcome Cellular Response High_Glucose High Glucose NFkB NF-κB High_Glucose->NFkB Activates This compound This compound PPARg PPAR-γ This compound->PPARg Activates PPARg->NFkB Inhibits Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Inflammatory_Cytokines Promotes Transcription Neuroinflammation Neuroinflammation Inflammatory_Cytokines->Neuroinflammation Induces

Caption: Proposed signaling pathway of this compound in mitigating neuroinflammation.

experimental_workflow cluster_model Model Development cluster_analysis Data Acquisition and Analysis cluster_outcome Outcome Zebrafish_Larvae Zebrafish Larvae (3 dpf) Induction High-Glucose Induced Neuroinflammation Zebrafish_Larvae->Induction Treatment This compound Treatment Induction->Treatment Behavioral Behavioral Analysis (Locomotion) Treatment->Behavioral Microscopy Fluorescence Microscopy (Microglia Activation) Treatment->Microscopy Molecular Molecular Analysis (qRT-PCR for Cytokines) Treatment->Molecular Data_Interpretation Data Interpretation and Conclusion Behavioral->Data_Interpretation Microscopy->Data_Interpretation Molecular->Data_Interpretation

Caption: Experimental workflow for studying this compound's effects in a zebrafish neuroinflammation model.

Conclusion

The zebrafish model provides a robust and efficient platform for investigating the neuroprotective and anti-neuroinflammatory properties of this compound. The protocols and data presented here offer a solid foundation for researchers to further explore the therapeutic potential of this compound and other natural compounds in the context of neuroinflammatory disorders. The elucidated PPAR-γ/NF-κB signaling pathway offers a clear mechanistic target for future drug development efforts.[1][3][4]

References

Application Notes and Protocols for Bergenin Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of bergenin in various rodent models for preclinical research. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature and are intended to assist in the design and execution of in vivo studies investigating the therapeutic potential of this compound.

Data Presentation: Quantitative Dosing Information

The following tables summarize the dosages, administration routes, and vehicles for this compound used in different rodent models.

Table 1: this compound Administration in Rat Models
Indication/ModelStrainAdministration RouteDosageVehicleDurationReference(s)
Neuroprotection (Alzheimer's Disease)WistarOral (p.o.)20, 40, 80 mg/kg/dayNot specified14 or 28 days[1][2]
Cardioprotection (Myocardial Infarction)Sprague DawleyIntraperitoneal (i.p.)1, 3 mg/kg/day1% DMSO5 days
PharmacokineticsWistarIntravenous (i.v.)11.25 mg/kgNot specifiedSingle dose[3]
PharmacokineticsNot specifiedOral (p.o.)12 mg/kgNot specifiedSingle dose[4]
Intestinal AbsorptionNot specifiedIn situ perfusion0.07-0.21 mg/mLNot specifiedNot applicable[5]
Bioavailability EnhancementNot specifiedOral (p.o.)60 mg/kgWaterSingle dose[6]
Table 2: this compound Administration in Mouse Models
Indication/ModelStrainAdministration RouteDosageVehicleDurationReference(s)
Diabetic NeuropathyC57/BL6Intraperitoneal (i.p.)3.125-25 mg/kg (single dose); 25 mg/kg (twice daily)2% DMSO in salineUp to 14 days[7]
Neuroprotection (Alzheimer's Disease)5xFAD TgOral (p.o.)1, 30, 60 mg/kg/dayNot specifiedNot specified[8][9]
Inflammation (Carrageenan-induced paw edema)Not specifiedIntraperitoneal (i.p.)Not specifiedNot specifiedNot specified

Solubility of this compound

This compound is described as having limited solubility in water.[4] One study reported its solubility in water to be 1.42 ± 0.006 mg/mL and in buffer solutions at pH 1.2, 4.5, and 6.8 to be 1.18 ± 0.01, 1.40 ± 0.006, and 1.16 ± 0.001 mg/mL, respectively.[7] Its solubility is higher in solvents like dimethyl sulfoxide (B87167) (DMSO).[10] For in vivo studies, it is often prepared as a suspension in an aqueous vehicle, sometimes with a small percentage of a solubilizing agent like DMSO.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

This protocol is a general guideline for the oral administration of this compound to rats.

Materials:

  • This compound

  • Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose (CMC))

  • Rat gavage needles (16-18 gauge, 2-3 inches long with a rounded tip)

  • Syringes (appropriate volume for dosing)

  • Animal scale

Procedure:

  • Preparation of this compound Suspension:

    • Accurately weigh the required amount of this compound based on the desired dose and the rat's body weight.

    • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Weigh the rat to determine the precise volume of the this compound suspension to be administered (typically 5-10 mL/kg body weight).

    • Gently restrain the rat to immobilize its head and torso. The head should be tilted slightly upwards to straighten the esophagus.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth to reach the stomach.

    • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the palate towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

    • Once the needle is in the stomach, slowly administer the this compound suspension.

    • Gently withdraw the gavage needle.

    • Monitor the animal for a few minutes post-administration for any signs of distress.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

This protocol details the procedure for administering this compound via intraperitoneal injection in mice.

Materials:

  • This compound

  • Sterile vehicle (e.g., 2% DMSO in sterile saline)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Animal scale

Procedure:

  • Preparation of this compound Solution:

    • Dissolve the accurately weighed this compound in the vehicle. Ensure complete dissolution. The solution should be sterile-filtered if possible.

  • Animal Handling and Injection:

    • Weigh the mouse to calculate the injection volume (typically 10 mL/kg body weight).

    • Properly restrain the mouse to expose the abdomen. This can be done by scruffing the neck and securing the tail.

    • Tilt the mouse's head downwards at approximately a 30-degree angle. This will cause the abdominal organs to shift cranially, reducing the risk of puncture.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (blood or urine) is drawn back, which would indicate improper placement.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 3: Induction of Diabetic Neuropathy in Mice (STZ Model)

This protocol describes the induction of diabetes using streptozotocin (B1681764) (STZ) to study the effects of this compound on diabetic neuropathy.

Materials:

  • Streptozotocin (STZ)

  • Cold, sterile 0.1 M citrate (B86180) buffer (pH 4.5)

  • Insulin syringes

  • Glucometer and test strips

Procedure:

  • Induction of Diabetes:

    • Prepare a fresh solution of STZ in cold citrate buffer immediately before injection.

    • Administer a single high dose or multiple low doses of STZ via intraperitoneal injection to the mice. A common protocol is a single high dose.

    • House the animals with free access to food and water.

  • Confirmation of Diabetes:

    • After 72 hours, measure blood glucose levels from the tail vein using a glucometer.

    • Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.

  • This compound Treatment:

    • Once diabetes is established and signs of neuropathy (e.g., hyperalgesia, allodynia) are observed (typically after several weeks), begin the administration of this compound or vehicle according to the chosen protocol (e.g., Protocol 2).

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation to evaluate the anti-inflammatory effects of this compound.

Materials:

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • This compound solution/suspension

  • Syringes and needles

Procedure:

  • Baseline Measurement:

    • Measure the initial volume of the rat's right hind paw using a plethysmometer or the thickness with calipers.

  • This compound Administration:

    • Administer this compound or the vehicle to the respective groups of rats (e.g., via i.p. injection) 30-60 minutes before inducing inflammation.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • The degree of swelling is calculated as the difference between the paw volume/thickness at each time point and the initial baseline measurement.

    • The percentage inhibition of edema by this compound is calculated by comparing the swelling in the treated group to the vehicle control group.

Visualization of Pathways and Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to exert its therapeutic effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

bergenin_signaling_pathways cluster_inflammation Inflammatory Response cluster_antioxidant Oxidative Stress Response cluster_metabolism Metabolic Regulation This compound This compound NFkB NF-κB This compound->NFkB Inhibits MAPK MAPK This compound->MAPK Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates AMPK AMPK This compound->AMPK Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Promotes MAPK->Pro_inflammatory_Cytokines Promotes HO1 HO-1 Nrf2->HO1 Induces Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes Upregulates

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for a Neuroprotection Study

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in a rodent model of Alzheimer's disease.

neuroprotection_workflow cluster_setup Experimental Setup cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_assessment Assessment Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Group_Allocation Random Group Allocation (Control, Disease Model, this compound-treated) Animal_Acclimatization->Group_Allocation Disease_Induction Induction of Alzheimer's-like Pathology (e.g., Scopolamine or STZ injection) Group_Allocation->Disease_Induction Bergenin_Admin Daily this compound Administration (e.g., Oral Gavage for 28 days) Disease_Induction->Bergenin_Admin Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze, Y-Maze) Bergenin_Admin->Behavioral_Tests Biochemical_Assays Biochemical Assays (e.g., Cholinesterase activity, Oxidative stress markers) Behavioral_Tests->Biochemical_Assays Histopathology Histopathological Analysis (e.g., Brain tissue staining) Biochemical_Assays->Histopathology

Caption: Workflow for a neuroprotection study.

Logical Relationship for Anti-inflammatory Screening

This diagram outlines the logical steps involved in screening this compound for its anti-inflammatory properties.

anti_inflammatory_screening cluster_model Inflammation Model cluster_intervention Intervention cluster_evaluation Evaluation cluster_outcome Outcome Induce_Inflammation Induce Acute Inflammation (e.g., Carrageenan Injection) Administer_this compound Administer this compound (Pre-treatment) Induce_Inflammation->Administer_this compound Administer_Vehicle Administer Vehicle (Control) Induce_Inflammation->Administer_Vehicle Measure_Edema Measure Paw Edema Administer_this compound->Measure_Edema Administer_Vehicle->Measure_Edema Analyze_Markers Analyze Inflammatory Markers (Cytokines, Prostaglandins) Measure_Edema->Analyze_Markers Assess_Efficacy Assess Anti-inflammatory Efficacy Analyze_Markers->Assess_Efficacy

Caption: Anti-inflammatory screening workflow.

References

Revolutionizing Drug Delivery: Application Notes for Bergenin-Loaded Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bergenin, a naturally occurring isocoumarin, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.[1][2] However, its clinical translation is often hampered by poor aqueous solubility, low bioavailability, and a short biological half-life.[2] Encapsulating this compound into nanoparticle-based drug delivery systems presents a promising strategy to overcome these limitations, enhance its therapeutic efficacy, and enable targeted delivery.

These application notes provide a comprehensive guide for the development and characterization of this compound-loaded nanoparticles. Detailed protocols for the formulation of polymeric nanoparticles [Poly(lactic-co-glycolic acid) (PLGA) and Chitosan] and lipid-based nanoparticles (Solid Lipid Nanoparticles) are presented, along with methodologies for their characterization and in vitro evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for designing an effective nanoparticle formulation.

PropertyValueReference
Molecular FormulaC₁₄H₁₆O₉
Molecular Weight328.27 g/mol
Solubility (in water at 25°C)1.29 ± 0.044 mg/mL (pH 1.0)[2][3]
1.08 ± 0.057 mg/mL (pH 3.0)[2][3]
1.22 ± 0.058 mg/mL (pH 5.0)[2][3]
Log P (octanol/water at 37°C)-1.06 ± 0.033 to -1.19 ± 0.044 (pH 1.0-6.0)[2][3]
pKapKa1: 5.46 ± 0.13, pKa2: 5.74 ± 0.18[2][3]
StabilityStable in solid state against heat and humidity; sensitive to hydrolysis in neutral and alkaline solutions.[2][3]

Formulation of this compound-Loaded Nanoparticles: Protocols

The choice of nanoparticle system depends on the desired drug release profile, targeting strategy, and route of administration. Here, we provide protocols for three common types of nanoparticles: PLGA, chitosan (B1678972), and solid lipid nanoparticles (SLNs).

This compound-Loaded PLGA Nanoparticles by Solvent Evaporation

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in drug delivery.[4] The solvent evaporation method is a common technique for encapsulating hydrophobic and hydrophilic drugs within PLGA nanoparticles.

Experimental Workflow for PLGA Nanoparticle Formulation

cluster_prep Preparation of Phases cluster_emulsification Emulsification cluster_evaporation Solvent Evaporation & Purification organic_phase Organic Phase: Dissolve PLGA and this compound in Dichloromethane (B109758) emulsify Add organic phase to aqueous phase and sonicate to form o/w emulsion organic_phase->emulsify aqueous_phase Aqueous Phase: Dissolve PVA in water aqueous_phase->emulsify evaporate Stir to evaporate dichloromethane emulsify->evaporate wash Centrifuge and wash nanoparticles evaporate->wash collect Collect and lyophilize This compound-PLGA NPs wash->collect

Workflow for preparing this compound-PLGA nanoparticles.

Protocol:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA (50:50) and 10 mg of this compound in 5 mL of dichloromethane.

  • Aqueous Phase Preparation: Dissolve 200 mg of polyvinyl alcohol (PVA) in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4 hours to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated this compound.

  • Lyophilization: Resuspend the final pellet in a small amount of deionized water and lyophilize to obtain a dry powder of this compound-loaded PLGA nanoparticles.

This compound-Loaded Chitosan Nanoparticles by Ionic Gelation

Chitosan, a natural polysaccharide, is biocompatible, biodegradable, and mucoadhesive, making it an excellent candidate for drug delivery, particularly via mucosal routes.[5] The ionic gelation method is a simple and mild technique for preparing chitosan nanoparticles.[6][7]

Experimental Workflow for Chitosan Nanoparticle Formulation

cluster_prep Preparation of Solutions cluster_gelation Ionic Gelation cluster_purification Purification chitosan_sol Chitosan Solution: Dissolve Chitosan and this compound in acetic acid solution gelation Add TPP solution to Chitosan solution under magnetic stirring chitosan_sol->gelation tpp_sol TPP Solution: Dissolve TPP in water tpp_sol->gelation centrifuge Centrifuge to collect nanoparticles gelation->centrifuge wash Wash nanoparticles with deionized water centrifuge->wash collect Lyophilize to obtain This compound-Chitosan NPs wash->collect

Workflow for preparing this compound-Chitosan nanoparticles.

Protocol:

  • Chitosan Solution Preparation: Dissolve 50 mg of low molecular weight chitosan and 10 mg of this compound in 10 mL of 1% (v/v) acetic acid solution.

  • TPP Solution Preparation: Dissolve 20 mg of sodium tripolyphosphate (TPP) in 10 mL of deionized water.

  • Nanoparticle Formation: Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring at room temperature. A milky opalescent suspension indicates the formation of nanoparticles.

  • Stirring: Continue stirring for 30 minutes.

  • Nanoparticle Collection: Centrifuge the suspension at 14,000 rpm for 30 minutes.

  • Washing: Discard the supernatant and wash the pellet with deionized water.

  • Lyophilization: Resuspend the washed nanoparticles in deionized water and lyophilize.

This compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Solid lipid nanoparticles (SLNs) are lipid-based carriers that are solid at room and body temperature. They offer advantages such as high stability, controlled release, and the ability to encapsulate lipophilic drugs.[8][9] The hot homogenization technique is a widely used method for SLN preparation.[10]

Experimental Workflow for SLN Formulation

cluster_prep Preparation of Phases cluster_homogenization Homogenization cluster_cooling Cooling & Solidification lipid_phase Lipid Phase: Melt solid lipid and dissolve this compound pre_emulsion Add lipid phase to aqueous phase and homogenize to form a pre-emulsion lipid_phase->pre_emulsion aqueous_phase Aqueous Phase: Heat surfactant solution aqueous_phase->pre_emulsion hot_homogenize Subject to high-pressure hot homogenization pre_emulsion->hot_homogenize cool Cool the nanoemulsion to form SLNs hot_homogenize->cool

Workflow for preparing this compound-SLNs.

Protocol:

  • Lipid Phase Preparation: Melt 1 g of a solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point. Dissolve 100 mg of this compound in the molten lipid.

  • Aqueous Phase Preparation: Heat a 2% (w/v) aqueous solution of a surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Hot Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).

  • Cooling and Solidification: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

Characterization of this compound-Loaded Nanoparticles

Thorough characterization of the formulated nanoparticles is essential to ensure their quality, stability, and performance.

Data Presentation: Physicochemical Properties

The following tables summarize typical physicochemical properties of different this compound-loaded nanoparticle formulations.

Table 1: this compound-Loaded Polymeric Nanoparticles

Nanoparticle TypePolymerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Eudragit® L100Eudragit® L10086.17 ± 2.10.30 ± 0.03-32.33 ± 5.5384 ± 1.316 ± 0.34[11]
PLGA (representative)PLGA150 - 300< 0.2-15 to -3070 - 905 - 20[12][13]
Chitosan (representative)Chitosan150 - 4000.2 - 0.5+20 to +4060 - 8510 - 30[14][15]

Table 2: this compound-Loaded Lipid Nanoparticles

Nanoparticle TypeLipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Nano-Lipid CarrierTranscutol HP, Phospholipon 90H, Gelucire 43/01114.23 ± 2.750.649 ± 0.043-87.7 ± 1.79-[16]
SLN (representative)Glyceryl monostearate150 - 300< 0.3-20 to -3580 - 955 - 15[17][18]
Experimental Protocols for Characterization

3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Protocol:

    • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

    • Analyze the sample using a Zetasizer or a similar instrument.

    • Record the Z-average diameter for particle size, the PDI for size distribution, and the zeta potential for surface charge.

3.2.2. Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Method: Indirect quantification by measuring the amount of free drug in the supernatant.

  • Protocol:

    • Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium.

    • Collect the supernatant containing the unencapsulated this compound.

    • Quantify the amount of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

      • DL (%) = [(Total amount of this compound - Amount of free this compound) / Weight of nanoparticles] x 100

3.2.3. In Vitro Drug Release

  • Method: Dialysis bag method.

  • Protocol:

    • Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

    • Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the external medium and replace with an equal volume of fresh medium.

    • Quantify the amount of this compound released using an appropriate analytical method.

    • Plot the cumulative percentage of drug released versus time.

Mechanism of Action: this compound's Signaling Pathways

This compound exerts its therapeutic effects by modulating various signaling pathways. Understanding these mechanisms is crucial for the rational design of drug delivery systems and for predicting therapeutic outcomes.

Anti-inflammatory Effect: Inhibition of the NF-κB Pathway

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[19][20] By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[19]

NF-κB Signaling Pathway Inhibition by this compound

cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_this compound This compound Action LPS LPS IKK IKK Activation LPS->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_translocation NF-κB (p65/p50) Nuclear Translocation IkB->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_translocation->Gene_expression This compound This compound This compound->IKK Inhibits

This compound inhibits the NF-κB inflammatory pathway.
Antioxidant Effect: Activation of the Nrf2 Pathway

This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[21][22] Activation of Nrf2 leads to the upregulation of antioxidant enzymes.[23]

Nrf2 Signaling Pathway Activation by this compound

cluster_stress Oxidative Stress cluster_pathway Nrf2 Signaling Pathway cluster_this compound This compound Action ROS ROS Keap1 Keap1-Nrf2 Complex ROS->Keap1 Nrf2_release Nrf2 Dissociation Keap1->Nrf2_release Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_release->Nrf2_translocation ARE ARE Binding Nrf2_translocation->ARE Antioxidant_genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_genes This compound This compound This compound->Nrf2_release Promotes

This compound activates the Nrf2 antioxidant pathway.

Conclusion

The development of this compound-loaded nanoparticles offers a viable approach to enhance the therapeutic potential of this promising natural compound. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers and drug development professionals to formulate and evaluate novel this compound delivery systems. Further in vivo studies are warranted to establish the safety and efficacy of these nanoformulations for specific therapeutic applications.

References

Synthesis of Novel Bergenin Derivatives for Immunosuppressive Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel bergenin derivatives as potential immunosuppressive agents. This compound, a naturally occurring C-glucoside of 4-O-methylgallic acid, has demonstrated a range of pharmacological activities, including immunomodulatory effects.[1][2][3] Structural modification of the this compound scaffold presents a promising strategy for the discovery of new and potent immunosuppressive drugs.[1][4]

Overview of Synthetic Strategies

The synthesis of novel this compound derivatives with enhanced immunosuppressive activity often involves modifications at the phenolic hydroxyl groups and the sugar moiety, particularly at the C-4 position.[1] Key strategies include alkylation of the phenolic hydroxyls and substitution or inversion of the C-4 hydroxyl group to modulate the compound's hydrophobicity and hydrogen-bonding capacity, which have been shown to be important for immunosuppressive activity.[1][4]

A general workflow for the synthesis and evaluation of these derivatives is outlined below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_mechanistic Mechanistic Studies This compound This compound (Starting Material) Modification Chemical Modification (e.g., Alkylation, Oxidation, Reduction) This compound->Modification Derivatives Novel this compound Derivatives Modification->Derivatives Purification Purification & Characterization (Column Chromatography, NMR, MS) Derivatives->Purification Splenocyte_Assay Splenocyte Proliferation Assay (CCK-8) Purification->Splenocyte_Assay Cytokine_Assay Cytokine Secretion Assay (ELISA for IFN-γ, IL-4) Splenocyte_Assay->Cytokine_Assay Lead_Identification Identification of Lead Compounds Cytokine_Assay->Lead_Identification Signaling_Pathway Signaling Pathway Analysis (e.g., NF-κB, MAPK) Lead_Identification->Signaling_Pathway

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

General Procedure for Alkylation of this compound Phenolic Hydroxyls

This protocol describes the synthesis of alkylated this compound derivatives, which have shown enhanced immunosuppressive activities.[1]

Materials:

  • This compound

  • N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Alkyl bromide (e.g., 1-bromohexane, 1-bromoheptane)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

Procedure:

  • Dissolve this compound (1.0 equiv.) in DMF.

  • Add K₂CO₃ (1.5 equiv.), KI (0.1 equiv.), and the respective alkyl bromide (2.5 equiv.).

  • Heat the reaction mixture to 60-80 °C and stir overnight.

  • After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.

  • Add water to the residue and extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel using a CH₂Cl₂/CH₃OH gradient to yield the desired alkylated this compound derivative.[1]

Synthesis of C-4 Modified this compound Derivatives

Modifications at the C-4 position of the sugar moiety can significantly influence the immunosuppressive activity.[1] This involves a multi-step synthesis.

Procedure for C-4 Inversion:

  • Oxidation: Treat a protected this compound derivative with Dess–Martin periodinane to oxidize the C-4 hydroxyl group to a ketone.

  • Reduction: Reduce the resulting ketone with sodium borohydride (B1222165) (NaBH₄) to yield the C-4 epimer with an inverted configuration.[1]

In Vitro Immunosuppressive Activity Assays

This assay evaluates the inhibitory effect of this compound derivatives on the proliferation of mouse splenocytes stimulated by Concanavalin A (Con A).[1]

Materials:

  • Balb/c mice

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Concanavalin A (Con A)

  • This compound derivatives (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

Procedure:

  • Prepare a single-cell suspension of splenocytes from Balb/c mice.

  • Seed the splenocytes into 96-well plates at a density of 2 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Add various concentrations of the this compound derivatives to the wells.

  • Stimulate the cells with Con A (5 µg/mL).

  • Incubate the plates at 37 °C in a 5% CO₂ incubator for 48 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for another 4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the inhibition rate and the IC₅₀ value for each compound.[1]

This assay quantifies the effect of this compound derivatives on the secretion of key cytokines, such as IFN-γ (a Th1 cytokine) and IL-4 (a Th2 cytokine), from stimulated splenocytes.[1]

Materials:

  • Supernatants from the splenocyte proliferation assay

  • Mouse IFN-γ and IL-4 ELISA kits

  • Wash buffer

  • Detection antibody

  • Substrate solution

  • Stop solution

Procedure:

  • Collect the supernatants from the splenocyte cultures after 48 hours of incubation with the this compound derivatives and Con A.

  • Perform the ELISA for IFN-γ and IL-4 according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the substrate solution and incubate until color develops.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of each cytokine in the samples based on the standard curve.[1]

Quantitative Data Summary

The following table summarizes the in vitro immunosuppressive activity of selected this compound derivatives.[1]

CompoundModificationSplenocyte Proliferation IC₅₀ (µM)
This compoundParent Compound> 100
7 C-4 OH3.52
13 C-4 N₃5.39
2c n-pentyl on phenolic OHs20.31
2d n-hexyl on phenolic OHs8.16

The data indicates that modifications, particularly at the C-4 position and alkylation of phenolic hydroxyls, can significantly enhance the immunosuppressive potency of this compound.[1] Compounds 7 and 13 demonstrated the most potent inhibition of mouse splenocyte proliferation.[1]

Further studies have shown that potent derivatives can significantly reduce the secretion of both IFN-γ and IL-4, suggesting a modulatory effect on Th1/Th2 cytokine production.[1][5]

Proposed Mechanism of Action

The immunosuppressive effects of this compound and its derivatives are believed to be mediated through the modulation of key signaling pathways involved in the immune response. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6]

G cluster_pathway Proposed Immunosuppressive Signaling Pathway Stimuli Immune Stimuli (e.g., Con A) Receptor Cell Surface Receptor Stimuli->Receptor MAPK MAPK Pathway Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-4) Transcription->Cytokines Proliferation Lymphocyte Proliferation Cytokines->Proliferation This compound This compound Derivatives This compound->MAPK This compound->NFkB

Caption: Proposed mechanism of immunosuppressive action of this compound derivatives.

By inhibiting these pathways, this compound derivatives can suppress the production of pro-inflammatory cytokines and inhibit the proliferation of immune cells, thereby exerting their immunosuppressive effects.[5][6]

Conclusion

The synthesis of novel this compound derivatives through targeted structural modifications offers a promising avenue for the development of new immunosuppressive agents. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate new compounds with potentially enhanced therapeutic efficacy and reduced toxicity. Further investigation into the structure-activity relationships and the precise molecular mechanisms will be crucial for the optimization of lead compounds.[1]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Bergenin's Aqueous Solubility for In Vitro Success

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing bergenin in their in vitro studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the primary challenge of this compound's low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers for my cell culture experiments?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it inherently has both low solubility and low permeability.[1][2] Its crystalline structure, characterized by an extensive network of hydrogen bonds, contributes to its poor solubility in water.[3] Furthermore, this compound's stability is pH-dependent; it is sensitive to hydrolysis and degrades in neutral and alkaline solutions, which are common in cell culture media.[4][5][6]

Q2: What are the most common strategies to improve the aqueous solubility of this compound for in vitro use?

Several effective methods can be employed to enhance this compound's solubility. The most frequently cited techniques in the literature include:

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanoscale can significantly increase its surface area, thereby promoting solubility.[1][7][8]

  • Phospholipid Complexes: Forming a complex with phospholipids (B1166683) can enhance both the water solubility and lipophilicity of this compound, which can improve its interaction with cell membranes.

  • Solid Dispersions: Dispersing this compound in an inert carrier matrix in a solid state can improve its wettability and dissolution rate.[9][10]

  • Cocrystallization: Creating a cocrystal with a suitable coformer can alter the crystalline structure of this compound, leading to improved solubility.[5]

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[7][8]

  • Use of Cosolvents: Adding a small amount of a water-miscible organic solvent can help dissolve this compound.[11]

Q3: Can I use DMSO to dissolve this compound for my in vitro experiments? What are the potential issues?

Yes, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound.[12] However, it is important to be aware of potential issues. This compound can degrade in basic solutions, and some sources suggest it can degrade in DMSO at certain concentrations.[4] It is recommended to prepare fresh stock solutions and store them at -80°C.[4] Additionally, high concentrations of DMSO can be toxic to cells, so it is crucial to use a final concentration in your cell culture medium that is non-toxic to your specific cell line, typically below 0.5%.

Troubleshooting Guide

Problem: I've prepared a stock solution of this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium.

  • Possible Cause: The concentration of this compound in the stock solution is too high, leading to precipitation upon dilution in the aqueous medium where its solubility is much lower.

  • Solution:

    • Try preparing a more dilute stock solution of this compound in DMSO.

    • When diluting the stock solution, add it to the medium dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

    • Consider using one of the solubility enhancement techniques mentioned in the FAQs to prepare a more water-soluble form of this compound.

Problem: I am observing inconsistent results in my in vitro assays with this compound.

  • Possible Cause: Inconsistent solubility or degradation of this compound in your experimental setup. As mentioned, this compound is susceptible to hydrolysis at neutral and alkaline pH.[5][6]

  • Solution:

    • pH Control: Ensure the pH of your buffers and media is controlled and consistent across experiments. Be mindful that the pH of cell culture media can change over time due to cellular metabolism.

    • Fresh Preparations: Prepare fresh working solutions of this compound for each experiment from a frozen stock to minimize degradation.

    • Quantification: Use an analytical method like HPLC or HPTLC to quantify the actual concentration of dissolved this compound in your working solutions before each experiment to ensure consistency.[13][14]

Quantitative Data on Solubility Enhancement

The following table summarizes the reported improvements in this compound's solubility using various techniques.

Solubility Enhancement TechniqueFold Increase in Aqueous/Water SolubilityReference
Phospholipid Complex (BPC)6.03[2]
Isonicotinamide Cocrystal2.62[5]
4-Aminobenzamide Cocrystal32.7 (in pH 6.8 buffer)[5]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoparticles via Nanoprecipitation

This protocol is a generalized procedure based on methodologies described in the literature for preparing this compound-loaded polymeric nanoparticles.[7][15]

  • Preparation of Organic Phase: Dissolve a specific amount of this compound and a polymer (e.g., Eudragit® L100) in a suitable organic solvent like methanol (B129727).[7]

  • Preparation of Aqueous Phase: Dissolve a surfactant (e.g., PVA) in water.[7]

  • Nanoprecipitation: Add the organic phase dropwise into the continuously stirred aqueous phase.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator. This will lead to the precipitation of the nanoparticles in the aqueous phase.[7]

  • Characterization: Characterize the resulting nanoparticles for particle size, zeta potential, drug loading capacity, and entrapment efficiency.[12][15][16]

Protocol 2: Preparation of this compound-Phospholipid Complex

This protocol outlines the steps to prepare a this compound-phospholipid complex to enhance its solubility.

  • Dissolution: Dissolve this compound and phospholipids in a suitable organic solvent.

  • Solvent Evaporation: Evaporate the solvent under vacuum to form a thin film.

  • Hydration: Hydrate the film with an aqueous buffer and sonicate to form the this compound-phospholipid complex.

  • Characterization: Analyze the complex for its physicochemical properties and solubility in both water and n-octanol.[2]

Protocol 3: Quantification of this compound using RP-HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for quantifying this compound in your preparations.[7][12]

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of methanol and water.

  • Standard Curve Generation: Prepare a series of known concentrations of this compound to generate a standard curve.

  • Sample Preparation: Dilute your this compound formulation to a concentration that falls within the range of your standard curve.

  • HPLC Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Determine the concentration of this compound in your samples by comparing the peak area to the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Formulations cluster_analysis Analysis and Application start Poorly Soluble This compound Powder method1 Nanoprecipitation (Protocol 1) start->method1 method2 Phospholipid Complex (Protocol 2) start->method2 method3 Other Methods (Solid Dispersion, Cocrystals) start->method3 formulations Solubility-Enhanced This compound Formulations method1->formulations method2->formulations method3->formulations quantify Quantification (RP-HPLC - Protocol 3) formulations->quantify invitro In Vitro Studies (e.g., Cell Culture Assays) quantify->invitro results Experimental Results invitro->results

Caption: Experimental workflow for improving this compound solubility.

signaling_pathways cluster_ERK MAPK Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_Akt_STAT PI3K/Akt Pathway cluster_NFkB NF-kB Pathway This compound This compound ERK ERK1/2 This compound->ERK Modulates JAK_STAT JAK/STAT This compound->JAK_STAT Modulates STAT3_Akt STAT3/Akt This compound->STAT3_Akt Modulates NFkB NF-kB This compound->NFkB Modulates carcinogenesis Inhibition of Carcinogenesis ERK->carcinogenesis JAK_STAT->carcinogenesis STAT3_Akt->carcinogenesis NFkB->carcinogenesis

Caption: Signaling pathways modulated by this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of Bergenin with Phospholipid Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the experimental process of enhancing the oral bioavailability of bergenin using phospholipid complexes.

Frequently Asked Questions (FAQs)

1. What is a this compound-phospholipid complex (BPC) and why is it used?

This compound is a natural compound with numerous therapeutic properties, including anti-inflammatory, neuroprotective, and hepatoprotective effects.[1] However, its clinical application is limited by its poor oral bioavailability, which is attributed to low water and lipid solubility.[1][2] A this compound-phospholipid complex (BPC) is a formulation where this compound is complexed with phospholipids (B1166683). This complexation enhances the lipophilicity of this compound, thereby improving its absorption through the gastrointestinal tract and significantly increasing its oral bioavailability.[2] Studies have shown that BPC can increase the relative bioavailability of this compound by up to 439% compared to the free drug.[1][3]

2. What are the optimal conditions for preparing a this compound-phospholipid complex?

Based on response surface methodology, the optimal conditions for preparing BPC have been identified as:

  • Reaction Temperature: 60°C

  • This compound Concentration: 80 g/L

  • This compound-to-Phospholipid Ratio: 0.9 (w/w)

Under these conditions, a combination percentage of 100.00% ± 0.20% and a this compound content in the complex of 45.98% ± 1.12% can be achieved.[1][3][4]

3. How does the this compound-phospholipid complex enhance oral absorption?

The enhanced oral absorption of the this compound-phospholipid complex is attributed to a different mechanism compared to free this compound. While free this compound is primarily absorbed via passive diffusion, the BPC utilizes both passive diffusion and active transport, specifically clathrin-dependent receptor-mediated endocytosis.[5][6] This dual mechanism significantly increases the transport of this compound across intestinal epithelial cells.

4. What are the expected physicochemical properties of a successfully prepared BPC?

A successfully prepared BPC should exhibit the following characteristics:

  • Morphology: Spherical particles as observed by scanning electron microscopy (SEM) and transmission electron microscopy (TEM).[1]

  • Particle Size: An average particle size of approximately 169.2 ± 20.11 nm with a narrow polydispersity index (PDI) of 0.212 ± 0.032.[1]

  • Zeta Potential: A negative zeta potential, for instance, -21.6 ± 2.4 mV, which contributes to the stability of the complex in solution.[1]

  • Solubility: Significantly enhanced solubility in both water and n-octanol compared to free this compound.[1] For example, the solubility of BPC in n-octanol and water was found to be 177.32 and 6.03 times higher than that of this compound, respectively.[1]

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Low Combination Percentage of this compound in the Complex Suboptimal reaction conditions.Ensure the reaction is carried out at the optimal temperature (60°C), this compound concentration (80 g/L), and this compound-to-phospholipid ratio (0.9 w/w).[1][3]
Inappropriate solvent.Use a non-protonated transfer solvent like anhydrous ethanol (B145695) to facilitate the complexation reaction.[7]
Poor Solubility of the Prepared BPC Incomplete complex formation.Verify the complex formation using characterization techniques like FTIR, DSC, and PXRD. If complexation is incomplete, re-optimize the preparation process.
Aggregation of the complex.While phospholipid complexes enhance solubility, their sticky nature can lead to aggregation.[8][9] Consider preparing a matrix dispersion of the BPC with a suitable carrier like PVP-K30 to improve dissolution.[8]
Inconsistent Pharmacokinetic Data in Animal Studies Instability of the complex in the gastrointestinal tract.This compound is susceptible to degradation in neutral to basic pH conditions.[10] The phospholipid complex should protect the this compound. If instability is suspected, analyze the stability of the BPC at different pH values mimicking the GI tract.
Efflux by P-glycoprotein (P-gp).This compound is a substrate for P-gp, which can limit its absorption.[11] While the phospholipid complex can partially overcome this, co-administration with a P-gp inhibitor like verapamil (B1683045) can further enhance bioavailability.[11]
Unexpected Peaks in Characterization Analyses (FTIR, PXRD) Presence of unreacted this compound or phospholipids.This indicates incomplete complexation. Review and optimize the preparation protocol.
Degradation of this compound or phospholipid.Ensure that the reaction temperature does not exceed the degradation temperature of the components. This compound is stable in the solid state against heat, but solution stability is pH-dependent.[10]

Quantitative Data Summary

Table 1: Optimized Preparation Parameters and Resulting Properties of BPC

ParameterOptimal ValueReference
Reaction Temperature60 °C[1][3][4]
This compound Concentration80 g/L[1][3][4]
This compound-to-Phospholipid Ratio (w/w)0.9[1][3][4]
Resulting Property Value Reference
Combination Percentage100.00% ± 0.20%[1][3][4]
This compound Content in Complex45.98% ± 1.12%[1][3][4]
Average Particle Size169.2 ± 20.11 nm[1][3]
Zeta Potential-21.6 ± 2.4 mV[1][3]

Table 2: Solubility Enhancement of this compound-Phospholipid Complex (BPC)

CompoundSolubility in Water (mg/mL)Fold IncreaseSolubility in n-Octanol (mg/mL)Fold IncreaseReference
This compound0.35 ± 0.02-0.09 ± 0.01-[1]
BPC2.11 ± 0.136.0315.96 ± 0.87177.32[1]

Table 3: Pharmacokinetic Parameters of this compound and BPC in Rats

FormulationCmax (µg/mL)AUC (0→∞) (µg/mL*h)Relative Bioavailability (%)Reference
This compound0.12 ± 0.030.48 ± 0.11100[1]
BPC0.45 ± 0.092.11 ± 0.43439[1][3]
BNPC-SD--156.33[11]
BNPC-SD + Verapamil--202.46[11]
BNPC-SD: this compound-phospholipid complex solid dispersion

Experimental Protocols

1. Preparation of this compound-Phospholipid Complex (BPC)

This protocol is based on the solvent evaporation method.

  • Materials: this compound, Phospholipids (e.g., soy lecithin), Anhydrous Ethanol.

  • Procedure:

    • Weigh the desired amounts of this compound and phospholipids (optimal ratio of 0.9 w/w).

    • Dissolve both components in a round-bottom flask containing anhydrous ethanol to achieve the desired this compound concentration (80 g/L).

    • Reflux the mixture at a controlled temperature of 60°C for approximately 2 hours.

    • After refluxing, evaporate the solvent under vacuum at 40°C.

    • Collect the resulting residue and store it in a desiccator.[1]

2. Characterization of the this compound-Phospholipid Complex

  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Obtain FTIR spectra of this compound, phospholipids, the physical mixture, and the BPC.

    • Compare the spectra to identify changes in the characteristic peaks of this compound, which would indicate the formation of the complex. Key peaks for phospholipids are typically observed around 1222 cm⁻¹ and 1080 cm⁻¹ (phosphate group).[12]

  • Differential Scanning Calorimetry (DSC):

    • Perform DSC analysis on this compound, phospholipids, the physical mixture, and the BPC.

    • The disappearance or shifting of the endothermic peak of this compound in the BPC thermogram suggests the formation of an amorphous complex.

  • Powder X-ray Diffraction (PXRD):

    • Obtain PXRD patterns for this compound, phospholipids, the physical mixture, and the BPC.

    • The absence of sharp diffraction peaks corresponding to crystalline this compound in the BPC pattern indicates the amorphous nature of the complex.

  • Particle Size and Zeta Potential Analysis:

    • Disperse the BPC in deionized water.

    • Measure the particle size and zeta potential using a dynamic light scattering (DLS) instrument.

  • Solubility Studies:

    • Determine the saturation solubility of this compound and BPC in both water and n-octanol.

    • Add an excess amount of the sample to the respective solvent, shake for a specified period (e.g., 24 hours) at a constant temperature, and then measure the concentration of this compound in the supernatant using a validated analytical method like HPLC.

3. In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Groups:

    • Control group: Administer free this compound orally.

    • Test group: Administer BPC orally at an equivalent dose of this compound.

    • (Optional) Physical mixture group: Administer a physical mixture of this compound and phospholipids.

  • Procedure:

    • Fast the rats overnight before the experiment.

    • Administer the respective formulations via oral gavage.

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the concentration of this compound in the plasma samples using a validated HPLC method.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_prep Preparation of BPC cluster_char Characterization cluster_invivo In Vivo Pharmacokinetics prep1 Weigh this compound and Phospholipids (0.9 w/w) prep2 Dissolve in Anhydrous Ethanol (80 g/L this compound) prep1->prep2 prep3 Reflux at 60°C for 2h prep2->prep3 prep4 Vacuum Evaporation at 40°C prep3->prep4 prep5 Collect and Dry BPC prep4->prep5 char1 FTIR prep5->char1 char2 DSC prep5->char2 char3 PXRD prep5->char3 char4 Particle Size & Zeta Potential prep5->char4 char5 Solubility Studies prep5->char5 invivo1 Oral Administration to Rats prep5->invivo1 invivo2 Blood Sampling at Time Points invivo1->invivo2 invivo3 Plasma Separation invivo2->invivo3 invivo4 HPLC Analysis of this compound invivo3->invivo4 invivo5 Calculate Pharmacokinetic Parameters invivo4->invivo5

Caption: Experimental workflow for the preparation, characterization, and in vivo evaluation of this compound-phospholipid complex (BPC).

absorption_mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream This compound Free this compound passive_b Passive Diffusion This compound->passive_b Low Permeability bpc This compound-Phospholipid Complex (BPC) passive_bpc Passive Diffusion bpc->passive_bpc Enhanced active_bpc Clathrin-Mediated Endocytosis bpc->active_bpc Active Transport blood Systemic Circulation passive_b->blood passive_bpc->blood active_bpc->blood

Caption: Proposed mechanism for enhanced oral absorption of this compound via phospholipid complexation.

References

Technical Support Center: Overcoming Poor Membrane Permeability of Bergenin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bergenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor membrane permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its membrane permeability a concern?

A1: this compound is a naturally occurring C-glycoside with a range of reported pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and antiviral effects.[1][2][3] Despite its therapeutic potential, this compound's clinical application is limited by its poor oral bioavailability, which is attributed to its low aqueous solubility and poor membrane permeability.[4][5] this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability, hindering its absorption after oral administration.[5][6]

Q2: What are the main strategies to improve the membrane permeability of this compound?

A2: Several strategies are being explored to overcome the poor permeability of this compound. These can be broadly categorized as:

  • Nanoformulations: Encapsulating this compound into nanocarriers like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or polymeric nanoparticles can enhance its absorption.[3][4]

  • Prodrugs: Modifying the chemical structure of this compound to create more lipophilic prodrugs can improve its ability to cross cell membranes.[7][8] These prodrugs are designed to convert back to the active this compound molecule within the body.

  • Co-administration with Permeation Enhancers: Using certain excipients or natural compounds that can transiently open the tight junctions between intestinal cells or interact with the cell membrane can increase this compound's absorption.[9][10]

  • Lipid-Based Formulations: Formulations like phospholipid complexes and self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubility and permeability of this compound.[11][12]

Q3: How is the permeability of this compound and its formulations typically evaluated in vitro?

A3: The two most common in vitro models for assessing intestinal drug permeability are:

  • Caco-2 Cell Monolayer Assay: This assay uses human colon adenocarcinoma cells (Caco-2) that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[13][14] It is considered the gold standard as it can assess passive diffusion, active transport, and efflux mechanisms.[13][15]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that models passive, transcellular permeation across an artificial lipid membrane.[16][17] It is a higher throughput and more cost-effective method for screening compounds for passive diffusion but does not account for active transport or paracellular pathways.[15][18]

Troubleshooting Guides

Low Permeability in Caco-2 Assay

Problem: My this compound formulation does not show a significant improvement in the apparent permeability coefficient (Papp) in the Caco-2 assay compared to pure this compound.

Possible Cause Troubleshooting Suggestion
Poor formulation stability Characterize your formulation for particle size, zeta potential, and encapsulation efficiency before and after the experiment to ensure its integrity in the cell culture medium.
Efflux transporter activity This compound has been identified as a P-glycoprotein (P-gp) inhibitor, but your formulation might be a substrate for other efflux transporters.[6] Conduct a bidirectional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[14]
Low aqueous solubility of the formulation Even with nanoformulations, the concentration of dissolved this compound at the apical side might be low. Consider using a lower, more physiologically relevant concentration or incorporating a non-toxic solubilizing agent in the donor compartment.
Inadequate interaction with the cell monolayer For nanoformulations, the surface properties are crucial. Consider modifying the surface of your nanoparticles with ligands or mucoadhesive polymers to increase their residence time and interaction with the Caco-2 cells.
Inconsistent Results in Permeability Assays

Problem: I am observing high variability in my permeability data between experiments.

Possible Cause Troubleshooting Suggestion
Caco-2 cell monolayer integrity Always measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment. A significant drop in TEER indicates compromised monolayer integrity.[13] Also, assess the permeability of a paracellular marker like Lucifer yellow or mannitol.
Assay conditions Standardize all assay parameters, including incubation time, temperature, pH of the buffer, and stirring rate.[19] Ensure that the concentration of the test compound is below its cytotoxicity level for Caco-2 cells.
Analytical method sensitivity Ensure your analytical method (e.g., HPLC, LC-MS/MS) is sensitive enough to accurately quantify the low concentrations of this compound in the receiver compartment. Check for any interference from the formulation components or cell culture medium.

Data Summary

Enhancement of this compound Permeability and Bioavailability

The following table summarizes quantitative data from studies that have successfully improved the permeability and bioavailability of this compound using various strategies.

Strategy Formulation/Enhancer Key Findings Reference
Permeation Enhancers Borneol4.42-fold increase in oral bioavailability (AUC) in rats.[9]
Poloxamer 188 (F68)1.75-fold increase in oral bioavailability (AUC) in rats.[9]
Phospholipid Complex This compound-phospholipid complex (BPC)Up to 5.19-fold higher transport across Caco-2 cells compared to this compound alone.[11]
Nanoformulations Nanostructured lipid carrier (NLC)4.27-fold increase in relative bioavailability and a 3.2-fold enhancement in intestinal permeability.[20]
pH-sensitive Eudragit® L100 nanoparticlesOptimized formulation had a particle size of ~84.68 nm and an entrapment efficiency of 84.8%.[5]

Visual Guides

Strategies to Overcome Poor Permeability of this compound

G cluster_main Strategies for this compound Permeability Enhancement cluster_strategies cluster_examples This compound This compound (Poor Permeability) Nano Nanoformulations This compound->Nano Prodrug Prodrug Approach This compound->Prodrug Enhancers Permeation Enhancers This compound->Enhancers Lipid Lipid-Based Systems This compound->Lipid SLN SLN / NLC Nano->SLN Ester Ester Prodrugs Prodrug->Ester Borneol Borneol / F68 Enhancers->Borneol SNEDDS SNEDDS / Phospholipid Complex Lipid->SNEDDS Improved Improved Permeability & Bioavailability SLN->Improved Ester->Improved Borneol->Improved SNEDDS->Improved

Caption: Key strategies to enhance this compound's membrane permeability.

Experimental Workflow for Nanoformulation Development and Evaluation

G cluster_workflow This compound Nanoformulation Workflow A 1. Formulation & Optimization (e.g., High-Pressure Homogenization) B 2. Physicochemical Characterization - Particle Size - Zeta Potential - Encapsulation Efficiency A->B C 3. In Vitro Permeability Assay (Caco-2 or PAMPA) B->C D 4. Data Analysis (Calculate Papp & Enhancement Ratio) C->D E 5. In Vivo Pharmacokinetic Studies (Animal Model) D->E F Evaluation of Enhanced Bioavailability E->F

Caption: Workflow for developing and testing this compound nanoformulations.

Experimental Protocols

Caco-2 Permeability Assay (General Protocol)

This protocol provides a general framework. Specific parameters like incubation time and test concentrations should be optimized for your specific formulation.

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

  • Seed the cells onto semipermeable filter supports (e.g., Transwell™ inserts) at an appropriate density.

  • Culture the cells for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.[14] Change the medium every 2-3 days.

2. Monolayer Integrity Test:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²).[21]

3. Permeability Experiment (Apical to Basolateral - A to B):

  • Wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) on both the apical (donor) and basolateral (receiver) sides.[21]

  • Add fresh transport buffer to the basolateral compartment.

  • Add the test solution (this compound or this compound formulation in transport buffer) to the apical compartment.[13]

  • Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[13][21]

  • At the end of the incubation, collect samples from both the apical and basolateral compartments.

4. Sample Analysis and Calculation:

  • Quantify the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the drug in the donor compartment.

5. Efflux Ratio (Optional):

  • To determine if the formulation is a substrate of efflux pumps, perform a bidirectional assay by also measuring permeability from the basolateral to the apical side (B to A).

  • Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B) . An ER > 2 suggests active efflux.[14]

References

Technical Support Center: Optimizing Bergenin Dosage for In Vivo Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing bergenin in in vivo anti-inflammatory studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your experimental design and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose range for this compound in in vivo anti-inflammatory studies?

A1: Based on published literature, a common starting dose range for this compound in rodent models of inflammation is 10-100 mg/kg. For instance, studies have shown efficacy in carrageenan-induced paw edema in mice at doses of 5, 25, 50, and 100 mg/kg administered intraperitoneally (i.p.), with 25 mg/kg being particularly effective.[1] In models of adjuvant-induced arthritis in mice, oral (p.o.) doses ranging from 5 to 80 mg/kg have been used.[2] For neuroinflammation models in rats, oral doses of 20, 40, and 80 mg/kg have shown protective effects.[3]

Q2: How does the route of administration affect the dosage and bioavailability of this compound?

A2: The route of administration significantly impacts this compound's bioavailability, which is reportedly poor when administered orally.[4] Intraperitoneal (i.p.) administration often requires lower doses compared to oral (p.o.) administration to achieve a similar therapeutic effect. Studies determining bioavailability have used oral doses of 50 mg/kg and intravenous doses of 5 mg/kg.[5][6] The poor oral bioavailability is attributed to low aqueous solubility and intestinal pH degradation.[4] To enhance oral absorption, formulation strategies such as creating a this compound-phospholipid complex have been explored, which significantly increased relative bioavailability in rats.[7]

Q3: What is the known safety profile and toxicity of this compound in vivo?

A3: this compound generally exhibits a good safety profile. In mice, the oral LD0 (the highest dose that does not cause mortality) was found to be over 2000 mg/kg body weight.[2] One study evaluating toxicity at a high dose of 2,000 mg/kg showed no toxic signs, no significant changes in body weight, food and water intake, or vital organ weight, and no adverse hematological or biochemical effects.[1] However, some in vitro studies have indicated potential genotoxic activity at high concentrations (50 µg/ml) in fibroblast cells, though this was not observed in in vivo mutagenicity tests.[8]

Q4: What are the key molecular mechanisms of this compound's anti-inflammatory action?

A4: this compound exerts its anti-inflammatory effects through multiple mechanisms. A primary mechanism is the inhibition of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[9] It also modulates key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[10] By preventing the translocation of NF-κB to the nucleus, this compound reduces the expression of inflammatory genes.[9] Additionally, this compound possesses antioxidant properties by scavenging free radicals and enhancing endogenous antioxidant enzymes.[9]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Lack of therapeutic effect at standard doses 1. Poor Bioavailability: this compound has low oral bioavailability.[4] 2. Inappropriate Route of Administration: The chosen route may not be optimal for your model. 3. Timing of Administration: The dosing schedule may not align with the peak inflammatory response in your model.1. Optimize Formulation: Consider using a formulation to enhance bioavailability, such as a phospholipid complex.[7] Alternatively, consider intraperitoneal (i.p.) or intravenous (i.v.) administration. 2. Adjust Dosing Schedule: Administer this compound prior to the induction of inflammation (e.g., 30-60 minutes before the inflammatory stimulus). 3. Dose Escalation: Systematically increase the dose, for example, from 25 mg/kg to 50 mg/kg and 100 mg/kg, while monitoring for efficacy and any potential side effects.
Variability in experimental results 1. Inconsistent Drug Preparation: this compound's poor solubility can lead to inconsistent solutions or suspensions. 2. Animal Strain and Model Differences: The inflammatory response can vary between different animal strains and models.1. Standardize Preparation: Develop a consistent protocol for preparing the this compound solution or suspension. The use of vehicles like 2% DMSO in saline has been reported.[11] Ensure complete dissolution or a homogenous suspension before each administration. 2. Model Characterization: Thoroughly characterize the time course and severity of the inflammatory response in your specific animal model and strain to determine the optimal window for treatment and measurement.
Concern about off-target effects 1. High Dosage: Using excessively high doses may lead to non-specific effects.1. Dose-Response Study: Conduct a dose-response study to identify the minimum effective dose. 2. Include Multiple Controls: Use appropriate vehicle controls and positive controls (e.g., indomethacin (B1671933) at 10 mg/kg) to differentiate the specific effects of this compound.[1] 3. Mechanism-based readouts: Measure specific biomarkers related to this compound's known mechanism of action, such as the levels of TNF-α, IL-1β, and IL-6, or the activation of NF-κB.

Quantitative Data Summary

Table 1: Effective In Vivo Anti-Inflammatory Dosages of this compound in Rodent Models

Animal Model Inflammatory Condition Route of Administration Effective Dose Range Key Findings Reference
Swiss MiceCarrageenan-induced paw edemai.p.5, 25, 50, 100 mg/kg25 mg/kg significantly reduced edema.[1]
Balb/c MiceAdjuvant-induced arthritisp.o.5, 10, 20, 40, 80 mg/kgDose-dependent inhibition of pro-inflammatory Th1 cytokines.[2]
MiceKlebsiella pneumonia infection-75, 150, 300 µg/kgDose-dependent suppression of inflammatory cytokines (TNF-α, IL-6, IL-1β).[10]
C57/BL6 MiceStreptozotocin-induced diabetic neuropathyi.p.3.125 - 25 mg/kgReduced behavioral signs of diabetic neuropathy.[12][13]
Wistar RatsScopolamine-induced amnesiap.o.20, 40, 80 mg/kgDose-dependently alleviated amnesia.[3]
Sprague Dawley RatsIsoproterenol-induced myocardial infarctioni.p.1 and 3 mg/kgShowed cardioprotective effects, particularly at 3 mg/kg.[14]

Table 2: Pharmacokinetic Parameters of this compound in Rats

Parameter Oral Administration (60 mg/kg) Oral Administration with Borneol Oral Administration with Poloxamer 188 (F68) Oral this compound-Phospholipid Complex Reference
Cmax 0.44 ± 0.11 µg/ml--2.87 ± 1.29 µg/mL[7][15]
AUC0→∞ 1.95 ± 0.29 µg·h/ml8.61 ± 3.74 µg·h/ml3.41 ± 1.17 µg·h/ml53.17 ± 11.81 µg·h/mL[7][15]
Relative Bioavailability -442%175%439%[7][15]

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Mice

This protocol is adapted from a study by de Oliveira et al. (2019).[1]

  • Animals: Male Swiss mice (25-30 g).

  • Groups:

    • Vehicle control (Saline 0.9%).

    • This compound (5, 25, 50, and 100 mg/kg, i.p.).

    • Positive control (Indomethacin, 10 mg/kg, i.p.).

  • Procedure:

    • Administer the respective treatments (this compound, indomethacin, or vehicle) intraperitoneally.

    • After 30 minutes, induce inflammation by injecting 50 µL of carrageenan (1% w/v in saline) into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Outcome Measures: The anti-inflammatory effect is expressed as the percentage inhibition of edema in the treated groups compared to the vehicle control group.

Protocol 2: Adjuvant-Induced Arthritis in Mice

This protocol is based on a study by Nazir et al. (2007).[2]

  • Animals: Male Balb/c mice.

  • Groups:

    • Normal control.

    • Arthritic control.

    • This compound (5, 10, 20, 40, and 80 mg/kg, p.o.).

  • Procedure:

    • Induce arthritis by a single sub-plantar injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the right hind paw.

    • Administer this compound or vehicle orally once daily for a specified period (e.g., 21 days), starting from the day of adjuvant injection.

    • Monitor paw volume and arthritis severity score at regular intervals.

  • Outcome Measures:

    • Change in paw volume.

    • Arthritic index score.

    • At the end of the study, collect blood to analyze cytokine levels (e.g., IL-2, IFN-γ, TNF-α, IL-4, IL-5) using flow cytometry or ELISA.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Mice, Rats) group_allocation Allocate Animals into Groups (Vehicle, this compound Doses, Positive Control) animal_model->group_allocation treatment Administer this compound/Controls (Specify Route: p.o., i.p.) group_allocation->treatment inflammation_induction Induce Inflammation (e.g., Carrageenan, CFA) treatment->inflammation_induction monitoring Monitor Inflammatory Response (e.g., Paw Edema, Arthritis Score) inflammation_induction->monitoring data_collection Collect Samples (Tissue, Blood) monitoring->data_collection biomarker_analysis Analyze Biomarkers (Cytokines, NF-κB, etc.) data_collection->biomarker_analysis statistical_analysis Statistical Analysis biomarker_analysis->statistical_analysis signaling_pathway cluster_pathways Intracellular Signaling cluster_response Cellular Response This compound This compound mapk MAPK Pathway This compound->mapk Inhibits nfkb NF-κB Pathway This compound->nfkb Inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) inflammatory_stimuli->mapk inflammatory_stimuli->nfkb pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) mapk->pro_inflammatory_cytokines nfkb->pro_inflammatory_cytokines inflammation Inflammation pro_inflammatory_cytokines->inflammation

References

validation of HPLC methods for bergenin according to ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Validation of HPLC Methods for Bergenin

This technical support center provides guidance on the validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters for validating an HPLC method for this compound analysis according to ICH Q2(R1) guidelines?

A1: According to the ICH Q2(R1) guidelines, the core parameters for validating an HPLC method for quantifying this compound include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2][3][4]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4][5]

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by recovery studies.[1][2][3]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][3][4]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][3]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

  • System Suitability: Ensures that the chromatographic system is suitable for the intended analysis.[2][6]

Q2: How do I perform a system suitability test for this compound analysis?

A2: Before starting your validation experiments, you must perform a system suitability test to ensure the HPLC system is performing adequately. This typically involves injecting a standard solution of this compound multiple times. The key parameters to evaluate are:

  • Tailing factor (Asymmetry factor): Should ideally be close to 1.

  • Theoretical plates (N): A measure of column efficiency.

  • Relative Standard Deviation (RSD) of peak area and retention time: For replicate injections, the RSD should be less than 2%.[3]

  • Capacity factor (k'): To ensure the peak is well-retained and separated from the void volume.[2]

Q3: What is a typical mobile phase and column for this compound analysis?

A3: A common approach for this compound analysis is Reverse-Phase HPLC (RP-HPLC). A frequently used stationary phase is a C18 column.[2] The mobile phase is often a mixture of an aqueous solvent (like water with an acidifier such as acetic acid or phosphoric acid to control pH) and an organic solvent (like methanol (B129727) or acetonitrile).[2] For example, one validated method used an isocratic solvent system of water: methanol: acetic acid (62.5:37:0.5 v/v/v).[2]

Q4: What is an acceptable linearity range for this compound calibration?

A4: The linearity range should cover the expected concentration of this compound in the samples. A typical range found in literature for this compound is 5-200 µg/mL.[2] The correlation coefficient (r²) of the calibration curve should be greater than 0.995.[2]

Q5: How is accuracy typically determined for a this compound HPLC method?

A5: Accuracy is often assessed by performing recovery studies. This involves spiking a blank matrix or a sample with a known concentration of this compound at different levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery of the added this compound is then calculated. Recoveries in the range of 98-102% are generally considered acceptable. One study reported recoveries of 99.99-100% for this compound.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Interaction with active silanols on the column. - Incorrect mobile phase pH. - Column overload.- Use a high-purity silica (B1680970) column. - Adjust the mobile phase pH to suppress silanol (B1196071) ionization (typically lower pH for acidic compounds). - Reduce the sample concentration or injection volume.[7]
Split Peaks - Clogged inlet frit or column void. - Sample solvent incompatible with the mobile phase.- Back-flush the column or replace the frit. - Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.
Ghost Peaks - Contamination in the mobile phase, injection system, or sample. - Late eluting peaks from a previous injection.- Use fresh, high-purity solvents. - Flush the injector and system. - Increase the run time to ensure all components have eluted.[7]
Shifting Retention Times - Change in mobile phase composition. - Fluctuation in column temperature. - Column degradation.- Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Replace the column if it has reached the end of its lifespan.[7]
High Backpressure - Blockage in the system (e.g., guard column, in-line filter, column frit). - Precipitation of buffer in the mobile phase.- Systematically check each component for blockage by removing them one by one. - Ensure the buffer is soluble in the mobile phase and filter the mobile phase before use.[7]

Quantitative Data Summary

The following table summarizes typical validation parameters and acceptance criteria for an HPLC method for this compound, based on published data.

Parameter Typical Value / Acceptance Criteria Reference
Linearity (r²) > 0.995[2]
Range 5 - 200 µg/mL[2]
Accuracy (% Recovery) 99.99 - 100%[2]
Precision (RSD%) < 2%[3]
LOD ~0.009 µg/mL[2]
LOQ ~0.029 µg/mL[2]
System Suitability (RSD%) < 2% for peak area and retention time[3]

Experimental Protocols

Protocol 1: Linearity Study
  • Preparation of Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5, 25, 50, 100, 200 µg/mL).[2][4]

  • Analysis: Inject each calibration standard in triplicate into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Protocol 2: Accuracy (Recovery) Study
  • Sample Preparation: Prepare a sample matrix without this compound (placebo) or use a sample with a known low concentration of this compound.

  • Spiking: Spike the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of this compound from the stock solution. Prepare three replicates for each level.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Calculation: Calculate the percentage recovery at each level using the following formula: % Recovery = [(Measured Concentration - Initial Concentration) / Spiked Concentration] x 100

Protocol 3: Precision (Repeatability and Intermediate Precision) Study
  • Repeatability (Intra-day Precision):

    • Prepare six individual samples of this compound at a single concentration (e.g., 100% of the target concentration).

    • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD%) of the results.[4]

  • Intermediate Precision (Inter-day Precision):

    • Repeat the analysis of six individual samples on a different day, with a different analyst, or on a different instrument.

    • Calculate the RSD% for this set of measurements and compare it with the results from the repeatability study.

Visualizations

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol start->protocol sys_suit System Suitability Testing protocol->sys_suit sys_suit->start Fail specificity Specificity sys_suit->specificity Pass linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Prepare Validation Report robustness->report end End: Method Validated report->end

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

HPLC_Troubleshooting_Logic problem HPLC Problem Identified peak_shape Abnormal Peak Shape? problem->peak_shape retention Retention Time Shift? problem->retention pressure High Backpressure? problem->pressure peak_shape->retention No tailing Tailing: Check pH, Column Activity peak_shape->tailing Tailing split Split: Check Frit, Sample Solvent peak_shape->split Split retention->pressure No mobile_phase Check Mobile Phase Composition & Prep retention->mobile_phase Yes temp Check Column Temperature retention->temp Yes blockage Check for Blockages (Guard, Filter, Frit) pressure->blockage Yes buffer Check Buffer Solubility pressure->buffer Yes

Caption: Logical Flow for Troubleshooting Common HPLC Issues.

References

troubleshooting peak tailing in bergenin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the HPLC analysis of bergenin, with a specific focus on resolving peak tailing.

Troubleshooting Guide: Peak Tailing in this compound Analysis

Q1: I am observing significant peak tailing for this compound in my HPLC analysis. What are the likely causes?

Peak tailing in the HPLC analysis of this compound is a common issue that can compromise the accuracy and resolution of your results.[1][2] The primary reasons for this phenomenon are often related to secondary interactions between this compound and the stationary phase, as well as suboptimal mobile phase conditions. The most common causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact with polar functional groups on the this compound molecule.[1][3][4] This is a major contributor to peak tailing, especially for polar and basic compounds.[3][4][5]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. This compound is a weakly acidic compound with pKa values around 5.46 and 5.74.[6][7][8][9][10] If the mobile phase pH is close to these pKa values, this compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[1]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to asymmetrical peaks.[11]

  • Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and the creation of active sites that can cause tailing. This can manifest as voids at the column inlet or a blocked inlet frit.[11]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.[1]

Q2: How can I troubleshoot and resolve peak tailing for this compound?

Here is a systematic approach to diagnosing and resolving peak tailing in your this compound HPLC analysis:

Step 1: Evaluate and Optimize the Mobile Phase pH

Given that this compound is a weakly acidic compound, controlling the mobile phase pH is crucial.[6][7][8][9][10] To ensure a single ionic form and minimize interactions with silanol groups, it is recommended to operate at a lower pH.

  • Recommendation: Adjust the mobile phase pH to a value of approximately 2.5 to 3.0. At this acidic pH, the ionization of the residual silanol groups on the silica (B1680970) packing is suppressed, reducing their potential for secondary interactions with this compound.[3][5]

  • Action: Incorporate an acidic modifier into your mobile phase. Common choices include trifluoroacetic acid (TFA), formic acid, or acetic acid. A concentration of 0.1% (v/v) is a good starting point.

Step 2: Select an Appropriate HPLC Column

The choice of column is critical in preventing peak tailing.

  • Recommendation: Utilize a modern, high-purity silica column that is end-capped. End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less active.[1][3]

  • Alternative Columns: If tailing persists, consider using a column with a different stationary phase, such as a polar-embedded or a polymer-based column, which can offer alternative selectivity and reduced silanol interactions.

Step 3: Check for Column Overload

  • Action: Prepare a series of dilutions of your this compound standard and inject them. If the peak shape improves with lower concentrations, you are likely overloading the column.[11]

  • Solution: Reduce the concentration of your sample or decrease the injection volume.

Step 4: Inspect the HPLC System for Extra-Column Effects

  • Action: Examine all tubing and connections between the injector, column, and detector.

  • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum to reduce dead volume.[1] Ensure all fittings are properly made and not contributing to extra-column band broadening.

Step 5: Consider Mobile Phase Additives

  • Recommendation: In some cases, adding a competing base to the mobile phase can help to mask the active silanol sites.

  • Action: An additive like triethylamine (B128534) (TEA) can be used at a low concentration (e.g., 0.1%). However, be aware that basic additives can shorten column lifetime.[12]

Frequently Asked Questions (FAQs)

Q3: What are the pKa values for this compound and why are they important for HPLC analysis?

The reported pKa values for this compound are approximately pKa1 = 5.46 and pKa2 = 5.74.[6][7][8][9][10] These values indicate that this compound is a weakly acidic compound. This is important for HPLC because the ionization state of this compound, and therefore its retention and peak shape, is dependent on the mobile phase pH. Operating near the pKa can lead to multiple ionic forms co-existing, which results in poor peak shape.[1]

Q4: Can the organic modifier in the mobile phase affect peak tailing for this compound?

Yes, the choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. While both are commonly used, they have different solvent strengths and can engage in different interactions with the analyte and stationary phase. If you are experiencing tailing, experimenting with switching from methanol (B129727) to acetonitrile, or vice-versa, may improve peak symmetry. Additionally, adjusting the gradient profile can sometimes sharpen peaks.

Q5: I have tried adjusting the pH and am using an end-capped column, but I still see some tailing. What else can I do?

If you have addressed the most common causes, consider the following:

  • Column Contamination: Your column may be contaminated with strongly retained compounds from previous injections. Try flushing the column with a strong solvent.

  • Sample Matrix Effects: If you are analyzing this compound in a complex matrix (e.g., a plant extract), other components in the sample may be interfering with the chromatography. A more thorough sample clean-up procedure, such as solid-phase extraction (SPE), may be necessary.[3]

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer. Try setting the column temperature to 30-40 °C.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
pKa15.46 ± 0.13[6][7][8][9][10]
pKa25.74 ± 0.18[6][7][8][9][10]
Log P (pH 1.0-6.0)-1.06 to -1.19[7][9][10]
Solubility (in buffers at 25°C)~1.1 - 1.3 mg/mL[7][9][10]

Table 2: Recommended Starting HPLC Method Parameters for this compound Analysis

ParameterRecommendation
Column C18, end-capped, high-purity silica (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile or Methanol
Gradient Start with a suitable gradient and optimize as needed
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)

  • Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.

  • Carefully add 1 mL of formic acid to the water.

  • Cap the bottle and mix thoroughly.

  • Degas the mobile phase using sonication or vacuum filtration before use.

  • Repeat the process for the organic phase (e.g., acetonitrile or methanol).

Visualizations

PeakTailingTroubleshooting start Peak Tailing Observed in this compound Analysis check_ph Is Mobile Phase pH 2 units below pKa (i.e., < 3.5)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.0 with 0.1% Formic or Acetic Acid check_ph->adjust_ph No check_column Are you using a modern, end-capped C18 column? check_ph->check_column Yes adjust_ph->check_column use_endcapped Switch to a high-purity, end-capped C18 column check_column->use_endcapped No check_overload Does peak shape improve with sample dilution? check_column->check_overload Yes use_endcapped->check_overload reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_system Check for extra-column effects (tubing, fittings) check_overload->check_system No end_good Peak Shape Improved reduce_conc->end_good end_bad Issue Persists: Consider Advanced Troubleshooting (e.g., different column chemistry, SPE) check_system->end_bad

Caption: A troubleshooting workflow for addressing peak tailing in this compound HPLC analysis.

SilanolInteraction cluster_0 Silica Surface cluster_1 Solution at Low pH silanol Ionized Silanol Group (-Si-O⁻) This compound This compound Molecule silanol->this compound Secondary Interaction (Causes Tailing) protonated_silanol Protonated Silanol Group (-Si-OH) bergenin2 This compound Molecule protonated_silanol->bergenin2 No Interaction (Improved Peak Shape)

Caption: The effect of mobile phase pH on silanol interactions with this compound.

References

improving the yield of bergenin extraction from Bergenia rhizomes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bergenia Rhizome Extraction

Welcome to the technical support center for the extraction of bergenin from Bergenia rhizomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflow and improve this compound yield.

Frequently Asked Questions (FAQs)

General Extraction & Yield

Q1: What are the most effective methods for extracting this compound from Bergenia rhizomes to maximize yield?

A1: Several methods can be employed for this compound extraction, with modern techniques generally offering higher yields and shorter extraction times compared to conventional methods. Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are particularly efficient.[1] Conventional solvent extraction, while simpler, often results in lower yields.

Q2: I am experiencing a lower than expected yield of this compound. What are the common factors that could be affecting my extraction efficiency?

A2: Low this compound yield can be attributed to several factors:

  • Suboptimal Extraction Parameters: Incorrect solvent choice, temperature, extraction time, or solvent-to-solid ratio can significantly impact yield.

  • Poor Raw Material Quality: The concentration of this compound can vary depending on the Bergenia species, geographical origin, age of the plant, and harvesting time.[2]

  • Inadequate Particle Size: If the rhizome is not ground to a fine powder, solvent penetration will be limited, leading to incomplete extraction.

  • Degradation of this compound: this compound is susceptible to degradation under certain conditions, particularly at neutral to alkaline pH and high temperatures.[3]

  • Co-extraction of Impurities: The presence of other phytochemicals like tannins and gallic acid can interfere with the isolation and purification of this compound.[4][5][6]

Q3: Which solvents are most effective for this compound extraction?

A3: Methanol (B129727) has been shown to be a highly effective solvent for this compound extraction, often yielding better results than ethanol (B145695) or water alone.[1][7] Aqueous methanol (e.g., 60-80%) is also commonly used and can enhance extraction efficiency. The choice of solvent can also depend on the extraction technique being used.

Troubleshooting Specific Issues

Q4: My crude extract is dark and contains a lot of impurities. How can I clean it up before purification?

A4: Dark-colored extracts from Bergenia rhizomes often contain high levels of tannins and other phenolic compounds.[4][5] Pre-extraction treatment of the powdered rhizome with a non-polar solvent like petroleum ether can help remove some lipophilic impurities.[5] During purification, techniques like column chromatography with silica (B1680970) gel or Sephadex LH-20 can effectively separate this compound from these impurities.[5]

Q5: I suspect my this compound is degrading during the extraction process. What conditions should I avoid?

A5: this compound is known to be unstable in neutral and alkaline solutions, with degradation rates increasing with higher pH and temperature.[3] It is more stable under acidic conditions.[3] Therefore, it is advisable to maintain a slightly acidic environment during extraction and avoid prolonged exposure to high temperatures.

Q6: I am trying to scale up my this compound extraction from a lab to a pilot scale and facing challenges. What are the key considerations?

A6: Scaling up extraction processes presents several challenges. Heat and mass transfer can become limiting factors in larger vessels, potentially leading to non-uniform extraction and lower yields. The geometry of the extraction vessel and the efficiency of agitation become more critical. For techniques like MAE and UAE, the penetration of microwaves and ultrasonic waves may not be uniform in a larger volume, requiring specialized equipment design. It is crucial to re-optimize extraction parameters at a larger scale rather than simply multiplying the lab-scale parameters.

Quantitative Data Summary

The following tables summarize quantitative data on this compound yield using different extraction methods and conditions.

Table 1: Comparison of this compound Yield by Different Extraction Methods

Extraction MethodSolventTemperature (°C)TimeYield (%)Reference
Conventional (Maceration)MethanolRoom Temp48 h0.0839[1]
Microwave-Assisted (MAE)Methanol11510 min0.45[1]
Ultrasound-Assisted (UAE)75% EthanolNot Specified40 minNot directly specified for this compound, but optimized for triterpenes
Soxhlet ExtractionMethanolBoiling point8 h~0.5 (from B. ciliata)[8]

Table 2: Effect of Different Solvents on this compound Extraction Yield (Conventional Method)

SolventYield (%)Reference
Methanol16.23 (crude extract)[7]
Ethanol9.54 (crude extract)[7]
Water (Aqueous)13.77 (crude extract)[7]
Chloroform2.54 (crude extract)[7]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound

Objective: To extract this compound from Bergenia rhizomes with high efficiency.

Materials:

  • Dried and powdered Bergenia rhizomes

  • Methanol

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Methodology:

  • Place a known amount of powdered Bergenia rhizome (e.g., 1 g) into the microwave extraction vessel.

  • Add a specific volume of methanol to achieve the desired solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters:

    • Temperature: 115 °C

    • Time: 10 minutes

    • Microwave Power: (as recommended by the instrument manufacturer)

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Filter the extract through filter paper to separate the solid residue.

  • Wash the residue with a small amount of fresh methanol and combine the filtrates.

  • Concentrate the combined filtrate using a rotary evaporator to obtain the crude this compound extract.

  • The crude extract can then be subjected to purification steps like column chromatography.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

Objective: To extract this compound from Bergenia rhizomes using ultrasonic energy.

Materials:

  • Dried and powdered Bergenia rhizomes

  • 75% Ethanol

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Rotary evaporator

Methodology:

  • Weigh a specific amount of powdered Bergenia rhizome (e.g., 5 g) and place it in an extraction flask.

  • Add 75% ethanol to achieve a solvent-to-solid ratio of 20:1 mL/g.

  • Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a specified frequency (e.g., 40 kHz) and power for 40 minutes. Maintain the temperature of the extraction mixture if necessary using a water bath.

  • After sonication, filter the mixture through filter paper.

  • Wash the residue with a small volume of 75% ethanol and combine the filtrates.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Proceed with purification of the crude extract.

Visualizations

Experimental and Logical Workflows

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing rhizomes Bergenia Rhizomes drying Drying rhizomes->drying grinding Grinding to Powder drying->grinding extraction Extraction (MAE, UAE, or Conventional) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Caption: General experimental workflow for this compound extraction.

Troubleshooting_Workflow cluster_extraction_params Check Extraction Parameters cluster_material_stability Check Material & Stability cluster_purification_issues Check Purification Process start Low this compound Yield solvent Solvent Choice & Ratio start->solvent temp_time Temperature & Time start->temp_time particle_size Particle Size start->particle_size raw_material Raw Material Quality start->raw_material degradation This compound Degradation (pH, Temp) start->degradation impurities Co-extraction of Impurities start->impurities loss Loss during Purification start->loss

Caption: Troubleshooting flowchart for low this compound yield.

Signaling Pathways

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes PPARg_PTEN_AKT_Pathway This compound This compound PPARg PPARγ This compound->PPARg activates PTEN PTEN PPARg->PTEN upregulates PI3K PI3K PTEN->PI3K inhibits Akt Akt PI3K->Akt Cell_Growth Inhibition of Cell Growth Akt->Cell_Growth inhibits

References

stability testing of bergenin under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of bergenin under different pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key stability characteristics of this compound?

A1: this compound is a crystalline solid that is not hygroscopic and demonstrates stability against heat and humidity in its solid state.[1] However, in solution, its stability is highly dependent on pH. It is stable in acidic conditions (pH 1.0, 3.0, and 5.0) but is susceptible to degradation in neutral and alkaline environments (pH 7.0 and 8.0).[2] This degradation is primarily due to the hydrolysis of its lactone ring.[2]

Q2: How does temperature affect the stability of this compound in solution?

A2: Increased temperature significantly accelerates the degradation of this compound in neutral and alkaline solutions. For instance, at 37°C, the degradation rate is markedly faster than at 25°C under the same pH conditions.

Q3: What is the kinetic profile of this compound degradation?

A3: The degradation of this compound in neutral and alkaline solutions follows pseudo-first-order kinetics.[3][1]

Q4: What is the primary degradation pathway for this compound in neutral to alkaline conditions?

A4: The primary degradation pathway is the hydrolysis of the lactone ring, leading to the formation of a ring-opened product.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound peak intensity in HPLC analysis of samples from neutral or alkaline buffers. Degradation of this compound due to pH-dependent hydrolysis.1. Ensure the pH of your experimental buffer is within the stable range for this compound (acidic pH). 2. If neutral or alkaline pH is required for the experiment, prepare fresh solutions immediately before use and minimize experiment duration. 3. Consider using a stabilizer, such as an acidic substance like tartrate, malate, or citric acid, in the formulation.[4]
Appearance of new peaks in the chromatogram during stability studies. Formation of degradation products.1. The primary degradation product is formed by the hydrolysis of the lactone ring.[2] 2. Use techniques like HPLC-MS to identify the mass-to-charge ratio (m/z) of the new peaks to confirm the identity of the degradation products.
Inconsistent results in biological assays using this compound solutions. Variability in the stability of this compound stock solutions or degradation during the assay under physiological (neutral pH) conditions.1. Prepare fresh stock solutions for each experiment. 2. Perform a time-course stability check of this compound in your specific assay medium under the exact experimental conditions (temperature, pH) to understand its stability profile over the duration of the assay.

Experimental Protocols

Protocol 1: pH-Dependent Stability Testing of this compound

This protocol outlines a method to assess the stability of this compound at various pH values.

1. Materials:

  • This compound reference standard
  • Buffer solutions: pH 1.0, 3.0, 5.0, 7.0, and 8.0
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector
  • Incubators set at 25°C and 37°C

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
  • Prepare test solutions by diluting the stock solution in each of the buffer solutions to a final concentration of 100 µg/mL.
  • Incubate the test solutions at 25°C and 37°C.
  • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
  • Analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating HPLC method.
  • Plot the natural logarithm of the remaining this compound concentration versus time to determine the degradation rate constant (k) and the half-life (t½).

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

1. Materials:

  • This compound reference standard
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (B78521) (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector

2. Procedure:

  • Acid Hydrolysis: Treat a this compound solution with 0.1 M HCl at 60°C for 24 hours.
  • Base Hydrolysis: Treat a this compound solution with 0.1 M NaOH at 40°C for 8 hours. Neutralize the solution before analysis.
  • Oxidative Degradation: Treat a this compound solution with 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
  • Photolytic Degradation: Expose a this compound solution to UV light (254 nm) and fluorescent light.
  • Analyze all stressed samples using a validated HPLC-DAD or HPLC-MS method to separate and identify the degradation products.

Data Presentation

Table 1: Degradation of this compound at Different pH Values and Temperatures after 24 hours

pHTemperature (°C)Remaining this compound (%)
7.02582.7
8.02551.4
7.03749.3
8.0373.59

Source: Data compiled from a study on the physicochemical properties of this compound.[3]

Table 2: Pseudo First-Order Degradation Rate Constants (k) and Half-life (t½) of this compound

pHTemperature (°C)k (h⁻¹)t½ (h)
7.0257.9 x 10⁻³87.7
8.02528.2 x 10⁻³24.6
7.03727.6 x 10⁻³25.1
8.03789.6 x 10⁻³7.7

Source: Data compiled from a study on the physicochemical properties of this compound.

Visualizations

Bergenin_Degradation_Pathway This compound This compound (Lactone Ring Intact) Hydrolysis_Product Hydrolysis Product (Lactone Ring Opened) This compound->Hydrolysis_Product Hydrolysis (Neutral/Alkaline pH, Heat)

Caption: Degradation pathway of this compound via hydrolysis.

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare this compound Stock Solution Dilution Dilute in Buffers (pH 1, 3, 5, 7, 8) Stock->Dilution Incubate_25C Incubate at 25°C Dilution->Incubate_25C Incubate_37C Incubate at 37°C Dilution->Incubate_37C Aliquots Withdraw Aliquots at Time Points Incubate_25C->Aliquots Incubate_37C->Aliquots HPLC HPLC Analysis Aliquots->HPLC Data Determine Degradation Rate and Half-life HPLC->Data

Caption: Workflow for pH-dependent stability testing.

References

Technical Support Center: Large-Scale Purification of Bergenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale purification of bergenin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale purification of this compound?

A1: The main challenges in the large-scale purification of this compound revolve around its physicochemical properties and the complexity of the natural extracts from which it is derived. Key difficulties include:

  • Low Solubility: this compound has poor solubility in water and many common organic solvents, which can lead to low extraction yields and difficulties in handling large volumes of solvent.[1][2]

  • Co-extraction of Impurities: Crude extracts often contain a complex mixture of compounds with similar polarities to this compound, such as tannins and gallic acid, making separation challenging.[3][4]

  • Instability: this compound is susceptible to degradation, particularly at neutral to alkaline pH, which can result in yield loss and the formation of impurities during processing.

  • Crystallization Difficulties: Achieving high-purity crystalline this compound can be problematic, with issues such as "oiling out" and the formation of small or impure crystals being common.

  • Scalability of Purification Methods: Transferring laboratory-scale purification methods, such as silica (B1680970) gel chromatography, to an industrial scale can be inefficient and costly.[5]

Q2: Which plant sources are typically used for the large-scale extraction of this compound, and what are the typical yields?

A2: this compound is most commonly extracted from plants of the Bergenia genus, particularly the rhizomes of Bergenia ciliata and Bergenia ligulata. Other plant sources have also been reported. The yield of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and the extraction method employed.

Plant SourcePart UsedExtraction MethodTypical Yield of Crude this compoundReference(s)
Bergenia ciliataRhizomesSonication-aided maceration with methanol (B129727)0.5% w/w of dry rhizome powder[1]
Peltophorum dubiumRootsMaceration with methanol0.0839% of dried roots[6]
Peltophorum dubiumRootsMicrowave-Assisted Extraction (MAE) with methanol0.45% of dried roots[6]
Cissus pteroclada-Reflux extraction with 60% ethanol (B145695)~2% crude this compound, ~1.7% pure this compound[5]

Q3: What are the most effective methods for large-scale purification of this compound?

A3: For large-scale purification, methods that are scalable, cost-effective, and allow for the processing of large volumes are preferred. The most effective techniques include:

  • Macroporous Resin Chromatography: This is a highly effective and widely used method for the initial enrichment of this compound from crude extracts. Resins like D101 and AB-8 have been shown to have good adsorption and desorption characteristics for this compound.[5][7] This method is advantageous due to the high loading capacity, reusability of the resin, and the use of relatively benign solvents like ethanol and water.[5]

  • Polyamide Chromatography: Polyamide resins are also effective for the purification of this compound, particularly for removing phenolic impurities.

  • Recrystallization: This is a crucial final step for obtaining high-purity this compound. It is often performed after initial purification by chromatography. Careful selection of solvents is critical for successful recrystallization.

Q4: What are the common impurities found in this compound extracts?

A4: The most frequently encountered impurities in this compound extracts are structurally related phenolic compounds. These include:

  • Tannins: These are polymeric phenolic compounds that are often co-extracted with this compound.[3]

  • Gallic Acid: As a biosynthetic precursor to this compound, gallic acid is a common impurity.[4][8]

  • Other Polyphenols: Depending on the plant source, other flavonoids and phenolic compounds may also be present.

Troubleshooting Guides

Crystallization Issues

Problem: this compound "oils out" instead of crystallizing.

"Oiling out" occurs when this compound separates from the solution as a liquid phase rather than solid crystals. This is often due to high impurity levels, a solvent with a boiling point higher than the melting point of the impure this compound, or too rapid cooling.

Possible Cause Troubleshooting Steps
High concentration of impurities 1. Pre-purify the crude this compound using column chromatography (macroporous resin or polyamide) to remove the bulk of impurities. 2. Attempt a multi-solvent recrystallization. Dissolve the oily residue in a minimal amount of a "good" solvent (e.g., methanol) and then slowly add a "bad" or anti-solvent (e.g., water or n-hexane) dropwise while heating until turbidity appears. Then add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[9]
Inappropriate solvent system 1. Switch to a solvent with a lower boiling point. 2. Experiment with different solvent/anti-solvent pairs. Common pairs include ethanol/water, methanol/water, and ethyl acetate (B1210297)/hexane.[10][11]
Cooling rate is too fast 1. Allow the hot, saturated solution to cool slowly to room temperature without disturbance. 2. Insulate the flask to slow down the cooling process. 3. Only after the solution has reached room temperature and if no crystals have formed, place it in an ice bath.

Problem: No crystals form upon cooling.

Possible Cause Troubleshooting Steps
Solution is not sufficiently saturated 1. Gently heat the solution to evaporate some of the solvent to increase the concentration.[12] 2. If using a mixed solvent system, add more of the anti-solvent.
Lack of nucleation sites 1. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 2. Add a "seed" crystal of pure this compound to the solution to induce crystallization.

Problem: Crystals are very fine or needle-like.

This is often a result of rapid crystallization, which can trap impurities.

Possible Cause Troubleshooting Steps
Crystallization occurred too rapidly 1. Re-dissolve the crystals in a slightly larger volume of hot solvent and allow for slower cooling. 2. Consider using a different solvent system that promotes slower crystal growth.
Purity Issues

Problem: Final product has low purity.

Possible Cause Troubleshooting Steps
Incomplete removal of tannins 1. Incorporate a polyamide chromatography step in your purification protocol. 2. Some methods suggest using gelatin to precipitate tannins from the crude extract.[13]
Presence of gallic acid and other polar impurities 1. Optimize the gradient elution in reversed-phase or normal-phase chromatography to improve separation. 2. Perform multiple recrystallizations, although this may lead to a decrease in yield.
Degradation of this compound 1. Avoid exposing this compound solutions to neutral or alkaline pH for extended periods. Maintain an acidic pH during extraction and purification steps where possible. 2. Minimize exposure to high temperatures for prolonged durations.

Experimental Protocols

Protocol 1: Large-Scale Extraction and Purification using Macroporous Resin

This protocol is adapted from a patented method for industrial-scale production.[5]

  • Extraction:

    • Mix powdered plant material (e.g., Cissus pteroclada) with a 60% ethanol solution at a 1:10 (w/v) ratio.

    • Perform reflux extraction three times, for 2 hours each time.

    • Combine the filtrates and concentrate under reduced pressure to recover the ethanol.

  • Macroporous Resin Chromatography:

    • Prepare a column with D101 macroporous resin.

    • Load the concentrated extract onto the column.

    • Wash the column with 2 column volumes of distilled water, followed by 2 column volumes of 10% ethanol to remove highly polar impurities.

    • Elute the this compound-rich fraction with 20% ethanol.

    • Collect the eluate and concentrate it to obtain crude this compound.

  • Recrystallization:

    • Dissolve the crude this compound in hot 95% ethanol.

    • Allow the solution to cool slowly to form crystals of pure this compound.

    • Collect the crystals by filtration and dry.

Protocol 2: Laboratory-Scale Purification using Silica Gel and Sephadex

This protocol is suitable for obtaining a highly purified sample for research purposes.[3]

  • Initial Extraction:

    • Macerate the powdered plant material (e.g., Bergenia ciliata rhizomes) successively with petroleum ether and then methanol.

    • Concentrate the methanol extract.

  • Liquid-Liquid Partitioning:

    • Disperse the methanol extract in water and perform liquid-liquid extraction with petroleum ether and chloroform (B151607) to remove non-polar impurities.

    • Concentrate the remaining aqueous layer.

  • Silica Gel Column Chromatography:

    • Load the concentrated aqueous extract onto a silica gel column (230–400 mesh).

    • Elute with a gradient of petroleum ether/ethyl acetate (from 2% to 50% ethyl acetate).

    • Collect fractions and monitor by TLC. Pool the fractions containing this compound.

  • Sephadex LH-20 Chromatography:

    • Further purify the pooled fractions on a Sephadex LH-20 column to remove remaining impurities.

Signaling Pathway and Experimental Workflow Diagrams

Bergenin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK Activates IKK IKK TLR4->IKK Activates This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits MAPK->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_n->Inflammatory_Genes Induces

Caption: Anti-inflammatory signaling pathway of this compound via inhibition of MAPK and NF-κB.[3][14][15][16][17]

Bergenin_Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates p62 p62 This compound->p62 Stimulates Phosphorylation Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Keap1->Nrf2 Promotes Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates p62->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Induces

Caption: Antioxidant signaling pathway of this compound involving the Nrf2 pathway.[18][19]

Bergenin_Purification_Workflow Start Plant Material (e.g., Bergenia rhizomes) Extraction Extraction (e.g., with ethanol/water) Start->Extraction Concentration1 Concentration (Solvent Recovery) Extraction->Concentration1 Chromatography Macroporous Resin Chromatography Concentration1->Chromatography Wash Wash (Water & Low % Ethanol) Chromatography->Wash Impurity Removal Elution Elution (e.g., 20% Ethanol) Chromatography->Elution This compound Fraction Wash->Chromatography Concentration2 Concentration Elution->Concentration2 Recrystallization Recrystallization (e.g., from 95% Ethanol) Concentration2->Recrystallization Filtration Filtration & Drying Recrystallization->Filtration End High-Purity this compound Filtration->End

Caption: General experimental workflow for the large-scale purification of this compound.

References

Technical Support Center: Enhancing the Intestinal Absorption of Bergenin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bergenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the limited intestinal absorption of this promising bioactive compound.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low?

A1: The limited oral bioavailability of this compound stems from several physicochemical and physiological factors:

  • Poor Solubility: this compound has low aqueous solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, indicating both low solubility and low permeability.[4][5][6]

  • Low Permeability: The inherent structure of this compound results in poor permeability across the intestinal epithelial barrier.[1][4] Its Caco-2 permeability is reported to be low.[4][7]

  • Degradation at Intestinal pH: this compound is susceptible to degradation at the neutral to alkaline pH of the intestine (pH 6.8 and above), which reduces the amount of intact drug available for absorption.[1][3]

  • P-glycoprotein (P-gp) Efflux: There is evidence to suggest that this compound may be a substrate for the P-gp efflux pump, which actively transports the compound back into the intestinal lumen after absorption, further limiting its systemic availability.[6]

Q2: What are the primary strategies to improve the intestinal absorption of this compound?

A2: Several formulation strategies have been successfully employed to overcome the poor bioavailability of this compound:

  • Phospholipid Complexes: Forming a complex of this compound with phospholipids (B1166683) can significantly enhance its oral absorption.[8][9] This strategy improves both the water and lipid solubility of this compound.[8]

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to enhanced dissolution and solubility.[4][5] This includes nanoparticles and nanosuspensions.[4][5]

  • Cocrystals: The formation of cocrystals with a suitable coformer can improve the solubility and dissolution rate of this compound.[10]

  • Use of Absorption Enhancers: Co-administration of this compound with absorption enhancers can increase its intestinal permeability.[11][12]

Troubleshooting Guides

Problem 1: Low and variable in vivo exposure in animal pharmacokinetic studies.

Possible Cause: Poor aqueous solubility and low dissolution rate of pure this compound.

Suggested Solution:

  • Formulation Approach: Consider formulating this compound as a phospholipid complex or a nanoformulation to improve its solubility and dissolution.

  • Experimental Check: Perform in vitro dissolution studies comparing the formulated this compound with the pure compound in simulated gastric and intestinal fluids.

Problem 2: Inconsistent results in Caco-2 cell permeability assays.

Possible Cause:

  • Efflux Transporter Activity: The Caco-2 cell line expresses efflux transporters like P-gp, which can actively transport this compound back into the apical side, leading to an underestimation of its absorptive potential.

  • Low Apical Concentration: Due to low solubility, the concentration of this compound in the donor compartment may not be maintained throughout the experiment.

Suggested Solution:

  • Inhibit Efflux Pumps: Co-incubate with a known P-gp inhibitor, such as verapamil, to assess the contribution of efflux to this compound's poor permeability.[6]

  • Use Enabling Formulations: Test the permeability of a this compound formulation (e.g., phospholipid complex) that enhances its solubility in the assay medium.

  • Monitor Donor Concentration: Sample the donor compartment at the beginning and end of the experiment to ensure that the concentration of this compound has not significantly decreased.

Problem 3: Degradation of this compound observed in in vitro dissolution or permeability studies.

Possible Cause: this compound is unstable at pH values of 6.8 and above.[1][3]

Suggested Solution:

  • pH Control: Ensure that the pH of the buffers used in your experiments is maintained below 6.8. For intestinal models, consider using a pH that represents the specific region of the intestine being studied.

  • Quantify Degradation: Include a stability assessment of this compound in the experimental buffers at 37°C over the time course of the experiment. Analyze samples at different time points by HPLC to quantify any degradation.

Data Presentation

Table 1: Solubility of this compound and its Formulations

Compound/FormulationSolventSolubility (mg/mL)Fold IncreaseReference
This compound MonohydrateWater1.42 ± 0.006-[2][10]
This compound MonohydratepH 1.2 Buffer1.18 ± 0.01-[2]
This compound MonohydratepH 4.5 Buffer1.40 ± 0.006-[2]
This compound MonohydratepH 6.8 Buffer1.16 ± 0.001-[2]
This compound-Isonicotinamide CocrystalWater3.72 ± 0.222.62[10]
This compound-Phospholipid ComplexWaterEnhancedNot Quantified[8][13]
This compound-Phospholipid Complexn-octanolEnhancedNot Quantified[8][13]

Table 2: In Vivo Pharmacokinetic Parameters of this compound and its Formulations in Rats

FormulationDose (mg/kg)Cmax (µg/mL)AUC₀→∞ (µg·h/mL)Relative Bioavailability (%)Reference
This compound300--100[8]
This compound-Phospholipid Complex300IncreasedIncreased439[8]
This compound600.44 ± 0.111.95 ± 0.29100[12]
This compound + Borneol60-8.61 ± 3.74442[11][12]
This compound + Poloxamer 18860-3.41 ± 1.17175[11][12]
This compound-Phospholipid Complex Solid Dispersion-Significantly HigherSignificantly Higher156.33[6]
This compound-Phospholipid Complex Solid Dispersion + Verapamil-Further IncreasedFurther Increased202.46[6]

Experimental Protocols

Protocol 1: Preparation of this compound-Phospholipid Complex (BPC)

This protocol is adapted from a study that successfully enhanced the oral bioavailability of this compound.[8]

Materials:

  • This compound

  • Phospholipids (e.g., soy lecithin)

  • Organic solvent (e.g., ethanol)

  • Reaction vessel

  • Rotary evaporator

Procedure:

  • Dissolve this compound and phospholipids in the organic solvent in the reaction vessel. A typical drug-to-phospholipid ratio is 0.9 (w/w).[8]

  • The optimal reaction conditions are a temperature of 60°C and a drug concentration of 80 g/L.[8]

  • Stir the solution until a clear solution is formed.

  • Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C).

  • A thin film of the this compound-phospholipid complex will be formed on the wall of the flask.

  • Dry the resulting complex in a vacuum desiccator to remove any residual solvent.

  • The obtained BPC can be characterized for its physicochemical properties and used for in vitro and in vivo studies.

Protocol 2: In Vitro Permeability Study using Caco-2 Cell Monolayers

This protocol provides a general framework for assessing the intestinal permeability of this compound and its formulations.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • This compound or this compound formulation

  • Analytical method for this compound quantification (e.g., HPLC)

Procedure:

  • Seed Caco-2 cells on the apical side of the Transwell® inserts at an appropriate density.

  • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test solution containing this compound or its formulation to the apical (donor) chamber.

  • Add fresh HBSS to the basolateral (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time intervals, collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed HBSS.

  • At the end of the experiment, collect samples from both the apical and basolateral chambers.

  • Analyze the concentration of this compound in all samples by a validated analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration of the drug in the donor chamber.

Visualizations

Intestinal_Absorption_Challenges cluster_challenges Absorption Barriers This compound This compound IntestinalLumen Intestinal Lumen This compound->IntestinalLumen Oral Administration Enterocyte Enterocyte IntestinalLumen->Enterocyte Absorption Bloodstream Bloodstream Enterocyte->Bloodstream Systemic Circulation PgpEfflux P-gp Efflux LowSolubility Low Aqueous Solubility LowSolubility->IntestinalLumen Limits Dissolution LowPermeability Poor Membrane Permeability LowPermeability->Enterocyte Hinders Transport Degradation Degradation at Intestinal pH Degradation->IntestinalLumen Reduces Available Drug PgpEfflux->IntestinalLumen Transports Back to Lumen

Caption: Challenges in the intestinal absorption of this compound.

Enhancement_Strategies cluster_this compound This compound (Poor Bioavailability) cluster_strategies Formulation Strategies cluster_outcome Improved Outcomes This compound This compound PhospholipidComplex Phospholipid Complexes This compound->PhospholipidComplex Nanoformulations Nanoformulations (Nanoparticles, Nanosuspensions) This compound->Nanoformulations Cocrystals Cocrystals This compound->Cocrystals AbsorptionEnhancers Absorption Enhancers This compound->AbsorptionEnhancers ImprovedSolubility Increased Solubility PhospholipidComplex->ImprovedSolubility EnhancedPermeability Enhanced Permeability PhospholipidComplex->EnhancedPermeability Nanoformulations->ImprovedSolubility Cocrystals->ImprovedSolubility AbsorptionEnhancers->EnhancedPermeability IncreasedBioavailability Increased Oral Bioavailability ImprovedSolubility->IncreasedBioavailability EnhancedPermeability->IncreasedBioavailability

Caption: Strategies to enhance the oral bioavailability of this compound.

Experimental_Workflow cluster_invitro In Vitro Models cluster_exvivo Ex Vivo Model Formulation Formulation Development (e.g., Phospholipid Complex) InVitro In Vitro Evaluation Formulation->InVitro ExVivo Ex Vivo Evaluation InVitro->ExVivo Solubility Solubility Studies InVitro->Solubility Dissolution Dissolution Testing InVitro->Dissolution Caco2 Caco-2 Permeability InVitro->Caco2 InVivo In Vivo Pharmacokinetics ExVivo->InVivo EvertedSac Everted Rat Gut Sac ExVivo->EvertedSac

Caption: Experimental workflow for evaluating this compound formulations.

References

Technical Support Center: Enhancing Bergenin's Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on formulation strategies to improve the therapeutic efficacy of bergenin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the therapeutic use of this compound?

This compound, a bioactive compound extracted from several plants like those of the Bergenia genus, exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2][3] Despite its therapeutic potential, the clinical application of this compound is hindered by several physicochemical and pharmacokinetic limitations:

  • Poor Aqueous Solubility: this compound has low solubility in water, which limits its dissolution in physiological fluids and subsequent absorption.[1][[“]]

  • Low Oral Bioavailability: Consequently, this compound exhibits poor oral bioavailability, meaning only a small fraction of the administered dose reaches the systemic circulation to exert its therapeutic effects.[1][5] Studies in rats have shown that after oral administration, this compound is rapidly degraded in the digestive system, undergoes first-pass metabolism, and shows limited absorption from the gastrointestinal tract.[5]

  • Short Half-Life: The compound has a relatively short plasma half-life, requiring frequent administration to maintain therapeutic concentrations.[1][5]

  • Intestinal pH Degradation: this compound is susceptible to degradation in the intestinal environment, particularly at a pH of 6.8 or higher.[1][6]

These challenges necessitate the development of advanced formulation strategies to enhance its therapeutic efficacy.[1][[“]]

Q2: What are the most common formulation strategies to improve this compound's bioavailability?

Researchers have explored several innovative formulation strategies to overcome the limitations of this compound. These approaches aim to improve its solubility, protect it from degradation, and enhance its absorption. Key strategies include:

  • Phospholipid Complexes: Forming complexes of this compound with phospholipids (B1166683) can significantly improve its lipophilicity and permeability across biological membranes, thereby increasing its oral bioavailability.[1][7][8]

  • Nanoformulations:

    • Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers can protect it from degradation, control its release, and improve its solubility and bioavailability.[9][10] pH-sensitive polymers like Eudragit® L100 can be used for targeted release.[9][11]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles are well-suited for encapsulating lipophilic drugs and can enhance the oral bioavailability of this compound.[2][12]

  • Cyclodextrin Inclusion Complexes: Encapsulating this compound within the hydrophobic cavity of cyclodextrins can increase its aqueous solubility and dissolution rate.[13][14]

  • Prodrugs: Chemical modification of the this compound molecule to create prodrugs can improve its physicochemical properties and pharmacokinetic profile.[1][[“]]

  • Co-crystals: The formation of co-crystals with other molecules can enhance the solubility and dissolution rate of this compound.[15]

  • Use of Absorption Enhancers: Co-administration of this compound with absorption enhancers like borneol and Poloxamer 188 (F68) has been shown to improve its gastrointestinal absorption.[16][17]

Q3: How do phospholipid complexes enhance the oral bioavailability of this compound?

This compound-phospholipid complexes (BPCs) improve oral bioavailability through a multi-faceted mechanism. Unlike a simple physical mixture, the complex involves stable intermolecular interactions between this compound and phospholipids.[7][8] This complexation leads to:

  • Increased Lipophilicity: The phospholipid moiety enhances the lipid solubility of this compound, facilitating its partitioning into the intestinal membrane.

  • Improved Permeability: BPCs can traverse the intestinal epithelium through both passive diffusion and active transport mechanisms, specifically clathrin-dependent receptor-mediated endocytosis.[7][8] This is a significant advantage over free this compound, which is primarily transported via passive diffusion.[7][8]

  • Protection from Degradation: The complex can protect this compound from enzymatic degradation and the harsh environment of the gastrointestinal tract.

Studies have shown that the oral bioavailability of this compound in a phospholipid complex can be significantly increased. For instance, the Cmax and AUC of a this compound-phospholipid complex in rats were found to be 6.52 and 4.39 times higher, respectively, than those of free this compound, with the absolute bioavailability increasing from 6.00% to 26.34%.[7]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency in Nanoparticle Formulations

Problem: You are preparing this compound-loaded nanoparticles (e.g., polymeric or solid lipid nanoparticles) and consistently obtaining low encapsulation efficiency (EE%).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor affinity of this compound for the matrix. 1. Modify the formulation: For lipid nanoparticles, try using a lipid matrix with a higher affinity for this compound. For polymeric nanoparticles, select a polymer with functional groups that can interact with this compound (e.g., through hydrogen bonding).[18] 2. Adjust the drug-to-carrier ratio: A very high drug loading may lead to saturation of the matrix and subsequent drug leakage. Systematically vary the ratio to find the optimal loading capacity.[9]
Drug leakage during the formulation process. 1. Optimize the preparation method: For methods involving high temperatures (e.g., hot homogenization for SLNs), ensure the temperature is not excessively high to prevent drug degradation or partitioning into the external phase.[18] For solvent-based methods, the choice of solvent and the rate of its removal can influence EE%.[9] 2. Control the solidification process: For SLNs, rapid cooling of the nanoemulsion can lead to a less ordered crystal lattice, which may improve drug entrapment.[18]
Inaccurate measurement of encapsulated drug. 1. Ensure complete separation of free drug: Use an appropriate method to separate the nanoparticles from the unencapsulated this compound (e.g., ultracentrifugation, dialysis). Incomplete separation will lead to an overestimation of free drug and an underestimation of EE%. 2. Validate your analytical method: Ensure that the method used to quantify this compound (e.g., HPLC) is validated for accuracy and precision in the presence of the formulation components.[19]
Issue 2: Particle Size and Polydispersity Index (PDI) Out of Range

Problem: The prepared nanoformulations show a large particle size or a high PDI, indicating a broad size distribution, which can affect stability and in vivo performance.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate energy input during homogenization. 1. Increase homogenization pressure or speed: For high-pressure homogenization, increasing the pressure or the number of cycles can lead to smaller particle sizes.[18] For probe sonication, optimize the sonication time and amplitude. 2. Optimize the stirring rate: In methods like nanoprecipitation, the stirring rate of the aqueous phase can significantly impact particle size.[9]
Inappropriate surfactant type or concentration. 1. Screen different surfactants: The choice of surfactant and its concentration is critical for stabilizing the nanoparticles and preventing aggregation. Experiment with different types of surfactants (e.g., PVA, Poloxamers) and vary their concentrations to find the optimal formulation.[9] 2. Ensure sufficient surfactant coverage: An inadequate amount of surfactant will not effectively cover the nanoparticle surface, leading to aggregation and an increase in particle size and PDI.
Formulation instability. 1. Check the zeta potential: A low zeta potential (close to zero) indicates a lack of electrostatic repulsion between particles, which can lead to aggregation. If the zeta potential is low, consider adding a charged surfactant or polymer to the formulation.[20] 2. Monitor particle size over time: Measure the particle size and PDI at different time points after preparation to assess the stability of the formulation. If aggregation occurs over time, the formulation needs to be optimized for long-term stability.

Quantitative Data Summary

Table 1: Improvement in Oral Bioavailability of this compound with Different Formulation Strategies

Formulation StrategyAnimal ModelDoseFold Increase in AUC (Compared to Free this compound)Fold Increase in Cmax (Compared to Free this compound)Reference
Phospholipid ComplexRats-4.396.52[7]
Co-administration with BorneolRats60 mg/kg4.42-[17]
Co-administration with Poloxamer 188 (F68)Rats60 mg/kg1.75-[17]
Cationic LiposomesMice-3.33-[21]

Table 2: Physicochemical Properties of this compound Nanoformulations

Nanoformulation TypeMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Eudragit® L100 Nanoparticles86.17 ± 2.1-32.33 ± 5.5384 ± 1.3[11]
Cationic Liposomes158.33 ± 5.88+24.51 ± 0.51-[21]
Solid Lipid Nanoparticles (Peptide-loaded)421.7-21.169.4[20]

Experimental Protocols

Protocol 1: Preparation of this compound-Phospholipid Complex

This protocol is based on the methodology for preparing this compound-phospholipid complexes to enhance oral bioavailability.[7]

Materials:

  • This compound

  • Phospholipid (e.g., soy lecithin)

  • Anhydrous ethanol (B145695)

  • n-hexane

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve a specific molar ratio of this compound and phospholipid (e.g., 1:1, 1:2) in anhydrous ethanol in a round-bottom flask.

  • Reflux the mixture at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 2-4 hours).

  • After refluxing, evaporate the ethanol using a rotary evaporator until a solid residue is obtained.

  • Wash the residue with n-hexane to remove any unreacted phospholipid.

  • Dry the resulting this compound-phospholipid complex in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

  • Store the dried complex in a desiccator.

Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles via Nanoprecipitation

This protocol is adapted from the preparation of this compound-loaded Eudragit® L100 nanoparticles.[9][11]

Materials:

  • This compound

  • Eudragit® L100

  • Polyvinyl alcohol (PVA) as a surfactant

  • Methanol (B129727) (organic phase)

  • Deionized water (aqueous phase)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Prepare the aqueous phase: Dissolve a specific concentration of PVA (e.g., 0.5-2% w/v) in deionized water with continuous stirring.

  • Prepare the organic phase: Dissolve a defined amount of Eudragit® L100 and this compound in methanol.

  • Nanoprecipitation: Add the organic phase dropwise into the continuously stirred aqueous phase at a controlled rate.

  • Solvent evaporation: Remove the methanol by rotary evaporation at a controlled temperature and pressure.

  • Nanoparticle recovery: The resulting nanoparticle suspension can be used directly or further processed (e.g., lyophilized for long-term storage).

Visualizations

experimental_workflow_nanoprecipitation cluster_aqueous Aqueous Phase Preparation cluster_organic Organic Phase Preparation cluster_process Nanoparticle Formation aq1 Dissolve PVA in Water proc1 Dropwise addition of Organic Phase to Aqueous Phase with Stirring aq1->proc1 Aqueous Phase org1 Dissolve this compound and Eudragit L100 in Methanol org1->proc1 Organic Phase proc2 Nanoprecipitation Occurs proc1->proc2 proc3 Solvent Evaporation (Rotary Evaporator) proc2->proc3 proc4 This compound-Loaded Nanoparticle Suspension proc3->proc4

Caption: Experimental workflow for preparing this compound nanoparticles.

bergenin_signaling_pathway cluster_inflammation Anti-inflammatory Effects cluster_apoptosis Anticancer Effects This compound This compound nfkb NF-κB Pathway This compound->nfkb Inhibits stat3 STAT3 Phosphorylation This compound->stat3 Inhibits cell_cycle Cell Cycle Arrest This compound->cell_cycle tnfa TNF-α nfkb->tnfa Reduces Production il6 IL-6 nfkb->il6 Reduces Production apoptosis Apoptosis Induction stat3->apoptosis Promotes

Caption: Simplified signaling pathways modulated by this compound.

References

selecting appropriate cell lines for specific bergenin mechanism studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing bergenin in various cellular models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the selection of appropriate cell lines and the execution of experiments to study the specific mechanisms of this compound.

Anti-inflammatory Mechanism of this compound

This compound has been shown to exhibit significant anti-inflammatory properties by modulating key signaling pathways. The choice of cell line is critical for elucidating the specific anti-inflammatory effects of this compound.

Frequently Asked Questions (FAQs)

Q1: Which cell lines are most suitable for studying the anti-inflammatory effects of this compound?

A1: The selection of a cell line depends on the specific aspect of inflammation being investigated.

  • BV2 (murine microglia): Ideal for studying neuroinflammation. These cells, when stimulated with agents like lipopolysaccharide (LPS) or high glucose, mimic the inflammatory responses in the brain.[1]

  • 16-HBE (human bronchial epithelial): Suited for investigating airway inflammation. These cells can be stimulated with tumor necrosis factor-alpha (TNF-α) to model inflammatory conditions in the respiratory tract.

  • RAW 264.7 (murine macrophages): A versatile cell line for studying general inflammatory responses. Macrophages play a central role in the inflammatory process, and their activation by LPS is a common model to screen anti-inflammatory compounds.

Q2: What is the primary mechanism of this compound's anti-inflammatory action?

A2: this compound primarily exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been shown to decrease the phosphorylation of key proteins in this pathway, such as IKKβ and IκBα, and subsequently reduce the nuclear translocation of the p65 subunit of NF-κB. Additionally, this compound can act as a PPARγ agonist, which in turn can suppress NF-κB activation.[2]

Troubleshooting Guide
Issue Possible Cause Suggested Solution
High background inflammation in control cells Cell contamination (e.g., mycoplasma).Regularly test cell cultures for mycoplasma contamination. Use fresh, sterile reagents and maintain aseptic techniques.
Over-confluency of cells.Do not let cells become over-confluent. Passage cells at 80-90% confluency.
Inconsistent results with this compound treatment Variability in this compound stock solution.Prepare fresh stock solutions of this compound regularly and store them properly (aliquoted at -20°C or below).
Cell passage number is too high.Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.
Difficulty in detecting changes in NF-κB phosphorylation Timing of LPS/TNF-α stimulation and this compound treatment is not optimal.Perform a time-course experiment to determine the peak of NF-κB activation after stimulation and the optimal pre-treatment time for this compound.
Protein degradation.Use protease and phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of proteins.
Quantitative Data Summary
Cell LineInducerThis compound ConcentrationMeasured ParameterResult
RAW 264.7LPS (1 µg/mL)3, 10, 30 µMp-IKKβ, p-IκBα, p-p65Dose-dependent decrease
BV2High Glucose (50 mM) + Aβ1-42 (10 µM)Not specifiedIL-1β, IL-6, TNF-α mRNASignificant reduction
16-HBETNF-αNot specifiedPro-inflammatory signalsSuppression
Experimental Protocols & Visualizations
  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with this compound (3, 10, 30 µM) for 24 hours. Stimulate with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-IKKβ, IKKβ, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

bergenin_anti_inflammatory_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis raw_cells RAW 264.7 Cells This compound This compound Pre-treatment (3, 10, 30 µM, 24h) raw_cells->this compound 1. lps LPS Stimulation (1 µg/mL, 30 min) This compound->lps 2. lysis Cell Lysis lps->lysis 3. western_blot Western Blot lysis->western_blot 4. nfkb_proteins p-IKKβ, p-IκBα, p-p65 western_blot->nfkb_proteins 5. Detect

Experimental workflow for studying this compound's effect on the NF-κB pathway.

bergenin_nfkb_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Activates Transcription This compound This compound This compound->IKK Inhibits

This compound's inhibition of the NF-κB signaling pathway.

Anti-cancer Mechanism of this compound

This compound has demonstrated anti-cancer properties in various cancer cell lines through the induction of apoptosis, cell cycle arrest, and inhibition of cell migration.

Frequently Asked Questions (FAQs)

Q1: What are suitable cell lines for investigating the anti-cancer effects of this compound?

A1:

  • HeLa (human cervical cancer): A widely used cell line for studying cervical cancer. This compound has been shown to induce apoptosis and cell cycle arrest in HeLa cells.[2][3]

  • MCF-7 (human breast cancer): A common model for estrogen receptor-positive breast cancer.

  • Oral Squamous Cell Carcinoma (OSCC) cell lines: this compound has been found to inhibit tumor growth and overcome radioresistance in these cells by targeting aerobic glycolysis.[4][5]

Q2: What is the IC50 value of this compound in cancer cells?

A2: The half-maximal inhibitory concentration (IC50) of this compound can vary between cell lines. For HeLa cervical cancer cells, the IC50 has been reported to be approximately 15 µM.[2] In contrast, the IC50 for normal human cervical epithelial cells (HCerEpiC) was found to be much higher at 75 µM, suggesting a degree of selectivity for cancer cells.[2] For MCF-7 breast cancer cells, the IC50 value was reported to be 135.06 μg/mL.[6]

Troubleshooting Guide
Issue Possible Cause Suggested Solution
Low cytotoxicity observed with this compound This compound solubility issues.Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to the cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.1%).
Cell density is too high.Optimize the initial cell seeding density. A lower density may make the cells more susceptible to the cytotoxic effects of the compound.
Difficulty in detecting apoptosis Insufficient this compound concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis.
Apoptosis assay is not sensitive enough.Use multiple methods to detect apoptosis, such as Annexin V/PI staining by flow cytometry in addition to DAPI staining for morphological changes.[2]
Variability in cell migration assay (wound healing) Inconsistent wound creation.Use a consistent method to create the scratch, such as a p200 pipette tip or a specialized wound healing insert.
Cell proliferation is confounding migration results.If studying migration independent of proliferation, consider using a proliferation inhibitor like mitomycin C after creating the wound.
Quantitative Data Summary
Cell LineThis compound ConcentrationMeasured ParameterResult
HeLa15 µMCell Viability (IC50)50% inhibition
HCerEpiC75 µMCell Viability (IC50)50% inhibition
HeLa0, 7.5, 15, 30 µMApoptotic Cells (Annexin V/PI)Dose-dependent increase (from 4.12% to 62.16%)[2]
HeLa0, 7.5, 15, 30 µMG0/G1 Cell Cycle ArrestDose-dependent increase
MCF-7135.06 µg/mLCell Viability (IC50)50% inhibition
Experimental Protocols & Visualizations
  • Cell Seeding and Treatment: Seed HeLa cells in 6-well plates at a density of 2x10^5 cells/well. After overnight incubation, treat the cells with different concentrations of this compound (e.g., 0, 7.5, 15, 30 µM) for 24 hours.[2]

  • Cell Harvesting: Gently detach the cells using trypsin-EDTA and collect both the detached and adherent cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

bergenin_apoptosis_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis hela_cells HeLa Cells bergenin_treat This compound Treatment (0-30 µM, 24h) hela_cells->bergenin_treat harvest Cell Harvesting bergenin_treat->harvest staining Annexin V/PI Staining harvest->staining flow_cytometry Flow Cytometry staining->flow_cytometry results Quantify Apoptosis flow_cytometry->results

Workflow for assessing this compound-induced apoptosis in HeLa cells.

bergenin_stat3_pathway cluster_nucleus Inside Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocates Target_Genes Target Genes (Bcl-2, Cyclin D1, Survivin) Nucleus->Target_Genes Activates Transcription This compound This compound This compound->JAK Inhibits

This compound's inhibitory effect on the STAT3 signaling pathway in cancer cells.

Anti-diabetic Mechanism of this compound

This compound has shown promise in the management of diabetes by protecting pancreatic β-cells from damage and potentially improving insulin (B600854) sensitivity.

Frequently Asked Questions (FAQs)

Q1: Which cell lines are recommended for studying the anti-diabetic effects of this compound?

A1:

  • INS-1 and MIN6 (rat and mouse insulinoma): These are the most common cell lines for studying pancreatic β-cell function and dysfunction. They are used to investigate this compound's protective effects against cytokine- or fatty acid-induced apoptosis and its impact on insulin secretion.[6]

  • 3T3-L1 (mouse pre-adipocytes): This cell line can be differentiated into adipocytes and is a valuable model for studying insulin-stimulated glucose uptake and the effects of this compound on insulin sensitivity.

Q2: How does this compound protect pancreatic β-cells?

A2: this compound protects pancreatic β-cells through multiple mechanisms. It inhibits the activation of the NLRP3 inflammasome, a key player in inflammation-induced β-cell death.[2] It also reduces the production of reactive oxygen species (ROS) and suppresses cytokine-induced apoptosis.[6]

Troubleshooting Guide
Issue Possible Cause Suggested Solution
High variability in insulin secretion assays Inconsistent cell health or passage number.Maintain a consistent cell culture routine and use cells within a defined passage number range. Ensure cells are healthy and not stressed before the assay.
Inadequate pre-incubation/starvation period.Optimize the duration of the pre-incubation period in low-glucose medium to ensure a stable baseline for insulin secretion.
Difficulty in inducing consistent β-cell damage with palmitic acid (PA) PA solubility and complexation with BSA.Ensure proper preparation of the PA-BSA complex. The molar ratio of PA to BSA is critical for consistent results. Filter-sterilize the complex before use.
Cell sensitivity to PA varies.Perform a dose-response curve to determine the optimal concentration of PA that induces a significant but not complete loss of cell viability.
Low signal in glucose uptake assays (3T3-L1) Incomplete differentiation of adipocytes.Visually confirm a high percentage of adipocyte differentiation by observing lipid droplet accumulation (e.g., with Oil Red O staining).
Low GLUT4 expression or translocation.Ensure that the differentiation protocol is optimized to maximize GLUT4 expression. Serum starve the cells before the assay and use an appropriate insulin concentration to stimulate glucose uptake.
Quantitative Data Summary
Cell LineInducerThis compound ConcentrationMeasured ParameterResult
INS-1ECytokines7.29 ± 2.45 µMCaspase-3 activity (IC50)50% inhibition of apoptosis[6]
INS-1ECytokines1.97 ± 0.47 µMCellular ATP Levels (EC50)50% increase in cell viability[6]
INS-1ECytokines6.73 ± 2.15 µMInsulin Secretion (EC50)50% enhancement of insulin secretion[6]
INS-1ECytokines14.63 ± 3.18 µMROS Production (IC50)50% reduction in ROS[6]
INS-1, MIN6Palmitic Acid (400 µM)1, 3, 10 µMNLRP3, Cleaved Caspase-1Dose-dependent decrease[2]
Experimental Protocols & Visualizations
  • Cell Culture and Treatment: Culture INS-1 or MIN6 cells in appropriate medium. Treat the cells with this compound (1, 3, or 10 µM) in the presence or absence of palmitic acid (400 µM) for 48 hours to induce inflammasome activation.[2]

  • Western Blot Analysis: Lyse the cells and perform Western blotting as described previously. Use primary antibodies against NLRP3, ASC, and cleaved caspase-1 to assess the activation of the inflammasome complex.

  • Immunofluorescent Staining: Grow cells on coverslips and treat as described above. Fix and permeabilize the cells. Incubate with an anti-NLRP3 primary antibody followed by a fluorescently labeled secondary antibody. Visualize the localization and expression of NLRP3 using a fluorescence microscope.

bergenin_nlrp3_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis beta_cells INS-1 or MIN6 Cells bergenin_pa This compound + Palmitic Acid (48h) beta_cells->bergenin_pa western_blot Western Blot bergenin_pa->western_blot immunofluorescence Immunofluorescence bergenin_pa->immunofluorescence nlrp3_proteins NLRP3, ASC, Cleaved Caspase-1 western_blot->nlrp3_proteins Quantify immunofluorescence->nlrp3_proteins Visualize

Workflow for studying this compound's effect on the NLRP3 inflammasome.

bergenin_nlrp3_pathway Palmitic_Acid Palmitic Acid NLRP3 NLRP3 Palmitic_Acid->NLRP3 Activates Inflammasome Inflammasome Complex NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Cleaves Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b Mature IL-1β (Inflammation) Pro_IL1b->IL1b This compound This compound This compound->NLRP3 Inhibits

This compound's inhibition of the NLRP3 inflammasome pathway in pancreatic β-cells.

Neuroprotective Mechanism of this compound

This compound has demonstrated neuroprotective effects by mitigating oxidative stress and inflammation in neuronal cells.

Frequently Asked Questions (FAQs)

Q1: What cell lines are appropriate for studying the neuroprotective effects of this compound?

A1:

  • HT-22 (mouse hippocampal neuronal): A widely used cell line to model glutamate- or hydrogen peroxide (H₂O₂)-induced oxidative stress and neuronal cell death.[2][7]

  • PC-12 (rat pheochromocytoma): These cells can be differentiated into a neuron-like phenotype and are sensitive to oxidative stress, making them a good model for neuroprotection studies.[2]

  • SH-SY5Y (human neuroblastoma): A human cell line that can be differentiated into a more mature neuronal phenotype and is used to model various neurodegenerative diseases, including Alzheimer's disease.[6][8]

Q2: How does this compound protect neuronal cells from oxidative stress?

A2: this compound enhances the cellular antioxidant defense system by increasing the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[2] It also reduces the production of reactive oxygen species (ROS) and nitrite.[2] Furthermore, this compound can modulate signaling pathways involved in inflammation and cell survival, such as the Nrf-2/NF-κB pathway.[2]

Troubleshooting Guide
Issue Possible Cause Suggested Solution
Inconsistent induction of cell death with H₂O₂ or glutamate (B1630785) Reagent instability.Prepare fresh solutions of H₂O₂ or glutamate for each experiment, as their potency can degrade over time.
Cell density affects sensitivity.Standardize the cell seeding density, as this can influence the cells' susceptibility to oxidative stress.
High background ROS levels in control cells Cell culture stress.Ensure optimal cell culture conditions (e.g., proper CO₂, humidity, and temperature). Avoid exposing cells to excessive light, which can induce ROS production.
Phenol (B47542) red in the medium.Phenol red can act as a weak estrogen and may interfere with some assays. Consider using phenol red-free medium for sensitive experiments.
Difficulty in measuring changes in antioxidant enzyme levels Suboptimal assay conditions.Optimize the parameters of your antioxidant assays (e.g., substrate concentration, incubation time) for your specific cell line and experimental setup.
Low protein concentration in lysates.Ensure you have a sufficient number of cells to obtain a high enough protein concentration for accurate measurement of enzyme activity.
Quantitative Data Summary
Cell LineInducerThis compound ConcentrationMeasured ParameterResult
HT-22H₂O₂ (200 µM)50, 100 µMCell ViabilitySignificant increase[2]
PC-12H₂O₂ (200 µM)50, 100 µMCell ViabilitySignificant increase[2]
HT-22H₂O₂ (200 µM)50, 100 µMNitrite ProductionSignificant decrease[9]
PC-12H₂O₂ (200 µM)50, 100 µMNitrite ProductionSignificant decrease[9]
HT-22H₂O₂ (200 µM)50, 100 µMGSH LevelSignificant increase[2]
SH-SY5YNMDAUp to 50 µMCell ViabilityDose-dependent prevention of toxicity[6][8]
Experimental Protocols & Visualizations
  • Cell Culture and Treatment: Seed HT-22 cells in a 96-well black plate. Pre-treat the cells with this compound (e.g., 50, 100 µM) for a specified time (e.g., 1-3 hours). Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) for the desired duration.

  • Staining with DCFH-DA: Remove the medium and wash the cells with PBS. Add a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the cells and incubate in the dark at 37°C for 30 minutes.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for dichlorofluorescein (DCF) (e.g., ~485 nm excitation and ~535 nm emission).

bergenin_ros_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis ht22_cells HT-22 Cells in 96-well black plate bergenin_pretreat This compound Pre-treatment ht22_cells->bergenin_pretreat h2o2_induce H₂O₂ Induction bergenin_pretreat->h2o2_induce dcfh_da_stain DCFH-DA Staining h2o2_induce->dcfh_da_stain fluorescence_read Fluorescence Reading dcfh_da_stain->fluorescence_read ros_quantify Quantify ROS Levels fluorescence_read->ros_quantify

Workflow for measuring ROS levels in HT-22 cells treated with this compound.

bergenin_nrf2_pathway cluster_nucleus Inside Nucleus Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 Oxidative_Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (SOD, GSH) ARE->Antioxidant_Genes Activates Transcription This compound This compound This compound->Nrf2 Promotes release

This compound's activation of the Nrf2 antioxidant pathway.

Hepatoprotective Mechanism of this compound

This compound has been shown to protect liver cells from damage induced by toxins and oxidative stress.

Frequently Asked Questions (FAQs)

Q1: Which cell line is commonly used to study the hepatoprotective effects of this compound?

A1:

  • HepG2 (human hepatoma): This is a widely used human liver cancer cell line that retains many of the metabolic functions of primary hepatocytes. It is an excellent in vitro model to study drug-induced liver injury and the protective effects of compounds like this compound against toxins such as ethanol (B145695) or tert-butyl hydroperoxide (TBHP).

Q2: How does this compound protect liver cells?

A2: this compound exerts its hepatoprotective effects primarily through its antioxidant properties. It restores the balance of the oxidant-antioxidant system by increasing the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), and enhancing the levels of glutathione (GSH). This helps to mitigate oxidative stress and prevent damage to hepatocytes.

Troubleshooting Guide
Issue Possible Cause Suggested Solution
Inconsistent hepatotoxicity with ethanol or TBHP Variability in cell density and metabolic state.Ensure a consistent seeding density and allow cells to reach a stable metabolic state before treatment.
Evaporation of ethanol from the culture medium.Use sealed plates or a humidified incubator to minimize the evaporation of ethanol during the treatment period. Prepare fresh ethanol dilutions for each experiment.
Difficulty in measuring antioxidant enzyme activity Low enzyme levels in untreated cells.Ensure you are using a sufficient number of cells to obtain a detectable level of enzyme activity. Optimize the assay conditions for sensitivity.
Interference from this compound in the assay.Run appropriate controls, including a cell-free assay with this compound alone, to check for any direct interference with the assay components.
Cell detachment during treatment High toxicity of the inducing agent.Perform a dose-response experiment to find a concentration of the toxin that induces significant but sub-lethal damage, allowing for the observation of protective effects.
Quantitative Data Summary
Cell LineInducerThis compound ConcentrationMeasured ParameterResult
HepG2Ethanol (100 mM) or TBHP (100 µM)75, 150, 300 µMCell ViabilityIncreased to 95.94-99.20% of control
HepG2Ethanol (100 mM) or TBHP (100 µM)75, 150, 300 µMLDH LeakageDecreased to 8.14-9.10% of control
HepG2Ethanol (100 mM) or TBHP (100 µM)75, 150, 300 µMSOD and CAT activitiesPromoted
HepG2Ethanol (100 mM) or TBHP (100 µM)75, 150, 300 µMTotal GSH contentEnhanced
Experimental Protocols & Visualizations
  • Cell Culture and Treatment: Seed HepG2 cells in 96-well plates. Co-treat the cells with a hepatotoxin (e.g., 100 mM ethanol or 100 µM TBHP) and different concentrations of this compound (75, 150, 300 µM) for 24 hours.

  • Cell Viability Assay (MTT): After treatment, add MTT solution to each well and incubate. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

  • LDH Leakage Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) using a commercially available kit. Increased LDH in the supernatant indicates cell membrane damage.

  • Antioxidant Enzyme Assays: Lyse the cells and measure the activities of SOD and CAT, and the total GSH content using specific assay kits.

bergenin_hepatoprotective_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis hepg2_cells HepG2 Cells co_treatment Co-treatment with Hepatotoxin + this compound (24h) hepg2_cells->co_treatment mtt_assay MTT Assay (Viability) co_treatment->mtt_assay ldh_assay LDH Assay (Toxicity) co_treatment->ldh_assay antioxidant_assays SOD, CAT, GSH Assays co_treatment->antioxidant_assays

Workflow for assessing the hepatoprotective effects of this compound.

bergenin_hepatoprotective_mechanism Toxin Hepatotoxin (Ethanol, TBHP) Oxidative_Stress Oxidative Stress (Increased ROS) Toxin->Oxidative_Stress Induces Hepatocyte_Damage Hepatocyte Damage (Lipid Peroxidation, Enzyme Leakage) Oxidative_Stress->Hepatocyte_Damage Causes Antioxidant_System Cellular Antioxidant System (SOD, CAT, GSH) Oxidative_Stress->Antioxidant_System Depletes Antioxidant_System->Oxidative_Stress Neutralizes This compound This compound This compound->Antioxidant_System Restores/Enhances

Hepatoprotective mechanism of this compound against oxidative stress.

References

Technical Support Center: Refining Animal Models for Studying Bergenin's Long-Term Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models to investigate the long-term effects of bergenin.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experimental procedures.

Q1: What is a suitable starting dose for a long-term this compound study in rodents?

A1: The optimal dose of this compound depends on the animal model, the targeted therapeutic effect, and the route of administration. Based on published literature, doses ranging from 10 mg/kg to 80 mg/kg are frequently used. For neuroprotective effects in rat models of Alzheimer's disease, doses of 20, 40, and 80 mg/kg (oral) have been shown to be effective[1]. In mouse models of diabetic neuropathy, 25 mg/kg (intraperitoneal, twice daily) produced a sustained therapeutic effect[2][3]. For anti-inflammatory effects in mice, a 25 mg/kg dose has been shown to significantly reduce edema and neutrophil migration[4]. A pilot dose-response study is highly recommended to determine the optimal dose for your specific model and experimental endpoints.

Q2: I am observing high variability in my experimental outcomes between animals in the same treatment group. What are the potential causes and solutions?

A2: High variability is a common challenge, often stemming from this compound's pharmacokinetic properties.

  • Possible Causes:

    • Low Oral Bioavailability: this compound has poor oral absorption and can be rapidly degraded in the digestive system, leading to inconsistent plasma concentrations.[5][6][7]

    • First-Pass Metabolism: this compound undergoes significant first-pass metabolism, which can vary between individual animals.[6][7]

    • Inconsistent Dosing Formulation: If this compound is not properly solubilized or suspended, the administered dose may not be consistent.

  • Solutions & Troubleshooting:

    • Route of Administration: Consider switching to intraperitoneal (i.p.) injection to bypass the gastrointestinal tract and first-pass metabolism, which can provide more consistent systemic exposure.[2][3]

    • Formulation Strategy: Ensure your dosing solution is homogenous. For oral gavage, a uniform suspension is critical. For i.p. injections, ensure complete solubilization. Novel formulations like phospholipid complexes are being explored to improve oral absorption.[5]

    • Controlled Animal Supply: Source animals from a single, reputable vendor to minimize genetic and microbiome-related variations that can influence metabolism.

Q3: How should I prepare a this compound solution for animal administration?

A3: The preparation method depends on the chosen route of administration.

  • For Oral Gavage (p.o.): this compound has low water solubility.[5] A common method is to prepare a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or a solution containing a small percentage of a solubilizing agent like DMSO, further diluted in saline or corn oil. Always vortex the suspension immediately before each gavage to ensure uniformity.

  • For Intraperitoneal (i.p.) Injection: To ensure bioavailability and minimize irritation, this compound should be fully dissolved. A vehicle consisting of a small amount of DMSO (e.g., 2%) in saline is often used.[3] Ensure the final concentration of the organic solvent is low and consistent across all treatment groups, including the vehicle control, to avoid solvent-induced effects.

Q4: Is this compound toxic in long-term animal studies? What adverse effects should I monitor?

A4: this compound is generally considered to have low toxicity. Acute toxicity studies in mice showed no observable toxic signs or mortality at doses up to 2,000 mg/kg.[4][5] Long-term studies have also demonstrated a good safety profile. For example, daily oral administration of up to 80 mg/kg in rats for 28 days did not lead to significant adverse effects.[1] However, it is crucial to monitor animals for:

  • Changes in body weight, food, and water consumption.[4][5]

  • General signs of distress or altered behavior.

  • At the end of the study, conduct gross necropsy and histopathological examination of vital organs (liver, kidney, spleen) to check for any subtle organ toxicity.[4][5][8]

Data Presentation: Quantitative Summaries

Table 1: Pharmacokinetic Parameters of this compound in Rats
ParameterRouteDose (mg/kg)ValueReference
T½β (Elimination Half-life) i.v.-4.13 hours[5][6]
Vd (Volume of Distribution) i.v.-11.35 L/kg (peripheral)[5][6]
Bioavailability Oral50Low (inferred)[5]
Excretion (24h) Oral128.97% (bile), <22.34% (urine)[5][9]
Total Recovery (Metabolite) Oral12~52.51% (this compound + Glucuronide)[5][9]
Table 2: Examples of Effective this compound Dose Ranges in Rodent Models
Therapeutic AreaAnimal ModelSpeciesRouteEffective Dose Range (mg/kg)Reference
Neuroprotection Alzheimer's Disease (STZ-induced)Ratp.o.20 - 80[1]
Neuroprotection Alzheimer's Disease (5xFAD Tg)Mousep.o.60[10][11]
Neuroprotection Ischemic Stroke (MCAO)Mousei.p.10 - 40[12]
Anti-inflammatory LPS-induced MastitisMouse--[13]
Anti-inflammatory Carrageenan-induced EdemaMousei.p.25[4]
Metabolic Regulation High-Fat Diet Induced DiabetesMousep.o.10 - 40[14]
Neuropathic Pain Diabetic Neuropathy (STZ-induced)Mousei.p.25 (twice daily)[2][3][15]

Experimental Protocols

Protocol 1: Model of Painful Diabetic Neuropathy in Mice

This protocol is adapted from studies investigating the antinociceptive effects of this compound.[2][3][15]

  • Animal Model Induction:

    • Use male C57BL/6 mice.

    • Induce diabetes with a single intraperitoneal injection of streptozotocin (B1681764) (STZ) dissolved in citrate (B86180) buffer. A control group should receive citrate buffer only.

    • Monitor blood glucose levels regularly. Mice with glucose levels consistently above 250 mg/dL are considered diabetic.

    • Allow 4-5 weeks for the development of painful diabetic neuropathy.

  • Assessment of Neuropathy (Mechanical Allodynia):

    • Use the von Frey filament test to measure the mechanical nociceptive threshold.

    • Acclimatize mice on a wire mesh platform.

    • Apply calibrated von Frey filaments to the plantar surface of the hind paw.

    • Determine the 50% withdrawal threshold using the up-down method. A significant decrease in the threshold in diabetic mice compared to controls indicates allodynia.

  • Long-Term this compound Treatment:

    • Prepare this compound at a concentration of 25 mg/kg in a vehicle (e.g., 2% DMSO in saline).

    • Administer this compound or vehicle intraperitoneally twice a day for a duration of 14 days.

    • Measure the nociceptive threshold daily, both before the morning treatment (to assess sustained effects) and 1 hour post-treatment (to assess acute effects).

  • Endpoint Analysis:

    • At the end of the treatment period, collect tissues such as the sciatic nerve and spinal cord.

    • Analyze tissues for markers of oxidative stress (e.g., malondialdehyde - MDA) and inflammation (e.g., cytokines like TNF-α, IL-1β).[2][15]

    • Perform RT-qPCR to assess the gene expression of antioxidant enzymes (e.g., Nrf2, Gpx) and inflammatory mediators.[2]

Protocol 2: Model of Alzheimer's Disease (STZ-Induced) in Rats

This protocol is based on studies evaluating the neuroprotective effects of this compound against cognitive deficits.[1]

  • Animal Model Induction:

    • Use male Wistar rats.

    • Induce an Alzheimer's-like pathology by administering streptozotocin (STZ) intracerebroventricularly (ICV). This procedure requires anesthesia and stereotaxic surgery. A sham group should undergo the same surgery with vehicle injection.

    • Administer STZ (e.g., 3 mg/kg) unilaterally or bilaterally into the lateral ventricles.

  • Long-Term this compound Treatment:

    • Begin oral administration of this compound (e.g., 20, 40, 80 mg/kg) or vehicle daily, starting after the recovery from surgery.

    • Continue treatment for 28 consecutive days.

  • Behavioral Assessment:

    • Assess cognitive function at multiple time points (e.g., days 7, 14, 21, and 28) using established behavioral tests:

      • Morris Water Maze: To evaluate spatial learning and memory.

      • Y-Maze: To assess spatial working memory.

  • Biochemical and Histopathological Analysis:

    • Prepare brain homogenates to measure:

      • Cholinergic function (AChE and BuChE activity).[1]

      • Oxidative stress markers (e.g., GSH levels).[1]

      • Levels of Aβ-1-42 and phosphorylated tau protein.[1]

    • Perform histopathological analysis (e.g., H&E staining) of the hippocampus to assess neuronal damage.[1]

Visualizations: Pathways and Workflows

Caption: this compound's mechanism of action on key signaling pathways.

Caption: Experimental workflow for a long-term this compound animal study.

Caption: Troubleshooting logic for high data variability.

References

Validation & Comparative

A Comparative Analysis of the Anti-Cancer Activities of Bergenin and Naringenin

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the anti-cancer properties of two promising natural compounds.

The search for novel anti-cancer agents has led to the investigation of numerous natural compounds. Among these, bergenin, a C-glycoside of 4-O-methyl gallic acid, and naringenin (B18129), a flavanone (B1672756) predominantly found in citrus fruits, have emerged as promising candidates. Both compounds have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis. This guide provides a comparative analysis of the anti-cancer activities of this compound and naringenin, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers and professionals in the field of drug development.

Quantitative Analysis of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and naringenin against various cancer cell lines as reported in the scientific literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Assay
HeLaCervical Cancer15Not SpecifiedMTT
A549Lung Cancer20Not SpecifiedNot Specified
CAL-27Tongue Cancer15.41 - 92.9 (derivatives)Not SpecifiedNot Specified
SCC09Oral Cancer17.41 - 91.9 (derivatives)Not SpecifiedNot Specified
MCF-7Breast Cancer135.06 (µg/mL)24MTT[1]

Table 2: IC50 Values of Naringenin in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Assay
HT-29Colon Cancer0.71–2.85 mMNot SpecifiedNot Specified[2][3]
MCF-7Breast Cancer114.59 (µg/mL)24MTT[1]
A549Lung Cancer37.63 (µg/mL)24MTT[4]
U-87Glioblastoma15.1Not SpecifiedMTT
HUVECEndothelial Cells10.8Not SpecifiedMTT
KB-1Oral Cancer125.324MTT[5]
MDA-MB-231Breast Cancer77 - 875.272MTT
MDA-MB-468Breast Cancer77 - 875.272MTT

Mechanisms of Anti-Cancer Action

Both this compound and naringenin exert their anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and modulating critical signaling pathways that regulate cell growth, proliferation, and survival.

Apoptosis Induction

Studies have shown that both compounds can trigger apoptosis in cancer cells. For instance, this compound has been observed to induce apoptosis in HeLa cervical cancer cells, as evidenced by an increased population of apoptotic cells in a dose-dependent manner.[6] This is often accompanied by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[6][7]

Similarly, naringenin has been shown to induce apoptosis in various cancer cell lines, including melanoma and breast cancer cells.[8] Flow cytometry analysis using Annexin V/PI staining is a common method to quantify the extent of apoptosis induced by these compounds.

Modulation of Signaling Pathways

This compound and naringenin have been found to target distinct but sometimes overlapping signaling pathways involved in cancer progression.

This compound: A key target of this compound is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[6][9] this compound has been shown to inhibit the phosphorylation of STAT3, thereby downregulating its activity.[6] The STAT3 pathway is often constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[10][11]

Naringenin: Naringenin has been extensively reported to modulate the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway.[2][12] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers. Naringenin can inhibit the activation of the PI3K/Akt/mTOR cascade, leading to the suppression of cancer cell growth.[2]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are representative methodologies for key assays used to evaluate the anti-cancer activity of this compound and naringenin.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound or naringenin and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentrations of this compound or naringenin for a specific duration.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Bergenin_STAT3_Pathway This compound This compound STAT3_p p-STAT3 This compound->STAT3_p Inhibits phosphorylation Nucleus Nucleus STAT3_p->Nucleus Translocation STAT3 STAT3 STAT3->STAT3_p Phosphorylation Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene_Expression Promotes Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: this compound's inhibition of the STAT3 signaling pathway.

Naringenin_PI3K_Akt_Pathway Naringenin Naringenin PI3K PI3K Naringenin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Naringenin's inhibition of the PI3K/Akt signaling pathway.

Experimental_Workflow_IC50 cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis A 1. Seed Cancer Cells in 96-well plate B 2. Treat with varying concentrations of This compound/Naringenin A->B C 3. Add MTT reagent B->C D 4. Solubilize formazan C->D E 5. Measure Absorbance D->E F 6. Calculate IC50 Value E->F

Caption: A generalized experimental workflow for IC50 determination.

Conclusion

Both this compound and naringenin demonstrate significant anti-cancer properties through the induction of apoptosis and modulation of key signaling pathways. Naringenin appears to have been more extensively studied, with a larger body of quantitative data available across a wider range of cancer cell lines. Its inhibitory effects on the PI3K/Akt pathway are well-documented. This compound, while also showing potent anti-cancer activity, presents a different mechanistic profile, primarily targeting the STAT3 signaling pathway.

This comparative guide highlights the potential of both natural compounds as candidates for further pre-clinical and clinical investigation. The provided data and protocols offer a foundation for researchers to design and conduct further studies to elucidate their therapeutic potential and mechanisms of action in greater detail. The distinct signaling pathways targeted by this compound and naringenin may also suggest potential for synergistic combination therapies, a promising avenue for future cancer treatment strategies.

References

Bergenin vs. Metformin: A Comparative Guide for the Management of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metformin (B114582), a biguanide, has long been the first-line oral antihyperglycemic agent for the management of type 2 diabetes (T2D). Its established efficacy, safety profile, and low cost have made it a cornerstone of diabetes care. However, the search for alternative and complementary therapies continues, driven by the need for improved glycemic control and the management of diabetic complications. Bergenin, a naturally occurring C-glucoside of 4-O-methylgallic acid, has emerged as a promising candidate with demonstrated antidiabetic, antioxidant, and anti-inflammatory properties in preclinical studies. This guide provides an objective comparison of this compound and metformin, focusing on their mechanisms of action, efficacy from experimental studies, and the methodologies employed in their evaluation.

Mechanism of Action: A Tale of Two AMPK Activators

Both metformin and this compound exert their primary glucose-lowering effects through the activation of 5' AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1][2][3][4] However, the precise upstream mechanisms and the full spectrum of downstream effects may differ.

Metformin: The prevailing mechanism of metformin-induced AMPK activation is the inhibition of mitochondrial respiratory chain complex I.[2] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio, which allosterically activates AMPK.[2] Activated AMPK then orchestrates a range of metabolic effects:

  • Inhibition of Hepatic Gluconeogenesis: AMPK phosphorylates and inactivates key enzymes involved in glucose production in the liver, such as acetyl-CoA carboxylase (ACC), and suppresses the expression of gluconeogenic genes.[2]

  • Increased Glucose Uptake: In skeletal muscle, AMPK activation promotes the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, enhancing glucose uptake.[2]

  • Improved Insulin (B600854) Sensitivity: By reducing hepatic glucose output and increasing peripheral glucose utilization, metformin improves overall insulin sensitivity.

This compound: Preclinical evidence suggests that this compound also activates AMPK, leading to beneficial effects on glucose metabolism.[3][4] While the exact upstream trigger for this compound-induced AMPK activation is still under investigation, its activation leads to downstream effects that parallel those of metformin, including potential improvements in insulin signaling.[4] Beyond AMPK activation, this compound exhibits potent antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential in managing diabetic complications.[3][5]

Signaling Pathways

The signaling cascades initiated by metformin and this compound, centered around AMPK, are depicted below.

Metformin and this compound Signaling Pathways cluster_metformin Metformin cluster_this compound This compound Metformin Metformin Mito_Complex_I Mitochondrial Complex I Metformin->Mito_Complex_I Inhibits AMP_ATP_Ratio ↑ AMP:ATP Ratio Mito_Complex_I->AMP_ATP_Ratio Leads to AMPK AMPK AMP_ATP_Ratio->AMPK Hepatic_Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Hepatic_Gluconeogenesis Glucose_Uptake ↑ Muscle Glucose Uptake (GLUT4) AMPK->Glucose_Uptake Insulin_Sensitivity ↑ Insulin Sensitivity AMPK->Insulin_Sensitivity This compound This compound This compound->AMPK Activates Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD, CAT) This compound->Antioxidant_Enzymes Inflammation ↓ Inflammation This compound->Inflammation

Figure 1: Signaling pathways of metformin and this compound in glucose metabolism.

Quantitative Data Presentation

The following tables summarize the quantitative data from preclinical and clinical studies on the efficacy of this compound and metformin in managing key parameters of type 2 diabetes. It is important to note that the data for this compound is derived from preclinical animal models, while the data for metformin is from human clinical trials. Direct comparison of efficacy should therefore be made with caution.

Table 1: Effect on Glycemic Control

CompoundStudy TypeModel/PopulationDose(s)Outcome MeasureResultCitation(s)
This compound PreclinicalSTZ-Nicotinamide Induced Diabetic Rats10 mg/kgFasting Blood GlucoseSignificant reduction on day 14 of treatment[5]
Metformin Clinical TrialNon-obese patients with T2D598 ± 132 mg/dayHbA1c1.2% reduction at 12 months[6]
Metformin Clinical TrialObese patients with T2D678 ± 169 mg/dayHbA1c1.1% reduction at 12 months[6]
Metformin Clinical TrialDrug-naïve T2D patientsMetformin GlycinateHbA1c1.0% mean reduction after 2 months[1]
Metformin Clinical TrialPatients with T2D850 mg three times a dayFasting Plasma Glucose25-30% reduction[7]
Metformin Clinical TrialHigh-risk individuals-Progression to Diabetes31% reduction compared to placebo[8]

Table 2: Effect on Antioxidant and Inflammatory Markers

CompoundStudy TypeModel/PopulationDose(s)Outcome MeasureResultCitation(s)
This compound PreclinicalSTZ-Nicotinamide Induced Diabetic Rats2.5, 5, 10 mg/kgSuperoxide (B77818) Dismutase (SOD) & Catalase (CAT)Increased activity[5]
This compound PreclinicalDiabetic Neuropathy Rat Model40 mg/kgOxidative Stress MarkersNotable reduction[3][4]
This compound PreclinicalDiabetic Neuropathy Rat Model40 mg/kgInflammatory Cytokines (TNF-α, NF-κβ)Suppression[3][4]
Metformin Clinical & PreclinicalPatients with T2D & Rodent Models-C-Reactive Protein (CRP)~20-30% reduction[9]
Metformin Clinical & PreclinicalPatients with T2D & Rodent Models-Interleukin-6 (IL-6)~10-25% reduction[9]
Metformin Clinical & PreclinicalPatients with T2D & Rodent Models-Tumor Necrosis Factor-alpha (TNF-α)~15-20% reduction[9]
Metformin PreclinicalRodent Models-Reactive Oxygen Species (ROS)30-50% reduction[9]
Metformin PreclinicalRodent Models-Antioxidant Enzyme Activity (SOD, Catalase)25-40% increase[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.

Induction of Type 2 Diabetes in Rats (Streptozotocin-Nicotinamide Model)

This model is widely used to induce a form of diabetes that resembles type 2 diabetes in humans, characterized by insulin resistance and partial insulin deficiency.

STZ-Nicotinamide Diabetic Rat Model Workflow Start Acclimatization of Rats Fasting Overnight Fasting Start->Fasting NA_Injection Intraperitoneal Injection of Nicotinamide (NA) Fasting->NA_Injection STZ_Injection Intraperitoneal Injection of Streptozotocin (B1681764) (STZ) (15 min after NA) NA_Injection->STZ_Injection Glucose_Monitoring Blood Glucose Monitoring STZ_Injection->Glucose_Monitoring Diabetic_Confirmation Confirmation of Diabetes (Blood Glucose > 200 mg/dL) Glucose_Monitoring->Diabetic_Confirmation Diabetic_Confirmation->Glucose_Monitoring Not Diabetic Treatment Initiation of Treatment (this compound/Metformin/Vehicle) Diabetic_Confirmation->Treatment Diabetic Endpoint Endpoint Analysis (Blood glucose, lipid profile, antioxidant enzymes, etc.) Treatment->Endpoint

Figure 2: Workflow for inducing type 2 diabetes in rats.

Protocol Details:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Induction:

    • Rats are fasted overnight.

    • Nicotinamide (typically 110-120 mg/kg body weight) is dissolved in normal saline and administered via intraperitoneal (i.p.) injection.

    • After 15 minutes, streptozotocin (STZ) (typically 60-65 mg/kg body weight), freshly dissolved in cold citrate (B86180) buffer (pH 4.5), is administered via i.p. injection.[10][11]

  • Confirmation of Diabetes: Blood glucose levels are monitored periodically. Rats with fasting blood glucose levels consistently above 200 mg/dL are considered diabetic and included in the study.

Western Blot for Phosphorylated AMPK (p-AMPK)

This technique is used to quantify the activation of AMPK by measuring the levels of its phosphorylated form.

Protocol Details:

  • Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated AMPK (p-AMPK, typically at Thr172).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12][13][14]

  • Normalization: The membrane is often stripped and re-probed with an antibody for total AMPK to normalize the p-AMPK signal.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the ability of cells to take up glucose from the surrounding medium, a key indicator of insulin sensitivity.

Protocol Details:

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.[15]

  • Serum Starvation: Differentiated adipocytes are serum-starved for a defined period (e.g., 2-4 hours) in a glucose-free medium.

  • Treatment: Cells are then treated with the test compound (this compound or metformin) and/or insulin for a specific duration.

  • Glucose Uptake: A fluorescently labeled glucose analog (e.g., 2-NBDG) or radiolabeled 2-deoxyglucose is added to the medium.

  • Measurement: After an incubation period, the cells are washed, and the amount of internalized glucose analog is measured using a fluorescence plate reader or a scintillation counter.[16][17][18]

Antioxidant Enzyme Assays (SOD and CAT)

These assays quantify the activity of key antioxidant enzymes that protect cells from oxidative damage.

Protocol Details:

  • Superoxide Dismutase (SOD) Activity: SOD activity is often measured using a spectrophotometric assay based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. The percentage of inhibition is proportional to the SOD activity.

  • Catalase (CAT) Activity: CAT activity is typically determined by measuring the rate of decomposition of hydrogen peroxide (H2O2) at 240 nm. One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute.

Conclusion

Metformin remains the undisputed first-line therapy for type 2 diabetes, with a wealth of clinical evidence supporting its efficacy and safety. Its mechanism of action, primarily through the activation of AMPK, is well-characterized.

This compound presents a compelling profile as a potential therapeutic agent for type 2 diabetes in preclinical models. Its ability to activate AMPK, coupled with its antioxidant and anti-inflammatory properties, suggests a multi-faceted approach to managing not only hyperglycemia but also related complications.

For drug development professionals, this compound warrants further investigation. Key future directions include:

  • Head-to-head preclinical studies directly comparing the efficacy and potency of this compound and metformin in standardized models of type 2 diabetes.

  • Elucidation of the precise upstream mechanisms by which this compound activates AMPK.

  • Pharmacokinetic and toxicological studies to establish a safe and effective dosing regimen for potential clinical translation.

  • Well-designed clinical trials to evaluate the efficacy and safety of this compound in patients with type 2 diabetes.

While metformin's position in diabetes management is secure, the exploration of novel compounds like this compound is essential for advancing therapeutic options and addressing the unmet needs of individuals with type 2 diabetes. The complementary antioxidant and anti-inflammatory actions of this compound may offer additional benefits beyond glycemic control, a prospect that merits rigorous scientific inquiry.

References

Bergenin's Anti-Inflammatory Efficacy in a Mouse Model of Asthma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel therapeutics for asthma, bergenin has emerged as a promising natural compound with potent anti-inflammatory properties. This guide provides a comprehensive comparison of this compound's effects with the standard corticosteroid, dexamethasone (B1670325), in a well-established ovalbumin (OVA)-induced mouse model of allergic asthma. The data presented herein is derived from peer-reviewed studies, offering an objective analysis of this compound's performance and elucidating its mechanism of action.

Comparative Efficacy of this compound and Dexamethasone

This compound demonstrates a significant dose-dependent reduction in key inflammatory markers in an OVA-induced mouse model of asthma. Its efficacy is comparable to that of dexamethasone, a widely used corticosteroid for asthma treatment. The following tables summarize the quantitative data from key experimental outcomes.

Table 1: Effect of this compound and Dexamethasone on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cells (x10^5)Eosinophils (x10^4)Macrophages (x10^4)Neutrophils (x10^3)Lymphocytes (x10^4)
Control1.2 ± 0.30.1 ± 0.0510.5 ± 2.11.5 ± 0.50.8 ± 0.2
OVA-Induced Asthma8.5 ± 1.545.2 ± 8.135.1 ± 6.28.2 ± 1.55.3 ± 1.1
This compound (35 mg/kg)5.1 ± 0.925.3 ± 4.522.4 ± 4.04.1 ± 0.83.1 ± 0.6*
This compound (80 mg/kg)3.2 ± 0.6 15.1 ± 2.715.8 ± 2.8 2.5 ± 0.51.9 ± 0.4
Dexamethasone (5 mg/kg)2.8 ± 0.512.6 ± 2.3 14.2 ± 2.52.1 ± 0.4 1.6 ± 0.3

*p < 0.05, **p < 0.01 compared to OVA-Induced Asthma group. Data are presented as mean ± SEM.

Table 2: Effect of this compound and Dexamethasone on Pro-inflammatory Cytokine Levels in BALF (pg/mL)

Treatment GroupIL-1βIL-5IL-6
Control15.2 ± 3.110.5 ± 2.220.1 ± 4.2
OVA-Induced Asthma85.3 ± 12.875.2 ± 11.3110.5 ± 16.6
This compound (35 mg/kg)50.1 ± 7.545.3 ± 6.865.4 ± 9.8*
This compound (80 mg/kg)30.2 ± 4.5 25.1 ± 3.840.2 ± 6.0
Dexamethasone (5 mg/kg)25.6 ± 3.820.4 ± 3.1 35.1 ± 5.3

*p < 0.05, **p < 0.01 compared to OVA-Induced Asthma group. Data are presented as mean ± SEM.

Mechanism of Action: The SIRT1/NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by activating Sirtuin 1 (SIRT1), which in turn deacetylates and inactivates the p65 subunit of Nuclear Factor-kappa B (NF-κB).[1][2][3][4][5][6][7][8] This inactivation prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes, including those for IL-1β, IL-5, and IL-6.[1][2][3][4][5][6][7][8]

Bergenin_Signaling_Pathway cluster_nucleus Nuclear Translocation This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates NFkB_p65_Ac NF-κB p65 (acetylated) (Active) SIRT1->NFkB_p65_Ac deacetylates NFkB_p65 NF-κB p65 (deacetylated) (Inactive) NFkB_p65_Ac->NFkB_p65 Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (IL-1β, IL-5, IL-6) NFkB_p65_Ac->Pro_inflammatory_Genes promotes Nucleus Nucleus Inflammation Airway Inflammation Pro_inflammatory_Genes->Inflammation leads to

This compound's anti-inflammatory signaling pathway.

Experimental Protocols

Ovalbumin (OVA)-Induced Asthma Mouse Model

A widely used and well-characterized model to study allergic asthma, mimicking key features of the human disease.[2][9][10]

OVA_Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Day0 Day 0 Day7 Day 7 Day14 Day 14 Injection Intraperitoneal Injection: 20 µg OVA + 2 mg Al(OH)3 in 200 µL Saline Day21_23 Days 21-23 Aerosol Aerosolized Challenge: 1% OVA in Saline (30 min/day) Day21_23_Treatment Days 21-23 Treatment Oral Gavage: This compound (35 or 80 mg/kg) or Dexamethasone (5 mg/kg) 1h before challenge Day24 Day 24 Analysis Euthanasia & Sample Collection: BALF Analysis (Cell Counts, Cytokines) Lung Histology cluster_sensitization cluster_sensitization cluster_challenge cluster_challenge cluster_sensitization->cluster_challenge cluster_treatment cluster_treatment cluster_challenge->cluster_treatment cluster_analysis cluster_analysis cluster_treatment->cluster_analysis

Workflow of the OVA-induced asthma mouse model.

Protocol:

  • Animals: Female BALB/c mice, 6-8 weeks old, are typically used due to their predisposition to Th2-mediated immune responses.[11]

  • Sensitization: On days 0, 7, and 14, mice are sensitized by intraperitoneal injection of 200 μL of a suspension containing 20 μg of ovalbumin (OVA) and 2 mg of aluminum hydroxide (B78521) in saline.[5]

  • Challenge: From day 21 to 23, mice are challenged daily for 30 minutes with an aerosolized 1% OVA solution in saline using a nebulizer.[10]

  • Treatment: this compound (35 or 80 mg/kg), dexamethasone (5 mg/kg), or a vehicle control is administered orally by gavage one hour before each OVA challenge.[5][7]

  • Sample Collection and Analysis: Twenty-four hours after the final challenge, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to determine total and differential inflammatory cell counts and cytokine levels (e.g., IL-1β, IL-5, IL-6) using ELISA. Lungs are harvested for histological analysis to assess airway inflammation and remodeling.[11]

Alternative Model: House Dust Mite (HDM)-Induced Asthma

For a more clinically relevant model, house dust mite (HDM) extract can be used as the allergen, as HDM is a common aeroallergen for human asthma.[1][12][13][14]

Protocol:

  • Sensitization: Mice are sensitized by intranasal administration of 10 μg of HDM extract in 40 μL of PBS on day 0.[1]

  • Challenge: From day 7 to 11 (5 consecutive days), mice are challenged intranasally with 10 μg of HDM extract in 40 μL of PBS.[4]

  • Treatment and Analysis: Treatment protocols and subsequent analyses are similar to the OVA model.

Comparison with Other Asthma Therapeutics

While direct head-to-head studies are limited, a comparison of this compound's performance with other common asthma medications in similar OVA-induced mouse models provides valuable context.

Table 3: Indirect Comparison of this compound with Other Asthma Therapeutics in OVA-Induced Mouse Models

Therapeutic AgentMechanism of ActionKey Findings in OVA-Induced Mouse Models
This compound SIRT1 activator, NF-κB inhibitorSignificantly reduces eosinophilic inflammation, mucus hypersecretion, and Th2 cytokine production.[1]
Dexamethasone Glucocorticoid receptor agonistPotently suppresses airway inflammation and hyperresponsiveness.[5][7][15]
Montelukast (B128269) Cysteinyll leukotriene receptor 1 (CysLTR1) antagonistReduces airway eosinophilia, mucus production, and airway hyperresponsiveness.[16][17][18]
Roflumilast Phosphodiesterase-4 (PDE4) inhibitorAttenuates airway inflammation, particularly neutrophilic inflammation, and remodeling.

This guide highlights the potential of this compound as a novel anti-inflammatory agent for the treatment of asthma. Its efficacy, comparable to the standard of care dexamethasone, and its well-defined mechanism of action warrant further investigation and position it as a strong candidate for future drug development programs.

References

A Comparative Analysis of the Antioxidant Potential of Bergenin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant potential of bergenin, a naturally occurring C-glucoside of 4-O-methyl gallic acid, and its various derivatives. By presenting supporting experimental data, detailed methodologies, and key signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug discovery.

Introduction

This compound has attracted significant interest for its wide array of pharmacological activities, including its notable antioxidant effects.[1] Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[2] this compound exerts its antioxidant effects through various mechanisms, including direct ROS scavenging and modulation of cellular signaling pathways.[2][3] To enhance its therapeutic potential, researchers have focused on synthesizing and evaluating this compound derivatives, which have often shown superior antioxidant activity.[4][5] This guide compares the antioxidant capacities of this compound and its key derivatives, providing insights into their structure-activity relationships.

Comparative Antioxidant Activity

The antioxidant potential of this compound and its derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The data consistently indicates that certain structural modifications to the this compound molecule can significantly enhance its antioxidant efficacy.

Notably, northis compound (B1204036) , the O-demethylated derivative of this compound, exhibits improved antioxidant capacity.[4][6] Furthermore, esterification of the hydroxyl groups on the sugar moiety of northis compound with fatty acids has been shown to dramatically increase antioxidant activity.[6] For instance, northis compound 11-caproate has demonstrated more potent antioxidant activity than the well-known antioxidant, catechin.[6] Another derivative, 11-O-galloylthis compound , has also been reported to be a more potent antioxidant compared to this compound itself.

Below is a summary of the available quantitative data from various studies:

CompoundAssayIC50 Value (µM)Source
This compound DPPH Radical Scavenging>100[6]
Superoxide Anion Scavenging>100[6]
Northis compound DPPH Radical Scavenging13[3][6]
Superoxide Anion Scavenging32[3][6]
Northis compound 11-propionate DPPH Radical Scavenging7.5[6]
Superoxide Anion Scavenging15[6]
Northis compound 11-butyrate DPPH Radical Scavenging6.8[6]
Superoxide Anion Scavenging13[6]
Northis compound 11-valerate DPPH Radical Scavenging6.5[6]
Superoxide Anion Scavenging11[6]
Northis compound 11-caproate DPPH Radical Scavenging5.9[6]
Superoxide Anion Scavenging9.8[6]
Catechin (Reference) DPPH Radical Scavenging8.2[6]
Superoxide Anion Scavenging18[6]

Mechanism of Action: Signaling Pathways

This compound and its derivatives exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response. One of the most critical pathways is the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway .

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, initiating their transcription. These genes encode for a battery of cytoprotective proteins, including antioxidant enzymes and detoxification enzymes. This compound has been shown to activate the Nrf2 pathway, contributing to its overall antioxidant and anti-inflammatory properties.[5][7]

Nrf2_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n translocation Maf Maf Nrf2_n->Maf heterodimerizes ARE ARE Maf->ARE binds Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes activates transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compounds (this compound and its derivatives)

  • Reference standard (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Preparation of Test Samples: Prepare stock solutions of the test compounds and the reference standard in a suitable solvent. Create a series of dilutions from the stock solutions.

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test samples or the reference standard to the wells.

    • For the control well, add 100 µL of the solvent instead of the test sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • Reference standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Protocol:

    • Add 180 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 20 µL of the different concentrations of the test samples or the reference standard to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay. The IC50 value is then determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds

  • Reference standard (e.g., Ferrous sulfate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Protocol:

    • Add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the test samples or the reference standard at various concentrations.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a ferrous sulfate (B86663) solution of known concentrations. The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro assessment of the antioxidant potential of this compound and its derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound & Derivatives) DPPH_Assay DPPH Assay Compound_Prep->DPPH_Assay ABTS_Assay ABTS Assay Compound_Prep->ABTS_Assay FRAP_Assay FRAP Assay Compound_Prep->FRAP_Assay Reagent_Prep Reagent Preparation (DPPH, ABTS, FRAP) Reagent_Prep->DPPH_Assay Reagent_Prep->ABTS_Assay Reagent_Prep->FRAP_Assay Abs_Reading Absorbance Reading (Spectrophotometer) DPPH_Assay->Abs_Reading ABTS_Assay->Abs_Reading FRAP_Assay->Abs_Reading IC50_Calc IC50 Value Calculation Abs_Reading->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

Conclusion

The comparative analysis reveals that derivatives of this compound, particularly northis compound and its esters, possess significantly enhanced antioxidant potential compared to the parent compound. The structure-activity relationship suggests that demethylation of the aromatic ring and esterification of the sugar moiety are effective strategies for improving the radical scavenging capabilities of this compound. The activation of the Nrf2/ARE signaling pathway represents a key indirect mechanism contributing to the cytoprotective effects of these compounds. This guide provides a foundational understanding for researchers aiming to develop novel and more potent antioxidant agents based on the this compound scaffold. Further in vivo studies and exploration of other derivatives are warranted to fully elucidate their therapeutic potential.

References

Bergenin vs. Standard Anti-inflammatory Drugs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory efficacy of bergenin, a naturally occurring isocoumarin, with that of standard anti-inflammatory drugs, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like indomethacin (B1671933) and diclofenac (B195802), and corticosteroids like dexamethasone. This document synthesizes available experimental data to offer an objective evaluation of their respective performances, supported by detailed methodologies and mechanistic insights.

Executive Summary

This compound exhibits significant anti-inflammatory properties primarily through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory mediators.[1] In vivo studies demonstrate its ability to reduce edema and inflammatory responses. While direct head-to-head clinical comparisons with standard drugs are limited, preclinical data suggests this compound is a promising anti-inflammatory agent. Standard NSAIDs, such as diclofenac and indomethacin, primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes. Dexamethasone, a potent corticosteroid, acts by inhibiting NF-κB and other inflammatory pathways.

Quantitative Comparison of Anti-inflammatory Efficacy

The following tables summarize the available quantitative data from preclinical studies, offering a comparison of the anti-inflammatory effects of this compound and standard drugs. It is important to note that the data is compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rodents)

CompoundDose (mg/kg)Route of AdministrationMax. Inhibition of Edema (%)Reference
This compound25i.p.42.0[2]
Indomethacin10i.p.62.96[2]
Diclofenac5p.o.56.17[3]
Diclofenac20p.o.71.82[3]

Table 2: In Vitro COX Enzyme Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
This compound>100Data Not AvailableData Not Available[2]
Diclofenac0.0760.0262.9[4]
Ibuprofen12800.15[4]
Celecoxib826.812[4]

Note: While one study reports that this compound selectively inhibits COX-2 in vitro, a specific IC50 value was not provided.[2]

Table 3: In Vitro Inhibition of Pro-inflammatory Mediators

CompoundCell LineMediatorIC50Reference
This compoundMacrophagesTNF-α, IL-1β, IL-6Inhibition demonstrated, but IC50 not specified[2]
Northis compoundiBMDMsTNF-αSignificant inhibition at 50 µM[5]

Mechanisms of Action: Signaling Pathways

This compound and standard anti-inflammatory drugs exert their effects through distinct molecular pathways.

This compound's Anti-inflammatory Signaling Pathway

This compound primarily inhibits the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] Inflammatory stimuli typically lead to the phosphorylation and degradation of IκBα, which allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to prevent this translocation.[1]

This compound Signaling Pathway This compound's Anti-inflammatory Mechanism cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) inhibits Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NF-κB (p65/p50)->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) activates transcription Nucleus Nucleus This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Standard NSAID (Diclofenac) Signaling Pathway

Diclofenac, a non-selective COX inhibitor, blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[3]

Diclofenac Signaling Pathway Diclofenac's Anti-inflammatory Mechanism Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 & COX-2 COX-1 & COX-2 Arachidonic Acid->COX-1 & COX-2 Prostaglandins Prostaglandins COX-1 & COX-2->Prostaglandins synthesis Inflammation Inflammation Prostaglandins->Inflammation Diclofenac Diclofenac Diclofenac->COX-1 & COX-2 inhibits

Caption: Diclofenac inhibits COX-1 and COX-2 enzymes.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the anti-inflammatory activity of novel compounds.

Carrageenan-Induced Paw Edema Workflow Experimental Workflow for Paw Edema Assay cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Drug Administration Drug Administration Fasting->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection 30-60 min post-drug Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Hourly for 4-6 hours Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol Details:

  • Animals: Male Wistar rats or Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, standard drug, and test compound groups.

  • Drug Administration: The test compound (e.g., this compound) or standard drug (e.g., indomethacin, diclofenac) is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: A 1% w/v suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol Details:

  • Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer (e.g., Tris-HCl).

  • Compound Preparation: The test compound (this compound) and a standard inhibitor (e.g., celecoxib) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

  • Reaction Mixture: The reaction is typically carried out in a 96-well plate. The reaction mixture contains the COX-2 enzyme, heme (a cofactor), and the test compound at various concentrations.

  • Incubation: The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

  • Detection: The product of the enzymatic reaction (e.g., Prostaglandin E2) is quantified using methods such as ELISA or by monitoring the consumption of a chromogenic substrate.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.

Protocol Details:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) is transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is often co-transfected for normalization.[6]

  • Compound Treatment: After transfection, the cells are pre-treated with various concentrations of the test compound (this compound) or a known inhibitor (e.g., dexamethasone) for a specific period.

  • Stimulation: The NF-κB pathway is then activated by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).[7]

  • Cell Lysis: After the stimulation period, the cells are lysed to release the luciferase enzymes.

  • Luciferase Assay: The activities of both firefly and Renilla luciferases are measured sequentially in a luminometer using specific substrates.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of NF-κB activity is calculated by comparing the normalized luciferase activity of stimulated cells to that of unstimulated cells. The inhibitory effect of the compound is determined by the reduction in fold induction.

Conclusion

This compound demonstrates notable anti-inflammatory properties through the inhibition of key inflammatory signaling pathways, namely NF-κB and MAPK. Preclinical in vivo data shows its efficacy in reducing acute inflammation, although it appears less potent than indomethacin and higher doses of diclofenac in the carrageenan-induced paw edema model. A significant gap in the current literature is the lack of a specific IC50 value for this compound's inhibition of the COX-2 enzyme, which would allow for a more direct comparison with selective and non-selective NSAIDs. Further research, including head-to-head comparative studies with standardized methodologies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound as a viable alternative or adjunct to standard anti-inflammatory drugs.

References

Validating the Neuroprotective Mechanism of Bergenin: A Comparative Guide for Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the neuroprotective mechanisms of bergenin, a C-glycoside of 4-O-methylgallic acid, in various cell culture models.[1][2] this compound has demonstrated significant potential in mitigating neuronal damage through its anti-inflammatory, antioxidant, and immunomodulatory properties.[2][3] This document collates experimental data to objectively compare its performance against common neurotoxic insults and outlines detailed protocols to facilitate further research.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through multiple pathways, primarily by modulating signaling cascades involved in inflammation, oxidative stress, and apoptosis.

1. Anti-inflammatory Action: A key mechanism of this compound is the suppression of neuroinflammation.[1][4] In microglial cell lines like BV2, this compound has been shown to significantly reduce the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][4] This anti-inflammatory effect is largely mediated by the regulation of the PPAR-γ/NF-κB and Sirt1/FOXO3a/NF-κB signaling pathways.[4][5][6] By activating Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and inhibiting the phosphorylation of Nuclear Factor-kappa B (NF-κB), this compound effectively dampens the inflammatory response in neuronal cells.[4][7]

2. Attenuation of Oxidative Stress: this compound is a potent antioxidant.[8] It has been shown to protect neuronal cells, such as HT-22 and PC-12 lines, from oxidative stress induced by agents like hydrogen peroxide (H₂O₂).[8][9] The compound enhances the levels of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX), while reducing the production of reactive oxygen species (ROS).[7][8] This antioxidant activity is linked to the activation of the Nrf-2/HO-1 signaling pathway, a critical regulator of cellular defense against oxidative stress.[9][10]

3. Anti-Apoptotic Effects: this compound has been observed to inhibit apoptosis in neuronal cells.[9] By modulating the expression of key apoptotic proteins, such as increasing the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax, this compound helps to preserve neuronal cell viability in the face of neurotoxic challenges.[9] It also suppresses the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[9]

4. Other Neuroprotective Actions:

  • Cholinesterase Inhibition: this compound demonstrates dose-dependent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[2][3]

  • Reduction of Pathological Protein Aggregates: In models of Alzheimer's disease, this compound has been found to reduce the levels of amyloid-β (Aβ) peptides (Aβ1-42) and phosphorylated tau (p-tau), two key pathological hallmarks of the disease.[1][3]

Comparative Performance of this compound in Cell Culture Models

The following tables summarize the quantitative effects of this compound in various neuronal cell lines under different neurotoxic conditions.

Table 1: Neuroprotective Effects of this compound on Cell Viability

Cell LineNeurotoxic InsultThis compound ConcentrationOutcomeKey FindingsReference(s)
HT-22H₂O₂ (200 µM)50, 100 µM↑ Cell ViabilityRemarkably increased cell viability compared to cells treated only with H₂O₂.[8]
PC-12H₂O₂ (200 µM)50, 100 µM↑ Cell ViabilitySignificantly increased cell viability in a dose-dependent manner.[8]
SH-SY5YNMDAUp to 50 µM↑ Cell ViabilityLed to a dose-dependent prevention of NMDA-induced toxicity.[2][3]
HNPCsH₂O₂Not specified↑ Cell ViabilitySignificantly alleviated H₂O₂-induced viability reduction in a dose-dependent manner.[7]

Table 2: Anti-inflammatory Effects of this compound

Cell LineInducing AgentThis compound ConcentrationOutcomeKey FindingsReference(s)
BV2High GlucoseNot specified↓ IL-1β, IL-6, TNF-α mRNASignificantly lowered the mRNA expression of pro-inflammatory cytokines.[1][4]
BV2Oxygen-Glucose Deprivation/ReoxygenationNot specified↓ Inflammatory CytokinesReduced the expression of inflammatory cytokines.[5][6]
5xFAD Tg Mouse BrainAlzheimer's Pathology60 mg/kg (in vivo)↓ IL-1β, TNF-αSignificantly decreased the level of pro-inflammatory cytokines.[8]

Table 3: Antioxidant Effects of this compound

Cell Line/ModelInducing AgentThis compound ConcentrationOutcomeKey FindingsReference(s)
HT-22H₂O₂50, 100 µM↑ GSH, SODDose-dependently enhanced the levels of antioxidant enzymes.[8]
HNPCsH₂O₂Not specified↑ SOD, GPXIncreased the activity of superoxide dismutase and the level of glutathione peroxidase.[7]
Diabetic RatsStreptozotocin40 mg/kg (in vivo)↓ Oxidative Stress MarkersNotably reduced oxidative stress markers and boosted antioxidant levels.[11]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its neuroprotective effects in cell culture.

cluster_0 This compound's Anti-Inflammatory Pathway This compound This compound PPARg PPAR-γ This compound->PPARg Activates NFkB NF-κB PPARg->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Induces Transcription

Caption: this compound's regulation of the PPAR-γ/NF-κB signaling pathway.

cluster_1 This compound's Antioxidant Pathway This compound This compound Nrf2 Nrf-2 This compound->Nrf2 Promotes Dissociation ARE Antioxidant Response Element Nrf2->ARE Binds to Keap1 Keap-1 Keap1->Nrf2 Inhibits AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD, GPX) ARE->AntioxidantEnzymes Induces Transcription

Caption: this compound's activation of the Nrf-2 antioxidant pathway.

cluster_2 Experimental Workflow for Neuroprotection Assay A 1. Cell Culture (e.g., SH-SY5Y, PC-12) B 2. Pre-treatment with this compound (Various Concentrations) A->B C 3. Induction of Neurotoxicity (e.g., H₂O₂, NMDA) B->C D 4. Incubation C->D E 5. Endpoint Assays D->E F Cell Viability (MTT Assay) E->F G Inflammatory Markers (ELISA/qRT-PCR) E->G H Protein Expression (Western Blot) E->H I Oxidative Stress (ROS Assay) E->I

Caption: A generalized workflow for in vitro neuroprotection studies of this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma SH-SY5Y, rat pheochromocytoma PC-12, or mouse hippocampal HT-22 cells are commonly used.[8][12]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.[8]

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays).

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1-24 hours).

    • Introduce the neurotoxic agent (e.g., H₂O₂, NMDA) to induce neuronal damage.

    • Co-incubate for a designated period (e.g., 24 hours) before proceeding to endpoint assays.[12]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of viable cells.

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[13]

  • MTT Addition: Following the treatment incubation, add 10 µL of the MTT stock solution to each well of a 96-well plate.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[12][13]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Inflammatory Cytokines (ELISA)
  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., IL-1β, IL-6, TNF-α) according to the manufacturer's instructions for a commercial kit.

  • Data Analysis: Determine the concentration of each cytokine by comparing the absorbance of the samples to a standard curve.

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., NF-κB, Nrf-2, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands, normalized to a loading control like β-actin, corresponds to the protein expression level.[12]

Comparison with Other Neuroprotective Agents

While direct comparative studies with this compound are limited in the provided search results, the mechanisms of action for other well-known neuroprotective compounds offer a basis for comparison. For instance, curcumin, resveratrol, and EGCG also exhibit neuroprotective effects through antioxidant and anti-inflammatory pathways.[12] Betaxolol and UK14,304 have shown neuroprotection by reducing glutamate-induced excitotoxicity.[14][15] this compound's multifaceted approach, targeting inflammation, oxidative stress, apoptosis, and cholinergic systems, positions it as a promising candidate for further investigation and comparison with these established neuroprotective agents.

Conclusion

The experimental data from various cell culture models strongly support the neuroprotective potential of this compound. Its ability to modulate multiple key signaling pathways involved in neuroinflammation and oxidative stress underscores its therapeutic promise for neurodegenerative diseases. The provided protocols and comparative data serve as a valuable resource for researchers aiming to further validate and explore the neuroprotective mechanisms of this compound.

References

A Comparative Analysis of Bergenin Content in Bergenia Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the genus Bergenia represents a significant source of the bioactive compound bergenin. This C-glucoside of 4-O-methyl gallic acid is the subject of extensive research for its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties. A critical aspect for the effective utilization of this natural resource is understanding the variation in this compound content across different Bergenia species and even within different parts of the same plant. This guide provides a comparative analysis of this compound content in various Bergenia species, supported by experimental data and detailed methodologies to aid in research and development.

Comparative this compound Content in Bergenia Species

The concentration of this compound can vary significantly among different Bergenia species and the specific part of the plant analyzed, with the rhizome typically containing the highest concentration.[1][2] The following table summarizes quantitative data on this compound content from various studies, primarily utilizing High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for analysis.

Bergenia SpeciesPlant PartThis compound Content (%)Analytical MethodReference
Bergenia ciliataRhizome19.4RP-HPLC[3]
Bergenia ciliataRhizome3.275RP-HPLC[4][5]
Bergenia ciliataRoot9.2RP-HPLC[3]
Bergenia ciliataLeaf6.9RP-HPLC[3]
Bergenia ligulataRhizome5.76 ± 0.16 (Acetone Extract)HPTLC[6][7]
Bergenia ligulataRhizome5.51 ± 0.14 (Methanolic Extract)HPTLC[6][7]
Bergenia ligulataRhizome2.419RP-HPLC[4][5]
Bergenia stracheyiRhizome3.277RP-HPLC[4][5]
Bergenia crassifoliaLeaf0.49 - 0.51HPLC[8]
Bergenia x ornataLeaf0.49HPLC[8]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is crucial for comparative studies and for the standardization of herbal formulations. Below are detailed methodologies for the extraction and analysis of this compound from Bergenia species using HPTLC and RP-HPLC.

High-Performance Thin-Layer Chromatography (HPTLC) Method

1. Extraction of this compound:

  • Sample Preparation: Air-dry the rhizomes of the Bergenia species at 45-55°C and grind them into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered drug and subject it to reflux extraction separately with methanol (B129727) and acetone (B3395972) for 2 hours.

  • Concentration: Filter the solutions and evaporate the extracts to dryness. Reconstitute the dried extracts in 5.0 mL of their respective solvents (methanol or acetone).[7]

2. HPTLC Analysis:

  • Stationary Phase: Pre-coated silica (B1680970) gel HPTLC plates.

  • Mobile Phase: A mixture of chloroform, methanol, and acetic acid in a ratio of 8:1:1 (v/v/v).[7]

  • Sample Application: Apply the standard this compound solution and the prepared sample extracts onto the HPTLC plate.

  • Development: Develop the plate in a suitable chromatographic chamber saturated with the mobile phase.

  • Detection and Quantification: Perform densitometric scanning at 276 nm. The amount of this compound in the samples is calculated using a calibration curve prepared from the standard this compound.[7]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

1. Extraction of this compound:

  • Sample Preparation: Air-dry the rhizomes of the Bergenia species at 45–55°C and pulverize them.

  • Extraction: Extract 1.0 g of the powdered rhizome with 10 mL of methanol three times.

  • Concentration: Combine the extracts and concentrate them using a rotary evaporator at a low temperature (45°C). Subsequently, freeze-dry the concentrate to obtain a residue.[9]

2. RP-HPLC Analysis:

  • Column: A C18 column is commonly used for the separation.[9][10]

  • Mobile Phase: A common isocratic solvent system consists of water, methanol, and acetic acid in a ratio of 62.5:37:0.5 (v/v/v), with the pH adjusted to 2.0.[10]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[10]

  • Detection: Detection is performed using a UV detector at a wavelength of 275 nm.[10]

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area with that of a standard this compound solution of known concentration.

Visualizing the Experimental Workflow

To provide a clear overview of the process for this compound quantification, the following diagram illustrates the key steps from sample preparation to data analysis.

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Chromatographic Analysis cluster_data Data Processing start Collect Bergenia Plant Material dry Air-Dry Plant Material start->dry grind Grind to Fine Powder dry->grind extract Solvent Extraction (Methanol/Acetone) grind->extract filter Filter Extract extract->filter concentrate Concentrate Extract filter->concentrate hplc RP-HPLC Analysis concentrate->hplc hptlc HPTLC Analysis concentrate->hptlc quantify Quantify this compound Content hplc->quantify hptlc->quantify compare Comparative Analysis quantify->compare

Experimental workflow for this compound quantification.

Signaling Pathways Modulated by this compound

The therapeutic potential of this compound is attributed to its ability to modulate various cellular signaling pathways, particularly those involved in inflammation. This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[11][12][13] These pathways are crucial in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][14] By downregulating the phosphorylation of key proteins in these pathways, this compound effectively reduces the inflammatory response.[11]

The following diagram illustrates the inhibitory effect of this compound on the NF-κB and MAPK inflammatory signaling pathways.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nuclear Events LPS LPS MAPK MAPK (p38, ERK, JNK) LPS->MAPK IKK IKK LPS->IKK p_MAPK p-MAPK MAPK->p_MAPK Phosphorylation nucleus Nucleus p_MAPK->nucleus Translocation IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_p p-NF-κB (Active) NFkB_IkB->NFkB_p Activation NFkB_p->nucleus Translocation genes Pro-inflammatory Gene Transcription nucleus->genes cytokines TNF-α, IL-1β, IL-6 genes->cytokines This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits

Inhibitory action of this compound on inflammatory pathways.

This comparative guide provides a foundational resource for researchers working with Bergenia species. The significant variation in this compound content underscores the importance of species selection and the use of standardized analytical methods for consistent and reliable results in both research and the development of new therapeutic agents.

References

Bergenin's Impact on Cytokine Production: An In Vitro and In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Bergenin, a naturally occurring isocoumarin (B1212949) derivative, has garnered significant attention for its potent anti-inflammatory properties. This guide provides a comprehensive comparison of this compound's efficacy in modulating cytokine production, drawing upon key in vitro and in vivo experimental data. It is designed to offer researchers, scientists, and drug development professionals a clear overview of its mechanisms of action and experimental validation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the production of key pro-inflammatory and anti-inflammatory cytokines across various experimental models.

Table 1: In Vitro Effects of this compound on Pro-Inflammatory Cytokine Production

Cell LineInflammatory StimulusThis compound ConcentrationTarget CytokineReduction (%)Reference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)10, 30 µMTNF-α, IL-6Dose-dependent[1]
INS-1E Pancreatic β-cellsCytokine cocktail (IL-1β, IFN-γ, TNF-α)0.25–10 μMNitric Oxide (NO)IC₅₀ = 6.82 ± 2.83 μM[2]
Human Bronchial Epithelial (16-HBE) cellsTNF-αNot specifiedIL-6, IL-8Significant decrease[3]
MH7A Rheumatoid Arthritis Fibroblast-like SynoviocytesTNF-αNot specifiedIL-6, MMPsSignificant reduction[4]

Table 2: In Vivo Effects of this compound on Pro-Inflammatory Cytokine Production

Animal ModelInflammatory StimulusThis compound DosageTissue/FluidTarget CytokineReductionReference
LPS-induced mastitis in miceLipopolysaccharide (LPS)Not specifiedMammary glandsTNF-α, IL-1β, IL-6Significant decrease[4][5][6][7]
Diabetic neuropathy in miceStreptozotocin25 mg/kgSciatic nerve, Spinal cordTNF-α, IL-1βSignificant reduction[8]
Cyclophosphamide-induced immunosuppression in miceCyclophosphamide5, 10, 20 mg/kg/daySerumIFN-γ, IL-2Dose-dependent decrease[9]

Table 3: In Vivo Effects of this compound on Anti-Inflammatory Cytokine Production

Animal ModelConditionThis compound DosageTissue/FluidTarget CytokineEffectReference
Cyclophosphamide-induced immunosuppression in miceImmunosuppression5, 10, 20 mg/kg/daySerumIL-4, IL-10Dose-dependent increase[9]
Diabetic neuropathy in miceDiabetic Neuropathy25 mg/kgSciatic nerve, Spinal cordTGF-βIncreased levels[8]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways involved in cytokine production. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. There is also emerging evidence for its influence on the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory responses, controlling the transcription of numerous pro-inflammatory cytokines. This compound has been shown to inhibit this pathway at multiple levels.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) Translocation This compound This compound This compound->IKK Inhibition This compound->NF-κB (p50/p65) Inhibition of Translocation Gene Transcription Gene Transcription NF-κB (p50/p65) ->Gene Transcription Pro-inflammatory Cytokines TNF-α, IL-1β, IL-6 Gene Transcription->Pro-inflammatory Cytokines

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway, comprising cascades of protein kinases such as ERK, p38, and JNK, plays a crucial role in translating extracellular signals into cellular responses, including the production of inflammatory cytokines. This compound has been demonstrated to suppress the phosphorylation of these key kinases.

MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) MAPKK->MAPK (p38, ERK, JNK) Phosphorylation Transcription Factors Transcription Factors MAPK (p38, ERK, JNK)->Transcription Factors Activation Pro-inflammatory Cytokines TNF-α, IL-1β, IL-6 Transcription Factors->Pro-inflammatory Cytokines Gene Expression This compound This compound This compound->MAPK (p38, ERK, JNK) Inhibition of Phosphorylation

Caption: this compound suppresses the MAPK signaling cascade.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is critical for signaling initiated by a wide array of cytokines and growth factors. While less extensively studied in the context of this compound, some evidence suggests its potential to modulate this pathway, thereby influencing cytokine-induced cellular responses.[10]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT Dimer STAT Dimer STAT->STAT Dimer Dimerization This compound This compound This compound->JAK Potential Modulation Gene Transcription Gene Transcription STAT Dimer->Gene Transcription Translocation & Activation

Caption: Potential modulation of the JAK/STAT pathway by this compound.

Detailed Experimental Protocols

In Vitro: Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10, 30 µM) for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

  • Cytokine Measurement:

    • ELISA: The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • RT-qPCR: Total RNA is extracted from the cells, and reverse transcription is performed to synthesize cDNA. The mRNA expression levels of TNF-α and IL-6 are then determined by quantitative real-time PCR (RT-qPCR) using specific primers. Gene expression is typically normalized to a housekeeping gene such as β-actin.

In Vivo: Amelioration of LPS-Induced Mastitis in Mice
  • Animal Model: Female BALB/c mice are used. Mastitis is induced by intramammary infusion of LPS (e.g., 50 µL of 1 mg/mL LPS in PBS) into the abdominal mammary glands.

  • Treatment: this compound is administered to the mice, typically via intraperitoneal injection, at various doses (e.g., 20, 40 mg/kg) at a specified time point relative to LPS challenge (e.g., 1 hour before or after). A control group receives the vehicle (e.g., saline).

  • Sample Collection: At a predetermined time after LPS challenge (e.g., 24 hours), mice are euthanized, and mammary gland tissues are collected.

  • Cytokine Analysis:

    • ELISA: Mammary gland tissues are homogenized, and the supernatant is collected after centrifugation. The levels of TNF-α, IL-1β, and IL-6 in the tissue homogenates are measured by ELISA.

    • Western Blot: Protein extracts from the mammary tissues are subjected to Western blot analysis to determine the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-p38, p-ERK, p-JNK).

  • Histopathological Analysis: Mammary gland tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammatory cell infiltration and tissue damage.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Inflammatory Stimulus Inflammatory Stimulus This compound Treatment->Inflammatory Stimulus Cytokine Analysis (ELISA, RT-qPCR) Cytokine Analysis (ELISA, RT-qPCR) Inflammatory Stimulus->Cytokine Analysis (ELISA, RT-qPCR) Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Inflammatory Stimulus->Signaling Pathway Analysis (Western Blot) Animal Model Animal Model This compound Administration This compound Administration Animal Model->this compound Administration Induction of Inflammation Induction of Inflammation This compound Administration->Induction of Inflammation Sample Collection Sample Collection Induction of Inflammation->Sample Collection Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) Sample Collection->Cytokine Measurement (ELISA) Histopathology Histopathology Sample Collection->Histopathology

Caption: General workflow for validating this compound's effects.

References

Navigating Bergenin Delivery: A Comparative Guide to Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different bergenin formulations, focusing on their impact on oral bioavailability. Supported by experimental data, this document delves into the pharmacokinetic profiles and methodologies of various delivery systems, offering insights for optimizing the therapeutic potential of this compound.

This compound, a naturally occurring C-glucoside of 4-O-methyl gallic acid, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, its clinical translation is hampered by low oral bioavailability, primarily due to poor aqueous solubility and permeability. To overcome these limitations, various formulation strategies have been developed. This guide presents a comparative analysis of three such strategies: this compound-Phospholipid Complex (BPC), this compound-Phospholipid Complex Solid Dispersion (BNPC-SD), and Nanostructured Lipid Carriers (NLCs).

Quantitative Comparison of this compound Formulations

The following table summarizes the key pharmacokinetic parameters of different this compound formulations from preclinical studies in rats, providing a clear comparison of their in vivo performance against pure this compound.

FormulationAnimal ModelOral Dose (this compound Equivalent)Cmax (µg/mL)AUC (µg·h/mL)Relative Bioavailability (%)Reference
Pure this compoundWistar Rats300 mg/kg0.44 ± 0.0612.11 ± 2.76 (AUC₀→∞)100[1]
This compound-Phospholipid Complex (BPC)Wistar Rats300 mg/kg2.87 ± 1.2953.17 ± 11.81 (AUC₀→∞)439[1]
This compound-Phospholipid Complex Solid Dispersion (BNPC-SD)Sprague Dawley RatsNot explicitly statedSignificantly higher than pure this compoundSignificantly higher than pure this compound156.33[2]
Nanostructured Lipid Carriers (NLCs)Not explicitly stated in available abstractsNot explicitly statedNot explicitly statedNot explicitly stated427[3]

Delving into the Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and replication. This section details the experimental protocols for the key bioavailability studies cited.

This compound-Phospholipid Complex (BPC) Bioavailability Study[1]
  • Test System: Male Wistar rats (250 ± 20 g).

  • Formulation Preparation: The this compound-phospholipid complex was prepared and characterized.

  • Dosing: A single oral dose of the BPC, equivalent to 300 mg/kg of this compound, was administered. A control group received pure this compound at the same dose.

  • Blood Sampling: Blood samples were collected at predetermined time points. Plasma was separated by centrifugation and stored at -20°C until analysis.

  • Analytical Method: Plasma concentrations of this compound were quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data was used to calculate key pharmacokinetic parameters, including Cmax, AUC, and relative bioavailability, using standard pharmacokinetic software.

This compound-Phospholipid Complex Solid Dispersion (BNPC-SD) Bioavailability Study[2]
  • Test System: Sprague Dawley rats.

  • Formulation Preparation: A this compound-phospholipid complex solid dispersion was prepared using the solvent evaporation method.

  • Dosing: The BNPC-SD was orally administered to rats. To investigate the mechanism of absorption enhancement, some groups were co-administered with verapamil, a P-glycoprotein inhibitor.

  • Analytical Method: Plasma this compound levels were determined by HPLC.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax and AUC were calculated and compared to a group that received pure this compound.

This compound Nanostructured Lipid Carriers (NLCs) Bioavailability Study

While specific details of the in vivo study for this compound NLCs were not available in the reviewed literature, a general protocol for NLC bioavailability studies is as follows:

  • Test System: Typically, rats (e.g., Sprague Dawley or Wistar) are used.

  • Formulation Preparation: this compound-loaded NLCs are prepared using techniques such as high-pressure homogenization or microemulsion.

  • Dosing: A single oral dose of the NLC formulation, with a known equivalent of this compound, is administered to the test group, while a control group receives a suspension of pure this compound.

  • Blood Sampling: Blood samples are collected serially from the animals at various time points post-administration.

  • Analytical Method: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, such as HPLC or LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time profiles are constructed, and pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated to determine the relative bioavailability of the NLC formulation compared to the pure drug.

Visualizing the Methodologies and Mechanisms

To further clarify the processes and pathways discussed, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound Bioavailability Studies cluster_preparation Formulation Preparation cluster_animal_study In Vivo Animal Study cluster_analysis Analysis cluster_results Pharmacokinetic Analysis prep_this compound Pure this compound dosing Oral Administration to Rats prep_this compound->dosing prep_bpc This compound-Phospholipid Complex (BPC) prep_bpc->dosing prep_bnpcsd This compound-Phospholipid Complex Solid Dispersion (BNPC-SD) prep_bnpcsd->dosing prep_nlc Nanostructured Lipid Carriers (NLCs) prep_nlc->dosing sampling Blood Sampling at Timed Intervals dosing->sampling plasma Plasma Separation sampling->plasma hplc HPLC Analysis of this compound Concentration plasma->hplc pk_params Calculation of Cmax, AUC, etc. hplc->pk_params bioavailability Determination of Relative Bioavailability pk_params->bioavailability

Caption: Experimental workflow for comparative bioavailability studies of this compound formulations.

This compound's therapeutic effects are linked to its modulation of key cellular signaling pathways. The following diagram illustrates the inhibitory effect of this compound on the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

pi3k_akt_mtor_pathway This compound's Inhibition of the PI3K/Akt/mTOR Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Another crucial pathway influenced by this compound is the Nrf2 antioxidant response pathway. The diagram below shows how this compound can activate this protective mechanism.

nrf2_pathway This compound's Activation of the Nrf2 Signaling Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Enzymes Promotes transcription

Caption: this compound activates the Nrf2 antioxidant response pathway.

Conclusion

The formulation of this compound into advanced drug delivery systems, such as phospholipid complexes, solid dispersions, and nanostructured lipid carriers, presents a promising strategy to significantly enhance its oral bioavailability. The data clearly indicates that these novel formulations lead to higher plasma concentrations and overall drug exposure compared to unformulated this compound. This enhanced bioavailability is critical for unlocking the full therapeutic potential of this versatile natural compound. Further research and development in these formulation technologies will be instrumental in translating the diverse pharmacological benefits of this compound into effective clinical applications.

References

A Comparative Guide to Analytical Methods for Bergenin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds like bergenin is critical for quality control, pharmacokinetic studies, and formulation development. This compound, a C-glucoside of 4-O-methyl gallic acid, exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-viral effects. This guide provides a comparative analysis of three prominent analytical methods for the quantification of this compound: High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPTLC, HPLC, and LC-MS/MS for the analysis of this compound, based on published validation data.

ParameterHigh-Performance Thin-Layer Chromatography (HPTLC)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99[1][2]> 0.999[3]> 0.99[4]
Accuracy (% Recovery) 97.1 - 98.5%99.99 - 100%[5]99.37 - 101.49%[6]
Precision (%RSD) < 2%< 2.18%< 11.8%[4]
Limit of Detection (LOD) 100-350 ng/spot[1]0.00947 µg/mL[5]1.00 ng/mL[4]
Limit of Quantification (LOQ) 100-350 ng/spot[1]0.02869 µg/mL[5]1.00 ng/mL[4]

Detailed Experimental Protocols

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers simplicity, cost-effectiveness, and high throughput for the quantification of this compound in herbal extracts and formulations.

  • Stationary Phase : Precoated silica (B1680970) gel 60 F254 HPTLC plates are commonly used.[2][7]

  • Mobile Phase : A common mobile phase for the separation of this compound is a mixture of toluene, ethyl acetate, and formic acid in a ratio of 6:6:1 (v/v/v). Another reported mobile phase is chloroform: methanol (B129727): acetic acid (8:1:1, v/v/v).[7]

  • Sample Preparation : Plant material is typically extracted with methanol. The resulting extract is dissolved in a suitable solvent before being applied to the HPTLC plate as bands using an automated applicator.[1]

  • Detection and Quantification : Densitometric scanning is performed in absorbance-reflectance mode at a wavelength of 277 nm for this compound.[8] Quantification is achieved by comparing the peak area of the sample with that of a standard curve prepared from known concentrations of this compound.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of this compound, offering high resolution and sensitivity.

  • Instrumentation : A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector is typically used.

  • Stationary Phase : A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for this compound analysis.[5]

  • Mobile Phase : Isocratic elution with a mobile phase consisting of water, methanol, and acetic acid (62.5:37:0.5 v/v/v) adjusted to pH 2 has been reported.[5] Gradient elution with acetonitrile (B52724) and water has also been used.[6]

  • Flow Rate : A typical flow rate is 1.0 mL/min.[5]

  • Detection : this compound is detected by UV absorbance, typically at a wavelength of 275 nm.

  • Sample Preparation : Samples are extracted with a suitable solvent like methanol, filtered, and then injected into the HPLC system.[5]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices like plasma.

  • Instrumentation : An LC system coupled to a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source is used.

  • Stationary Phase : A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is often employed.[4]

  • Mobile Phase : Isocratic elution with a mobile phase of water and methanol (30:70, v/v) is a reported condition.[4]

  • Flow Rate : A flow rate of 0.6 mL/min has been used.[4]

  • Mass Spectrometry Parameters :

    • Ionization Mode : Negative Electrospray Ionization (ESI-) is commonly used for this compound.[4]

    • Multiple Reaction Monitoring (MRM) : The transition of the precursor ion to a specific product ion is monitored for quantification. For this compound, the mass transition m/z 327.3 → 192.0 has been used.[4]

  • Sample Preparation : For plasma samples, protein precipitation with acetonitrile is a common sample preparation technique.[4]

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a generalized workflow for the cross-validation of different analytical methods to ensure consistency and reliability of results.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation cluster_outcome Outcome MethodA Method A (e.g., HPTLC) ValidationA Validate Method A MethodA->ValidationA MethodB Method B (e.g., HPLC) ValidationB Validate Method B MethodB->ValidationB MethodC Method C (e.g., LC-MS/MS) ValidationC Validate Method C MethodC->ValidationC SampleAnalysis Analyze Same Samples with Validated Methods ValidationA->SampleAnalysis ValidationB->SampleAnalysis ValidationC->SampleAnalysis DataComparison Compare Results (Statistical Analysis) SampleAnalysis->DataComparison Conclusion Establish Method Interchangeability DataComparison->Conclusion

Caption: General workflow for the cross-validation of analytical methods.

Signaling Pathways and Logical Relationships

While this compound's mechanism of action is not fully elucidated through a single signaling pathway, its therapeutic effects are often attributed to its ability to modulate various cellular processes. For instance, its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines. A simplified representation of this concept is provided below.

BergeninAction This compound This compound ProInflammatoryPathways Pro-inflammatory Signaling Pathways (e.g., NF-κB) This compound->ProInflammatoryPathways Inhibits InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->ProInflammatoryPathways CytokineProduction Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) ProInflammatoryPathways->CytokineProduction Inflammation Inflammation CytokineProduction->Inflammation

Caption: Simplified diagram of this compound's inhibitory action on inflammatory pathways.

References

comparing the immunosuppressive activity of synthetic bergenin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Synthetic Bergenin Derivatives Emerge as Potent Immunosuppressants

A comparative analysis of novel synthetic this compound derivatives reveals their significant potential as a new class of immunosuppressive agents. Researchers have successfully synthesized a series of these compounds and demonstrated their ability to inhibit T-cell proliferation and modulate cytokine production, offering promising avenues for the treatment of autoimmune diseases and prevention of organ transplant rejection.

A recent study focused on the structural modification of this compound, a naturally occurring isocoumarin (B1212949) compound, has led to the development of derivatives with enhanced immunosuppressive activity.[1][2] Among the synthesized compounds, derivatives 7 and 13 exhibited the most potent inhibitory effects on mouse splenocyte proliferation, with IC50 values of 3.52 µM and 5.39 µM, respectively.[1][2] These findings highlight the potential of chemical synthesis to unlock and enhance the therapeutic properties of natural products.

The immunosuppressive effect of these derivatives appears to stem from their ability to suppress the production of key cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4).[1][2] This dual inhibition suggests that these compounds can modulate both Th1 and Th2 cell-mediated immune responses, which are crucial in the pathogenesis of various immune-related disorders.[1]

Comparative Immunosuppressive Activity

The in vitro immunosuppressive activity of the synthesized this compound derivatives was evaluated by assessing their ability to inhibit the proliferation of concanavalin (B7782731) A (Con A)-induced mouse splenocytes. The half-maximal inhibitory concentration (IC50) was determined for the most active compounds. Additionally, their cytotoxicity was evaluated against Jurkat cells, an immortalized human T-lymphocyte cell line, to determine their therapeutic window.

CompoundInhibition of Mouse Splenocyte Proliferation (IC50 in µM)Jurkat Cytotoxicity (IC50 in µM)Selectivity Index (Cytotoxicity IC50 / Splenocyte Proliferation IC50)
2c 8.16 (±0.99)5.21 (±1.33)0.64
2d 7.21 (±0.07)4.18 (±0.89)0.58
5 7.66 (±0.17)10.1 (±0.65)1.32
6 10.6 (±0.82)16.08 (±1.91)1.52
7 3.52 (±1.07)21.0 (±3.79)5.97
10 8.05 (±0.64)44.16 (±7.4)5.49
12 8.19 (±0.31)39.33 (±7.86)4.80
13 5.39 (±0.38)33.06 (±3.92)6.13
Data sourced from a study on the synthesis and biological evaluation of this compound derivatives as new immunosuppressants.[1]

Compound 13 demonstrated the widest therapeutic window with a selectivity index of over 6, indicating a more favorable safety profile compared to other tested derivatives.[1] The study also suggested that increasing the hydrophobicity of this compound derivatives, for instance by adding n-hexyl and n-heptyl chains to the phenolic hydroxyl groups, improved their inhibitory activities.[1][2]

Mechanism of Action: Modulation of Th1/Th2 Cytokine Production

To elucidate the mechanism behind the observed immunosuppression, the effect of the most potent compounds on cytokine secretion from activated mouse splenocytes was investigated. The results indicated that compounds 2d, 5, 7, and 13 suppressed the production of both IFN-γ, a key Th1 cytokine, and IL-4, a representative Th2 cytokine.[1] This suggests that these this compound derivatives may inhibit both cellular and humoral immune responses, making them potentially effective for a broad range of immune-mediated diseases.[1]

Bergenin_Derivative_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell (Th) APC APC Naive_Th Naive Th Cell APC->Naive_Th Antigen Presentation Th1 Th1 Cell Naive_Th->Th1 Differentiation Th2 Th2 Cell Naive_Th->Th2 Differentiation IFN_gamma IFN-γ Th1->IFN_gamma Secretes IL_4 IL-4 Th2->IL_4 Secretes Bergenin_Derivatives This compound Derivatives (e.g., 7, 13) Bergenin_Derivatives->Th1 Inhibition Bergenin_Derivatives->Th2 Inhibition

Caption: Modulation of Th1/Th2 cell differentiation and cytokine secretion by this compound derivatives.

Experimental Protocols

Detailed methodologies for the key experiments are provided below for reproducibility and further investigation.

Mouse Splenocyte Proliferation Inhibition Assay

The immunosuppressive activity of the this compound derivatives was determined by their effect on the proliferation of mouse splenocytes stimulated with concanavalin A (Con A), a T-cell mitogen.[1]

  • Cell Preparation: Spleens were harvested from BALB/c mice, and splenocytes were isolated by passing the tissue through a 70 µm cell strainer. Red blood cells were lysed using a lysis buffer. The splenocytes were then washed and resuspended in complete RPMI-1640 medium.

  • Assay Procedure: Splenocytes were seeded into 96-well plates at a density of 2 x 10^6 cells/mL. The cells were then treated with various concentrations of the test compounds.

  • Stimulation: Cell proliferation was induced by adding 5 µg/mL of Con A.

  • Incubation: The plates were incubated at 37°C in a 5% CO2 atmosphere for 48 hours.

  • Proliferation Measurement: Cell proliferation was assessed using the Cell Counting Kit-8 (CCK-8) assay. 10 µL of CCK-8 solution was added to each well, and the plates were incubated for an additional 4 hours. The absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: The inhibition rate was calculated, and the IC50 values were determined from the dose-response curves.

Experimental_Workflow_Splenocyte_Assay Start Isolate Mouse Splenocytes Seed_Cells Seed Splenocytes in 96-well Plate Start->Seed_Cells Add_Compounds Add this compound Derivatives Seed_Cells->Add_Compounds Stimulate Stimulate with Con A (5 µg/mL) Add_Compounds->Stimulate Incubate_48h Incubate for 48h (37°C, 5% CO2) Stimulate->Incubate_48h Add_CCK8 Add CCK-8 Reagent Incubate_48h->Add_CCK8 Incubate_4h Incubate for 4h Add_CCK8->Incubate_4h Measure_Absorbance Measure Absorbance at 450 nm Incubate_4h->Measure_Absorbance Analyze_Data Calculate IC50 Values Measure_Absorbance->Analyze_Data

Caption: Workflow for the mouse splenocyte proliferation assay.

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated using the Jurkat human T-lymphocyte cell line to assess their potential toxic effects on T cells.[1]

  • Cell Culture: Jurkat cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Assay Procedure: Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL and treated with various concentrations of the test compounds.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Measurement: Cell viability was determined using the CCK-8 assay as described for the splenocyte proliferation assay.

  • Data Analysis: The IC50 values, representing the concentration that causes 50% cell death, were calculated.

Cytokine Secretion Assay

The levels of IFN-γ and IL-4 in the supernatant of stimulated splenocyte cultures were measured to determine the effect of the this compound derivatives on cytokine production.[1]

  • Cell Culture and Treatment: Mouse splenocytes were prepared and cultured as described in the proliferation assay. The cells were stimulated with 5 µg/mL Con A and treated with the test compounds at two different concentrations.

  • Incubation: The cells were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Supernatant Collection: After incubation, the culture plates were centrifuged, and the supernatants were collected.

  • Cytokine Measurement: The concentrations of IFN-γ and IL-4 in the supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

References

Bergenin as a Gold Standard: A Comparative Guide to its Validation as a Biomarker for Herbal Product Standardization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistent quality and efficacy of herbal products are paramount for their acceptance and integration into modern medicine. Standardization, a critical process in ensuring batch-to-batch consistency, relies on the accurate identification and quantification of chemical markers. Bergenin, a C-glucoside of 4-O-methyl gallic acid, has emerged as a key biomarker for the standardization of various herbal products, particularly those derived from the Bergenia genus.[1][2] This guide provides a comprehensive comparison of this compound with other potential biomarkers, details validated analytical methodologies for its quantification, and explores its underlying pharmacological signaling pathways.

This compound: A Superior Biomarker for Standardization

This compound's suitability as a primary biomarker stems from its significant presence in specific medicinal plants, its well-documented pharmacological activities, and its chemical stability.[3] While other compounds, such as gallic acid, catechin, and arbutin, are also present in Bergenia species, this compound often serves as the most reliable indicator of the herb's quality and potential therapeutic effect.[4][5]

Comparative Analysis of Potential Biomarkers in Bergenia Species

BiomarkerTypical Concentration Range in Bergenia spp. (% w/w)Key Pharmacological ActivitiesRationale for Use as a Biomarker
This compound 2.4 - 19.4% in rhizomes [6][7]Anti-inflammatory, antioxidant, immunomodulatory, anti-diabetic, hepatoprotective [1][2][8]High concentration, principal active constituent, chemically stable [3]
Gallic AcidVariable, often lower than this compound[4]Antioxidant, anti-inflammatoryPresent in many plant species, less specific
(+)-CatechinVariable, generally lower than this compound[5]AntioxidantCommon flavonoid, lacks specificity to Bergenia
ArbutinVariable, species-dependent[4]Skin whitening, antimicrobialConcentration can be inconsistent across species
Quantitative Analysis of this compound: A Comparison of Analytical Methods

High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for the quantification of this compound in herbal products.[9] Both methods offer high accuracy and precision, with the choice often depending on the specific requirements of the analysis, such as sample throughput and the need for simultaneous quantification of multiple analytes.

Table of Comparative Validation Parameters for HPTLC and HPLC Methods

ParameterHPTLCHPLC
Linearity (r²) > 0.998[10]> 0.998[9]
Limit of Detection (LOD) 17.5 - 27 ng/band[3][11]0.001% (10 ng/µL)[9]
Limit of Quantification (LOQ) 53 - 81 ng/band[3][11]0.002% (20 ng/µL)[9]
Accuracy (% Recovery) 98.7 - 99.4%[11]92.51 - 95.72%[9]
Precision (%RSD) < 2%[11]< 2%[9]

Experimental Protocols

HPTLC-Densitometric Method for Simultaneous Quantification of this compound and Gallic Acid

This protocol is adapted from methodologies developed for the quality control of Bergenia species.[10][12]

a. Sample Preparation:

  • Accurately weigh 1 g of the dried and powdered herbal material.

  • Extract with 25 mL of methanol (B129727) by sonication for 30 minutes.

  • Filter the extract and repeat the extraction process twice more.

  • Combine the filtrates and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in 10 mL of methanol.

b. Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound and 10 mg of gallic acid reference standards.

  • Dissolve each in 10 mL of methanol to obtain stock solutions of 1 mg/mL.

  • Prepare a series of working standards by serial dilution of the stock solutions.

c. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F₂₅₄ HPTLC plates (20 x 10 cm).

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (3.5:5.5:1, v/v/v).[10]

  • Application: Apply 5 µL of sample and standard solutions as 8 mm bands.

  • Development: Develop the plate up to a distance of 80 mm in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: Scan the dried plates at 280 nm for this compound and 250 nm for gallic acid.[10]

RP-HPLC Method for Simultaneous Quantification of this compound, Arbutin, and Gallic Acid

This protocol is based on a validated method for the analysis of bioactive compounds in Bergenia leaves.[4]

a. Sample and Standard Preparation:

  • Follow the sample and standard preparation steps as outlined in the HPTLC protocol, using methanol as the solvent.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (Solvent A) and water with 0.1% phosphoric acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 275 nm.[4]

  • Injection Volume: 20 µL.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing raw_material Herbal Raw Material powder Powdering raw_material->powder extraction Solvent Extraction (Methanol) powder->extraction filtration Filtration extraction->filtration concentration Evaporation & Reconstitution filtration->concentration hptlc HPTLC Analysis concentration->hptlc HPTLC hplc HPLC Analysis concentration->hplc HPLC quantification Quantification of this compound hptlc->quantification hplc->quantification validation Method Validation quantification->validation

Caption: A typical experimental workflow for the quantification of this compound in herbal products.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating key signaling pathways involved in inflammation and oxidative stress.

1. Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammatory responses. It can prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[13][14]

nfkB_pathway cluster_nucleus Nucleus lps Inflammatory Stimuli (e.g., LPS, TNF-α) tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk p_ikba p-IκBα ikk->p_ikba Phosphorylation ikba_nfkb IκBα-NF-κB (Inactive) nfkb NF-κB (Active) p_ikba->nfkb IκBα Degradation nucleus Nucleus nfkb->nucleus Nuclear Translocation pro_inflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) This compound This compound This compound->ikk Inhibition nfkb_nuc NF-κB gene_transcription Gene Transcription nfkb_nuc->gene_transcription gene_transcription->pro_inflammatory

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

2. Activation of the Nrf2 Antioxidant Pathway

This compound can activate the Nrf2 pathway, a master regulator of the cellular antioxidant response. It is thought to interact with Keap1, leading to the release and nuclear translocation of Nrf2, which then initiates the transcription of antioxidant enzymes.[1][15]

nrf2_pathway cluster_nucleus Nucleus ros Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 (Inactive) ros->keap1_nrf2 nrf2 Nrf2 (Active) keap1_nrf2->nrf2 Nrf2 Release nucleus Nucleus nrf2->nucleus Nuclear Translocation are Antioxidant Response Element (ARE) This compound This compound This compound->keap1_nrf2 Activation antioxidant_genes Antioxidant Gene Transcription (HO-1, NQO1) are->antioxidant_genes nrf2_nuc Nrf2 are_binding ARE Binding nrf2_nuc->are_binding

References

A Head-to-Head Comparison of Bergenin and Quercetin as Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This has led to intense research into natural compounds with antioxidant properties. Among these, bergenin, an isocoumarin, and quercetin (B1663063), a flavonoid, have garnered significant attention. This guide provides an objective, data-driven comparison of their antioxidant capabilities to aid researchers and drug development professionals in their work.

This compound is a C-glycoside of 4-O-methyl gallic acid found in various medicinal plants such as Bergenia crassifolia and Mallotus japonicus.[1][2] It is recognized for a range of bioactivities, including anti-inflammatory, neuroprotective, and antioxidant effects.[3][4] Quercetin is one of the most abundant dietary flavonoids, present in many fruits, vegetables, and grains.[5][6] Its potent antioxidant and anti-inflammatory properties are well-documented, making it a benchmark compound in antioxidant research.[6][7]

Mechanisms of Antioxidant Action

Both this compound and quercetin exert their antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of endogenous antioxidant defense systems.

This compound: this compound's antioxidant activity stems from its ability to scavenge free radicals and reduce the formation of ROS.[3] A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. By activating Nrf2, this compound enhances the cellular antioxidant defense system.[1][2] It also protects against oxidative damage by inhibiting lipid peroxidation and boosting levels of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[8]

Quercetin: Quercetin's antioxidant prowess is attributed to its specific chemical structure, featuring multiple hydroxyl groups and a catechol group in the B-ring, which are optimal for scavenging free radicals like superoxide and peroxynitrite.[9] Beyond direct scavenging, quercetin potently modulates key signaling pathways. Like this compound, it activates the Nrf2-ARE (Antioxidant Response Element) pathway, upregulating protective enzymes.[9][10] Furthermore, quercetin influences other pathways such as MAPK and PI3K/AKT to enhance cellular antioxidant capacity and inhibit oxidative stress.[11][12] It also plays a crucial role in maintaining redox homeostasis by increasing the levels of glutathione (B108866) (GSH), a critical intracellular antioxidant.[11][13]

Quantitative Comparison of In Vitro Antioxidant Activity

The following table summarizes the antioxidant activities of this compound and quercetin from various in vitro assays. Data is presented as IC50 (the concentration required to inhibit 50% of the radical activity), where a lower value indicates higher potency.

Note: Values are collated from different studies and may not be directly comparable due to variations in experimental conditions.

AssayThis compound (IC50)Quercetin (IC50)Reference Compound (IC50)Source
DPPH Radical Scavenging Low activity4.50 µg/mL-[14]
-19.17 µg/mLAscorbic Acid (Standard)[15]
11-O-Galloylthis compound: Potent (87.26% RSA)Potent (Comparable to Gallic Acid)Gallic Acid, Ascorbic Acid[16]
ABTS Radical Scavenging 31.56 - 75.06 µg/mL-Ascorbic Acid (20.20 µg/mL)[17]
Hydroxyl Radical (H₂O₂) Scavenging 32.54 µg/mL36.22 µg/mL-[15][17]
Nitric Oxide (NO) Scavenging 2.98 - 785.63 µg/mL--[17]
Ferric Reducing Antioxidant Power (FRAP) 176.1 mmol Fe²⁺/g (Lower than extracts)Exhibits strong reducing power-[14][15]

Summary of Activity: The available data suggests that quercetin generally exhibits more potent direct radical scavenging activity (lower IC50 in DPPH assays) than pure this compound.[14] However, derivatives of this compound, such as 11-O-galloylthis compound, show antioxidant potency comparable to or even exceeding that of quercetin, highlighting the potential for structural modification to enhance this compound's activity.[16][18] Both compounds demonstrate efficacy in various antioxidant assays, but their relative strength can depend on the specific ROS or radical species being tested.

Signaling Pathways and Molecular Interactions

The antioxidant effects of this compound and quercetin are mediated by complex signaling networks that enhance the cell's intrinsic defense mechanisms.

This compound Signaling Pathway

This compound's primary indirect antioxidant mechanism involves the activation of the Nrf2 pathway. Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant genes.

cluster_nucleus Inside Nucleus stress Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 Induces protection Cellular Protection stress->protection Causes Damage This compound This compound This compound->keap1_nrf2 Promotes Dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are Antioxidant Response Element (ARE) enzymes Antioxidant Enzymes (e.g., SOD, CAT, HO-1) are->enzymes Upregulates Transcription enzymes->protection Leads to

Caption: this compound activates the Nrf2 antioxidant pathway.

Quercetin Signaling Pathway

Quercetin influences multiple signaling cascades. It not only activates the Nrf2 pathway but also modulates the MAPK and PI3K/AKT pathways, which are crucial for cell survival and stress response. This multi-target action contributes to its robust antioxidant and cytoprotective effects.

stress Oxidative Stress (ROS) mapk MAPK Pathway stress->mapk pi3k_akt PI3K/AKT Pathway stress->pi3k_akt nrf2_path Nrf2 Pathway stress->nrf2_path quercetin Quercetin quercetin->mapk Activates quercetin->pi3k_akt Modulates quercetin->nrf2_path Activates gsh Increased GSH Levels quercetin->gsh Promotes scavenging Direct ROS Scavenging quercetin->scavenging protection Enhanced Cellular Antioxidant Defense mapk->protection pi3k_akt->protection enzymes Antioxidant Enzymes (SOD, CAT) nrf2_path->enzymes gsh->protection enzymes->protection scavenging->protection

Caption: Quercetin's multi-pathway antioxidant mechanism.

Experimental Protocols

Accurate assessment of antioxidant activity requires standardized experimental procedures. Below are detailed protocols for two commonly used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[19][20]

1. Reagent Preparation:

  • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). Store in an amber bottle at 4°C.
  • DPPH Working Solution (0.1 mM): Dilute the stock solution 1:10 with the same solvent to obtain an absorbance of approximately 1.0 at 517 nm. Prepare this solution fresh daily and protect it from light.[20]
  • Test Samples: Prepare a stock solution of this compound, quercetin, and a positive control (e.g., Ascorbic Acid, Trolox) in the solvent. Create a series of dilutions at various concentrations (e.g., 10, 25, 50, 100 µg/mL).

2. Assay Procedure (96-well plate format):

  • Add 100 µL of each sample dilution to different wells.
  • Add 100 µL of solvent to "blank" wells.
  • Add 100 µL of the DPPH working solution to all sample and blank wells.[21]
  • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[21]
  • Measure the absorbance at 517 nm using a microplate reader.[21]

3. Data Analysis:

  • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.[21]
  • Plot the % Inhibition against the sample concentration and determine the IC50 value from the curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the blue-green ABTS radical cation, which is decolorized in the presence of antioxidants.

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.
  • Potassium Persulfate (2.45 mM): Prepare a 2.45 mM solution in water.
  • ABTS Radical Cation (ABTS•+) Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.
  • Before use, dilute the ABTS•+ solution with phosphate (B84403) buffer (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[22]
  • Test Samples: Prepare serial dilutions of this compound, quercetin, and a positive control (e.g., Trolox) as described for the DPPH assay.

2. Assay Procedure (96-well plate format):

  • Add 20 µL of each sample dilution to different wells.
  • Add 200 µL of the ABTS•+ working solution to each well.[21]
  • Incubate at room temperature for 6-10 minutes.[21][22]
  • Measure the absorbance at 734 nm.[22]

3. Data Analysis:

  • Calculate the percentage of inhibition using the same formula as for the DPPH assay.
  • Determine the IC50 value or express the activity as Trolox Equivalent Antioxidant Capacity (TEAC).

General Experimental Workflow

The workflow for these in vitro spectrophotometric assays follows a consistent pattern of reagent preparation, reaction, and data acquisition.

prep 1. Reagent & Sample Preparation (Radical Solution, Test Compounds) mix 2. Reaction Setup (Mix Sample + Radical) prep->mix incubate 3. Incubation (Dark, Room Temp) mix->incubate read 4. Absorbance Measurement (Spectrophotometer) incubate->read calc 5. Data Analysis (% Inhibition, IC50) read->calc

Caption: Standard workflow for in vitro antioxidant assays.

Conclusion

Both this compound and quercetin are valuable natural compounds with significant antioxidant properties, but they operate through distinct profiles.

  • Quercetin stands out as a highly potent direct antioxidant with strong radical scavenging capabilities. Its pleiotropic effects on multiple signaling pathways (Nrf2, MAPK, PI3K/AKT) and its ability to boost crucial endogenous antioxidants like GSH make it a powerful and versatile cytoprotective agent.[9][11]

  • This compound appears to be a more moderate direct radical scavenger in its pure form but demonstrates significant antioxidant effects by modulating the Nrf2 signaling pathway, thereby enhancing the cell's innate defense mechanisms.[1][2][8] The high potency of its derivatives suggests that the this compound scaffold is a promising candidate for the development of novel antioxidant drugs.[18][23]

For researchers, the choice between these compounds may depend on the specific application. Quercetin serves as a robust, broad-spectrum antioxidant standard, while this compound offers a compelling molecular structure for further optimization and investigation, particularly for therapies targeting the Nrf2 pathway.

References

Bergenin: A Comparative Review of Preclinical and Clinical Evidence for its Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bergenin, a C-glucoside of 4-O-methyl gallic acid, is a naturally occurring compound found in several medicinal plants, most notably in the genus Bergenia. Traditionally used in Ayurvedic and folk medicine, this compound has garnered significant scientific interest for its diverse pharmacological activities. This guide provides a comprehensive comparison of the available clinical and preclinical evidence for the therapeutic effects of this compound, with a focus on its anti-diabetic, anti-inflammatory, antioxidant, and anti-urolithiatic properties. The information is presented to aid researchers and drug development professionals in evaluating its potential as a therapeutic agent.

Clinical Evidence: Anti-Diabetic Effects of a this compound-Containing Plant Extract

To date, there is a notable scarcity of large-scale, randomized controlled trials investigating the therapeutic effects of isolated this compound in humans. However, a clinical study on a plant known to be rich in this compound provides valuable insight into its potential. A randomized, single-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy of Bergenia ligulata rhizome powder in prediabetic subjects.[1]

Key Findings from the Bergenia ligulata Clinical Trial

The study demonstrated a statistically significant hypoglycemic effect of Bergenia ligulata in prediabetic individuals.[1]

ParameterIntervention Group (Bergenia ligulata)Placebo Groupp-value
Dosage 4g powdered rhizome, twice dailyMatched placebo, twice dailyN/A
Duration 2 months2 monthsN/A
Fasting Blood Glucose Significant decline from baselineNo significant change<0.001
Oral Glucose Tolerance Test (OGTT) Significant decline from baselineNo significant change<0.001

Table 1: Summary of the Randomized Controlled Trial of Bergenia ligulata in Prediabetic Subjects.[1]

Experimental Protocol: Bergenia ligulata in Prediabetes
  • Study Design: A randomized, single-blind, placebo-controlled clinical trial.

  • Participants: 40 prediabetic subjects were randomly assigned to either the test group (n=20) or the control group (n=20).[1]

  • Intervention: The test group received 4g of powdered rhizome of Bergenia ligulata twice a day. The control group received an identical dosage of a matched placebo.[1]

  • Duration: The treatment duration was 2 months.[1]

  • Outcome Measures: The primary outcomes were changes in fasting blood glucose and Oral Glucose Tolerance Test (OGTT) values from baseline.[1]

  • Concomitant Advice: Both groups received regular counseling on adhering to a low glycemic index diet and an exercise plan.[1]

G cluster_0 Experimental Workflow: Bergenia ligulata Clinical Trial Recruitment 40 Prediabetic Subjects Recruited Randomization Randomization (1:1) Recruitment->Randomization Intervention_Group Intervention Group (n=20) 4g Bergenia ligulata powder bid Randomization->Intervention_Group Placebo_Group Placebo Group (n=20) Matched placebo bid Randomization->Placebo_Group Duration 2-Month Treatment Period Intervention_Group->Duration Placebo_Group->Duration Outcome_Assessment Assessment of Fasting Blood Glucose & OGTT Duration->Outcome_Assessment

Experimental workflow for the clinical trial of Bergenia ligulata in prediabetic subjects.

Preclinical Evidence of Therapeutic Effects

A substantial body of preclinical research has explored the therapeutic potential of this compound in various in vitro and in vivo models. These studies provide a mechanistic basis for the observed clinical effects and suggest broader therapeutic applications.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in several preclinical models. Its mechanism of action appears to involve the modulation of key inflammatory signaling pathways.

ModelInterventionKey Findings
LPS-induced mastitis in mice This compoundAttenuated inflammatory cell infiltration; Decreased concentrations of NO, TNF-α, IL-1β, and IL-6; Downregulated phosphorylation of NF-κB and MAPK.[2][3][4]
Adjuvant-induced arthritis in BALB/c mice This compound (5, 10, 20, 40, 80 mg/kg, p.o.)Inhibited production of Th1 cytokines (IL-2, IFN-γ, TNF-α); Potentiated Th2 cytokines (IL-4, IL-5).

Table 2: Preclinical Evidence for the Anti-Inflammatory Effects of this compound.

  • Animal Model: A mouse model of mastitis was established by injecting lipopolysaccharide (LPS).[2][3][4]

  • Intervention: this compound treatment was initiated after 24 hours of LPS stimulation.[2][4]

  • Outcome Measures: The study evaluated the infiltration of inflammatory cells and measured the concentrations of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The phosphorylation status of proteins in the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways was also assessed.[2][3][4]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Inflammatory_Genes Inflammatory Gene Transcription MAPK->Inflammatory_Genes IkB IκB IKK->IkB phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Nucleus->Inflammatory_Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammatory_Genes->Cytokines This compound This compound This compound->MAPK inhibits phosphorylation This compound->IKK inhibits

This compound's inhibition of the NF-κB and MAPK signaling pathways in inflammation.

Antioxidant Activity

This compound exhibits potent antioxidant properties, which have been evaluated using various in vitro assays. This activity is attributed to its ability to scavenge free radicals.

AssayThis compound Performance
DPPH Radical Scavenging Assay Demonstrates mild-to-moderate antioxidant activity.[5]
In silico studies Shows good ligand-binding interaction with pathogen targets.[5]

Table 3: In Vitro Antioxidant Activity of this compound.

  • Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, thus neutralizing it and causing a decrease in absorbance at a specific wavelength.

  • Procedure:

    • A solution of this compound at various concentrations is prepared.

    • The this compound solution is mixed with a methanolic or ethanolic solution of DPPH.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

    • The absorbance of the solution is measured spectrophotometrically (typically at 517 nm).[6]

    • The percentage of DPPH radical scavenging activity is calculated.

Anti-Urolithiatic Activity

Preclinical studies have provided strong evidence for the anti-urolithiatic (kidney stone-preventing) activity of this compound and this compound-containing plant extracts.

ModelInterventionKey Findings
Ethylene (B1197577) glycol-induced urolithiasis in rats Bergenia ligulata extractPrevented CaC2O4 crystal deposition in renal tubules; Improved renal function; Showed diuretic, hypermagneseuric, and antioxidant effects.
In vitro crystallization assays Bergenia ligulata extractInhibited the nucleation and aggregation of calcium oxalate (B1200264) crystals.

Table 4: Preclinical Evidence for the Anti-Urolithiatic Effects of Bergenia ligulata Extract.

  • Animal Model: Urolithiasis is induced in rats by administering 0.75% v/v ethylene glycol in their drinking water for a specified period (e.g., 28 days).[7][8]

  • Intervention: A bioactive fraction of Bergenia ligulata (containing this compound) is administered orally to the treatment group.[7] A standard drug (e.g., Neeri) or vehicle is given to the positive and negative control groups, respectively.[7]

  • Outcome Measures: The levels of oxalate, calcium, creatinine, uric acid, and urea (B33335) are measured in both urine and serum. Histological examination of the kidneys is performed to assess calcium oxalate deposits and tissue damage.[7]

Comparison with an Alternative: Berberine (B55584)

While direct comparative studies of this compound with standard drugs are lacking, it is informative to consider the evidence for berberine, another natural compound with some similar therapeutic targets. It is crucial to note that berberine and this compound are distinct molecules with different chemical structures and likely different pharmacological profiles.

Clinical trials have compared berberine with metformin, a first-line treatment for type 2 diabetes. These studies have generally found that berberine has a comparable hypoglycemic effect to metformin. Some studies also suggest that berberine may have a more favorable effect on lipid profiles. However, berberine is also associated with gastrointestinal side effects.

Summary and Future Directions

The available evidence suggests that this compound is a promising natural compound with multiple therapeutic properties. The single clinical trial on Bergenia ligulata, a plant rich in this compound, provides encouraging, albeit preliminary, evidence for its anti-diabetic potential. A significant body of preclinical research supports its anti-inflammatory, antioxidant, and anti-urolithiatic effects, with well-defined mechanisms of action involving key signaling pathways such as NF-κB and MAPK.

However, the lack of robust clinical trials on isolated this compound is a significant limitation. To fully realize the therapeutic potential of this compound, future research should focus on:

  • Well-designed, large-scale, randomized controlled trials to establish the efficacy and safety of purified this compound for various therapeutic indications.

  • Direct comparative studies of this compound against current standard-of-care treatments to determine its relative efficacy.

  • Pharmacokinetic and bioavailability studies in humans to optimize dosing and formulation.

References

Safety Operating Guide

Proper Disposal Procedures for Bergenin: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Bergenin, a naturally occurring bioactive compound used in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Hazard Identification and Safety Profile

This compound is classified as a hazardous substance. All personnel handling this compound waste must be aware of its potential hazards to ensure safe management and disposal.[1][2][3]

Summary of this compound Hazards:

Hazard ClassificationGHS CodeDescriptionCitations
Skin IrritationH315Causes skin irritation.[1][2][3]
Eye IrritationH319Causes serious eye irritation.[1][2][3]
Respiratory IrritationH335May cause respiratory irritation.[1][2][3]
Aquatic Hazard-May cause long-lasting harmful effects to aquatic life.[4]
Physical Hazard-Combustible Solid.

Operational Disposal Plan: Step-by-Step Procedures

Disposing of this compound and its associated waste requires a systematic approach to mitigate risks. Do not dispose of this compound waste down the drain or in regular trash.[1][5] All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]

Step 1: Waste Identification and Segregation

  • Identify Waste Streams : Accurately identify all materials contaminated with this compound. This includes:

    • Pure, unused, or expired this compound powder.

    • Aqueous and organic solvent solutions containing this compound.

    • Contaminated laboratory consumables (e.g., pipette tips, vials, gloves, filter paper).

    • Spill cleanup materials.

  • Segregate at the Source : At the point of generation, segregate this compound waste from other chemical waste streams to prevent unintended reactions.[5]

    • Solid Waste : Collect solid this compound, contaminated personal protective equipment (PPE), and other contaminated dry materials in a designated, clearly labeled, and sealable container.[5]

    • Liquid Waste : Collect liquid waste containing this compound in a separate, leak-proof, and chemically resistant container. Keep aqueous solutions separate from organic solvent solutions.[5]

Step 2: Waste Container Selection and Labeling

  • Choose Appropriate Containers : Containers must be chemically compatible with the waste. For solutions containing organic solvents, use a solvent-safe container.[5]

  • Label Containers Clearly : All waste containers must be accurately labeled. The label should include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound Waste".

    • The specific solvent or medium if it is a liquid waste.

    • The associated hazard pictograms (e.g., irritant).[1]

    • The date the waste was first added to the container.

Step 3: Storage of Chemical Waste

  • Designated Storage Area : Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.[5]

  • Secure and Ventilate : Ensure containers are always tightly sealed to prevent leaks or the release of vapors. Store the containers in a well-ventilated area.[2][5]

  • Segregate Incompatibles : Keep this compound waste away from incompatible materials, such as strong oxidizing agents.[5] If the waste is dissolved in a flammable solvent, it must be stored in a flammable safety cabinet.[5]

Step 4: Final Disposal

  • Professional Disposal : Arrange for waste pickup and disposal through your institution's EHS office or a contracted licensed hazardous waste disposal service.[5]

  • Follow Institutional Protocols : Adhere strictly to your organization's specific procedures for requesting a hazardous waste pickup.

Experimental Protocols

The provided search results focus on the biological and pharmacological properties of this compound.[6][7][8] No specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes were cited in the search results. The standard and required procedure is collection and disposal via a certified hazardous waste management service.

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.

Bergenin_Disposal_Workflow start This compound Waste Generation (Solid or Liquid) identify Identify Waste Type start->identify solid_waste Solid Waste (e.g., Contaminated PPE, Powder) identify->solid_waste Solid liquid_waste Liquid Waste (e.g., Solutions) identify->liquid_waste Liquid collect_solid Collect in Labeled, Sealable Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid storage Store Sealed Container in Designated Satellite Accumulation Area (Ventilated, Segregated) collect_solid->storage collect_liquid->storage check_full Is Container Full? storage->check_full check_full->storage No request_pickup Request Pickup from Institutional EHS or Licensed Waste Contractor check_full->request_pickup Yes disposal Final Disposal at Approved Waste Facility request_pickup->disposal

Caption: Workflow for the proper segregation, storage, and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bergenin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Bergenin, a naturally occurring c-glycoside of 4-O-methyl gallic acid. Adherence to these procedures will minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a chemical that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationPurpose
Eye Protection Safety glasses with side shields or GogglesANSI Z87.1 certifiedTo protect against splashes and dust particles that can cause severe eye damage.
Hand Protection Chemical-resistant glovesNitrile rubber or other suitable materialTo prevent skin contact that can lead to irritation.
Respiratory Protection NIOSH-approved respiratorN95 or higher, depending on the scale of handlingTo be used in case of dust formation to prevent inhalation and respiratory irritation.
Body Protection Laboratory coatStandard lab coatTo protect the skin from accidental contact.

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the compound.

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powdered form to minimize dust inhalation.

  • Procedural Controls: Avoid generating dust. Use careful handling techniques. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

Spill and Disposal Procedures

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental responsibility.

Spill Cleanup:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spread of the powder.

  • Clean-up: Carefully sweep or vacuum the spilled solid material. Avoid generating dust. Place the collected material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

Waste Disposal:

The disposal of this compound and its contaminated materials must be in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Identification: Determine if the this compound waste is classified as hazardous by your local regulatory agency. The Safety Data Sheet (SDS) may not explicitly state this and will refer to local regulations.

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office for non-hazardous materials.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.

Bergenin_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures start Don PPE weigh Weigh this compound in Fume Hood start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve spill Spill Occurs weigh->spill Potential experiment Conduct Experiment dissolve->experiment first_aid Exposure Occurs dissolve->first_aid Potential decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate waste Collect Waste (Solid & Liquid) experiment->waste experiment->spill Potential experiment->first_aid Potential remove_ppe Doff PPE decontaminate->remove_ppe dispose Dispose via Licensed Contractor waste->dispose dispose->remove_ppe spill_response Follow Spill Cleanup Protocol spill->spill_response first_aid_response Administer First Aid first_aid->first_aid_response

This compound Handling Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bergenin
Reactant of Route 2
Bergenin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.